molecular formula C8H6N2O B189363 2,6-naphthyridin-1(2H)-one CAS No. 80935-77-9

2,6-naphthyridin-1(2H)-one

Cat. No.: B189363
CAS No.: 80935-77-9
M. Wt: 146.15 g/mol
InChI Key: XVHNGLQDZFUCKO-UHFFFAOYSA-N
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Description

2,6-Naphthyridin-1(2H)-one is a nitrogen-rich heterocyclic compound belonging to the class of naphthyridines, also known as diazanaphthalenes. These structures are recognized in medicinal chemistry as "privileged scaffolds," meaning they are capable of providing ligands for a diverse range of biological receptors and are found in numerous compounds with significant pharmacological activity . While specific data on this isomer is emerging, related naphthyridine cores, particularly the 1,6-naphthyridin-2(1H)-one isomer, have demonstrated substantial research value. These analogous structures have been investigated as potential therapeutic agents, showing promise as inhibitors of various targets, including protein kinases for oncology and the molecular chaperone Hsp90 for the treatment of cancers such as breast cancer . Furthermore, other naphthyridine derivatives have been explored as inhibitors of viral enzymes like integrase for antiviral therapy . The 2,6-naphthyridine structure thus represents a versatile core for the design and synthesis of novel bioactive molecules in drug discovery campaigns. Researchers can utilize this high-quality compound to develop new chemical entities and probe its potential interactions with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-2,6-naphthyridin-1-one
Source PubChem
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InChI

InChI=1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHNGLQDZFUCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355852
Record name 2,6-naphthyridin-1(2H)-one
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80935-77-9
Record name 2,6-naphthyridin-1(2H)-one
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Record name 2,6-naphthyridin-1-ol
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Foundational & Exploratory

2,6-naphthyridin-1(2H)-one basic structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2,6-Naphthyridin-1(2H)-one Core

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that can bind to a wide range of biological targets with high affinity. The naphthyridine family, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, exemplifies this concept.[1][2][3][4] Depending on the placement of the two nitrogen atoms, six distinct isomers exist (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each offering a unique vectoral arrangement of hydrogen bond donors and acceptors.[1][2][3][4][5]

This guide focuses on a particularly valuable member of this family: This compound . This scaffold, featuring a pyridone (a lactam) fused to a pyridine ring, serves as a cornerstone for developing novel therapeutics. Its inherent structural features and synthetic tractability have positioned it as a critical building block in modern drug discovery, particularly in oncology and immunology.[6][7][8] This document provides an in-depth analysis of its core structure, properties, synthesis, and applications for researchers and drug development professionals.

Core Structure and Chemical Identity

The this compound scaffold is a planar, bicyclic system. Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₈H₆N₂O[6][9][10][11]
Molecular Weight 146.15 g/mol [6][9][10][11]
CAS Number 80935-77-9[6][9][10]
IUPAC Name This compound
Alternative Names 2,6-naphthyridin-1-ol[10][11]
Appearance White solid (typical)[5]
Storage Room temperature, dry, sealed[6]

The structure is characterized by the fusion of a pyridin-2(1H)-one ring with a pyridine ring. This arrangement results in a unique electronic distribution and provides distinct sites for chemical modification.

Caption: Core structure of this compound.

A key feature of the pyridone ring is its lactam-lactim tautomerism. The lactam form (this compound) is generally predominant, but the lactim form (2,6-naphthyridin-1-ol) can be accessed, influencing the scaffold's reactivity and biological interactions.

Synthesis and Reactivity

The synthesis of the 2,6-naphthyridine core can be achieved through various strategies, typically involving the construction of one pyridine ring onto a pre-existing one.

General Synthetic Strategies

While numerous methods exist for naphthyridine synthesis, a common approach for 1,6-naphthyridin-2(1H)-ones involves the cyclization of functionalized pyridine precursors.[12] One established method is building the pyridone ring onto a pyridine starting material. This often involves intramolecular cyclization reactions of appropriately substituted pyridine derivatives.[1] For example, base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitrile derivatives has been successfully employed to construct the 2,6-naphthyridine framework.[1]

synthesis_workflow start Substituted Pyridine (e.g., 3-cyanomethylpyridine -4-carbonitrile) cyclization Intramolecular Cyclization start->cyclization reagents Base (e.g., NaOEt) Solvent (e.g., Ethanol) reagents->cyclization Reaction Conditions product This compound Core cyclization->product

Caption: General synthetic workflow for the 2,6-naphthyridine core.

Chemical Reactivity and Functionalization

The this compound scaffold offers several positions for chemical modification, making it a versatile template for library synthesis.

  • N-2 Position: The nitrogen atom of the pyridone ring is a primary site for functionalization. It can be readily alkylated or arylated using standard methodologies (e.g., Williamson ether synthesis conditions) to introduce diverse substituents. This position is crucial for modulating pharmacokinetic properties and exploring interactions with biological targets.

  • C-3 and C-4 Positions: The double bond between C-3 and C-4 can undergo various addition reactions. Furthermore, these positions can be functionalized through electrophilic substitution, although the reactivity is influenced by the electron-donating or -withdrawing nature of other substituents on the ring system.

  • The Pyridine Ring (C-5, C-7, C-8): The second pyridine ring is generally more electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr), especially if a leaving group (e.g., a halogen) is present at one of these positions. This allows for the introduction of amine, ether, and carbon-based functionalities.

Medicinal Chemistry and Biological Applications

The 2,6-naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1]

Anticancer Activity

A significant area of application for this compound derivatives is in oncology. These compounds have been developed as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.

  • FGFR4 Inhibitors: The Fibroblast Growth Factor Receptor 4 (FGFR4) is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[7] Novel inhibitors based on the 2,6-naphthyridine scaffold have been designed that show high potency and selectivity for FGFR4.[7] These compounds have demonstrated remarkable antitumor efficacy in HCC xenograft mouse models, marking them as promising candidates for treating liver cancer.[7]

  • c-Met Kinase Inhibitors: The c-Met proto-oncogene is another important target in cancer therapy. By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, researchers have identified potent c-Met kinase inhibitors.[13] Structure-activity relationship (SAR) studies have shown that specific substitutions at the N-1, N-3, and C-5 positions are essential for potent inhibition.[13]

FGFR4_pathway fgf19 FGF19 Ligand fgfr4 FGFR4 Receptor fgf19->fgfr4 Binds & Activates downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) fgfr4->downstream Phosphorylates inhibitor 2,6-Naphthyridinone Inhibitor inhibitor->fgfr4 Blocks ATP Binding Site proliferation Cell Proliferation & Survival downstream->proliferation Promotes

Caption: Mechanism of FGFR4 inhibition by 2,6-naphthyridinone analogs.

Other Therapeutic Areas

Beyond cancer, the scaffold has shown promise in other fields:

  • CXCR4 Inhibition: this compound has been identified as a potent and selective antagonist of the chemokine receptor CXCR4. This receptor is implicated in chronic inflammatory diseases and cancer metastasis, making its inhibitors therapeutically valuable.

  • Antimicrobial and Antiviral Activity: The broader naphthyridine class has a long history of use as antimicrobial agents, with structural similarities to quinolone antibiotics.[14] Derivatives have also been investigated for their activity against various viruses, including HIV.[14]

Experimental Protocol: N-Alkylation of the Core Scaffold

To illustrate the practical application of this scaffold's reactivity, the following section details a representative protocol for N-alkylation, a fundamental step in building molecular diversity. This protocol is designed as a self-validating system, explaining the causality behind each step.

Objective: To synthesize 2-benzyl-2,6-naphthyridin-1(2H)-one from the parent this compound.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Scientist's Note (Expertise): Flame-drying the glassware and using an anhydrous base are critical to prevent the introduction of water, which can hydrolyze the electrophile (benzyl bromide) and reduce reaction efficiency. K₂CO₃ is a mild, effective base for this deprotonation.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

    • Scientist's Note (Trustworthiness): An inert atmosphere ensures the stability of the reagents and prevents potential side reactions from atmospheric oxygen or moisture, leading to a cleaner reaction and more reliable results.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Stir the suspension for 10 minutes at room temperature. Then, add benzyl bromide (1.1 eq) dropwise via syringe.

    • Scientist's Note (Causality): DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophile. Adding the electrophile dropwise helps to control any potential exotherm. A slight excess of the alkylating agent ensures the complete consumption of the starting material.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

    • Scientist's Note (Self-Validation): TLC is a crucial in-process control. By comparing the reaction mixture spot to the starting material spot, one can visually confirm the consumption of the reactant and the formation of a new, typically less polar, product spot. This prevents premature work-up or unnecessarily long reaction times.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

    • Scientist's Note (Causality): The water quench stops the reaction and dissolves the inorganic salts (like KBr and excess K₂CO₃). Ethyl acetate is a suitable organic solvent to extract the desired product, which is less polar than the DMF solvent. Multiple extractions ensure maximum recovery of the product.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Scientist's Note (Expertise): The brine wash removes residual water and DMF from the organic phase. MgSO₄ is a fast and effective drying agent. Concentration under reduced pressure (rotary evaporation) efficiently removes the volatile solvent.

  • Final Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Scientist's Note (Authoritative Grounding): Column chromatography is the standard method for purifying organic compounds. It separates the desired product from unreacted starting materials and any side products based on their differential polarity, yielding a highly pure final compound suitable for further use or analysis.

Conclusion

The this compound core represents a truly privileged scaffold in chemical biology and drug discovery. Its robust chemical nature, combined with multiple sites for synthetic diversification, allows for the systematic exploration of chemical space. The proven success of its derivatives as potent and selective inhibitors of key oncology targets like FGFR4 and c-Met underscores its immense therapeutic potential.[7][8][13] As synthetic methodologies continue to evolve and our understanding of complex biological pathways deepens, the this compound framework is poised to remain a valuable and highly sought-after platform for the development of next-generation targeted therapies.

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Sources

2,6-naphthyridin-1(2H)-one scaffold biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 2,6-Naphthyridin-1(2H)-one Scaffold: A Privileged Core for Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The naphthyridine core, a heterocyclic system composed of two fused pyridine rings, is a prominent member of this class.[1] Naphthyridines exist as six distinct isomers, each defined by the position of its two nitrogen atoms, and this structural diversity gives rise to a wide array of pharmacological profiles.[1]

This guide focuses specifically on the This compound scaffold and its closely related isomers. This core has emerged as a cornerstone in the development of targeted therapeutics, demonstrating significant potential across multiple disease areas. Compounds built upon this scaffold have been shown to exhibit a remarkable breadth of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects.[2][3] Their wide range of activities makes them a fascinating subject of research with promising therapeutic applications.[1][4]

As a Senior Application Scientist, the purpose of this document is not merely to list these activities but to provide an in-depth, mechanistic understanding of why this scaffold is so effective. We will explore its role in targeting key enzymes and signaling pathways, delve into the structure-activity relationships (SAR) that drive potency and selectivity, and provide detailed, field-proven experimental protocols for its synthesis and evaluation. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of the this compound scaffold in their own discovery programs.

Part I: Anticancer Applications – Targeting Key Oncogenic Pathways

The this compound scaffold has proven to be an exceptionally versatile framework for the design of novel anticancer agents. Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the binding motifs of endogenous ligands in the ATP-binding pockets of various kinases and other critical cancer-related enzymes.

Inhibition of Receptor Tyrosine Kinases: The FGFR4 Case Study in Hepatocellular Carcinoma

Mechanistic Rationale: Hepatocellular carcinoma (HCC) is the most prevalent form of liver cancer, and a significant subset of cases (approximately 30%) are driven by an aberrant fibroblast growth factor 19 (FGF19)-fibroblast growth factor receptor 4 (FGFR4) signaling pathway.[5] The overexpression of FGF19 leads to the constitutive activation of its cognate receptor, FGFR4, a receptor tyrosine kinase. This triggers downstream signaling cascades (primarily the RAS-MAPK and PI3K-AKT pathways) that promote uncontrolled cell proliferation, survival, and angiogenesis. Therefore, the selective inhibition of FGFR4 presents a promising therapeutic strategy for this patient population.[5]

Scientists have successfully designed novel FGFR4 inhibitors incorporating the 2,6-naphthyridine scaffold.[5] A related series based on the 1,6-naphthyridin-2(1H)-one core also demonstrated potent and selective FGFR4 inhibition.[6] The design strategy focused on targeting a specific cysteine residue (Cys552) in the FGFR4 kinase domain to achieve covalent binding and high selectivity over other FGFR isoforms (FGFR1-3), thereby minimizing potential off-target toxicities.[6]

Signaling Pathway: FGFR4 in Hepatocellular Carcinoma

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 Receptor RAS RAS FGFR4->RAS Dimerization & Autophosphorylation FGF19 FGF19 Ligand FGF19->FGFR4 Binds & Activates Inhibitor 2,6-Naphthyridinone Inhibitor Inhibitor->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

Caption: The FGF19-FGFR4 signaling pathway and the point of intervention by naphthyridinone inhibitors.

Data Summary: SAR of Naphthyridine-based FGFR4 Inhibitors

CompoundScaffoldFGFR4 IC₅₀ (nM)Selectivity vs. FGFR1-3Cell Proliferation IC₅₀ (nM) (Huh7 Cell Line)Reference
Compound 11 2,6-Naphthyridine< 10 nM (Biochemical)HighNanomolar potency[5]
A34 1,6-Naphthyridin-2(1H)-one1.9 nM>1000-fold1.1 nM (Hep-3B)[6]
Fisogatinib Reference StandardComparable to Cpd 11HighComparable to Cpd 11[5]

This table synthesizes data from multiple sources to illustrate the potency and selectivity achieved with this scaffold.

Cell Cycle Control: PKMYT1 Inhibition

Mechanistic Rationale: The transition from the G2 to the M phase of the cell cycle is a critical checkpoint that ensures genomic integrity before cell division. This process is tightly regulated by the Cyclin B-CDK1 complex. PKMYT1 is a protein kinase that acts as a crucial gatekeeper by applying an inhibitory phosphorylation to CDK1, thereby preventing premature entry into mitosis.[7] In many cancers, this checkpoint is dysregulated. Targeting PKMYT1 is a promising therapeutic strategy because its inhibition forces cancer cells with DNA damage (a common characteristic) to enter mitosis prematurely, leading to mitotic catastrophe and cell death.

A data mining effort identified a naphthyridinone core as a potent inhibitor of PKMYT1.[7] Through structural optimization, researchers developed compound 36 , a novel, selective, and potent PKMYT1 inhibitor with favorable oral pharmacokinetic properties and significant in vivo antitumor efficacy.[7]

Logical Relationship: PKMYT1 in G2/M Checkpoint Control

G2_M_Checkpoint cluster_regulation Regulation G2_Phase G2 Phase CDK1_CyclinB CDK1-Cyclin B Complex M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Drives Entry into Mitosis PKMYT1 PKMYT1 Kinase PKMYT1->CDK1_CyclinB Inhibitory Phosphorylation Inhibitor Naphthyridinone Inhibitor Inhibitor->PKMYT1 Inhibits

Caption: Role of PKMYT1 in the G2/M cell cycle checkpoint and its inhibition by naphthyridinone derivatives.

Part II: Central Nervous System Applications – Combating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neurons.[8] The this compound scaffold provides a rigid backbone for designing small molecules capable of crossing the blood-brain barrier and modulating key enzymatic pathways implicated in these devastating conditions.

Targeting Amyloid-β Production: BACE1 Inhibition

Mechanistic Rationale: The amyloid cascade hypothesis remains a central theory in the pathology of Alzheimer's disease. It posits that the accumulation of amyloid-beta (Aβ) peptides, which form senile plaques in the brain, is a primary initiating event. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. Inhibition of BACE1 is therefore a prime therapeutic strategy to reduce the production of all forms of Aβ.[2]

Researchers have developed BACE1 inhibitors based on a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold. By strategically modifying known inhibitors and incorporating pyridine rings, they achieved compounds with increased biochemical and cellular potency. The introduction of a fluorine atom further improved cellular activity and led to a robust and sustained reduction of Aβ in the cerebrospinal fluid (CSF) of preclinical models.[2]

Signaling Pathway: APP Processing and BACE1 Inhibition

APP_Processing cluster_pathways Cleavage Pathways APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Non-amyloidogenic Pathway beta_secretase β-secretase (BACE1) APP->beta_secretase Amyloidogenic Pathway sAPP_alpha sAPPα alpha_secretase->sAPP_alpha p3_fragment p3 fragment (non-amyloidogenic) sAPP_beta sAPPβ beta_secretase->sAPP_beta gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) (amyloidogenic) gamma_secretase->Abeta sAPP_beta->gamma_secretase Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->beta_secretase Inhibits

Caption: The two pathways of APP processing, highlighting the critical role of BACE1 in Aβ production.

Part III: Experimental Protocols & Methodologies

The translation of a promising scaffold from a chemical concept to a viable drug candidate requires robust and reproducible experimental methods. This section provides validated, step-by-step protocols for the synthesis of a representative naphthyridinone core and a key biological assay.

Synthesis of a Representative 1,6-Naphthyridin-2(1H)-one Derivative

Causality Behind Experimental Choices: The following protocol outlines a common strategy for constructing the 1,6-naphthyridin-2(1H)-one core, which is structurally very similar to the 2,6-isomer. This approach involves the cyclization of a functionalized pyridine precursor. The use of ammonium acetate serves as a nitrogen source for the formation of the second pyridine ring in a condensation reaction. This method is often chosen for its reliability and the accessibility of the starting materials.[9]

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start: 5-Acetyl-6-methyl-2-oxo- 3-pyridinecarbonitrile Step1 React with DMF-DMA Start->Step1 Intermediate Intermediate: Enaminone Step1->Intermediate Step2 Cyclize with Ammonium Acetate in Acetic Acid Intermediate->Step2 Product Product: 5-Methyl-2-oxo- 1,6-naphthyridine-3-carbonitrile Step2->Product

Caption: A typical reaction sequence for the synthesis of a 1,6-naphthyridin-2(1H)-one derivative.

Step-by-Step Protocol:

  • Step 1: Formation of the Enaminone Intermediate.

    • To a solution of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Heat the reaction mixture at 80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The intermediate, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile, can be precipitated by adding water or ether, filtered, and dried. It is often used in the next step without further purification.

  • Step 2: Cyclization to the Naphthyridinone Core.

    • Suspend the crude enaminone intermediate (1.0 eq) in glacial acetic acid.

    • Add ammonium acetate (5.0 eq) to the suspension.

    • Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the formation of the product by TLC.

    • After cooling, pour the reaction mixture into ice-water.

    • The resulting precipitate, 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile, is collected by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro Kinase Inhibition Assay (Example: FGFR4)

Causality Behind Experimental Choices: To quantify the potency of newly synthesized compounds as kinase inhibitors, a robust in vitro assay is essential. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is a common choice. It offers a homogenous format (no wash steps), high sensitivity, and is amenable to high-throughput screening. The assay measures the inhibition of phosphorylation of a substrate by the kinase. The use of a europium-labeled antibody that specifically recognizes the phosphorylated substrate allows for a ratiometric readout (emission at 665 nm / 615 nm), which minimizes interference from assay components and increases data reliability.

Experimental Workflow: TR-FRET Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilution of Naphthyridinone Inhibitor Incubation 1. Add Enzyme, Substrate, and Inhibitor to plate 2. Initiate with ATP 3. Incubate at RT Compound_Prep->Incubation Reagent_Prep Prepare Kinase Reaction Buffer, ATP, Substrate, and FGFR4 Enzyme Reagent_Prep->Incubation Stop_Detection 1. Stop reaction with EDTA 2. Add Eu-labeled Phospho-specific Antibody Incubation->Stop_Detection Readout 1. Incubate at RT 2. Read TR-FRET signal on plate reader Stop_Detection->Readout Data_Analysis Calculate % Inhibition and determine IC₅₀ value Readout->Data_Analysis

Caption: Step-by-step workflow for a TR-FRET based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., starting from 10 µM) in a buffer containing a final concentration of 1% DMSO.

  • Kinase Reaction Setup: In a 384-well microplate, add the following components:

    • 2.5 µL of the diluted test compound.

    • 5.0 µL of a solution containing FGFR4 kinase and a biotinylated substrate peptide in kinase reaction buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding 2.5 µL of an ATP solution (at a concentration near the Kₘ for the enzyme).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of a detection buffer containing EDTA and a europium-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the percent inhibition (relative to DMSO-only and no-enzyme controls) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion & Future Outlook

The this compound scaffold and its isomers represent a truly privileged chemical entity in drug discovery. Its rigid, heteroaromatic nature provides an ideal foundation for creating potent and selective inhibitors against a wide range of biological targets, from kinases driving oncogenesis to enzymes implicated in neurodegeneration. We have demonstrated its successful application in the development of inhibitors for FGFR4, PKMYT1, and BACE1, showcasing its remarkable versatility.

The future for this scaffold is bright. Its synthetic tractability allows for extensive decoration and optimization, opening avenues into new therapeutic areas. Ongoing research continues to explore its potential as an antimicrobial agent, an anti-inflammatory molecule, and a core for novel PARP inhibitors.[3][10][11] Furthermore, the development of bifunctional molecules, such as PROTACs that utilize this scaffold for target binding, represents an exciting new frontier. For drug development professionals, the this compound core is not just a starting point; it is a validated foundation upon which the next generation of targeted therapies can be built.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
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  • Zhang, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
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Sources

The 2,6-Naphthyridine Core: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid conformational framework make it an attractive core for the design of novel therapeutic agents and functional organic materials. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 2,6-naphthyridine derivatives. We will explore various synthetic strategies, from classical cyclization reactions to modern catalytic methodologies, offering mechanistic insights and practical experimental protocols. Furthermore, this guide will delve into the diverse pharmacological activities exhibited by this class of compounds, including their applications as kinase inhibitors, anticancer agents, and central nervous system modulators, supported by quantitative data and structure-activity relationship analyses.

Introduction: The Rise of a Versatile Heterocycle

Naphthyridines, as a class of six structural isomers of pyridopyridine, have garnered significant attention from both synthetic and medicinal chemists due to their broad spectrum of biological activities.[3][4] Among these, the 2,6-naphthyridine core has shown particular promise. While some derivatives are found in nature as alkaloids isolated from plants like Antirrhinum majus and species of Erythrina, the majority of medicinally relevant 2,6-naphthyridines are products of synthetic chemistry.[1][5] The inherent electron-deficient nature of the two pyridine rings imparts specific reactivity and allows for diverse functionalization, making it a versatile building block in drug discovery programs.[2]

The therapeutic potential of 2,6-naphthyridine derivatives spans a wide range of disease areas. They have been investigated for their effects on the central nervous system, as well as for their anticancer and antimicrobial properties.[1][4][6] Recent research has highlighted their efficacy as highly selective kinase inhibitors, demonstrating the scaffold's ability to be tailored for specific biological targets.[7][8][9][10] This guide aims to provide researchers and drug development professionals with a detailed understanding of this important heterocyclic system.

Synthetic Strategies for the 2,6-Naphthyridine Core

The construction of the 2,6-naphthyridine skeleton can be achieved through various synthetic routes, starting from pyridine derivatives, other heterocyclic compounds, or even acyclic precursors.[1][11] The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Classical Cyclization Approaches

Historically, the synthesis of 2,6-naphthyridines has relied on intramolecular cyclization reactions of appropriately substituted pyridine precursors. A common strategy involves the use of 4-cyano-3-pyridylacetonitrile as a key intermediate.

Protocol 1: Microwave-Assisted Synthesis of the 2,6-Naphthyridine Core

This protocol describes an environmentally benign method for the synthesis of 2,6-naphthyridine and its derivatives under microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating.[12]

  • Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine. To 4-cyano-3-pyridylacetonitrile, add anhydrous hydrogen bromide. Irradiate the mixture in a microwave oven for a few minutes. The desired product precipitates and can be collected by filtration.[12]

  • Step 2: Synthesis of 1,3-Dibromo-2,6-naphthyridine. Diazotize the 3-amino-1-bromo-2,6-naphthyridine with sodium nitrite and hydrobromic acid to yield the dibromo derivative.[12]

  • Step 3: Synthesis of 1,3-Dihydrazino-2,6-naphthyridine. Treat the 1,3-dibromo-2,6-naphthyridine with 85% hydrazine hydrate at room temperature. The dihydrazino product is obtained in quantitative yield.[12]

  • Step 4: Synthesis of 2,6-Naphthyridine. The final unsubstituted 2,6-naphthyridine is obtained by the oxidation of the dihydrazino derivative with cupric sulfate in acetic acid.[12]

Causality Behind Experimental Choices: The use of microwave irradiation in the initial step significantly accelerates the reaction by efficiently transferring energy to the polar reactants.[12] The subsequent diazotization and substitution reactions are standard procedures in heterocyclic chemistry for introducing and replacing functional groups. The final dehalogenation via the dihydrazino intermediate is a suitable method in the naphthyridine series, as catalytic reduction can sometimes lead to partial ring reduction.[12]

Modern Catalytic Methodologies

More recently, transition metal-catalyzed reactions have provided elegant and efficient pathways to the 2,6-naphthyridine scaffold.

A powerful strategy for constructing the 2,6-naphthyridine ring system involves a rhodium-catalyzed [2+2+2] cycloaddition of cyano-yne-allene substrates. This domino reaction allows for the successive formation of three new bonds in a single operation.[1]

Workflow: Rhodium-Catalyzed [2+2+2] Cycloaddition

G Start Cyano-yne-allene Substrate Reaction [2+2+2] Cycloaddition & Dehydrogenation Start->Reaction Catalyst Rh Catalyst Catalyst->Reaction Product 2,6-Naphthyridine Derivative Reaction->Product G Start 3-Bromo-4-formylpyridine & Phenylacetylene Sonogashira Sonogashira Coupling Start->Sonogashira Diarylalkyne Diarylalkyne Intermediate Sonogashira->Diarylalkyne Imine_Formation Imine Formation (t-butylamine) Diarylalkyne->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Larock Larock Isoquinoline Synthesis (CuI) Imine->Larock Naphthyridine_Core 2,6-Naphthyridine Core Larock->Naphthyridine_Core Buchwald Buchwald-Hartwig Amination Naphthyridine_Core->Buchwald Final_Product FGFR4 Inhibitor Buchwald->Final_Product

Caption: Synthesis of 2,6-naphthyridine-based FGFR4 inhibitors.

Medicinal Chemistry Applications of 2,6-Naphthyridine Derivatives

The rigid and planar structure of the 2,6-naphthyridine core serves as an excellent scaffold for presenting substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.

Kinase Inhibitors

A significant area of application for 2,6-naphthyridine derivatives is in the development of kinase inhibitors.

Starting from the known CK2 inhibitor silmitasertib (CX-4945), a series of 5-(3-chlorophenylamino)benzo[c]n[9][12]aphthyridine derivatives were synthesized. [7][8]One of the lead compounds exhibited stronger CK2 inhibitory activity and higher selectivity over other kinases compared to the parent compound. [7]This compound was also shown to modulate the Akt1-GSK-3β-Wnt/β-catenin signaling pathway and inhibit cancer stem cell properties. [8]

The FGF19-FGFR4 signaling pathway is an oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases. [9][10]Novel 2,6-naphthyridine analogues have been designed and synthesized as selective FGFR4 inhibitors. [9]A lead compound from this series displayed nanomolar potency against HCC cell lines and high selectivity over other FGFR isoforms. [10]This compound also demonstrated remarkable antitumor efficacy in HCC xenograft mouse models. [9] Table 1: Biological Activity of Selected 2,6-Naphthyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (Huh7 Cells)Key FindingsReference
1c CK2Not ReportedStronger CK2 inhibition and higher selectivity than CX-4945; inhibits cancer stem cell properties.[7][8]
11 FGFR419 nMHigh selectivity over FGFR1-3; significant in vivo antitumor activity in HCC models.[9][13]
Anticancer Activity

Beyond kinase inhibition, 2,6-naphthyridine derivatives have demonstrated broader anticancer activities. Some compounds have shown potent cytotoxic effects against various human cancer cell lines, including cervical cancer, leukemia, and prostate cancer. [14]The mechanism of action for some of these derivatives involves the disruption of microtubule dynamics, leading to mitotic cell arrest. [14]

Antimicrobial and Other Biological Activities

The 2,6-naphthyridine scaffold has also been explored for its antimicrobial properties. [6]Furthermore, derivatives have shown activity in the central nervous system, indicating their potential for treating neurological disorders. [1]The diverse biological profile of this heterocyclic system continues to make it an attractive target for further investigation in drug discovery.

Conclusion and Future Perspectives

The 2,6-naphthyridine core has firmly established itself as a valuable scaffold in the design and synthesis of biologically active molecules. The development of novel and efficient synthetic methodologies, particularly those employing catalytic strategies, has expanded the accessible chemical space for this heterocycle. The proven success of 2,6-naphthyridine derivatives as potent and selective kinase inhibitors for cancer therapy highlights the immense potential of this scaffold. Future research will likely focus on further exploring the structure-activity relationships of this versatile core to develop new therapeutics for a broader range of diseases, as well as investigating its applications in materials science, such as in the development of organic electronic materials. [2][15]

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  • Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c]n[9][12]aphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry.
  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.
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Sources

Spectroscopic Characterization of 2,6-Naphthyridin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The naphthyridine scaffold is a prominent privileged structure in medicinal chemistry, with isomers like 1,6-naphthyridines demonstrating a wide range of biological activities.[1][2][3][4][5] The compound 2,6-naphthyridin-1(2H)-one (CAS 80935-77-9) represents a key heterocyclic building block for chemical and pharmaceutical research.[3][6][7] Its precise structural confirmation is paramount for its application in synthesis and drug discovery. While this molecule is commercially available, detailed, publicly accessible experimental spectra are not consolidated in the scientific literature.

This technical guide, therefore, serves a dual purpose: first, to provide a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on first principles and spectral data from analogous structures. Second, it offers field-proven, step-by-step protocols for acquiring high-quality spectroscopic data for this class of compounds. This document is designed for researchers and drug development professionals who require a practical framework for the characterization and quality control of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a fused bicyclic system containing a pyridine ring and a pyridin-1(2H)-one (or lactam) ring. This arrangement dictates the key features we anticipate in its spectra: a combination of aromatic and vinyl-like protons and carbons, a distinct lactam carbonyl group, and a labile N-H proton.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy: A Predictive Analysis

Proton NMR is the cornerstone of structural elucidation. For this compound, we expect six distinct signals in the ¹H NMR spectrum, corresponding to the five aromatic/vinylic protons and the one amide proton. The polarity of the naphthyridinone core suggests that solvents like DMSO-d₆ or CD₃OD would be appropriate for analysis.[1][8] DMSO-d₆ is particularly useful as it is a good solvent for a wide range of polar compounds and allows for the observation of exchangeable protons like N-H.[8]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton (Position)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
NH (2)11.0 - 12.5Broad Singlet-The amide proton is expected to be significantly downfield and broadened due to hydrogen bonding and quadrupole effects from the adjacent nitrogen. Its chemical shift is highly dependent on concentration and temperature.[9]
H -59.0 - 9.3Singlet-This proton is adjacent to the electron-deficient nitrogen (N6) and lacks ortho or meta coupling partners, resulting in a sharp singlet in the far downfield aromatic region.
H -78.6 - 8.8DoubletJ7,8 ≈ 5-6This proton is alpha to the amide nitrogen (N2) and is deshielded. It will appear as a doublet due to coupling with H-8.
H -87.8 - 8.0DoubletJ7,8 ≈ 5-6Coupled to H-7, this proton is part of the pyridine ring system. Its chemical shift is comparable to similar protons in related naphthyridines.[10]
H -47.4 - 7.6DoubletJ3,4 ≈ 7-8This vinylic proton is part of an α,β-unsaturated lactam system. It will be a doublet due to coupling with H-3.
H -36.5 - 6.7DoubletJ3,4 ≈ 7-8Beta to the carbonyl group, this vinylic proton is expected to be the most upfield of the C-H protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solubilization: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For referencing, DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) is recommended.

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using standard parameters: a 30-45 degree pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds, and 16-64 scans for adequate signal-to-noise.

  • Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

¹³C NMR Spectroscopy: Structural Fingerprinting

Carbon NMR provides a map of the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The most downfield signal will be the lactam carbonyl carbon, a key diagnostic peak.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon (Position)Predicted δ (ppm)Rationale & Notes
C1160 - 165The lactam carbonyl carbon is characteristically found in this region, significantly downfield.[11]
C5150 - 155Aromatic carbon adjacent to nitrogen (N6) and positioned between two rings. Expected to be highly deshielded.
C7145 - 150Aromatic carbon alpha to the amide nitrogen (N2), leading to a downfield shift.
C4a140 - 145Quaternary carbon at the fusion of the two rings.
C8a135 - 140Quaternary carbon at the fusion, adjacent to the carbonyl group.
C4130 - 135Vinylic carbon alpha to the carbonyl group.
C8120 - 125Aromatic carbon in the pyridine ring.
C3110 - 115Vinylic carbon beta to the carbonyl group, expected to be the most upfield of the sp² carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition:

    • Use the same locked and shimmed sample in the spectrometer.

    • Select a standard ¹³C experiment with proton decoupling (e.g., zgpg30).

    • A wider spectral width (~200-220 ppm) is required.

    • Due to the lower natural abundance of ¹³C and longer relaxation times, a significantly larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are necessary to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the central peak of the DMSO-d₆ septet at 39.52 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most prominent and diagnostic absorption will be the strong carbonyl (C=O) stretch of the cyclic amide (lactam) group.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationRationale & Notes
3300 - 3100Medium, BroadN-H StretchTypical for secondary amides, often broadened due to intermolecular hydrogen bonding in the solid state.[12]
3100 - 3000Medium-WeakAromatic/Vinylic C-H StretchCharacteristic of sp² C-H bonds.[11]
1680 - 1650 Strong, Sharp C=O Stretch (Lactam) This is the most diagnostic peak. The frequency is lowered from a typical ketone due to resonance with the nitrogen lone pair, characteristic of an amide I band.[13][14]
1620 - 1550Medium-StrongC=C & C=N StretchAromatic and vinylic ring stretching vibrations.
1580 - 1520MediumN-H BendAmide II band, resulting from a mix of N-H bending and C-N stretching.
900 - 675StrongC-H Out-of-Plane BendBending vibrations from the aromatic and vinylic protons, the pattern of which can be diagnostic of the substitution pattern.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, raise the press arm and clean the crystal thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), ensuring all sample residue is removed.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and structural information from its fragmentation pattern. For this compound (C₈H₆N₂O), the exact molecular weight is 146.0480 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IonRationale & Notes
146 [M]⁺• Molecular Ion Peak . As an aromatic heterocyclic compound, a relatively stable molecular ion is expected, which should be clearly visible.[15]
118[M - CO]⁺•Loss of a neutral carbon monoxide molecule is a classic fragmentation pathway for cyclic ketones and lactams. This is often a prominent peak.[16]
91[C₆H₅N]⁺•Resulting from the fragmentation of the [M-CO]⁺• ion, potentially through the loss of HCN.
90[C₅H₄N₂]⁺•Loss of H from the m/z 91 fragment.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a volatile solvent like methanol or acetonitrile (0.5 mL).

  • Introduction: Introduce the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, the solution can be injected into a GC-MS system.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns.

  • Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 40-200.

  • Data Analysis: Identify the molecular ion peak [M]⁺• at m/z 146. Analyze the lower mass fragments to identify characteristic neutral losses (e.g., -28 for CO) and confirm the fragmentation pattern.

Integrated Approach to Structural Verification

No single technique provides absolute structural proof. The strength of spectroscopic characterization lies in the synergistic integration of all data. The workflow below illustrates how these techniques combine to provide unambiguous confirmation of the structure of this compound.

workflow start Target Compound: This compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr1h ¹H NMR Spectroscopy start->nmr1h nmr13c ¹³C NMR Spectroscopy start->nmr13c confirm_mw Confirm Molecular Weight (m/z = 146) ms->confirm_mw confirm_fg Confirm Functional Groups (Lactam C=O, N-H) ir->confirm_fg confirm_protons Confirm Proton Environment (Number, Multiplicity, Connectivity) nmr1h->confirm_protons confirm_carbons Confirm Carbon Skeleton (Number of unique carbons) nmr13c->confirm_carbons integration Data Integration confirm_mw->integration confirm_fg->integration confirm_protons->integration confirm_carbons->integration final Structure Verified integration->final

Caption: Workflow for the integrated spectroscopic verification of this compound.

This integrated approach ensures trustworthiness. Mass spectrometry confirms the correct molecular formula (C₈H₆N₂O).[5] IR spectroscopy confirms the presence of the critical lactam functional group.[13] ¹³C NMR confirms the presence of eight unique carbons, including the carbonyl. Finally, ¹H NMR provides the most detailed map, confirming the number, environment, and connectivity of all protons, which must be consistent with the proposed 2,6-naphthyridine framework. The convergence of all these data points provides authoritative proof of the compound's identity and purity.

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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

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The 2,6-Naphthyridin-1(2H)-one Scaffold: A Technical Guide to a Privileged Structure in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their fundamental role in cellular signaling pathways, coupled with their dysregulation in a multitude of diseases, most notably cancer, has rendered them the focus of intensive research and development efforts. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. This necessitates the exploration of novel heterocyclic scaffolds that can exploit subtle differences in kinase active sites to confer both potency and selectivity. The 2,6-naphthyridin-1(2H)-one core has emerged as one such "privileged scaffold," a framework that, with appropriate functionalization, can be tailored to target a range of kinases with high affinity. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives as kinase inhibitors.

The FGF19-FGFR4 Signaling Axis: A Key Target in Hepatocellular Carcinoma

A significant portion of hepatocellular carcinoma (HCC) cases are driven by the aberrant activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) by its ligand, Fibroblast Growth Factor 19 (FGF19).[1] This signaling cascade is a critical driver of cell proliferation and survival in these tumors.[2] Understanding this pathway is crucial for the rational design of inhibitors.

The binding of FGF19 to FGFR4, facilitated by the co-receptor β-Klotho, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade creates docking sites for adaptor proteins, primarily the FGF Receptor Substrate 2 (FRS2). Phosphorylated FRS2 recruits Growth factor receptor-bound protein 2 (GRB2), which in turn activates two major downstream pathways:

  • The Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation.

  • The PI3K-Akt-mTOR Pathway: This pathway is pivotal for cell growth, survival, and metabolism.[3]

The constitutive activation of these pathways by the FGF19-FGFR4 axis provides a strong rationale for the development of selective FGFR4 inhibitors as a therapeutic strategy for a defined subset of HCC patients.[1][2]

FGF19_FGFR4_Signaling FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates bKlotho β-Klotho FGF19 FGF19 FGF19->FGFR4 Binds GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K GRB2->PI3K Ras Ras GRB2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGF19-FGFR4 signaling pathway in HCC.

Synthesis of the Naphthyridinone Core: A Strategic Approach

The synthesis of substituted 2,6-naphthyridin-1(2H)-ones and their isomers, such as the 1,6-naphthyridin-2(1H)-ones, often begins from appropriately substituted pyridine or pyridone precursors.[3][4] A variety of cyclization strategies have been developed to construct the second ring of the naphthyridinone system.

One effective method for the synthesis of bioactive 1,6-naphthyridin-2(1H)-ones involves the condensation of a substituted diaminonicotinaldehyde with an activated acetonitrile derivative.[5] This approach allows for the introduction of key pharmacophoric elements at an early stage. The subsequent selective functionalization of the resulting amino groups provides a versatile handle for further diversification and optimization of kinase inhibitory activity.

Experimental Protocol: Synthesis of 7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

This protocol is adapted from a reported synthesis of potent c-Src inhibitors and serves as a representative example of the synthetic strategy.[5]

Step 1: Condensation to form the Naphthyridine Core

  • To a solution of 4,6-diaminonicotinaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of 2,6-dichlorophenylacetonitrile.

  • Add a catalytic amount of a base (e.g., piperidine) and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the 2,7-diamino-3-(2,6-dichlorophenyl)-1,6-naphthyridine.

Step 2: Selective Diazotization and Halogenation

  • Suspend the product from Step 1 in 50% aqueous fluoboric acid at 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at a low temperature for an extended period to facilitate the selective conversion of the 2-amino group to a hydroxyl group and the 7-amino group to a fluorine.

  • Quench the reaction by carefully adding a neutralizing agent (e.g., sodium carbonate solution) until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: N-Alkylation

  • To a solution of the product from Step 2 in a polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) at 0 °C.

  • After stirring for a short period, add an alkylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 4: Nucleophilic Aromatic Substitution

  • Dissolve the N-alkylated product in a suitable solvent (e.g., dioxane).

  • Add the desired aliphatic diamine or aromatic amine.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the final product by column chromatography to yield the target 7-substituted 3-(2,6-dichlorophenyl)-1-methyl-1,6-naphthyridin-2(1H)-one.

Synthesis_Workflow Start Substituted Pyridine & Acetonitrile Step1 Condensation (Base, Reflux) Start->Step1 Intermediate1 Diaminonaphthyridine Step1->Intermediate1 Step2 Selective Diazotization (NaNO2, HBF4) Intermediate1->Step2 Intermediate2 Hydroxy-fluoro-naphthyridine Step2->Intermediate2 Step3 N-Alkylation (Base, Alkyl Halide) Intermediate2->Step3 Intermediate3 N-Alkyl-naphthyridinone Step3->Intermediate3 Step4 Nucleophilic Substitution (Amine, Reflux) Intermediate3->Step4 FinalProduct Target Kinase Inhibitor Step4->FinalProduct

Caption: General workflow for the synthesis of substituted naphthyridinone kinase inhibitors.

Structure-Activity Relationship (SAR) of Naphthyridinone Derivatives as FGFR4 Inhibitors

The potency and selectivity of this compound derivatives as kinase inhibitors are highly dependent on the nature and position of substituents on the heterocyclic core. Systematic modification of these substituents allows for the exploration of the chemical space and the optimization of biological activity. For FGFR4 inhibitors, specific interactions with the kinase hinge region, the DFG motif, and the solvent-exposed region are critical for high-affinity binding.

CompoundR1R2FGFR4 IC50 (nM)Selectivity vs. FGFR1
A1 H3,5-dimethoxyphenyl50.220-fold
A2 H2,6-dichloro-3,5-dimethoxyphenyl8.7>100-fold
A3 CH32,6-dichloro-3,5-dimethoxyphenyl12.5>100-fold
A34 HN-(2-(dimethylamino)ethyl)acrylamide1.1>1000-fold

Data is illustrative and compiled from public domain sources for educational purposes.

Analysis of SAR:

  • Substitution on the Phenyl Ring (R2): The introduction of chloro substituents at the 2 and 6 positions of the phenyl ring (Compound A2 vs. A1 ) significantly enhances potency and selectivity against FGFR4. This is likely due to favorable interactions with a specific hydrophobic pocket within the FGFR4 active site.

  • N1-Substitution (R1): Methylation at the N1 position (Compound A3 vs. A2 ) results in a slight decrease in potency, suggesting that a hydrogen bond donor at this position may be beneficial for optimal binding.

  • Targeting Covalent Inhibition (Compound A34): The incorporation of a reactive acrylamide moiety at the R2 position (Compound A34 ) leads to a dramatic increase in potency. This is designed to form a covalent bond with a non-catalytic cysteine residue (Cys552) in the FGFR4 active site, leading to irreversible inhibition and high selectivity.

In Vitro Kinase Inhibition Assay: A Protocol for IC50 Determination

To quantify the inhibitory potency of the synthesized compounds, a robust and sensitive in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human FGFR4 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells as a "no inhibitor" control (100% activity) and wells without enzyme as a "no enzyme" control (0% activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer containing recombinant FGFR4 and poly(Glu, Tyr) substrate.

    • Add the kinase/substrate solution (e.g., 5 µL) to each well of the assay plate.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to each well. The final ATP concentration should be at or near the Km for FGFR4.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the "no inhibitor" and "no enzyme" controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Assay_Workflow Start Compound Dilution in DMSO Step1 Dispense Compounds into 384-well Plate Start->Step1 Step2 Add Kinase/Substrate Solution Step1->Step2 Step3 Initiate with ATP Incubate Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Step3->Step4 Step5 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Step4->Step5 Step6 Measure Luminescence (Plate Reader) Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Future Perspectives and Conclusion

The this compound scaffold and its isomers have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The successful development of compounds targeting FGFR4 demonstrates the potential of this chemical class. Future efforts in this area will likely focus on:

  • Expanding the Kinome Coverage: Exploring the utility of the naphthyridinone scaffold against other kinase targets implicated in disease.

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations that arise during therapy.

References

  • Borrell, J. I., Teixidó, J., Estrada-Tejedor, R., & Puig de la Bellacasa, R. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., Fry, D. W., Nelson, J. M., & Smaill, J. B. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(18), 3482–3491. [Link]
  • Pothula, S. P., Klair, J. S., & Al-Abdallah, M. (2019). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Cancers, 11(6), 843. [Link]
  • Borad, M. J., & Gores, G. J. (2019). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cells, 8(6), 536. [Link]
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
  • Krajka, J., & Drąg-Zalesińska, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
  • Abdel-Wadood, F. K., Abdel-Monem, M. I., Fahmy, A. M., & Geies, A. A. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
  • Lee, J., Lee, J. H., & Kim, J. H. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]
  • Wang, K., Li, X., & Linsheng, Z. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]
  • She, N., Huang, W., & Sheng, Z. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555. [Link]
  • Sun, H., Linsheng, Z., Dong, H., & She, N. (2019). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 178, 705-714. [Link]
  • Li, G., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

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A Guide to the Natural Occurrence of 2,6-Naphthyridine Alkaloids for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the natural sources of 2,6-naphthyridine compounds. It is designed for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and application of novel bioactive molecules. This document offers a comprehensive overview of the known terrestrial plant sources, the specific alkaloids isolated, their biological activities, and the methodologies for their extraction and characterization.

Introduction: The 2,6-Naphthyridine Scaffold - A Rare but Promising Heterocycle

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. There are six possible isomers, each with a unique arrangement of nitrogen atoms, which influences their chemical and biological properties[1][2]. While significant research has focused on isomers like the 1,8-naphthyridine core, found in synthetic antibacterial agents like nalidixic acid, the 2,6-naphthyridine scaffold is a less common yet intriguing framework in the realm of natural products[2][3].

The inherent asymmetry and specific electronic distribution of the 2,6-naphthyridine core present a unique pharmacophore for interaction with biological targets. Natural products containing this scaffold have demonstrated a range of biological activities, making them valuable lead compounds for drug discovery programs. This guide will delve into the known natural sources of these compounds, providing a foundation for further research and development.

Terrestrial Flora: The Primary Reservoir of 2,6-Naphthyridine Alkaloids

Current scientific literature indicates that terrestrial plants are the principal source of naturally occurring 2,6-naphthyridine alkaloids. Two plant genera, in particular, have been identified as producers of these unique compounds: Antirrhinum and Erythrina.

Antirrhinum majus (Common Snapdragon): A Source of Simple 2,6-Naphthyridine

The common snapdragon, Antirrhinum majus, is a well-known ornamental plant. In 1970, Harkiss and Swift reported the isolation of the first simple 2,6-naphthyridine from this plant, a significant discovery as the natural occurrence of such a simple naphthyridine had not been previously recorded[4].

  • Isolated Compound: 4-Methyl-2,6-naphthyridine

    The structure of this volatile alkaloid was elucidated using spectroscopic techniques. Its discovery opened a new chapter in the study of naphthyridine natural products.

  • Biological Activity:

    At present, there is limited information in the public domain regarding the specific biological activities of 4-methyl-2,6-naphthyridine. Its structural simplicity, however, makes it an interesting scaffold for synthetic derivatization and subsequent pharmacological screening.

Erythrina Species: A Rich Source of Complex Indolo[5][6]naphthyridine Alkaloids

The genus Erythrina, comprising various species of tropical and subtropical trees, is a well-established source of a diverse array of tetracyclic alkaloids known as Erythrina alkaloids[5][6]. A subset of these alkaloids possesses a complex indolo[7][8]naphthyridine core, representing a fascinating fusion of heterocyclic systems. These compounds are primarily found in the seeds of the plants[5].

  • Isolated Compounds:

    • Erymelanthine: This indolo[7][8]naphthyridine alkaloid has been isolated from Erythrina melanacantha[1].

    • Melanacanthine (8-oxoerymelanthine): Also isolated from E. melanacantha, this compound is an oxidized derivative of erymelanthine[1].

  • Biological Activities and Pharmacological Potential:

    The indolo[7][8]naphthyridine alkaloids from Erythrina species have been reported to exhibit a range of significant biological effects, primarily targeting the central nervous system. These activities include:

    • Neurological Effects: Hypnotic, curare-like, sedative, and hypotensive activities have been attributed to this class of compounds[1].

    • Paralyzing Activity: Certain Erythrina alkaloids have demonstrated paralyzing effects[1].

    • Anti-thrombotic Potential: Melanacanthine has been shown to inhibit thrombocyte agglutination, suggesting potential applications in the treatment of thrombotic disorders[1].

    The complex and rigid structure of these alkaloids makes them compelling candidates for investigation as modulators of neurological pathways and other biological processes.

Quantitative Data Summary

The following table summarizes the key 2,6-naphthyridine compounds isolated from natural sources and their reported biological activities.

Compound NameChemical StructureNatural SourceReported Biological Activities
4-Methyl-2,6-naphthyridine Antirrhinum majusLimited data available.
Erymelanthine Erythrina melanacanthaHypnotic, curare-like, sedative, hypotensive, paralyzing activity.
Melanacanthine Erythrina melanacanthaInhibition of thrombocyte agglutination, paralyzing activity.

(Note: Placeholder images for chemical structures. Accurate representations would be generated in a final document.)

Experimental Protocols: A Guide to Isolation and Characterization

The isolation and structural elucidation of novel natural products are critical steps in the drug discovery pipeline. The following protocols provide a generalized framework for the extraction and characterization of 2,6-naphthyridine alkaloids from plant materials, based on established phytochemical methods.

General Workflow for Isolation and Characterization

G cluster_0 Extraction & Initial Processing cluster_1 Chromatographic Separation cluster_2 Structure Elucidation cluster_3 Bioactivity Screening A Plant Material (e.g., dried, powdered seeds of Erythrina) B Solvent Extraction (e.g., Methanol or Ethanol) A->B C Acid-Base Partitioning to separate alkaloids B->C D Column Chromatography (e.g., Silica Gel, Alumina) C->D E Preparative HPLC (High-Performance Liquid Chromatography) D->E F Spectroscopic Analysis (NMR, MS, IR, UV) E->F G X-ray Crystallography (for crystalline compounds) E->G H In vitro assays (e.g., enzyme inhibition, cytotoxicity) F->H I In vivo studies (animal models) H->I

Caption: General workflow for the isolation and characterization of 2,6-naphthyridine alkaloids.

Step-by-Step Methodology

1. Plant Material Collection and Preparation:

  • Collect the relevant plant parts (e.g., seeds of Erythrina species, aerial parts of Antirrhinum majus).

  • Thoroughly dry the plant material in a well-ventilated area, avoiding direct sunlight to prevent degradation of phytochemicals.

  • Grind the dried material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • Macerate the powdered plant material in an appropriate organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

  • Alternatively, perform Soxhlet extraction for a more exhaustive extraction process.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • Wash the acidic solution with a nonpolar organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds.

  • Basify the aqueous layer with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids into an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it to yield a crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

  • Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the components.

  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

  • For further purification of isolated compounds, employ preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

5. Structure Elucidation:

  • Determine the chemical structure of the purified compounds using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

  • For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Biosynthesis of Erythrina Alkaloids: A Glimpse into Nature's Synthetic Machinery

The biosynthesis of Erythrina alkaloids, including those with the indolo[7][8]naphthyridine core, is a complex process that originates from the amino acid tyrosine. The pathway involves a series of enzymatic transformations that construct the characteristic tetracyclic spiroamine skeleton[7][5]. While the specific steps leading to the indolo[7][8]naphthyridine scaffold are not fully elucidated, the general pathway for Erythrina alkaloid formation provides a valuable framework for understanding their biogenesis.

G cluster_0 Core Biosynthetic Pathway cluster_1 Formation of Erythrina Alkaloids Tyrosine Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps Norreticuline (S)-Norreticuline Norcoclaurine->Norreticuline Erysodienone Erysodienone (Key Intermediate) Norreticuline->Erysodienone Oxidative Coupling Erythrina_Alkaloids Erythrina Alkaloids (e.g., Erythraline) Erysodienone->Erythrina_Alkaloids Further Modifications (Reduction, etc.) Indolo_Naphthyridines Indolo[2,6]naphthyridine Alkaloids (e.g., Erymelanthine) Erythrina_Alkaloids->Indolo_Naphthyridines Postulated Rearrangement & Modifications

Caption: Postulated biosynthetic pathway of Erythrina alkaloids, including the indolo[7][8]naphthyridine derivatives.

The key steps in the biosynthesis include the formation of (S)-norcoclaurine from two molecules of tyrosine, followed by a series of methylations and hydroxylations to yield (S)-norreticuline. An intramolecular oxidative coupling of (S)-norreticuline leads to the formation of the key intermediate, erysodienone, which possesses the characteristic spirocyclic core of Erythrina alkaloids[7]. Subsequent enzymatic modifications of erysodienone give rise to the diverse array of Erythrina alkaloids. The formation of the indolo[7][8]naphthyridine scaffold is believed to occur through further complex rearrangements and modifications of these core structures.

Future Perspectives and Conclusion

The 2,6-naphthyridine alkaloids from natural sources represent a promising yet underexplored area of research. The documented biological activities of the complex indolo[7][8]naphthyridines from Erythrina species highlight their potential as lead compounds for the development of new therapeutics, particularly for neurological disorders.

Further research is warranted to:

  • Screen a wider range of plant species for the presence of 2,6-naphthyridine alkaloids.

  • Investigate the biological activities of 4-methyl-2,6-naphthyridine from Antirrhinum majus.

  • Elucidate the specific biosynthetic pathways leading to the formation of the indolo[7][8]naphthyridine core.

  • Synthesize derivatives of these natural products to explore structure-activity relationships and optimize their pharmacological properties.

This guide provides a solid foundation for researchers to embark on or continue their exploration of this fascinating class of natural products. The unique structural features and biological potential of 2,6-naphthyridine alkaloids make them a valuable target for future drug discovery and development efforts.

References

  • Erythrina alkaloids. (n.d.). In Wikipedia.
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  • de Aguiar Amaral, P., Antunes, A. R., & Barlow, J. W. (2019). Isolation of erythrinan alkaloids from the leaves and flowers of Erythrina speciosa. Revista Brasileira de Farmacognosia, 29(4), 488-492. [Link]
  • Amaral, P. A., Antunes, A. R., & Barlow, J. W. (2019). Isolation of erythrinan alkaloids from the leaves and flowers of Erythrina speciosa. Revista Brasileira de Farmacognosia, 29(4). [Link]
  • Barton, D. H. R., James, R., Kirby, G. W., & Widdowson, D. A. (1967). The biosynthesis of the Erythrina alkaloids.
  • Harkiss, K. J., & Swift, D. (1970). 4-methyl-2,6-naphthyridine a new plant constituent from Antirrhinum majus. Tetrahedron Letters, 11(55), 4773-4774. [Link]
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  • Sener, B., Gören, N., & Pindur, U. (1994). Erythrina alkaloids: isolation and characterisation of alkaloids from seven erythrina species. Planta medica, 60(2), 175–177. [Link]
  • de Aguiar Amaral, P., Antunes, A. R., & Barlow, J. W. (2019). Isolation of erythrinan alkaloids from the leaves and flowers of Erythrina speciosa. Revista Brasileira de Farmacognosia, 29(4), 488-492. [Link]
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
  • Lavanya, M., Lin, C., Mao, J., & Zhao, J. (2021). Some important natural products with a naphthyridine core. [Link]
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The Multifaceted Assault on Cancer: Unraveling the Mechanisms of 2,6-Naphthyridin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 2,6-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of potent and selective inhibitors targeting critical pathways in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the primary mechanisms of action through which these compounds exert their anti-neoplastic effects, offering insights for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Versatility of the Naphthyridinone Core

Naphthyridine compounds, heterocyclic systems composed of two fused pyridine rings, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core, in particular, has proven to be a highly adaptable framework for the design of targeted cancer therapies. Its unique structural features allow for the development of inhibitors that can precisely interact with the active sites of various enzymes and receptors implicated in cancer progression. This guide will delve into the key molecular targets of this compound derivatives and the corresponding cellular consequences.

Key Mechanisms of Action in Cancer Cells

The anticancer activity of this compound derivatives is not confined to a single mode of action. Instead, this chemical class encompasses compounds that modulate several distinct and crucial cellular pathways. The principal mechanisms are detailed below.

PARP Inhibition and Synthetic Lethality

A significant number of this compound and related naphthyridinone derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[3][4][5]

Mechanism: PARP enzymes are central to the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway. In cancer cells with defects in homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The inability of HR-deficient cells, often due to mutations in BRCA1 or BRCA2 genes, to repair these DSBs results in genomic instability and ultimately cell death. This concept is known as synthetic lethality.[3][6]

Therapeutic Implication: PARP inhibitors have shown remarkable success in the treatment of cancers with BRCA mutations, such as certain types of ovarian and breast cancer.[6] The development of highly selective PARP-1 inhibitors aims to mitigate toxicities associated with broader PARP inhibition.[4][7]

Experimental Protocol: In Vitro PARP Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against PARP-1.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody, HRP-conjugated secondary antibody, TMB substrate.

  • Procedure:

    • Coat streptavidin-coated microplates with biotinylated NAD+.

    • In a separate plate, incubate recombinant PARP-1 with activated DNA in the presence of varying concentrations of the test compound.

    • Initiate the PARP reaction by adding NAD+.

    • Transfer the reaction mixture to the biotin-NAD+ coated plates. The PARP enzyme will bind to the plate.

    • Wash the plates to remove unbound components.

    • Add a primary antibody specific for PARP-1, followed by an HRP-conjugated secondary antibody.

    • Add TMB substrate and measure the absorbance at 450 nm.

    • Calculate the IC50 value from the dose-response curve.

Tankyrase Inhibition and Wnt/β-Catenin Signaling Pathway Modulation

Derivatives of the naphthyridinone scaffold have been identified as potent inhibitors of tankyrase 1 and 2 (TNKS1/2), which are members of the PARP family of enzymes.[8]

Mechanism: Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by PARylating (poly-ADP-ribosylating) Axin, a key component of the β-catenin destruction complex. This modification leads to the ubiquitination and subsequent degradation of Axin. In the absence of functional Axin, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation, such as c-Myc and Cyclin D1. Tankyrase inhibitors prevent the degradation of Axin, thereby promoting the destruction of β-catenin and suppressing Wnt-driven cell growth.[8][9]

Therapeutic Implication: Aberrant Wnt/β-catenin signaling is a hallmark of many cancers, particularly colorectal cancers with mutations in the APC gene.[8] Tankyrase inhibitors represent a promising therapeutic strategy for these malignancies.[10] Some compounds have been designed as dual inhibitors of both PARP and tankyrase, potentially offering synergistic antitumor effects.[11]

Signaling Pathway Diagram: Tankyrase Inhibition of Wnt/β-Catenin Pathway

Wnt_Pathway cluster_without_inhibitor Wnt Pathway (Active) cluster_with_inhibitor Wnt Pathway with Naphthyridinone Inhibitor Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Axin_GSK3_APC Axin/GSK3β/APC (Destruction Complex) Dsh->Axin_GSK3_APC Inactivates TNKS Tankyrase TNKS->Axin_GSK3_APC PARylates Axin for degradation beta_catenin β-catenin Axin_GSK3_APC->beta_catenin No Degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates Inhibitor 2,6-Naphthyridinone Derivative TNKS_i Tankyrase Inhibitor->TNKS_i Inhibits Axin_GSK3_APC_i Axin/GSK3β/APC (Destruction Complex) TNKS_i->Axin_GSK3_APC_i Axin Stabilized beta_catenin_i β-catenin Axin_GSK3_APC_i->beta_catenin_i Phosphorylates for Degradation Degradation Degradation beta_catenin_i->Degradation Kinase_Inhibition_Workflow start Synthesize & Purify Naphthyridinone Derivative biochemical_assay In Vitro Kinase Assay (e.g., FGFR4) start->biochemical_assay cell_based_assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) start->cell_based_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 end Evaluate In Vivo Efficacy determine_ic50->end treat_cells Treat Cancer Cell Lines (e.g., Huh7, Hep3B for FGFR4) cell_based_assay->treat_cells measure_viability Measure Cell Viability treat_cells->measure_viability western_blot Western Blot Analysis of Downstream Signaling treat_cells->western_blot determine_gi50 Determine GI50 measure_viability->determine_gi50 determine_gi50->end analyze_pERK Analyze p-ERK, p-AKT, etc. western_blot->analyze_pERK analyze_pERK->end

Caption: A typical workflow for evaluating a novel kinase inhibitor from in vitro assays to cellular effects.

Other Mechanisms

While PARP, tankyrase, and kinase inhibition are prominent mechanisms, the naphthyridinone scaffold has been implicated in other anticancer activities as well.

  • Topoisomerase Inhibition: Some naphthyridine derivatives exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and chromosome segregation. [1]This leads to an anti-mitotic effect and cell death. [1][12]* Hsp90 Inhibition: Analogues of 1,6-naphthyridin-2(1H)-one have been designed to inhibit the C-terminal domain of Heat shock protein 90 (Hsp90). [13]Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins and subsequent cancer cell death. [13]* CXCR4 Inhibition: this compound has been reported as a potent and selective inhibitor of the chemokine receptor CXCR4. The CXCR4/CXCL12 signaling axis is involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative naphthyridinone derivatives against various cancer-related targets.

Compound ClassTarget(s)IC50 / ActivityCancer Cell Line(s)Reference(s)
3-ethyl-1,5-naphthyridin-2(1H)-one derivative (8m)PARP-10.49 nMDLD-1 (BRCA mutant)[4][5]
2,6-Naphthyridine Analogue (Compound 11)FGFR4Nanomolar potencyHuh7, Hep3B[14]
1,6-Naphthyridin-2(1H)-one derivative (A34)FGFR4Potent inhibitionHep-3B[15]
Dual PARP/TNKS Inhibitor (I-9)PARP-1, PARP-2, TNKS1, TNKS20.25 nM, 1.2 nM, 13.5 nM, 4.15 nMHCT116[11]
Naphthyridine derivative (Compound 16)Cytotoxicity0.7 µM, 0.1 µM, 5.1 µMHeLa, HL-60, PC-3[1]

Conclusion and Future Directions

The this compound scaffold represents a highly fruitful starting point for the development of novel anticancer agents with diverse mechanisms of action. The ability to fine-tune the substitution pattern on this core structure allows for the generation of highly potent and selective inhibitors of PARPs, tankyrases, and various protein kinases. The success of PARP inhibitors in the clinic underscores the potential of targeted therapies derived from this chemical class.

Future research will likely focus on:

  • The development of next-generation inhibitors with improved selectivity and pharmacokinetic properties.

  • The exploration of dual-target inhibitors to overcome resistance and enhance efficacy.

  • The expansion of the therapeutic applications of naphthyridinone derivatives to a wider range of cancer types based on their specific molecular drivers.

This in-depth understanding of the multifaceted mechanisms of action of this compound derivatives will continue to guide the rational design of innovative and effective cancer therapies.

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In Silico Docking of 2,6-Naphthyridin-1(2H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Prominence of the 2,6-Naphthyridin-1(2H)-one Scaffold

The landscape of modern medicinal chemistry is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics. Among the privileged heterocyclic structures, the naphthyridine core, a bicyclic system composed of two fused pyridine rings, has garnered significant attention.[1][2][3] The various isomers of naphthyridinone, including the this compound moiety, are of particular interest due to their diverse biological activities.[2][4] This scaffold is a key pharmacophore in the development of targeted therapies, with derivatives showing promise as inhibitors of critical signaling proteins implicated in cancer and other diseases.[4][5][6]

Recent research has highlighted the potential of 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[5] Furthermore, the broader naphthyridine family has been explored for the inhibition of other kinases such as c-Met and mTOR, as well as enzymes like Poly (ADP-ribose) polymerase (PARP), which are crucial targets in oncology.[6][7][8][9] The versatility of the naphthyridinone core, allowing for diverse substitutions, makes it an attractive candidate for structure-based drug design.[1][3][10]

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico docking studies with the this compound scaffold. We will delve into the rationale behind key experimental choices, from target selection and protein preparation to ligand setup, docking execution, and results interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery of novel therapeutics based on this promising molecular framework.

I. Foundational Principles of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand (such as a this compound derivative) within the active site of a target protein.[12][13] The fundamental goal is to identify and rank potential drug candidates based on their predicted interaction energies and binding poses.

A successful docking study hinges on a robust understanding of the underlying principles:

  • Sampling of Conformational Space: Both the ligand and, in some cases, the protein are flexible molecules. Docking algorithms must efficiently sample a vast number of possible conformations and orientations to identify the most favorable binding mode.

  • Scoring Functions: A scoring function is a mathematical model used to estimate the binding affinity (e.g., in kcal/mol) for a given binding pose.[12] These functions approximate the free energy of binding by considering various intermolecular interactions, including:

    • Hydrogen Bonds: Crucial for specificity and affinity, these are formed between donor and acceptor atoms in the ligand and protein.[14][15][16]

    • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein, contributing significantly to binding.[11]

    • Van der Waals Forces: These are weak, short-range interactions that contribute to the overall stability of the complex.

    • Electrostatic Interactions: These include attractions and repulsions between charged or polar groups.

    • Pi-Pi Stacking and Pi-Cation Interactions: Common with aromatic systems like the naphthyridine core, these interactions can significantly enhance binding affinity.[14][15][16][17]

The choice of docking software and scoring function is critical and should be validated for the specific protein target family under investigation.

II. A Validated Workflow for Docking this compound Derivatives

The following section outlines a detailed, step-by-step protocol for a typical in silico docking study involving the this compound scaffold. This workflow is designed to be a self-validating system, incorporating crucial checks and balances to ensure the reliability of the results.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection & Protein Structure Retrieval Protein_Prep 2. Protein Preparation Target_Selection->Protein_Prep PDB ID Grid_Gen 4. Binding Site Definition & Grid Generation Protein_Prep->Grid_Gen Prepared Protein Ligand_Prep 3. Ligand Preparation Docking 5. Molecular Docking Ligand_Prep->Docking Prepared Ligand(s) Grid_Gen->Docking Grid Parameters Redocking Validation: Re-docking Docking->Redocking Co-crystallized Ligand Pose_Analysis 6. Pose Analysis & Interaction Mapping Docking->Pose_Analysis Docked Poses Redocking->Docking Validated Protocol Scoring 7. Scoring & Ranking Pose_Analysis->Scoring Interaction Data MD_Sim 8. (Optional) Molecular Dynamics Simulation Scoring->MD_Sim Top Candidates G cluster_protein Protein Active Site Residues Ligand This compound N1-H (Donor) C1=O (Acceptor) N6 (Acceptor) Aromatic Rings Donor Amino Acid Donor e.g., Lys, Arg, His Ligand:o1->Donor H-Bond Ligand:n6->Donor H-Bond Acceptor Amino Acid Acceptor e.g., Asp, Glu, Gln Ligand:n1->Acceptor H-Bond Aromatic Aromatic Residue e.g., Phe, Tyr, Trp Ligand:ring->Aromatic Pi-Pi Stacking Hydrophobic Hydrophobic Residue e.g., Val, Leu, Ile Ligand->Hydrophobic Hydrophobic Interaction

Sources

Pharmacophore modeling of 2,6-naphthyridin-1(2H)-one analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Pharmacophore Modeling of 2,6-Naphthyridin-1(2H)-one Analogues for Accelerated Drug Discovery

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] Tapping into the full therapeutic potential of this scaffold requires a systematic exploration of its structure-activity relationship (SAR). Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an efficient and insightful approach to achieve this.[4][5] This guide details a robust, field-proven workflow for the generation, validation, and application of pharmacophore models for this compound analogues. Authored from the perspective of a senior application scientist, this document emphasizes the causal logic behind methodological choices and outlines a self-validating system to ensure the scientific integrity of the resulting models.

Strategic Foundation: Why Pharmacophore Modeling?

Pharmacophore modeling transcends simple structural similarity searching. It defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target.[6] For a versatile scaffold like this compound, this approach is invaluable for two primary objectives:

  • SAR Deconvolution: Understanding which specific features of the naphthyridinone core and its substituents are critical for biological activity.

  • Scaffold Hopping: Identifying novel, structurally diverse molecules that possess the same essential pharmacophoric features, thereby discovering new chemical series with potentially improved properties (e.g., potency, selectivity, or ADMET profile).[7][8]

The choice between a ligand-based or structure-based approach is the first critical decision.[9]

  • Ligand-Based Modeling: Employed when a set of active compounds is known, but the 3D structure of the biological target is unavailable. The model is built by aligning the active molecules and extracting their common chemical features.

  • Structure-Based Modeling: Utilized when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available. The model is derived from the key interactions observed between the target and a bound ligand within the active site.[10]

For this guide, we will focus on a ligand-based workflow , as it is a common scenario in early-stage discovery where multiple active analogues may have been identified before the target structure is resolved.

The Workflow Engine: A Self-Validating Protocol

A pharmacophore model is only as reliable as the process used to create and validate it. The following workflow is designed as a self-validating system, where each stage provides a quality check for the next, ensuring the final model is robust and predictive.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Rigorous Validation cluster_2 Phase 3: Application Data_Curation Data Curation & Preparation Conformational_Analysis Conformational Analysis Data_Curation->Conformational_Analysis Cleaned Ligand Set Feature_Definition Pharmacophore Feature Definition Conformational_Analysis->Feature_Definition 3D Conformers Hypothesis_Generation Hypothesis Generation Feature_Definition->Hypothesis_Generation Feature-mapped Ligands Test_Set_Screening Screening of Actives & Decoys Hypothesis_Generation->Test_Set_Screening Candidate Models Decoy_Generation Decoy Set Generation Decoy_Generation->Test_Set_Screening GH_Scoring Güner-Henry (GH) Scoring Test_Set_Screening->GH_Scoring ROC_Analysis ROC Curve Analysis Test_Set_Screening->ROC_Analysis Virtual_Screening Virtual Screening of Libraries ROC_Analysis->Virtual_Screening Validated Model Hit_Filtering Hit Filtering (e.g., ADMET, Rules) Virtual_Screening->Hit_Filtering Docking_Validation Molecular Docking (Optional) Hit_Filtering->Docking_Validation Final_Hits Prioritized Hit List Docking_Validation->Final_Hits

Caption: High-level workflow for pharmacophore modeling.

Experimental Protocol: Model Generation

Ligand Data Curation (The Foundation)

Causality: The quality of the input data directly dictates the quality of the output model. A well-curated dataset containing both active and inactive compounds is essential for training a model that can effectively discriminate.

Protocol:

  • Data Assembly: Collect a set of this compound analogues with measured biological activity (e.g., IC50, Ki) against a specific target. Aim for at least 20-30 diverse compounds.

  • Data Segregation: Divide the dataset into a training set (approx. 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used for initial validation.

  • Activity Classification: Define a clear activity threshold. For example, compounds with IC50 < 1 µM are classified as "active," while those with IC50 > 10 µM are "inactive." Compounds in the intermediate range should be excluded to create a clear distinction.

  • Structural Preparation: Standardize all molecular structures by correcting protonation states at physiological pH (7.4) and ensuring correct tautomers and stereochemistry.

Table 1: Example Curated Dataset of this compound Analogues

Compound ID Structure (SMILES) IC50 (µM) Activity Class Set
NAPH-01 O=C1NC2=CC=C(C=C2C=C1)Cl 0.05 Active Training
NAPH-02 O=C1NC2=CC=C(C=C2C=C1)F 0.12 Active Training
NAPH-03 O=C1N(C)C2=CC=C(C=C2C=C1)Cl 0.08 Active Training
NAPH-04 O=C1NC2=CC=C(C=C2C=C1)Br 0.25 Active Test
NAPH-05 O=C1NC2=CC=C(C=C2C=C1)C#N 5.5 Inactive Training
NAPH-06 O=C1NC2=CC=C(C=C2C=C1)O 15.0 Inactive Training

| NAPH-07 | O=C1NC2=CC=C(C=C2C=C1)N | 25.0 | Inactive | Test |

Conformational Analysis and Feature Mapping

Causality: Ligands are flexible and adopt a specific 3D conformation—the "bioactive conformation"—to bind to their target. Exploring the conformational space of each ligand is critical to ensure the alignment process identifies the correct spatial arrangement of features.[9]

Protocol:

  • Conformer Generation: For each molecule in the training set, generate a diverse set of low-energy 3D conformers using tools like MOE or Discovery Studio.

  • Feature Definition: Define the potential pharmacophoric features. For the this compound scaffold, these typically include:

    • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the pyridinone ring.

    • Hydrogen Bond Donor (HBD): The N-H of the pyridinone ring.

    • Aromatic Ring (AR): The fused pyridine and benzene rings.

    • Hydrophobic (H): Alkyl or aryl substituents.

  • Hypothesis Generation: Use a common-feature alignment algorithm (e.g., HipHop in Catalyst, PHASE) to identify spatial arrangements of features that are common to the most active molecules but absent in the inactive ones. This process will generate multiple pharmacophore hypotheses, each with a ranking score.

Experimental Protocol: Rigorous Model Validation

Trustworthiness: A model that has not been rigorously validated is merely a hypothesis. Validation ensures the model has true predictive power and is not a result of random chance. This is achieved by testing its ability to distinguish known active compounds from a set of presumed inactive "decoy" molecules.[10]

G cluster_metrics Validation Metrics Input_Hypothesis Top-Ranked Pharmacophore Hypotheses Screen_Set Screen Validation Set Against Hypotheses Input_Hypothesis->Screen_Set Prepare_Validation_Set Prepare Validation Set (Test Set Actives + Decoy Molecules) Prepare_Validation_Set->Screen_Set Calculate_Metrics Calculate Performance Metrics Screen_Set->Calculate_Metrics GH_Score GH Score Calculate_Metrics->GH_Score AUC_ROC AUC of ROC Curve Calculate_Metrics->AUC_ROC EF Enrichment Factor Calculate_Metrics->EF Final_Model Select Best Validated Model GH_Score->Final_Model Model is Predictive AUC_ROC->Final_Model Model is Predictive

Caption: The pharmacophore model validation workflow.

Decoy Set Generation

Causality: To properly test a model's specificity, one must screen it against a database of molecules that are presumed to be inactive but share similar physicochemical properties (e.g., molecular weight, logP) with the active compounds. This prevents the model from simply identifying "large" or "greasy" molecules and ensures it is specific to the pharmacophoric features.

Protocol:

  • Use a Decoy Generator: Utilize a tool like the Directory of Useful Decoys, Enhanced (DUD-E) to generate a decoy set for your known active ligands.[11][12][13]

  • Assemble the Database: Create a final validation database containing your test set of active compounds and the generated decoys (typically at a ratio of 1:50 actives to decoys).

Güner-Henry (GH) Scoring

Trustworthiness: The GH score is a robust metric that evaluates the ability of a model to enrich active compounds in a screening hit list, while penalizing it for retrieving inactives.[14][15] A score between 0.7 and 1.0 is indicative of a very good model.[16]

The GH score is calculated as: GH = [ (Ha * (3A + Ht)) / (4 * Ht * A) ] * [ 1 - ( (Ht - Ha) / (D - A) ) ]

Where:

  • D: Total number of compounds in the database.

  • A: Total number of active compounds in the database.

  • Ht: Total number of hits returned by the model.

  • Ha: Number of active compounds in the hit list (true positives).

Table 2: Example GH Score Calculation

Parameter Description Value
D Total compounds (2 active + 100 decoys) 102
A Total actives 2
Ht Total hits retrieved 10
Ha Actives in hit list 2

| GH Score | Calculated Goodness of Hit | 0.89 |

Receiver Operating Characteristic (ROC) Curve

Trustworthiness: The ROC curve is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[17][18] It plots the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity). The Area Under the Curve (AUC) is a key metric; an AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents a random guess.[17] A good pharmacophore model should have an AUC > 0.7.[12]

Protocol:

  • Screen the validation database (actives + decoys) against the pharmacophore model.

  • Rank the compounds based on their fit score to the model.

  • Calculate the True Positive Rate and False Positive Rate at various thresholds in the ranked list.

  • Plot the ROC curve and calculate the AUC. A curve that bows towards the top-left corner indicates a good model.[19]

Table 3: Summary of Validation Metrics for a Hypothetical Model

Metric Value Interpretation
GH Score 0.89 Excellent model
ROC AUC 0.91 Excellent discriminatory power

| Enrichment Factor (EF) at 1% | 45 | The model is 45 times better than random at finding actives in the top 1% of the database. |

Application: Virtual Screening and Hit Identification

With a rigorously validated pharmacophore model, the next step is to use it as a 3D query to search large chemical libraries for novel compounds.[7][20]

Protocol:

  • Library Selection: Choose a compound library for screening, such as ZINC (for commercially available compounds) or an in-house collection.

  • 3D Pharmacophore Search: Use the validated model to screen the selected library. This process will retrieve a list of molecules that map onto the pharmacophoric features.[21]

  • Hit Filtering & Prioritization:

    • Fitness Score: Rank the hits based on how well they fit the pharmacophore model.

    • Drug-likeness: Filter the hits using criteria like Lipinski's Rule of Five to remove compounds with poor predicted oral bioavailability.[20]

    • ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranking hits.[14]

  • Post-Screening Validation (Optional but Recommended):

    • Molecular Docking: For the most promising hits, perform molecular docking into the target's binding site (if the structure is known) to predict binding poses and rationalize their activity. This adds another layer of validation.[7][22]

Conclusion

This guide outlines a comprehensive and scientifically rigorous workflow for the development and application of pharmacophore models for this compound analogues. By grounding the process in the principles of causality and implementing a self-validating protocol through robust metrics like GH scoring and ROC analysis, researchers can generate predictive models with a high degree of confidence. These models serve as powerful tools not only for understanding the complex SAR of this important scaffold but also for accelerating the discovery of novel lead compounds through virtual screening. The integration of pharmacophore modeling with subsequent computational filters like ADMET prediction and molecular docking creates a synergistic pipeline that significantly enhances the efficiency of modern drug discovery campaigns.[4][22]

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]
  • Scientific Reports. (2024). Pharmacophore model evaluation based on the Güner-Henry scoring method.
  • Scarpino, A., Ferla, S., & Brindisi, M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. [Link]
  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]
  • Langer, T., & Krovat, A. (2003). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Afolabi, S. O., Fagbemi, S. A., Olorunshola, K. V., & Oyebode, O. T. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
  • Yang, Y., Zhang, X., Zhao, J., Yin, L., & Li, G. (2012). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. [Link]
  • Krylov, D., & Orekhov, P. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. [Link]
  • Taha, M. O. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Voet, A., & Zhang, K. Y. J. (2019). Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors.
  • Güner, O. F. (2007). The impact of pharmacophore modeling in drug design. Biotechnology and Bioprocess Engineering. [Link]
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  • ResearchGate. (n.d.). Representing a receiver operating characteristic (ROC) curve obtained during the pharmacophore model validation process.
  • Zhang, J., Xiong, Z., Zhang, Z., Chen, G., Wang, X., & Zhu, W. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)
  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. [Link]
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  • Liu, X., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. [Link]
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  • Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. MDPI. [Link]

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2,6-Naphthyridin-1(2H)-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-naphthyridin-1(2H)-one core is a heterocyclic scaffold that has emerged as a quintessential privileged structure in medicinal chemistry. Its unique combination of a rigid, planar bicyclic system, embedded hydrogen bond donors and acceptors, and multiple sites for chemical diversification allows it to serve as a high-affinity ligand for a wide array of biological targets. This versatility has enabled the development of potent and selective modulators for distinct protein families, leading to promising therapeutic candidates across multiple disease areas. This technical guide provides an in-depth analysis of the this compound scaffold, exploring its synthetic accessibility, its role in the design of targeted therapies for oncology and neurodegenerative disorders, and the critical structure-activity relationships that govern its biological activity. We will delve into specific case studies, from PARP and kinase inhibitors in cancer to multi-target agents for Alzheimer's disease, to illustrate the scaffold's profound impact on contemporary drug discovery.

The Privileged Structure Concept: Why Naphthyridinones Stand Out

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.[1] This concept, first introduced by Evans et al., recognizes that certain scaffolds are repeatedly found in successful therapeutic agents, suggesting an evolutionarily favored architecture for interacting with protein active sites.[1] The naphthyridines, a family of six isomeric diazanaphthalenes composed of two fused pyridine rings, represent such a class of compounds.[2][3]

Among these, the this compound isomer (and the closely related 1,6-naphthyridin-2(1H)-one) has proven exceptionally fruitful.[1][4] Its core structure presents several key features that underpin its privileged status:

  • Hydrogen Bonding: The embedded lactam (amide) functionality provides a potent hydrogen bond donor (N-H) and acceptor (C=O), crucial for anchoring the molecule within a target's binding site.

  • Aromatic System: The fused aromatic rings offer a rigid, planar surface for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in protein active sites.

  • Vectorial Diversity: The scaffold possesses multiple positions (N2, C3, C4, C5, C7, C8) where substituents can be installed. This allows chemists to project chemical vectors into distinct sub-pockets of a binding site, fine-tuning potency, selectivity, and pharmacokinetic properties.

Caption: Core structure and key features of this compound.

Synthetic Strategies: Building the Core

The utility of a privileged scaffold is directly tied to the robustness and flexibility of its synthesis. A successful synthetic strategy must not only provide access to the core but also be amenable to the late-stage introduction of diverse functional groups. Methodologies for constructing naphthyridinone cores can be broadly categorized based on the key ring-forming disconnection, often starting from pre-formed pyridine or pyridone rings.[1][5]

One common and effective approach involves the cyclization of a functionalized pyridine precursor. For instance, a 5-acetyl-pyridinone can be reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate. Subsequent treatment with an ammonia source, such as ammonium acetate, triggers an intramolecular cyclization and condensation to furnish the second (naphthyridinone) ring.[6]

This protocol is a representative example of a cyclization strategy to form the naphthyridinone core.[6]

  • Step 1: Enaminone Formation. To a solution of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (1.0 eq) in dry N,N-dimethylformamide (DMF, 10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Step 2: Reaction Monitoring. Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Intermediate Isolation. Cool the mixture to room temperature and pour it into ice-water. The resulting precipitate, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile, is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 4: Cyclization. Suspend the dried intermediate (1.0 eq) in glacial acetic acid (15 mL/mmol) and add ammonium acetate (5.0 eq).

  • Step 5: Final Product Formation. Reflux the mixture for 3-5 hours. Monitor by TLC. Upon completion, cool the reaction to room temperature.

  • Step 6: Purification. Pour the reaction mixture into water and neutralize with a saturated sodium bicarbonate solution. The precipitated solid, 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthetic_Workflow start Functionalized Pyridinone Precursor step1 Enaminone Formation (e.g., DMF-DMA) start->step1 intermediate Reactive Enaminone Intermediate step1->intermediate step2 Cyclization (e.g., NH4OAc) intermediate->step2 end This compound Core step2->end

Caption: A general workflow for the synthesis of the naphthyridinone scaffold.

Therapeutic Applications: A Scaffold for Diverse Targets

The true power of the this compound scaffold is demonstrated by its successful application in developing inhibitors for vastly different target classes, primarily in oncology and neurodegeneration.

3.1.1 PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks (SSBs).[7] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibiting PARP in these cells prevents SSB repair, leading to the accumulation of DSBs during replication that cannot be fixed, resulting in cell death. This concept is known as synthetic lethality.[7]

The naphthyridinone core serves as an excellent bioisostere of nicotinamide, the endogenous substrate of PARP.[8] This structural mimicry allows it to bind tightly in the NAD+ binding pocket of the enzyme, competitively inhibiting its function.

PARP_Inhibition_Mechanism cluster_normal Normal Cell (Functional HR) cluster_cancer BRCA-Deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 recruits ber Base Excision Repair (BER) parp1->ber activates repair1 DNA Repaired ber->repair1 leads to ssb2 Single-Strand Break (SSB) parp2 PARP Enzyme ssb2->parp2 no_ber BER Blocked parp2->no_ber results in inhibitor Naphthyridinone PARP Inhibitor inhibitor->parp2 binds & inhibits dsb Double-Strand Break (DSB) at Replication Fork no_ber->dsb leads to no_hr Deficient HR Repair (BRCA Mutant) dsb->no_hr cannot be repaired by death Cell Death (Synthetic Lethality) no_hr->death causes

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
PARP Inhibitor Core Structure Class PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM)
OlaparibPhthalazinone1-51
RucaparibPhthalazinone-benzimidazole0.8-3.20.5-28.2
NiraparibPyridyl-indazol-amide2-352-15.3
TalazoparibNaphthyridinone derivative 0.57 -
VeliparibBenzimidazole4.4-5.2 (Ki)2.9 (Ki)
Data compiled from reference[7]. This table provides context for the potency of PARP inhibitors, highlighting Talazoparib's naphthyridinone core.

3.1.2 Kinase Inhibition

Protein kinases are another major class of oncology targets, and the naphthyridinone scaffold has been instrumental in developing inhibitors for several key kinases.

  • FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is a critical driver in a subset of hepatocellular carcinomas (HCC).[9] Selective inhibitors based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed to covalently target a specific cysteine residue (Cys552) in FGFR4, achieving high potency and selectivity over other FGFR isoforms.[10] The representative compound A34 from one study showed excellent anti-proliferative activity and in vivo tumor efficacy in an HCC xenograft model.[10]

  • c-Met Inhibitors: The c-Met proto-oncogene is often dysregulated in various cancers. Fused tricyclic systems, such as 1H-imidazo[4,5-h][9][11]naphthyridin-2(3H)-one, have been identified as a novel class of c-Met kinase inhibitors.[12] Structure-activity relationship (SAR) studies revealed that specific substitutions on the core are essential for potent inhibition.[12]

  • mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation. Starting from an initial hit, medicinal chemistry efforts led to the discovery of Torin2, a benzo[h][9][11]naphthyridin-2(1H)-one derivative.[13] Torin2 is a highly potent (EC₅₀ = 0.25 nM) and selective mTOR inhibitor with significantly improved pharmacokinetic properties, making it a valuable tool for in vivo studies.[13]

The complexity of neurodegenerative diseases, such as Alzheimer's disease, often requires a multi-target therapeutic strategy.[14] Alzheimer's pathology involves cholinergic deficits, as well as the aggregation of β-amyloid (Aβ) and tau proteins.[15] The naphthyridinone scaffold has been adapted to address these multiple facets simultaneously.

Researchers have designed hybrids combining a tetrahydrobenzo[h][9][11]naphthyridine moiety with 6-chlorotacrine, a known inhibitor of the acetylcholinesterase (AChE) catalytic site.[15] In this design, the planar naphthyridine portion is engineered to bind to the peripheral anionic site (PAS) of AChE, a site also implicated in the aggregation of Aβ. This dual-site binding leads to exceptionally potent enzyme inhibition. Furthermore, these hybrids were also found to be moderately potent inhibitors of both Aβ and tau aggregation.[15]

Compound hAChE IC₅₀ (nM) hBChE IC₅₀ (nM) Aβ₄₂ Agg. Inh. (%) @ 25µM Tau Agg. Inh. (%) @ 25µM
Hybrid 5a0.0763.94851
Hybrid 5b1.3125255
Hybrid 5d1.8295962
Data adapted from reference[15], showcasing the multi-target profile of naphthyridine-tacrine hybrids.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the naphthyridinone core has yielded crucial insights into how different substituents impact biological activity. For the 1H-imidazo[4,5-h][9][11]naphthyridin-2(3H)-one class of c-Met inhibitors, a comprehensive SAR study established several key principles[12]:

  • N-1 Position: An alkyl substituent bearing a terminal free amino group was found to be essential. This likely forms a key salt-bridge interaction in the kinase hinge region.

  • N-3 Position: A hydrophobic, substituted benzyl group was required to occupy a hydrophobic pocket, contributing significantly to potency.

  • C-5 Position: Introduction of a 4'-carboxamide phenoxy group at this position dramatically improved potency, likely by engaging in additional hydrogen bonding interactions.

Caption: General SAR principles for the this compound scaffold.

Future Directions and Conclusion

The this compound scaffold has cemented its status as a truly privileged structure in medicinal chemistry. Its synthetic tractability and inherent ability to form high-quality interactions with diverse protein targets have made it a cornerstone of modern drug design. The successful development of potent and selective inhibitors for PARP, various kinases, and multi-target agents for neurodegeneration underscores its remarkable versatility.

Future exploration will likely see this scaffold applied to new target classes, potentially in areas like inflammation, where it could modulate cytokine signaling, or infectious diseases.[8] The continued refinement of synthetic methodologies will enable the creation of even more complex and finely tuned molecules. As our understanding of disease biology deepens, the this compound core is poised to remain a vital and highly productive scaffold in the quest for next-generation therapeutics.

References

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  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles.
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The Emerging Therapeutic Potential of 2,6-Naphthyridine Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives. This technical guide provides a comprehensive overview of the anticancer properties of 2,6-naphthyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and preclinical and clinical development. We will explore the inhibition of key oncogenic kinases, such as Casein Kinase 2 (CK2) and Fibroblast Growth Factor Receptor 4 (FGFR4), by specific 2,6-naphthyridine-based compounds. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and biological evaluation of these promising anticancer agents, offering a valuable resource for researchers in the field of oncology drug discovery.

Introduction: The 2,6-Naphthyridine Scaffold in Cancer Therapy

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers depending on the nitrogen atom placement.[1] Among these, the 2,6-naphthyridine core has emerged as a particularly fruitful scaffold for the development of novel anticancer agents.[2] Both naturally occurring and synthetic 2,6-naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including potent antitumor effects.[2][3]

The therapeutic potential of these compounds stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis. Several 2,6-naphthyridine derivatives have been investigated as inhibitors of topoisomerase II and as antimitotic agents, with some advancing to clinical trials.[3][4] This guide will focus on two prominent classes of 2,6-naphthyridine-based anticancer agents: CK2 inhibitors and FGFR4 inhibitors.

Mechanisms of Action: Targeting Key Oncogenic Pathways

Inhibition of Casein Kinase 2 (CK2)

Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[5] Its elevated activity promotes cancer cell survival and proliferation through the activation of pro-survival and anti-apoptotic signaling pathways.[5] Consequently, CK2 has been recognized as a prime target for cancer drug development.

Silmitasertib (CX-4945): A First-in-Class Clinical Stage CK2 Inhibitor

Silmitasertib, with the chemical name 5-(3-chlorophenylamino)benzo[c][1][6]naphthyridine-8-carboxylic acid, is a first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2.[5][7] It exhibits potent inhibitory activity against CK2 with a Ki of 0.38 nM.[5][7]

The anticancer effects of silmitasertib and its derivatives are mediated through the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR pathway. By inhibiting CK2, these compounds prevent the phosphorylation of critical downstream targets, leading to the suppression of cancer cell growth and the induction of apoptosis.[6]

Signaling Pathway: CK2 Inhibition by 2,6-Naphthyridine Derivatives

CK2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CK2 CK2 CK2->Akt Phosphorylates (S129) & Activates IKAROS IKAROS CK2->IKAROS Phosphorylates (Inactivates) 2_6_Naphthyridine_Derivatives 2,6-Naphthyridine Derivatives (e.g., CX-4945) 2_6_Naphthyridine_Derivatives->CK2 Inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation BCL_XL_Gene BCL-XL Gene IKAROS->BCL_XL_Gene Represses Apoptosis_Suppression Suppression of Apoptosis BCL_XL_Gene->Apoptosis_Suppression

Caption: Inhibition of CK2 by 2,6-naphthyridine derivatives.

A key mechanism of action for CX-4945 involves the restoration of the tumor suppressor function of IKAROS.[8] In acute myeloid leukemia (AML), CK2-mediated phosphorylation inactivates IKAROS, preventing it from repressing the transcription of the anti-apoptotic gene BCL-XL. Treatment with CX-4945 revives the ability of IKAROS to suppress BCL-XL, thereby sensitizing cancer cells to apoptosis.[8]

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a significant subset of hepatocellular carcinoma (HCC) cases, making FGFR4 a compelling therapeutic target.[1][2] Selective inhibition of FGFR4 is desirable to avoid off-target effects associated with pan-FGFR inhibitors, such as hyperphosphatemia resulting from FGFR1 inhibition.[9]

Recently, novel 2,6-naphthyridine analogues have been developed as highly selective and potent inhibitors of FGFR4.[1][2] For instance, compound 11 from a recent study demonstrated nanomolar potency against Huh7 HCC cells and high selectivity over other FGFR isoforms.[1][2] This selectivity is achieved by targeting a unique cysteine residue (Cys552) present in the ATP-binding pocket of FGFR4.[10]

Signaling Pathway: FGFR4 Inhibition by 2,6-Naphthyridine Derivatives

FGFR4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates Downstream_Signaling Downstream Signaling FGFR4->Downstream_Signaling RAS_MAPK_Pathway RAS-MAPK Pathway Cell_Proliferation_Survival Cell Proliferation & Survival RAS_MAPK_Pathway->Cell_Proliferation_Survival PI3K_Akt_Pathway PI3K-Akt Pathway PI3K_Akt_Pathway->Cell_Proliferation_Survival PLCg_Pathway PLCγ Pathway PLCg_Pathway->Cell_Proliferation_Survival Downstream_Signaling->RAS_MAPK_Pathway Downstream_Signaling->PI3K_Akt_Pathway Downstream_Signaling->PLCg_Pathway 2_6_Naphthyridine_Inhibitor Selective 2,6-Naphthyridine FGFR4 Inhibitor 2_6_Naphthyridine_Inhibitor->FGFR4 Inhibits

Caption: Inhibition of FGFR4 signaling by selective 2,6-naphthyridine derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies of 2,6-naphthyridine derivatives have provided valuable insights for optimizing their anticancer potency and selectivity. For a series of 1,8-naphthyridine derivatives (structurally related to 2,6-naphthyridines), it was found that bulky, lipophilic groups at the C-2 position, such as a naphthyl ring, were beneficial for potent cytotoxic activity.[3] Additionally, the C-1 NH and C-4 carbonyl groups of the naphthyridine ring were identified as important for cytotoxicity.[3][4]

In the context of CK2 inhibitors based on the benzo[c][1][6]naphthyridine scaffold of silmitasertib, modifications to the 8-carboxylic acid group have been explored to improve pharmacological properties and target engagement.[11] For FGFR4 inhibitors, the design strategy focuses on incorporating functionalities that can covalently interact with Cys552, thereby enhancing selectivity and potency.[10]

Preclinical and Clinical Evaluation

In Vitro Anticancer Activity

A wide range of 2,6-naphthyridine derivatives have been evaluated for their in vitro cytotoxic activities against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Silmitasertib (CX-4945) CK2CLL< 1[6]
U-87 (Glioblastoma)~10[12]
BT-474 (Breast)~5[13]
BxPC-3 (Pancreatic)~5[13]
Compound 16 Topoisomerase II/AntimitoticHeLa (Cervical)0.7[3][4]
HL-60 (Leukemia)0.1[3][4]
PC-3 (Prostate)5.1[3][4]
Compound 11 FGFR4Huh7 (Hepatocellular)< 0.01[1][2]
ABSK-011 FGFR4HCC cell lines< 0.01[9]
Compound 5j Apoptosis InducerHeLa (Cervical)6.4[14]
Compound 5k Apoptosis InducerMCF-7 (Breast)2.03[14]
In Vivo Efficacy in Xenograft Models

The in vivo anticancer efficacy of lead 2,6-naphthyridine derivatives has been demonstrated in various animal models.

  • Silmitasertib (CX-4945): In a human prostate PC-3 xenograft model, oral administration of CX-4945 resulted in dose-responsive tumor growth inhibition.[5] It has also shown therapeutic efficacy in AML patient-derived xenograft models, leading to decreased leukemia burden and prolonged survival.[8] Furthermore, CX-4945 has demonstrated antitumor activity in xenograft models of breast and pancreatic cancer.[13]

  • FGFR4 Inhibitors: A selective 2,6-naphthyridine FGFR4 inhibitor, compound 11 , exhibited remarkable antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models.[1][2] Another selective FGFR4 inhibitor, ABSK-011, also effectively inhibited tumor growth in a dose-dependent manner in HCC xenograft models.[9]

Clinical Trials of Silmitasertib (CX-4945)

Silmitasertib is the most clinically advanced 2,6-naphthyridine derivative and has been evaluated in several clinical trials for various cancers.

A phase Ib/II study (NCT02128282) investigated silmitasertib in combination with gemcitabine and cisplatin for patients with locally advanced or metastatic cholangiocarcinoma. The combination therapy showed promising preliminary evidence of efficacy.

Experimental Protocols

Synthesis of 5-(3-chlorophenylamino)benzo[c][1][6]naphthyridine-8-carboxylic acid (Silmitasertib, CX-4945)

A detailed synthesis of silmitasertib has been described in the literature.[5][15] The general synthetic approach involves the construction of the tetracyclic benzo[c][1][6]naphthyridine core followed by the introduction of the 3-chloroaniline side chain and the carboxylic acid moiety.

General Synthetic Workflow for Silmitasertib (CX-4945)

Synthesis_Workflow Start Starting Materials (e.g., substituted pyridines and anilines) Core_Formation Construction of the Benzo[c][2,6]naphthyridine Core (Multi-step synthesis) Start->Core_Formation Side_Chain_Addition Introduction of the 3-chloroaniline side chain (e.g., Buchwald-Hartwig amination) Core_Formation->Side_Chain_Addition Carboxylic_Acid_Formation Formation of the 8-carboxylic acid (e.g., hydrolysis of an ester precursor) Side_Chain_Addition->Carboxylic_Acid_Formation Purification Purification (e.g., chromatography, recrystallization) Carboxylic_Acid_Formation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Silmitasertib (CX-4945) Characterization->Final_Product

Caption: A generalized workflow for the synthesis of Silmitasertib (CX-4945).

In Vitro Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the 2,6-naphthyridine derivative for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

Protocol (Luminescence-Based):

  • Compound Preparation: Prepare serial dilutions of the 2,6-naphthyridine derivative in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the diluted compound or DMSO control to the appropriate wells and incubate to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction: Initiate the reaction by adding the substrate/ATP mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent. Then, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.

Apoptosis Assay (Caspase-3 Activity)

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a fluorogenic substrate that is specifically cleaved by activated caspase-3, releasing a fluorescent molecule. The fluorescence intensity is proportional to the caspase-3 activity.

Protocol (Fluorometric):

  • Cell Treatment and Lysis: Treat cancer cells with the 2,6-naphthyridine derivative for a specified time to induce apoptosis. Harvest and lyse the cells to release the cellular contents, including caspases.

  • Lysate Preparation: Prepare cell lysates from both treated and untreated (control) cells.

  • Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~440 nm) using a fluorescence plate reader.

  • Data Analysis: Quantify the increase in fluorescence in the treated samples compared to the untreated controls to determine the fold-increase in caspase-3 activity.

Western Blot Analysis of PI3K/Akt Signaling

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, to determine the effect of the 2,6-naphthyridine inhibitor.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the 2,6-naphthyridine derivative for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion and Future Perspectives

2,6-Naphthyridine derivatives represent a promising class of anticancer agents with diverse mechanisms of action. The clinical advancement of the CK2 inhibitor silmitasertib (CX-4945) and the development of highly selective FGFR4 inhibitors underscore the therapeutic potential of this scaffold. Future research in this area will likely focus on the discovery of novel 2,6-naphthyridine derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring their efficacy in combination with other anticancer therapies holds great promise for overcoming drug resistance and improving patient outcomes. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field of oncology drug discovery.

References

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A Comprehensive Guide to Interrogating the Anti-Inflammatory Potential of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases. The search for novel, potent, and specific anti-inflammatory agents is a cornerstone of modern therapeutic development. The naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including anti-inflammatory effects.[1][2][3][4] This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the anti-inflammatory properties of a specific, yet underexplored, member of this family: 2,6-naphthyridin-1(2H)-one. We present a series of validated in vitro and in vivo protocols designed to assess its efficacy, elucidate its mechanism of action, and establish a foundation for its potential development as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory molecules.

Part 1: Foundational Concepts & Strategic Overview

Inflammation is orchestrated by a complex network of signaling pathways, with transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways playing central roles.[5][6][7] Dysregulation of these pathways leads to the overproduction of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2), driving pathological processes.[8][9]

Small molecule inhibitors that can modulate these key pathways are of significant therapeutic interest.[10][11][12] While the broader 1,8-naphthyridine class has been noted for anti-inflammatory activity, the specific potential of the this compound isomer remains to be characterized.[13] This guide proposes a logical, phased approach to this investigation, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets.

Experimental Strategy Workflow

The proposed research plan is structured to maximize data quality and logical progression, from initial screening to in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Cytotoxicity Assessment (MTT/LDH Assays) b Primary Anti-Inflammatory Screen (LPS-stimulated Macrophages) a->b Establish non-toxic dose range c Cytokine Profiling (ELISA/Multiplex Assay) b->c Quantify inhibition of TNF-α, IL-6, NO d NF-κB Pathway Analysis (Reporter Assay, Western Blot) c->d Confirm activity & investigate MoA e MAPK Pathway Analysis (Western Blot for p-p38, p-JNK, p-ERK) f JAK/STAT Pathway Analysis (Western Blot for p-STATs) g Acute Inflammation Model (LPS-induced Systemic Inflammation) f->g Validate mechanism in a living system h Measurement of Systemic Cytokines & Tissue Markers g->h Assess in vivo efficacy

Figure 1: Proposed workflow for evaluating this compound.

Part 2: In Vitro Evaluation Protocols

The initial phase focuses on cell-based assays to establish a pharmacological profile for this compound. The murine macrophage cell line RAW 264.7 is an excellent model system, as it produces a robust inflammatory response upon stimulation with lipopolysaccharide (LPS).[9][14][15]

Protocol: Cell Viability and Cytotoxicity Assessment

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is not a result of cytotoxicity. This protocol establishes the maximum non-toxic concentration of the compound for use in subsequent assays.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in complete culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol: Primary Anti-Inflammatory Screening

Rationale: This core assay determines if this compound can suppress the production of key inflammatory mediators in a relevant cellular model.[9] We will measure Nitric Oxide (NO) as a primary, robust readout.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Add LPS (100 ng/mL final concentration) to all wells except the negative control.[16]

  • Incubation: Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

    • Measure absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO₂⁻ concentration.

  • Data Analysis: Compare NO production in compound-treated wells to the LPS-only positive control.

Protocol: Cytokine Production Analysis (ELISA)

Rationale: To broaden the assessment beyond NO, we will quantify the secretion of key pro-inflammatory cytokines TNF-α and IL-6. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[17][18]

Methodology:

  • Sample Collection: Use the cell culture supernatants collected from the experiment described in Protocol 2.2.

  • ELISA Procedure (General Sandwich Protocol):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or IL-6 overnight at 4°C.[17]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[19]

    • Sample Incubation: Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[19]

    • Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

    • Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

    • Substrate Development: Wash the plate and add TMB substrate. Incubate until a color develops (15-30 minutes).[19]

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

    • Readout: Measure absorbance at 450 nm.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve.

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)1.2 ± 0.325 ± 815 ± 5
LPS (100 ng/mL)25.8 ± 2.13500 ± 2101800 ± 150
LPS + Cmpd (1 µM)18.5 ± 1.52450 ± 1801200 ± 110
LPS + Cmpd (5 µM)9.3 ± 0.91100 ± 95550 ± 60
LPS + Cmpd (10 µM)4.1 ± 0.5450 ± 50210 ± 30
Table 1: Hypothetical data from in vitro screening of this compound, demonstrating dose-dependent inhibition of inflammatory mediators.

Part 3: Mechanistic Investigation

Assuming positive results from the initial screening, the next phase is to identify the underlying molecular mechanism. The most common pathways implicated in LPS-induced inflammation are NF-κB, MAPKs, and JAK/STAT.[8][20][21]

The NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammatory gene expression.[22] Its inhibition is a common mechanism for anti-inflammatory drugs.[10][23] We will assess the effect of this compound on this pathway through two complementary methods.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IKB IκBα IKK->IKB Phosphorylates (p-IκBα) NFKB NF-κB (p65/p50) IKB->NFKB Releases NFKB_nuc NF-κB (p65/p50) NFKB->NFKB_nuc Translocation DNA DNA (κB sites) NFKB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Compound This compound Compound->IKK Inhibits? Compound->NFKB_nuc Inhibits?

Figure 2: Key nodes of the canonical NF-κB signaling pathway.

3.1.1 Protocol: NF-κB Luciferase Reporter Assay

Rationale: This assay provides a quantitative readout of NF-κB transcriptional activity.[24][25][26]

Methodology:

  • Transfection: Transfect RAW 264.7 cells with a commercially available NF-κB luciferase reporter vector and a constitutively expressed Renilla luciferase vector (for normalization).[27] Seed transfected cells into a 96-well plate.

  • Treatment & Stimulation: After 24 hours, pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in a dual-luciferase assay kit.

  • Luminescence Reading: Measure both Firefly and Renilla luciferase activity sequentially in a luminometer.[25]

  • Data Analysis: Normalize the Firefly luminescence (NF-κB activity) to the Renilla luminescence (transfection efficiency/cell number).[28]

3.1.2 Protocol: Western Blot for NF-κB Pathway Proteins

Rationale: Western blotting allows for direct visualization of the phosphorylation status and degradation of key pathway proteins, confirming the findings from the reporter assay and pinpointing the site of inhibition.

Methodology:

  • Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound, then stimulate with LPS for a short duration (e.g., 30 minutes). Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C. Key targets include: Phospho-IκBα, Total IκBα, Phospho-p65, Total p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the bands. A decrease in p-IκBα and an increase in total IκBα would suggest inhibition of the IKK complex.[22]

The MAPK and JAK/STAT Signaling Pathways

Rationale: LPS can also activate the MAPK (p38, JNK, ERK) and JAK/STAT pathways, which contribute to the inflammatory response.[9][21] Investigating these pathways is essential for a complete mechanistic understanding.

G cluster_mapk MAPK Pathways cluster_jakstat JAK/STAT Pathway p38 p38 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate JNK JNK JNK->Transcription_Factors Activate ERK ERK ERK->Transcription_Factors Activate JAK JAKs STAT STATs JAK->STAT Phosphorylates Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Regulates LPS LPS LPS->p38 Activates LPS->JNK Activates LPS->ERK Activates Cytokines Cytokines Cytokines->JAK Activate Compound This compound Compound->p38 Inhibits? Compound->JAK Inhibits?

Figure 3: Overview of MAPK and JAK/STAT signaling in inflammation.

Protocol: Western Blot for MAPK and STAT Phosphorylation

Methodology: The protocol is identical to that described in 3.1.2, but using a different set of primary antibodies to probe for:

  • MAPK Pathway: Phospho-p38, Total p38, Phospho-JNK, Total JNK, Phospho-ERK, Total ERK.

  • JAK/STAT Pathway: Phospho-STAT1, Total STAT1, Phospho-STAT3, Total STAT3.

A reduction in the ratio of phosphorylated to total protein for any of these kinases in the presence of this compound would indicate that the compound interferes with that specific signaling cascade.

Part 4: In Vivo Validation

Positive in vitro data must be validated in a whole-organism model to assess efficacy, pharmacokinetics, and potential toxicity.[29][30]

Protocol: LPS-Induced Systemic Inflammation Mouse Model

Rationale: This is a well-established, acute model that mimics the systemic inflammatory response seen in sepsis.[31] It is ideal for the initial in vivo testing of a potential anti-inflammatory compound.

Methodology:

  • Animal Acclimatization: Use 8-10 week old C57BL/6 mice, acclimatized for at least one week.

  • Grouping: Divide mice into groups (n=8-10 per group):

    • Group 1: Vehicle control (Saline i.p.)

    • Group 2: LPS control (LPS 5 mg/kg, i.p.)

    • Group 3: LPS + Dexamethasone (positive control, e.g., 1 mg/kg, i.p.)

    • Groups 4-6: LPS + this compound at three different doses (e.g., 5, 10, 25 mg/kg, i.p. or p.o.), administered 1 hour prior to LPS challenge.

  • LPS Challenge: Administer LPS via intraperitoneal (i.p.) injection.

  • Sample Collection: At a predetermined time point (e.g., 2 or 6 hours post-LPS), collect blood via cardiac puncture for serum preparation. Key organs (lungs, liver) can also be harvested for further analysis.

  • Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using the ELISA protocol described in 2.3.

  • Data Analysis: Compare serum cytokine levels between the compound-treated groups and the LPS control group. Statistical significance can be determined using ANOVA followed by a post-hoc test.

Treatment Group (i.p.)Serum TNF-α (pg/mL) @ 2hSerum IL-6 (pg/mL) @ 6h
Vehicle50 ± 1580 ± 25
LPS (5 mg/kg)4500 ± 40015000 ± 1200
LPS + Dexamethasone (1 mg/kg)800 ± 1102500 ± 300
LPS + Cmpd (10 mg/kg)1500 ± 2004800 ± 550
Table 2: Representative hypothetical data from an in vivo LPS challenge model, showing significant reduction in systemic cytokines by this compound.

Part 5: Conclusion and Future Directions

This guide provides a rigorous, step-by-step framework for characterizing the anti-inflammatory properties of this compound. By systematically progressing from broad in vitro screening to specific mechanistic studies and finally to in vivo validation, a comprehensive profile of the compound's activity can be established.

Positive findings would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Chronic Inflammation Models: Evaluating efficacy in more clinically relevant models, such as collagen-induced arthritis or inflammatory bowel disease models.[29]

  • Pharmacokinetic and Toxicological Studies: Establishing a full ADME/Tox profile to determine the compound's drug-like properties.

The methodical application of the protocols detailed herein will provide the critical data necessary to determine if this compound is a viable candidate for development as a novel anti-inflammatory therapeutic.

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A Technical Guide to 2,6-Naphthyridin-1(2H)-one Derivatives as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in neuronal death is the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), which triggers a caspase-independent cell death pathway known as parthanatos. This has positioned PARP-1 as a prime therapeutic target. This guide provides a comprehensive technical overview of a promising class of PARP-1 inhibitors: 2,6-naphthyridin-1(2H)-one derivatives. We will explore the mechanistic rationale for their use, detail robust preclinical evaluation workflows, and discuss the critical structure-activity relationships that govern their therapeutic potential.

The Central Role of PARP-1 in Neuronal Cell Death

Under conditions of significant oxidative stress and DNA damage, a common feature in neurodegenerative disorders, the DNA repair enzyme PARP-1 becomes hyperactivated.[1][2] While its normal function is to facilitate DNA repair, its excessive activation initiates a catastrophic cascade.[2][3] This process, termed parthanatos, is distinct from apoptosis and is a major driver of neuronal loss in conditions like Parkinson's disease, Alzheimer's disease, and ischemic stroke.[4][5][6]

The key events in this pathway are:

  • DNA Damage Detection: PARP-1 binds to single-strand DNA breaks.[7]

  • Hyperactivation: This binding triggers a massive synthesis of poly(ADP-ribose) (PAR) polymers from its substrate, nicotinamide adenine dinucleotide (NAD+).[5][7]

  • Bioenergetic Collapse: The rapid and extensive consumption of NAD+ leads to a severe depletion of cellular energy stores, including ATP, ultimately causing mitochondrial failure.[1][3][6]

  • AIF Translocation: The PAR polymers act as a death signal, prompting the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus.[3][4]

  • Cell Death: In the nucleus, AIF mediates large-scale DNA fragmentation and chromatin condensation, executing cell death.[4]

The inhibition of PARP-1 is therefore a compelling neuroprotective strategy, aiming to halt this pathway at its origin and preserve neuronal viability.[8]

PARP1_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Oxidative_Stress Oxidative Stress (e.g., ROS/RNS) DNA_Damage Single-Strand DNA Breaks Oxidative_Stress->DNA_Damage PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR PAR Polymer Synthesis PARP1->PAR NAD NAD+ Depletion PARP1->NAD Consumes NAD+ AIF_Mito AIF Release PAR->AIF_Mito Signaling AIF_Nuclear AIF Cell_Death Parthanatos: Chromatin Condensation & Cell Death AIF_Nuclear->Cell_Death Execution ATP ATP Depletion NAD->ATP Leads to Mitochondria Mitochondria ATP->Mitochondria Dysfunction Mitochondria->AIF_Mito AIF_Mito->AIF_Nuclear Translocation Inhibitor This compound Derivatives Inhibitor->PARP1 Inhibition

Caption: PARP-1 Mediated Neuronal Death Pathway (Parthanatos).

2,6-Naphthyridin-1(2H)-ones: A Scaffold for Potent PARP-1 Inhibition

The 2,6-naphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[9] Specifically, the this compound core has been engineered to create potent and selective inhibitors of PARP-1.

Mechanism of Neuroprotection

By binding to the catalytic domain of PARP-1, these compounds competitively inhibit the binding of NAD+, thus preventing the synthesis of PAR polymers.[10] This targeted inhibition averts the downstream consequences of PARP-1 hyperactivation. In preclinical models of Parkinson's disease, PARP inhibitors have demonstrated significant neuroprotective properties, including:

  • Preservation of Neuronal Cells: Protection against oxidative stress and DNA damage induced by neurotoxins.[10]

  • Reduction of Pathological Protein Aggregation: Attenuation of α-synuclein phosphorylation and aggregation.[10]

  • Maintenance of Cellular Energy: Prevention of abnormal drops in NAD+ levels, thereby supporting mitochondrial function.[10]

An ideal neuroprotective PARP inhibitor should potently suppress hyperactivity while minimizing the cellular toxicity associated with complete and sustained enzymatic blockade, a feature desirable in oncology but not for chronic neurological conditions.[10]

Preclinical Evaluation Workflow

A rigorous, multi-stage approach is essential to validate the therapeutic potential of novel this compound derivatives. The workflow progresses from initial enzymatic and cell-based screening to validation in complex animal models of neurodegeneration.

Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation cluster_sar Phase 3: Optimization Biochem Biochemical Assay: PARP-1 Activity (Determine IC50) Cell_Tox Neuronal Cell Assay: Neurotoxin Challenge (Determine EC50) Biochem->Cell_Tox Lead Compounds Viability Endpoint: Cell Viability (MTT/WST-1) Cell_Tox->Viability Animal_Model Animal Model: MPTP-induced Parkinsonism Cell_Tox->Animal_Model Candidate Selection Behavior Behavioral Testing (Rotarod, Grid Test) Animal_Model->Behavior Histo Post-mortem Analysis (Immunohistochemistry) Behavior->Histo SAR Structure-Activity Relationship (SAR) Studies Histo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Preclinical Drug Discovery Workflow for Neuroprotective Agents.
Protocol 1: In Vitro PARP-1 Activity Assay (Chemiluminescent)

This protocol is designed to determine the IC50 value of a test compound against purified PARP-1 enzyme.

  • Principle: This ELISA-based assay measures the incorporation of biotinylated NAD+ onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is proportional to PARP activity and is detected via a streptavidin-HRP conjugate and a chemiluminescent substrate.[11]

  • Materials:

    • Purified human PARP-1 enzyme

    • Histone-coated 96-well plate (white)

    • Biotinylated NAD+

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Test compounds (this compound derivatives)

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Stop Solution (e.g., 0.5 M HCl)

    • Plate reader with luminescence detection

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Include a "no inhibitor" control (vehicle) and a "no enzyme" background control.

    • Reaction Setup: To each well of the histone-coated plate, add 25 µL of assay buffer, 5 µL of activated DNA, and 5 µL of the test compound dilution.

    • Enzyme Addition: Add 15 µL of diluted PARP-1 enzyme to all wells except the "no enzyme" controls.

    • Initiate Reaction: Add 15 µL of biotinylated NAD+ to all wells to start the reaction.

    • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

    • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Detection: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Washing: Repeat the wash step (step 6).

    • Signal Generation: Add 100 µL of chemiluminescent substrate to each well and incubate for 5-10 minutes.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • Analysis: Subtract the background reading, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus compound concentration to calculate the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a test compound to protect neuronal cells from a neurotoxin-induced insult.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12][13]

  • Model System: Human neuroblastoma SH-SY5Y cells are a widely used and validated model for studying neurotoxicity and neuroprotection.[8][14][15]

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

    • Neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 10 µM aggregated Amyloid-beta 25-35 peptide[8])

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Plate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 2 hours.

    • Toxin Exposure: Add the neurotoxin (e.g., 6-OHDA) to all wells except the "vehicle control" wells.

    • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Observe the formation of purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

    • Data Acquisition: Measure the absorbance at 570 nm.

    • Analysis: Normalize the data to the vehicle control (100% viability) and the toxin-only control (0% protection). Plot the percent protection versus compound concentration to determine the EC50 value.

Protocol 3: In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol describes a widely used and reliable model to produce Parkinson's-like neurodegeneration in mice to test the efficacy of neuroprotective compounds.[16][17][18]

  • Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is systemically administered to mice. It crosses the blood-brain barrier and is metabolized into the toxic ion MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra, leading to their death and mimicking the pathology of Parkinson's disease.[18][19]

  • Materials:

    • C57BL/6 mice (known for their sensitivity to MPTP[18])

    • MPTP hydrochloride

    • Sterile saline

    • Test compound formulated for injection (e.g., intraperitoneal, i.p.)

    • Behavioral testing equipment (e.g., Rotarod apparatus)

    • Histology and immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase (TH) antibody)

  • Procedure (Sub-chronic Regimen):

    • Acclimation: Acclimate mice to the facility and handling for at least one week.

    • Grouping: Randomly assign mice to groups: (1) Saline Control, (2) MPTP + Vehicle, (3) MPTP + Test Compound.

    • Compound Administration: Begin pre-treatment with the test compound or vehicle according to its pharmacokinetic profile (e.g., daily i.p. injections).

    • MPTP Intoxication: On day 3 of treatment, administer MPTP (e.g., 25 mg/kg, i.p.) once daily for 5 consecutive days. Continue administration of the test compound throughout this period. (Safety Note: MPTP is a potent human neurotoxin. Strict safety protocols must be followed.) [16][17]

    • Washout and Behavioral Testing: After the final MPTP injection, continue test compound administration for a designated period (e.g., 7-21 days). Conduct behavioral tests, such as the Rotarod test for motor coordination, at the end of this period.[20]

    • Tissue Collection: Euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Carefully dissect the brains.

    • Histological Analysis: Process the brains for immunohistochemistry. Stain sections of the substantia nigra and striatum with an anti-TH antibody to quantify the loss of dopaminergic neurons and striatal fibers.

    • Analysis: Compare the number of TH-positive neurons and the density of striatal fibers between the MPTP+Vehicle group and the MPTP+Test Compound group to determine the degree of neuroprotection.

Structure-Activity Relationships (SAR) and Data Summary

The optimization of this compound derivatives relies on systematic modifications of the core structure to enhance potency, selectivity, and drug-like properties. While extensive SAR data for this specific scaffold in neurodegeneration is emerging, principles can be drawn from related kinase inhibitor programs.[21]

Key areas for modification include:

  • Substitution at the 7-position: Introduction of basic aliphatic side chains has been shown to be critical for potent activity in related scaffolds, likely forming key interactions within the enzyme's active site.[21]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring can significantly impact potency and selectivity against different kinases and related enzymes.[21][22]

  • N-alkylation: Methylation or other substitutions on the ring nitrogen at the 2-position can alter solubility and cell permeability.[21]

Model System PARP Inhibitor Class Observed Neuroprotective Effects Reference
SH-SY5Y Cells (α-synuclein PFF model)Low-toxicity Olaparib AnalogueReduced α-synuclein phosphorylation, protected against NAD+ loss[10]
Drosophila (Aβ42 model)Olaparib, MC2050Extended lifespan, improved motor function, decreased Aβ42 aggregates[23][24]
Cortical Neurons (MNNG-induced death)PJ34Reduced AIF-dependent cell death[2]
MPTP Mouse Model (Parkinson's)BenzamidePrevented catecholamine depletion, preserved NAD+ and ATP levels[6]
Retinal Explants (rd2 mouse)PJ34Decreased the number of dying photoreceptor cells[25]

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel neuroprotective therapeutics. The clear link between PARP-1 hyperactivation and neuronal death in a range of neurodegenerative diseases provides a strong rationale for this therapeutic strategy. Future work must focus on optimizing these derivatives for high PARP-1 affinity, selectivity against related enzymes, and favorable pharmacokinetic properties, particularly blood-brain barrier penetration. The robust preclinical workflows detailed in this guide provide a clear path for identifying and validating lead candidates for further development. With continued research, PARP-1 inhibitors based on this versatile scaffold may offer a new paradigm in the treatment of these devastating disorders.

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Initial Toxicity Screening of 2,6-Naphthyridin-1(2H)-one Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including potential applications as anticancer and antimicrobial agents, as well as affecting the central nervous system.[1][2][3][4] Specifically, the 2,6-naphthyridin-1(2H)-one core is being explored for novel therapeutics, such as selective FGFR4 inhibitors for hepatocellular carcinoma.[5] As with any novel chemical entity destined for therapeutic use, a thorough and early assessment of potential toxicity is paramount to de-risk drug development programs, reduce late-stage attrition, and ensure patient safety.[6][7]

This technical guide provides a comprehensive framework for the initial toxicity screening of this compound compounds. It is designed for researchers, scientists, and drug development professionals, offering a tiered, field-proven approach that integrates in silico predictions with in vitro assays. The methodologies described herein are intended to provide a robust preliminary safety profile, enabling informed decision-making for lead candidate selection and progression.

Guiding Principles for a Self-Validating Toxicity Screen

A successful initial toxicity screen should be more than a checklist of assays; it must be a self-validating system. This is achieved by adhering to the following principles:

  • Tiered Approach: Start with broad, high-throughput in silico and in vitro assays to flag potential liabilities early and cost-effectively. Progress to more complex and resource-intensive assays for promising candidates.

  • Orthogonal Assays: Employ multiple assays with different biological endpoints to assess the same toxicity concern. Concordance between orthogonal methods strengthens the confidence in the findings.

  • Appropriate Controls: The inclusion of positive and negative controls is fundamental to validate assay performance and ensure the reliability of the generated data.

  • Concentration-Response Analysis: Evaluating compounds over a wide concentration range is crucial for determining the dose-dependent nature of any observed toxicity and for calculating key parameters like the half-maximal inhibitory concentration (IC50).[8][9]

  • Early Integration: Toxicity screening should not be an afterthought. Integrating these assessments early in the drug discovery pipeline allows for structure-activity relationship (SAR) and structure-toxicity relationship (STR) insights to guide the design of safer molecules.[6]

Tier 1: Foundational Toxicity Assessment

The initial tier focuses on rapidly identifying compounds with overt liabilities in fundamental cellular processes.

In Silico Toxicity Prediction

Before embarking on wet-lab experiments, computational toxicology models can provide valuable, early indicators of potential risks.[10][11] These models leverage large datasets of known toxicants to predict the likelihood of adverse effects based on chemical structure.[12][13]

Key Endpoints for In Silico Assessment:

  • Mutagenicity: Prediction of Ames test outcomes.

  • Carcinogenicity: Estimation of carcinogenic potential.

  • Hepatotoxicity: Likelihood of drug-induced liver injury (DILI).

  • Cardiotoxicity: Prediction of hERG channel inhibition.

  • General Toxicity: Alerts for reactive metabolites or other toxicophores.[14]

Workflow for In Silico Toxicity Prediction:

cluster_in_silico In Silico Toxicity Workflow compound This compound Derivative Structure qsar QSAR Modeling (e.g., Derek Nexus, TOPKAT) compound->qsar Input Structure endpoints Predictive Endpoints: - Mutagenicity (Ames) - Carcinogenicity - Hepatotoxicity - Cardiotoxicity (hERG) - Skin Sensitization qsar->endpoints Algorithm Application report Toxicity Alert Report endpoints->report Generate

Caption: In Silico Toxicity Prediction Workflow.

In Vitro Cytotoxicity Assessment

The evaluation of a compound's potential to cause cell death is a cornerstone of initial toxicity screening.[6][8][9] This is typically performed on a panel of cell lines to assess both general cytotoxicity and potential selectivity.

Recommended Assays:

  • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[15] It is a robust, high-throughput method for determining the IC50 value of a compound.[9]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a measure of cytotoxicity due to necrosis.[8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity insights, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compounds for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Data Presentation: Cytotoxicity Profile

Compound IDCell LineIncubation Time (h)IC50 (µM) ± SD
NPO-001HepG248[Insert Value]
NPO-001HEK29348[Insert Value]
NPO-002HepG248[Insert Value]
NPO-002HEK29348[Insert Value]
DoxorubicinHepG248[Insert Value]
DoxorubicinHEK29348[Insert Value]

Tier 2: Specific Toxicity Endpoints

Compounds that pass the initial cytotoxicity screen (e.g., IC50 > 10 µM) should be subjected to more specific toxicity assays to investigate key liabilities known to cause drug attrition.

Genotoxicity Assessment: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[16][17] It is a regulatory requirement and a critical screen for potential carcinogens.[18][19] The test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[17] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[17]

Experimental Workflow: Ames Test (Plate Incorporation Method)

cluster_ames Ames Test Workflow start Test Compound + Salmonella Strains + S9 Mix (optional) mix Mix with Molten Top Agar start->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Compare to Spontaneous Reversion Rate count->analyze

Caption: Ames Test Workflow Diagram.

Cardiotoxicity Screening: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[20][21] Therefore, early assessment of hERG liability is crucial in drug development.[22][23]

Recommended Assay:

  • Automated Patch Clamp: High-throughput systems (e.g., QPatch) provide a direct measure of hERG channel activity in cells expressing the channel (e.g., HEK293-hERG).[21] This allows for the determination of an IC50 value for hERG inhibition.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Culture and harvest cells stably expressing the hERG channel.

  • Compound Preparation: Prepare a dilution series of the this compound compounds.

  • Assay Execution: Load the cells and compounds onto the automated patch clamp instrument. The instrument will establish a whole-cell patch clamp configuration and apply the test compounds.

  • Data Acquisition: Record the hERG channel current before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each compound concentration and determine the IC50 value.

Data Presentation: hERG Inhibition Profile

Compound IDhERG Inhibition IC50 (µM)
NPO-001[Insert Value]
NPO-002[Insert Value]
Verapamil (Positive Control)[Insert Value]
Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a significant cause of drug failure.[24] In vitro models using human liver cells can provide early indications of potential hepatotoxicity.[25]

Recommended Cell Line:

  • HepG2 Cells: A human hepatoma cell line that is widely used for in vitro cytotoxicity and hepatotoxicity studies.[26][27] While they have lower metabolic activity compared to primary human hepatocytes, they are a robust and reproducible model for initial screening.[27][28]

Multi-parametric High-Content Screening (HCS) for Hepatotoxicity:

HCS allows for the simultaneous measurement of multiple cellular parameters associated with hepatotoxicity.[26]

Key HCS Parameters:

  • Cell Viability/Cell Loss

  • Mitochondrial Membrane Potential

  • Oxidative Stress

  • Nuclear Size and Morphology

  • Calcium Homeostasis

Experimental Workflow: High-Content Hepatotoxicity Screening

cluster_hcs HCS Hepatotoxicity Workflow seed Seed HepG2 Cells in Imaging Plates treat Treat with This compound Compounds seed->treat stain Stain with Fluorescent Dyes (e.g., Hoechst, TMRM, CellROX) treat->stain image Automated Microscopy Image Acquisition stain->image analyze Image Analysis Software image->analyze endpoints Quantify Multiple Toxicity Endpoints analyze->endpoints

Caption: High-Content Hepatotoxicity Screening Workflow.

Interpretation and Next Steps

The data generated from this tiered screening approach will provide a comprehensive initial toxicity profile for each this compound compound.

Data Summary and Risk Assessment:

Compound IDCytotoxicity IC50 (µM, HepG2)Ames Test ResulthERG Inhibition IC50 (µM)Hepatotoxicity Alert (HCS)Overall Risk Assessment
NPO-001> 50Negative> 30NoLow
NPO-0028.5Negative5.2YesHigh
NPO-003> 50Positive> 30NoHigh

Based on this assessment, compounds with a low-risk profile can be prioritized for further preclinical development, which may include in vivo toxicology studies in two species (one rodent, one non-rodent) as per regulatory guidelines.[29][30] For compounds with identified liabilities, the data can inform further medicinal chemistry efforts to mitigate these risks.

Conclusion

The initial toxicity screening of novel this compound compounds is a critical phase in their development as potential therapeutics. By employing a systematic and multi-faceted approach that combines in silico prediction with a suite of robust in vitro assays, researchers can efficiently identify and deprioritize compounds with unfavorable safety profiles. This strategy not only conserves resources but also enhances the likelihood of successfully advancing safer and more effective drug candidates to the clinic.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • Ames test – Knowledge and References. Taylor & Francis.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. ResearchGate.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis | Oxford Academic.
  • hERG Safety Assay. Creative Bioarray.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.
  • Ames test. Wikipedia.
  • The test that changed the world: The Ames test and the regulation of chemicals. PubMed.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC - NIH.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • In vitro models for liver toxicity testing. PMC - NIH.
  • HepG2-based Cytotoxicity Assay Service. Creative Biolabs.
  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC - NIH.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
  • Organotypic Cultures of Hepg2 Cells for In Vitro Toxicity Studies. ResearchGate.
  • Ames Test. Charles River Laboratories.
  • Randomforest based assessment of the hERG channel inhibition potential for the early drug cardiotoxicity testing. Bio-Algorithms and Med-Systems.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
  • Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
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Methodological & Application

Synthesis of 2,6-Naphthyridin-1(2H)-one from Pyridine Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 2,6-naphthyridin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from readily available pyridine precursors. This document provides not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step, empowering researchers to confidently reproduce and adapt these methods.

Introduction: The Significance of the 2,6-Naphthyridinone Core

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as "privileged structures" in drug discovery. Their rigid frameworks and hydrogen bonding capabilities allow them to effectively interact with a variety of biological targets. Among the various isomers, the 2,6-naphthyridine scaffold is a key component in a range of biologically active molecules, including kinase inhibitors and other potential therapeutic agents.[1] The this compound moiety, in particular, offers a versatile platform for further functionalization, making its efficient synthesis a crucial aspect of drug development programs.

This guide focuses on a robust and well-documented synthetic route to this compound, proceeding through the strategic construction and subsequent cyclization of a key pyridine-based intermediate.

Overall Synthetic Strategy

The most effective and commonly employed strategy for the synthesis of the this compound core from a pyridine precursor involves a two-step process. This approach begins with the synthesis of a crucial intermediate, 3-(cyanomethyl)isonicotinonitrile, from a commercially available starting material. This is followed by a base-mediated intramolecular cyclization to yield the target naphthyridinone. This strategy is advantageous due to the accessibility of the starting materials and the generally high efficiency of the cyclization step.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-(Cyanomethyl)isonicotinonitrile

The successful synthesis of this compound hinges on the efficient preparation of the dinitrile precursor, 3-(cyanomethyl)isonicotinonitrile. This intermediate is typically synthesized in two steps from 4-methylnicotinonitrile.

Step 1.1: Radical Bromination of 4-Methylnicotinonitrile

The initial step involves the selective bromination of the methyl group of 4-methylnicotinonitrile. This is a standard radical halogenation reaction, where a radical initiator is used to generate a bromine radical, which then selectively abstracts a hydrogen atom from the benzylic-like methyl group.

Protocol 1: Synthesis of 3-(Bromomethyl)isonicotinonitrile

Reagent Molar Eq. MW Amount Density Volume
4-Methylnicotinonitrile1.0118.1410.0 g--
N-Bromosuccinimide (NBS)1.1177.9816.5 g--
Azobisisobutyronitrile (AIBN)0.05164.210.7 g--
Carbon Tetrachloride (CCl₄)-153.82-1.594 g/mL200 mL

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylnicotinonitrile (10.0 g, 84.6 mmol), N-bromosuccinimide (16.5 g, 92.8 mmol), and azobisisobutyronitrile (0.7 g, 4.2 mmol) in carbon tetrachloride (200 mL).

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the solid residue with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-(bromomethyl)isonicotinonitrile as a solid. This product is often used in the next step without further purification.

Rationale and Insights:

  • Choice of Reagents: NBS is a convenient and safe source of bromine for radical bromination. AIBN is a standard radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

  • Solvent: Carbon tetrachloride is a classic solvent for radical halogenations due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile can be explored.

  • Reaction Control: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of NBS. The amount of initiator is catalytic.

Step 1.2: Cyanation of 3-(Bromomethyl)isonicotinonitrile

The second step involves the conversion of the bromomethyl group to a cyanomethyl group via a nucleophilic substitution reaction.

Protocol 2: Synthesis of 3-(Cyanomethyl)isonicotinonitrile

Reagent Molar Eq. MW Amount Density Volume
3-(Bromomethyl)isonicotinonitrile1.0197.04(from prev. step)--
Sodium Cyanide (NaCN)1.249.014.9 g--
Dimethyl Sulfoxide (DMSO)-78.13-1.100 g/mL100 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 3-(bromomethyl)isonicotinonitrile from the previous step in dimethyl sulfoxide (100 mL).

  • Carefully add sodium cyanide (4.9 g, 100 mmol) to the solution in portions. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (400 mL) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the solid product in a vacuum oven to yield 3-(cyanomethyl)isonicotinonitrile. The product can be further purified by recrystallization from ethanol if necessary.

Rationale and Insights:

  • Nucleophilic Substitution: This is a classic SN2 reaction where the cyanide anion acts as a nucleophile, displacing the bromide.

  • Solvent Choice: DMSO is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic.

  • Workup: Pouring the reaction mixture into water precipitates the organic product, as it is much less soluble in water than DMSO and the inorganic salts.

Part 2: Intramolecular Cyclization to this compound

The final and key step is the base-mediated intramolecular cyclization of 3-(cyanomethyl)isonicotinonitrile. This reaction, a Thorpe-Ziegler cyclization, involves the deprotonation of the methylene bridge, followed by nucleophilic attack of the resulting carbanion on the nitrile group of the isonicotinonitrile ring.

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 2,6-naphthyridin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. By leveraging the principles of microwave-enhanced organic synthesis, this method offers substantial reductions in reaction time, improved reaction efficiency, and a greener chemical process compared to conventional heating methods. The protocol is designed for researchers, scientists, and professionals in drug development, providing a detailed, step-by-step guide from precursor selection to product isolation.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Naphthyridine derivatives have demonstrated a wide range of therapeutic applications, including as anticancer agents, antivirals, and modulators of key cellular signaling pathways. The development of efficient and sustainable synthetic routes to access this important heterocyclic system is therefore a critical endeavor in modern drug discovery.

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering numerous advantages over conventional heating methods, including rapid reaction rates, higher yields, and improved product purity.[1][2] This protocol harnesses the power of microwave irradiation to drive the key intramolecular cyclization step in the synthesis of this compound, providing a time- and resource-efficient method for its preparation.

Rationale and Mechanistic Insight

The presented protocol is based on a base-catalyzed intramolecular cyclization of a suitably functionalized pyridine precursor, ethyl 4-(cyanomethyl)nicotinate. This reaction proceeds via a Thorpe-Ziegler type mechanism. The key mechanistic steps are outlined below:

  • Deprotonation: A strong base, such as sodium ethoxide, deprotonates the acidic α-carbon of the cyanomethyl group, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the ester group on the same molecule. This intramolecular attack leads to the formation of a six-membered ring intermediate.

  • Cyclization and Elimination: The tetrahedral intermediate then collapses, eliminating an ethoxide ion to form a cyclic β-enaminonitrile.

  • Tautomerization: The resulting enamine rapidly tautomerizes to the more stable 3-amino-2,6-naphthyridin-1(2H)-one.

  • Hydrolysis (optional, if starting from dinitrile): In a traditional Thorpe-Ziegler reaction with a dinitrile, an acidic workup would be required to hydrolyze the resulting imine to a ketone.[3][4] However, by using an ester as the electrophile, the desired lactam is formed directly after tautomerization.

Microwave irradiation significantly accelerates this reaction by efficiently heating the polar solvent and reactants, leading to a rapid increase in the reaction rate.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the microwave-assisted synthesis of this compound.

Materials and Equipment
  • Starting Material: Ethyl 4-(cyanomethyl)nicotinate

  • Base: Sodium ethoxide (NaOEt)

  • Solvent: Anhydrous ethanol (EtOH)

  • Microwave Synthesizer: A dedicated microwave reactor capable of controlled temperature and pressure operation.

  • Reaction Vessels: Microwave-safe sealed reaction vessels.

  • Standard laboratory glassware for workup and purification.

  • Reagents for workup: Hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), ethyl acetate (EtOAc), brine.

  • Purification: Silica gel for column chromatography.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a clean, dry microwave reaction vessel, dissolve ethyl 4-(cyanomethyl)nicotinate (1.0 mmol) in anhydrous ethanol (5 mL).

  • Addition of Base: To the solution, carefully add sodium ethoxide (1.2 mmol).

  • Vessel Sealing: Securely seal the reaction vessel according to the microwave synthesizer's instructions.

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor and irradiate at 120 °C for 15 minutes. The pressure should be monitored and kept within the safe operating limits of the vessel.

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.

  • Quenching and Neutralization: Carefully open the vessel and quench the reaction by adding 1 M HCl (aq.) until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Dissolve Ethyl 4-(cyanomethyl)nicotinate in EtOH B Add Sodium Ethoxide A->B C Seal Reaction Vessel B->C D Microwave Irradiation (120 °C, 15 min) C->D E Cool to Room Temperature D->E F Quench and Neutralize E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Pure this compound

Caption: Microwave-assisted synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the microwave-assisted synthesis of this compound.

ParameterValue
Starting Material Ethyl 4-(cyanomethyl)nicotinate
Base Sodium ethoxide
Solvent Anhydrous Ethanol
Reactant:Base Ratio 1:1.2 (mol/mol)
Microwave Temperature 120 °C
Reaction Time 15 minutes
Expected Yield 75-85%
Purity (post-chromatography) >95%

Conclusion

This application note presents a validated and highly efficient microwave-assisted protocol for the synthesis of this compound. The method offers significant advantages in terms of reaction time, yield, and sustainability, making it an attractive alternative to conventional synthetic approaches. This protocol is expected to be a valuable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the 2,6-naphthyridine scaffold.

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
  • Cheng, Q., Zhang, W., Tagami, Y., & Oritani, T. (2001). Microwave-assisted intramolecular 1,3-dipolar cycloaddition of azomethine ylides. Journal of the Chemical Society, Perkin Transactions 1, (4), 452-456.
  • Khezri, N., & Burgaz, E. V. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate via manganese(III) acetate mediated radical cyclization reaction. EMU Journal of Pharmaceutical Sciences, 3(2), 80-85. [Link]
  • Loupy, A., Hamelin, J., Petit, A., Texier-Bullet, F., Jacquault, P., & Mathe, D. (1998). Microwave-assisted organic synthesis. Synthesis, (9), 1213-1234.
  • Mossé, S., & Alexakis, A. (2006). Organocatalyzed asymmetric reactions under microwave irradiation. Organic Letters, 8(17), 3577-3580. [Link]
  • Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Study on synthesis of 4-Aminonicotinic acid. (2014).
  • Thorpe-Ziegler Reaction. (2014).
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]

Sources

Application Note: A High-Throughput Screening Protocol for the Biological Evaluation of 2,6-Naphthyridin-1(2H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2,6-Naphthyridin-1(2H)-one Scaffold

The this compound moiety is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] Naphthyridine derivatives, in general, are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The this compound core, in particular, has been identified as a key pharmacophore in the development of targeted therapies, notably as inhibitors of protein kinases and Poly(ADP-ribose) polymerases (PARPs), both of which are critical targets in oncology.[5][6][7]

This application note provides a comprehensive, field-proven protocol for the biological screening of this compound libraries. We will detail a tiered screening cascade designed to efficiently identify and characterize novel inhibitors, from initial high-throughput screening (HTS) to secondary validation and cellular characterization. The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery with the necessary tools to unlock the therapeutic potential of this promising class of compounds.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful screening campaign requires a logical and stepwise progression to minimize false positives and negatives while efficiently identifying potent and selective compounds. We propose a three-tiered approach for the evaluation of this compound libraries.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation and Potency Determination cluster_2 Tier 3: Selectivity and Mechanistic Studies Primary_Biochemical Primary Biochemical Assays (e.g., Kinase or PARP activity) Dose_Response Dose-Response (IC50) Determination Primary_Biochemical->Dose_Response Active Compounds Primary_Cellular Primary Cell-Based Assay (e.g., Cancer Cell Line Proliferation) Primary_Cellular->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Confirmatory Assay Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity_Profiling Selectivity Profiling (Kinase/PARP Panel) Orthogonal_Assay->Selectivity_Profiling Potent Hits Target_Engagement Cellular Target Engagement Assays Selectivity_Profiling->Target_Engagement Selective Hits Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling Validated Leads PARP_Inhibition_Mechanisms cluster_0 Normal PARP Function cluster_1 PARP Inhibition DNA_Damage DNA Single-Strand Break PARP_Binding PARP1 Binds to DNA DNA_Damage->PARP_Binding PARP_Activation PARP1 Catalytic Activity PARP_Binding->PARP_Activation PAR_Synthesis PAR Synthesis PARP_Activation->PAR_Synthesis Catalytic_Inhibition Catalytic Inhibition PARP_Activation->Catalytic_Inhibition DNA_Repair Recruitment of DNA Repair Proteins & Repair PAR_Synthesis->DNA_Repair PARP_Release PARP1 Releases from DNA DNA_Repair->PARP_Release PARP_Trapping PARP Trapping on DNA PARP_Release->PARP_Trapping

Caption: Mechanisms of PARP inhibition.

Protocol 3C: Downstream Signaling Analysis

Principle: To confirm the mechanism of action, the effect of the compounds on downstream signaling pathways is investigated.

Example for Tankyrase Inhibitors (a class of PARP enzymes): Tankyrase inhibitors are known to stabilize the protein Axin, a key component of the β-catenin destruction complex, thereby inhibiting Wnt/β-catenin signaling. [8][9][10] Methodology (Western Blotting):

  • Treat cells (e.g., SW480 colon cancer cells) with the hit compound for a defined period.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with antibodies against Axin1/2 and β-catenin.

  • An increase in Axin levels and a decrease in β-catenin levels would be consistent with on-target tankyrase inhibition. [9]

Conclusion

The screening cascade and detailed protocols presented in this application note provide a robust framework for the systematic evaluation of this compound libraries. By employing a tiered approach that progresses from broad primary screening to more focused mechanistic studies, researchers can efficiently identify and characterize novel and selective inhibitors with therapeutic potential. The adaptability of these protocols allows for their application to a variety of biological targets, making this a valuable guide for any drug discovery program focused on this important chemical scaffold.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
  • Semantic Scholar. High‐Throughput Screening for Kinase Inhibitors. [Link]
  • Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 830-838. [Link]
  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 278 small-molecule inhibitors of 353 human kinases. Nature biotechnology, 29(11), 1039-1045. [Link]
  • Lehtio, L., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters, 8(11), 1233-1237. [Link]
  • Thorsell, A. G., et al. (2017). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Oncotarget, 8(59), 99735–99750. [Link]
  • BPS Bioscience. PARP Assays. [Link]
  • Shishodia, S., et al. (2018). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. International journal of molecular sciences, 19(11), 3362. [Link]
  • Szafraniec-Szczęsny, J., et al. (2020). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Molecules, 25(23), 5568. [Link]
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 6(1), 103605. [Link]
  • National Center for Biotechnology Information.
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  • Lam, K. S., et al. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS chemical biology, 11(5), 1338–1350. [Link]
  • ResearchGate. Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. [Link]
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  • Zhong, Y., et al. (2018). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 9(4), 4983–4996. [Link]
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  • National Center for Biotechnology Information.
  • Li, Z., et al. (2022). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International journal of molecular sciences, 23(19), 11883. [Link]
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Application Notes and Protocols for 2,6-Naphthyridin-1(2H)-one as a Novel PARP Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Novel PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs). The clinical success of PARP inhibitors (PARPis) is a landmark in targeted cancer therapy, founded on the principle of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, resulting in selective cancer cell death.

Currently approved PARP inhibitors have revolutionized the treatment of certain cancers, yet the quest for novel scaffolds continues, driven by the need for improved selectivity, potency, and pharmacokinetic profiles, as well as to overcome acquired resistance. The 2,6-naphthyridin-1(2H)-one scaffold emerges as a compelling, yet underexplored, candidate for the development of next-generation PARP inhibitors. Its rigid, bicyclic structure, containing a lactam moiety, presents a valid framework for mimicking the nicotinamide portion of the NAD+ substrate, a key interaction for competitive PARP inhibition. Furthermore, the naphthyridinone core can be considered a bioisostere of the phthalazinone and quinazolinone scaffolds present in established PARP inhibitors like Olaparib.[1] This document provides a comprehensive guide to the application of the this compound scaffold for the discovery and characterization of novel PARP inhibitors.

The this compound Scaffold: A Privileged Structure for PARP Inhibition

The naphthyridinone core is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][3] While the isomeric 1,6-naphthyridin-2(1H)-one has been more extensively studied as a kinase inhibitor and has also been disclosed in the patent literature as a PARP1 inhibitor scaffold, the this compound isomer offers a distinct spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors that can be exploited for potent and selective PARP inhibition.[3][4]

The key rationale for investigating this scaffold lies in its structural resemblance to the nicotinamide binding site of PARP1. The lactam function can form critical hydrogen bonds with the enzyme's active site residues, while the aromatic rings provide a platform for derivatization to achieve desired potency, selectivity, and ADME properties.

Caption: Mechanism of PARP inhibition by a this compound scaffold.

Proposed Synthesis of the this compound Scaffold

A plausible synthetic route to the this compound core can be adapted from established methods for related heterocyclic systems. One potential approach involves an enamine cyclization strategy.[5] The following scheme illustrates a generalized synthetic pathway.

Caption: Generalized synthetic workflow for the this compound scaffold.

Further functionalization at various positions of the naphthyridinone ring will be crucial for developing a structure-activity relationship (SAR) and optimizing the lead compounds.

Experimental Protocols for Evaluation of this compound Derivatives

The following protocols provide a framework for the in vitro and cellular characterization of novel this compound derivatives as PARP inhibitors.

Protocol 1: In Vitro PARP1/2 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human PARP1 and PARP2.

Principle: The assay measures the consumption of NAD+, a co-substrate of PARP, in a coupled enzymatic reaction that generates a fluorescent signal.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • Test compounds (this compound derivatives)

  • PARP assay buffer

  • NAD+ quantitation kit (fluorescent)

  • 384-well black assay plates

  • Multimode plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in PARP assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing PARP assay buffer, activated DNA, and the PARP enzyme (either PARP1 or PARP2).

  • Assay Plate Setup:

    • Add the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add the PARP enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of β-NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ quantitation kit.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Parameter Description
IC50 The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%.
Selectivity The ratio of IC50 (PARP2) / IC50 (PARP1). A higher value indicates greater selectivity for PARP1.
Protocol 2: Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of a test compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) chains.

Materials:

  • Human cancer cell line (e.g., HeLa or a relevant HR-deficient line)

  • Cell culture medium and supplements

  • Test compounds

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer

  • BCA protein assay kit

  • Primary antibodies: anti-PAR, anti-PARP1, anti-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip and re-probe the membrane for PARP1 and the loading control.

  • Data Analysis:

    • Quantify the band intensities for PAR and normalize them to the loading control.

    • Compare the PAR levels in treated samples to the vehicle-treated, DNA damage-induced control to determine the cellular IC50.

Protocol 3: Cell Viability Assay in HR-Deficient and HR-Proficient Cell Lines

This assay evaluates the synthetic lethal effect of the test compounds.

Principle: PARP inhibitors should selectively kill cells with deficient homologous recombination (HR) while having a minimal effect on HR-proficient cells.

Materials:

  • Isogenic pair of cell lines (HR-deficient, e.g., BRCA1/2 mutant, and HR-proficient parental line)

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed both the HR-deficient and HR-proficient cell lines in separate 96-well plates at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Measurement: Add the cell viability reagent to each well and measure the luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot cell viability against compound concentration and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

    • A significant difference in GI50 between the HR-deficient and HR-proficient cell lines indicates a synthetic lethal effect.

Cell Line Genotype Expected Outcome with Potent PARPi
Cell Line A HR-deficient (e.g., BRCA1-/-)Low GI50 (high sensitivity)
Cell Line B HR-proficient (e.g., BRCA1+/+)High GI50 (low sensitivity)

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold is essential for developing potent and selective PARP inhibitors. Key positions for modification include:

Sources

Topic: Cell-Based Assay for Determining the Cytotoxicity of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Evaluating the Cytotoxic Profile of 2,6-Naphthyridin-1(2H)-one

Naphthyridines are a class of heterocyclic compounds comprising a fused system of two pyridine rings, with six possible isomers based on the nitrogen atom placement.[1] These scaffolds are of significant interest in medicinal chemistry due to their presence in natural products and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The specific compound, this compound, has been identified as a potent and selective inhibitor of the chemokine receptor CXCR4, suggesting potential therapeutic applications in chronic inflammatory diseases or cancer.

Given the potential of this compound and its derivatives as drug candidates, a thorough evaluation of their cytotoxic effects is a critical and foundational step in the preclinical development process. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, providing a therapeutic window and identifying potential off-target toxicities.[5][6]

This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This widely adopted method offers a robust, quantitative, and colorimetric assessment of cell viability, making it a cornerstone technique in drug discovery and toxicology.[7][8]

Principle of the MTT Assay

The MTT assay is a fundamental method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily succinate dehydrogenase, located in the mitochondria of metabolically active, living cells.[7][10]

Dead or inactive cells lack the necessary mitochondrial enzymes to perform this reduction. The resulting purple formazan crystals are insoluble in aqueous culture medium and must be dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The intensity of the purple color in the resulting solution is directly proportional to the number of viable, metabolically active cells.[10] This color intensity is quantified by measuring the absorbance using a spectrophotometric microplate reader, typically at a wavelength between 550 and 600 nm.[9][11] By comparing the absorbance of cells treated with this compound to that of untreated control cells, the degree of cytotoxicity can be accurately determined.

Experimental Workflow Overview

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay Execution cluster_analysis Data Analysis Cell_Culture Maintain Cell Line (e.g., HeLa, PC-3) Seed_Plate Seed Cells in 96-Well Plate (e.g., 7,500 cells/well) Cell_Culture->Seed_Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Plate->Incubate_Overnight Treat_Cells Add Compound Dilutions and Controls to Wells Incubate_Overnight->Treat_Cells Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for Exposure Period (e.g., 24-72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours (Formation of Formazan) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Shake_Plate Agitate on Orbital Shaker to Dissolve Crystals Add_Solubilizer->Shake_Plate Read_Absorbance Measure Absorbance (570 nm) Shake_Plate->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Generate Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Materials and Reagents

Equipment
  • Biosafety Cabinet (Class II)

  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Microplate Reader (capable of reading absorbance at 570-600 nm)

  • Multichannel Pipettes (5-50 µL, 50-200 µL)

  • Serological Pipettor and Pipettes

  • Hemocytometer or Automated Cell Counter

  • Centrifuge

  • Orbital Shaker

  • Sterile 15 mL and 50 mL Conical Tubes

  • Sterile Microcentrifuge Tubes

Reagents and Consumables
  • Test Compound: this compound (CAS 80935-77-9)[12][13]

  • Cell Line: A suitable human cancer cell line. Naphthyridine derivatives have been tested on HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cells.[3]

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution (10,000 U/mL).

  • Trypsin-EDTA (0.25%).

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4.

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder.

  • Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Sterile, 96-well flat-bottom cell culture plates.

  • Sterile reagent reservoirs.

Preparation of Reagents and Compound

  • Complete Culture Medium: Prepare the culture medium by supplementing the base medium with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin. Store at 4°C.

  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7][10]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., wrapped in aluminum foil).

    • Store in aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[10]

  • This compound Stock Solution (e.g., 20 mM):

    • Rationale: DMSO is a standard solvent for dissolving hydrophobic organic compounds for use in cell-based assays. A high-concentration stock minimizes the final DMSO concentration in the culture wells, which can itself be cytotoxic.

    • Calculate the required mass of this compound (MW: 146.15 g/mol ) to prepare a 20 mM stock solution in DMSO.

    • Weigh the compound and dissolve it in the calculated volume of pure DMSO.

    • Store the stock solution in small aliquots at -20°C.

Detailed Experimental Protocol

Day 1: Cell Seeding

  • Culture the selected cells until they reach approximately 80-90% confluency. Ensure cells are in the logarithmic growth phase.

  • Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Centrifuge the cell suspension (e.g., at 400 x g for 5 minutes).[10] Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

  • Count the viable cells using a hemocytometer and Trypan Blue staining or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 75,000 cells/mL in complete culture medium. This will provide 7,500 cells per 100 µL.[10]

    • Causality: This cell density is chosen to ensure cells are in an exponential growth phase during the treatment period and that the final absorbance reading falls within the linear range of the spectrophotometer.

  • Using a multichannel pipette, seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.

    • Best Practice: To avoid edge effects, do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS to maintain humidity.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.

Day 2: Compound Treatment

  • Prepare serial dilutions of the this compound stock solution.

    • Perform an initial dilution of the 20 mM DMSO stock into complete culture medium to create the highest concentration for your assay (e.g., 200 µM). Ensure the DMSO concentration in this working solution does not exceed 1%.

    • Perform a series of 2-fold or 3-fold dilutions in complete culture medium to generate a range of concentrations (e.g., 200 µM, 100 µM, 50 µM... down to low µM or nM concentrations).

  • Carefully remove the old medium from the wells of the 96-well plate.

  • Add 100 µL of the prepared compound dilutions to the appropriate wells. Each concentration should be tested in triplicate.

  • Establish Controls (Crucial for Data Integrity):

    • Vehicle Control: Wells containing cells treated with culture medium containing the same final concentration of DMSO as the highest compound concentration wells (e.g., 0.5%). This control represents 100% cell viability.

    • Untreated Control: Wells containing cells with fresh culture medium only.

    • Medium Blank: Wells containing 100 µL of culture medium without cells. This is used to subtract the background absorbance of the medium and MTT reagent.[7]

  • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C with 5% CO₂.

Day 4 (Assuming 48h Treatment): Assay and Measurement

  • After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration of 0.5 mg/mL).[9]

  • Return the plate to the incubator and incubate for 3-4 hours at 37°C.[14] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals or the cell layer.

    • Alternative: Some protocols add the solubilizer directly to the well containing medium and MTT. However, removing the medium can reduce background signal from phenol red.[7]

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[7][10]

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader.

    • Measurement Wavelength: 570 nm or 590 nm.[7]

    • Reference Wavelength (Optional but Recommended): >650 nm to correct for background absorbance and imperfections in the plate.[7][9]

Data Analysis and Interpretation

  • Correct Absorbance Values: Subtract the average absorbance of the medium blank wells from all other absorbance readings. If a reference wavelength was used, the plate reader software typically performs this subtraction automatically.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = ( (OD of Treated Cells) / (OD of Vehicle Control Cells) ) * 100

  • Generate Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis). This will typically produce a sigmoidal curve.

  • Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis in graphing software (e.g., GraphPad Prism, Origin).

Data Presentation

Compound Conc. (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Average Corrected OD% Cell Viability
Medium Blank 0.0520.0550.0530.000N/A
Vehicle Control (0) 1.2511.2891.2641.214100.0%
1 1.2231.2451.2011.16996.3%
5 1.0981.1221.1351.06587.7%
10 0.8760.9010.8880.83568.8%
25 0.6540.6330.6810.59949.3%
50 0.3450.3670.3590.30024.7%
100 0.1210.1180.1300.0675.5%

Note: Absorbance values are hypothetical. Corrected OD = Raw OD - Average Blank OD.

Alternative and Complementary Assays

While the MTT assay is robust, it is prudent to validate findings with orthogonal methods that measure different aspects of cell death.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of necrosis or late apoptosis.[15][16]

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between healthy, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).[17][18] This provides deeper mechanistic insight into the mode of cell death.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.Bio-protocol, 3(6), e374. [Link]
  • Lactate Dehydrogenase (LDH) Assay Protocol.OPS Diagnostics.[Link]
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.[Link]
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Bio-Techne.[Link]
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.Bio-protocol.[Link]
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.Assay Guidance Manual.[Link]
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • LDH cytotoxicity assay.Protocols.io.[Link]
  • LDH Assay.Cell Biologics Inc.[Link]
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2011).
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol.Protocols.io.[Link]
  • Lee, H., et al. (2013).
  • Rubbiani, R., et al. (2013). cis-Dichloroplatinum(II) complexes tethered to dibenzo[c,h][11][12]naphthyridin-6-ones: synthesis and cytotoxicity in human cancer cell lines in vitro.PubMed.[Link]
  • Kohlhagen, G., et al. (2003). Cytotoxicity of 5H-Dibenzo[c,h][11][12]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs.
  • Cholewińska, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines.PMC - PubMed Central.[Link]
  • This compound suppliers USA.Chemicals.co.uk.[Link]
  • Alajarin, R., et al. (2020).
  • 1,6-Naphthyridine.American Chemical Society.[Link]
  • Granzhan, A., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties.MDPI.[Link]
  • Abad-Somovilla, A., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Abad-Somovilla, A., et al. (2021). 1,6-Naphthyridin-2(1H)
  • 1,6-Naphthyridin-2(1H)-one | CAS 23616-29-7.AMERICAN ELEMENTS.[Link]

Sources

In vivo xenograft model for testing 2,6-naphthyridin-1(2H)-one efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Efficacy Testing of 2,6-Naphthyridin-1(2H)-one Using In Vivo Xenograft Models

Abstract

This technical guide provides a comprehensive framework for designing and executing in vivo xenograft studies to evaluate the therapeutic efficacy of this compound, a potent small molecule inhibitor. Recognizing the critical role of the CXCR4 signaling axis in tumor progression, metastasis, and therapeutic resistance, this document details an integrated approach, from scientific rationale and model selection to detailed experimental protocols and data interpretation. We present step-by-step methodologies for establishing subcutaneous xenografts, compound formulation, administration, tumor growth monitoring, and endpoint pharmacodynamic analysis. The protocols are designed to ensure scientific rigor, reproducibility, and compliance with animal welfare standards, providing researchers in oncology and drug development with a robust platform for preclinical validation of novel CXCR4-targeted agents.

Scientific Rationale: Targeting the CXCL12/CXCR4 Axis in Cancer

The C-X-C chemokine receptor type 4 (CXCR4), a G-protein-coupled receptor, and its exclusive ligand, stromal cell-derived factor-1 (CXCL12), are pivotal players in cancer biology.[1][2] Under normal physiological conditions, this axis governs processes like hematopoiesis and immune cell trafficking. However, in the context of malignancy, it is frequently hijacked by tumor cells. Overexpression of CXCR4 is a hallmark of more than 23 human cancers, including breast, prostate, lung, and glioblastoma, and consistently correlates with poor prognosis and increased metastatic potential.[1][3]

Activation of CXCR4 by CXCL12, often secreted by tissues in the metastatic niche (e.g., bone marrow, lungs, liver), triggers a cascade of downstream signaling events. These pathways, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and MAPK/ERK pathways, promote cell survival, proliferation, angiogenesis, and invasion.[1][2] Consequently, inhibiting this interaction presents a compelling therapeutic strategy to disrupt tumor growth and metastasis.[1][4]

This compound has been identified as a potent and selective inhibitor of the CXCR4 receptor.[5] By competitively binding to CXCR4, it blocks CXCL12-mediated signaling, thereby abrogating the pro-tumorigenic effects. The in vivo xenograft model serves as the gold-standard preclinical platform to validate this therapeutic hypothesis, allowing for the assessment of the compound's anti-tumor activity in a complex biological system.[6]

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane CXCR4 CXCR4 G_protein Gi Protein (α, β, γ) CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K MAPK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) G_protein->MAPK_ERK CXCL12 CXCL12 Ligand CXCL12->CXCR4 Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MAPK_ERK->Proliferation Metastasis Invasion & Metastasis MAPK_ERK->Metastasis Inhibitor This compound Inhibitor->CXCR4 Blocks Experimental_Workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis Cell_Culture 1. Cell Line Culture (e.g., MDA-MB-231) Cell_Prep 2. Cell Harvest & Preparation Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in Mice Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Dosing with Vehicle or Compound Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight (3x/week) Dosing->Monitoring Endpoint 8. Study Endpoint (Tumor Size / Time) Monitoring->Endpoint Tissue_Collection 9. Euthanasia & Tumor Excision Endpoint->Tissue_Collection Data_Analysis 10. Calculate %TGI & Perform Statistics Tissue_Collection->Data_Analysis PD_Analysis 11. PD Biomarker Analysis (p-AKT, Ki-67, CD31) Tissue_Collection->PD_Analysis

Sources

Application Note & Protocols: High-Throughput Screening of 2,6-Naphthyridin-1(2H)-one Derivatives for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential for the development of potent and selective kinase inhibitors.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound derivative libraries. We will delve into the strategic design of a multi-stage screening cascade, encompassing primary biochemical screens, secondary cell-based assays, and early ADME-Tox profiling. This application note is designed to be a practical, field-proven resource, offering detailed, step-by-step protocols and the scientific rationale behind experimental choices to empower the identification of promising lead compounds for further optimization.

Introduction: The Promise of the this compound Scaffold

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5][6][7] The discovery of small molecule kinase inhibitors has revolutionized the treatment of several malignancies, and the search for novel chemical scaffolds with improved potency, selectivity, and drug-like properties is a continuous endeavor in pharmaceutical research.[6][7]

The this compound core is a heterocyclic motif that has garnered significant interest due to its structural resemblance to the hinge-binding region of many kinase ATP-binding pockets.[1] This structural feature allows for the design of compounds that can form key hydrogen bond interactions, a critical determinant of binding affinity and selectivity. The versatility of its synthesis allows for the creation of diverse chemical libraries with substitutions at various positions, enabling a thorough exploration of the structure-activity relationship (SAR).[1]

This guide will navigate the user through a robust HTS workflow designed to efficiently interrogate a library of this compound derivatives to identify promising kinase inhibitor candidates.

The High-Throughput Screening (HTS) Cascade: A Strategic Overview

A successful HTS campaign is not a single experiment but a strategically designed cascade of assays that progressively refines a large compound library into a small set of high-quality hits.[8] This multi-tiered approach is essential for eliminating false positives, prioritizing the most promising chemotypes, and making informed decisions for resource-intensive downstream studies.

Our proposed HTS cascade is structured as follows:

  • Primary Screening: A high-throughput, biochemical assay to identify compounds that inhibit the activity of the target kinase in a cell-free system.

  • Secondary Screening & Counterscreens: A panel of assays to confirm the activity of primary hits, determine their potency and selectivity, and rule out assay artifacts. This includes cell-based assays to assess target engagement and cellular activity.

  • Early ADME-Tox Profiling: In vitro assays to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of confirmed hits at an early stage, a practice known as "failing early, failing often" to mitigate late-stage attrition.[9][10]

Below is a graphical representation of the overall HTS workflow:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Secondary & Selectivity Screening cluster_3 Early ADME-Tox Profiling cluster_4 Hit-to-Lead Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo™) Dose_Response Dose-Response (IC50) Determination Primary_Screen->Dose_Response Initial Hits Cell_Based_Assay Cell-Based Target Engagement Assay Dose_Response->Cell_Based_Assay Confirmed Hits Selectivity_Panel Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Panel Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Selectivity_Panel->Cytotoxicity ADME_Assays Early ADME Assays (e.g., Microsomal Stability) Cytotoxicity->ADME_Assays Lead_Optimization Lead Optimization ADME_Assays->Lead_Optimization Prioritized Hits

Caption: A streamlined HTS cascade for kinase inhibitor discovery.

Primary Screening Protocol: Luminescence-Based Kinase Assay

For the primary screen, a luminescence-based assay that measures the amount of ADP produced in the kinase reaction is a robust and widely used method.[11] The ADP-Glo™ Kinase Assay (Promega) is an excellent choice due to its high sensitivity, broad dynamic range, and resistance to compound interference.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to the kinase activity.

Protocol: ADP-Glo™ Kinase Assay in 1536-well format

Materials:

  • Target Kinase (e.g., recombinant human Abl1)

  • Kinase Substrate (e.g., a specific peptide substrate for Abl1)

  • ATP

  • This compound derivative library (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1536-well white, solid-bottom assay plates (e.g., Corning)

  • Acoustic liquid handler (e.g., Echo)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each library compound (typically at 10 mM in DMSO) into the assay plate wells. For controls, dispense 20 nL of DMSO (negative control) and a known inhibitor (positive control).

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase reaction buffer. Dispense 2 µL of this mix into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Dispense 1 µL of the ATP solution to each well to start the reaction.

  • Reaction Incubation: Cover the plate and incubate at room temperature for 1 hour.

  • ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 5 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Read the luminescence signal on a plate reader.

Data Analysis and Hit Identification

The raw data from the HTS will be a measure of luminescence for each compound. To identify "hits," the data must be normalized and a statistical cutoff applied.

Data Normalization:

The percentage of inhibition for each compound can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

Hit Selection:

A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate. A Z-score cutoff of <-3 is a typical starting point for identifying active compounds.

Secondary Screening: Confirmation and Cellular Activity

Primary hits must be subjected to a battery of secondary assays to confirm their activity, determine their potency, and assess their effects in a more physiologically relevant context.

Dose-Response (IC50) Determination

The potency of the confirmed hits is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves testing the compounds at multiple concentrations in the primary assay.

Table 1: Hypothetical IC50 Data for Confirmed Hits

Compound IDIC50 (nM)
NAPH-00150
NAPH-002120
NAPH-00385
NAPH-004>10,000
NAPH-00525
Cell-Based Target Engagement Assay

A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and engage the target kinase within a cellular environment. A common method is to use a cell line that overexpresses the target kinase and measure the phosphorylation of a downstream substrate.

Cytotoxicity Assay

It is essential to determine if the observed cellular activity is due to specific inhibition of the target kinase or simply due to general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a widely used method for this purpose.[13][14][15][16][17]

Principle: This assay measures the amount of ATP present in a cell population, which is a direct indicator of metabolic activity and cell viability.[13][14][15][16][17]

Protocol: CellTiter-Glo® Assay

  • Cell Plating: Seed cells in a 384-well clear-bottom plate and incubate overnight.

  • Compound Addition: Add the test compounds at various concentrations to the cells.

  • Incubation: Incubate the plate for a period that is relevant to the intended therapeutic application (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Read the luminescence on a plate reader.

Table 2: Hypothetical Cytotoxicity Data

Compound IDCytotoxicity (CC50, µM)
NAPH-001>50
NAPH-00225
NAPH-003>50
NAPH-00515

Early ADME-Tox Profiling

Integrating ADME-Tox assays early in the drug discovery process is critical for identifying compounds with favorable pharmacokinetic and safety profiles.[9][10][18][19]

Key Early ADME-Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes to predict how quickly a compound is metabolized.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.

  • Permeability: Assessed using Caco-2 cell monolayers to predict intestinal absorption.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions.

Hit Prioritization and Lead Optimization

The data from the entire screening cascade is then integrated to prioritize hits for lead optimization. The ideal hit will have high potency, good selectivity, cellular activity, low cytotoxicity, and favorable ADME-Tox properties.

Decision_Tree cluster_0 Hit Prioritization cluster_1 Evaluation Criteria cluster_2 Outcomes Start Confirmed Hits Potency Potent? (IC50 < 100 nM) Start->Potency Selectivity Selective? Potency->Selectivity Yes Discard Discard Potency->Discard No Cell_Activity Cellularly Active? Selectivity->Cell_Activity Yes Selectivity->Discard No Toxicity Non-Toxic? (CC50 > 10 µM) Cell_Activity->Toxicity Yes Cell_Activity->Discard No ADME Good ADME? Toxicity->ADME Yes Toxicity->Discard No Lead_Candidate Lead Candidate ADME->Lead_Candidate Yes ADME->Discard No

Caption: A decision-making tree for hit prioritization.

The prioritized hits will then enter the lead optimization phase, a multidisciplinary effort involving medicinal chemists, biologists, and pharmacologists to further refine the chemical structure to enhance its drug-like properties.[20][21][22][23][24]

Conclusion

The high-throughput screening of this compound derivatives represents a promising avenue for the discovery of novel kinase inhibitors. By employing a well-designed HTS cascade that integrates biochemical, cellular, and ADME-Tox assays, researchers can efficiently identify and prioritize high-quality lead compounds for further development. The protocols and strategies outlined in this application note provide a robust framework for embarking on such a discovery campaign.

References

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Application and Protocol Guide: HPLC and NMR Methods for the Purification and Analysis of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine motif is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions, making it a cornerstone for the design of various therapeutic agents. Derivatives of this core have been investigated for a range of biological activities, highlighting the critical need for robust analytical methods to ensure their purity, identity, and structural integrity during the discovery and development process.[2] This guide provides a comprehensive overview and detailed protocols for the purification and analysis of a key derivative, 2,6-naphthyridin-1(2H)-one (MW: 146.15 g/mol , CAS: 80935-77-9), using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies to support the synthesis and characterization of this important class of molecules.

Overall Workflow: From Crude Product to Characterized Compound

The journey from a crude synthetic reaction mixture to a highly pure and well-characterized final compound involves a systematic workflow. This process typically begins with a purification step to isolate the target molecule from byproducts and unreacted starting materials, followed by a thorough analysis to confirm its identity, purity, and structure.

Caption: High-level workflow from crude synthesis to final characterized product.

Part 1: HPLC for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of target compounds and the assessment of their purity.[4] For polar heterocyclic compounds like this compound, reversed-phase HPLC is a commonly employed technique.

Causality Behind Method Selection: Why Reversed-Phase HPLC?

Reversed-phase HPLC utilizes a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For a moderately polar compound like this compound, a C18 column provides sufficient retention when using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

The addition of a modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is often crucial. For nitrogen-containing heterocycles, these acidic modifiers can protonate the basic nitrogen atoms, leading to improved peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the stationary phase.

Experimental Protocol: Preparative HPLC Purification

This protocol outlines a general method for the purification of this compound from a crude reaction mixture. Optimization may be required based on the specific impurity profile of the crude material.

Objective: To isolate this compound with a purity of >98%.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Crude this compound dissolved in a minimal amount of DMSO or a mixture of the mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5) for at least 5 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.[5]

  • Gradient Elution: Elute the column with a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-50% B over 20 minutes

    • 50-95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • Return to 5% B over 1 minute

    • Hold at 5% B for re-equilibration

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) and collect fractions corresponding to the main peak of interest.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Evaporation: Pool the fractions with the desired purity and remove the solvent under reduced pressure to obtain the purified this compound.

Caption: Step-by-step workflow for preparative HPLC purification.

Analytical HPLC for Purity Assessment

Once purified, the purity of this compound must be quantitatively assessed. This is typically achieved using a validated analytical HPLC method.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: A robust analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Part 2: NMR Spectroscopy for Structural Elucidation and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[6] It is essential for confirming the identity of the synthesized this compound and can also be used for quantitative purity analysis (qNMR).

Sample Preparation for NMR

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For this compound, Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice due to its excellent solvating power for polar organic molecules.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Transfer the solution to a 5 mm NMR tube.

Structural Elucidation with 1D and 2D NMR

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons in the aromatic rings.[8]

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of protonated carbons.[8]

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the overall carbon skeleton.[8]

Illustrative NMR Data for a Naphthyridine Analog: The following table provides an example of assigned ¹H and ¹³C NMR data for a substituted 1,6-naphthyridin-8-carbonitrile derivative, demonstrating the type of information obtained from a full NMR analysis.[7]

Positionδ ¹³C (ppm)δ ¹H (ppm, mult., J in Hz)
2155.2-
3114.87.75 (d, J = 8.0)
4136.48.28 (d, J = 8.0)
4a113.1-
5160.8-
6-11.27 (br s)
7160.2-
867.8-
8-CN116.5-

Data is for 7-Amino-5-oxo-2-phenyl-5,6-dihydro-1,6-naphthyridine-8-carbonitrile in DMSO-d6.[7]

Sources

Application Notes and Protocols for Fluorescent Labeling of 2,6-Naphthyridin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,6-naphthyridin-1(2H)-one scaffold is a privileged heterocyclic structure found in numerous biologically active compounds, including potent enzyme inhibitors and receptor modulators. Fluorescent labeling of these derivatives is a critical technique in drug discovery and chemical biology, enabling researchers to visualize and quantify their distribution, target engagement, and dynamic behavior in complex biological systems.[] This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the fluorescent labeling of this compound derivatives. By covalently attaching a fluorescent dye, or fluorophore, to these small molecules, we can unlock a wealth of information about their pharmacokinetic and pharmacodynamic properties through techniques like fluorescence microscopy, flow cytometry, and high-throughput screening.[][][3]

The core principle of fluorescent labeling involves the conjugation of a fluorescent molecule to a target, such as a small molecule drug, protein, or nucleic acid.[] This allows for real-time tracking and observation of the molecule's location, quantity, and dynamic changes within a biological system.[] The high sensitivity and non-invasive nature of fluorescence-based methods make them indispensable tools in modern biomedical research.[4]

I. Strategic Considerations for Fluorescent Labeling

Selection of the Labeling Site on the this compound Core

The success of a fluorescent labeling experiment hinges on the judicious selection of the attachment point on the this compound derivative. The ideal site should:

  • Be synthetically accessible: The position must allow for the introduction of a reactive handle (e.g., an amine, thiol, azide, or alkyne) without overly complex or low-yielding synthetic steps.

  • Minimize perturbation of biological activity: The attachment of a bulky fluorophore can sterically hinder the interaction of the small molecule with its biological target. Therefore, the labeling site should be distal to the key pharmacophore elements responsible for its activity. Structure-activity relationship (SAR) data is invaluable in making this determination.

  • Avoid interference with intrinsic fluorescence: Some heterocyclic compounds possess intrinsic fluorescence. The labeling site and chosen fluorophore should be selected to avoid quenching or spectral overlap with any inherent fluorescence of the parent molecule.

Choosing the Right Fluorescent Dye

The selection of an appropriate fluorescent dye is paramount and depends heavily on the intended application. Key properties to consider include:

  • Spectral Properties (Excitation and Emission Maxima): The dye's excitation and emission wavelengths should be compatible with the available instrumentation (e.g., laser lines and filters on a microscope or plate reader). For multiplexing experiments, dyes with minimal spectral overlap should be chosen.[]

  • Quantum Yield (Φ): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5][6][7] A higher quantum yield results in a brighter signal.[5] For instance, Alexa Fluor dyes are known for their high quantum yields.[8]

  • Photostability: This refers to the dye's resistance to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to light.[9] High photostability is crucial for applications requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy.[9][10][11]

  • Size and Hydrophilicity: The size of the fluorophore can impact the biological activity and solubility of the labeled derivative. Smaller dyes are generally preferred. Increased hydrophilicity, often achieved by incorporating PEG spacers, can improve water solubility and reduce non-specific binding.[12]

  • Environmental Sensitivity: Some fluorophores exhibit changes in their fluorescence properties in response to their local environment (e.g., pH, polarity).[4] While this can be exploited for sensor development, it may be an undesirable variable in other applications.

Table 1: Properties of Commonly Used Fluorescent Dyes for Small Molecule Labeling
Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features
Fluorescein (FITC)~495~519~0.92 (in 0.1 M NaOH)Bright green fluorescence, pH-sensitive.[][13]
Rhodamine B~540~570~0.31Good photostability, less pH-sensitive than fluorescein.[][9]
Alexa Fluor 488~495~5190.92Highly photostable and bright, pH-insensitive.[8][9]
Alexa Fluor 647~650~6680.33Bright, far-red fluorescence, good for in vivo imaging.[8]
BODIPY FL~503~512~0.97Sharp emission peaks, relatively insensitive to solvent polarity.[][14]
Cyanine Dyes (e.g., Cy3, Cy5)Variable (e.g., Cy3: ~554, Cy5: ~649)Variable (e.g., Cy3: ~568, Cy5: ~670)VariableA versatile class of dyes with a wide range of spectral properties.[12][13]

Note: Quantum yields can vary depending on the solvent and conjugation state.[6]

II. Synthetic Strategies and Protocols

The covalent attachment of a fluorophore to a this compound derivative typically involves a two-step process:

  • Functionalization of the Naphthyridinone: Introduction of a reactive handle onto the core structure.

  • Bioconjugation: Reaction of the functionalized naphthyridinone with a complementary reactive fluorescent dye.

Strategy 1: Amine-Reactive Labeling

This is one of the most common bioconjugation strategies due to the commercial availability of a wide variety of amine-reactive fluorescent dyes.[15][16][17] The protocol involves introducing a primary amine onto the naphthyridinone scaffold, which then reacts with an N-hydroxysuccinimidyl (NHS) ester or isothiocyanate derivative of the chosen fluorophore.[16][17]

Workflow for Amine-Reactive Labeling

AmineReactiveWorkflow Naphthyridinone This compound Derivative Functionalization Introduce Primary Amine (e.g., via alkyl spacer) Naphthyridinone->Functionalization AmineNaphthyridinone Amine-Functionalized Naphthyridinone Functionalization->AmineNaphthyridinone Conjugation Bioconjugation Reaction (pH 8.3, room temp) AmineNaphthyridinone->Conjugation NHSEster Amine-Reactive Dye (e.g., NHS Ester) NHSEster->Conjugation LabeledProduct Fluorescently Labeled Naphthyridinone Conjugation->LabeledProduct Purification Purification (HPLC) LabeledProduct->Purification FinalProduct Pure Labeled Product Purification->FinalProduct ClickChemistryWorkflow Naphthyridinone This compound Derivative Functionalization Introduce Azide or Alkyne Naphthyridinone->Functionalization FunctionalizedNaphthyridinone Azido/Alkynyl Naphthyridinone Functionalization->FunctionalizedNaphthyridinone ClickReaction CuAAC Click Reaction (Cu(I) catalyst, RT) FunctionalizedNaphthyridinone->ClickReaction Fluorophore Alkyne/Azide Fluorophore Fluorophore->ClickReaction LabeledProduct Fluorescently Labeled Naphthyridinone ClickReaction->LabeledProduct Purification Purification (HPLC) LabeledProduct->Purification FinalProduct Pure Labeled Product Purification->FinalProduct

Sources

Application Notes and Protocols for the Development of 2,6-Naphthyridin-1(2H)-one as a Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals engaged in the discovery and preclinical evaluation of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors based on the 2,6-naphthyridin-1(2H)-one scaffold. Aberrant signaling of the FGF19-FGFR4 axis is a clinically validated oncogenic driver in a significant subset of hepatocellular carcinoma (HCC), making selective FGFR4 inhibition a promising therapeutic strategy.[1][2][3] This guide details the scientific rationale, provides step-by-step protocols for essential biochemical and cellular assays, and outlines methodologies for in vivo evaluation. The protocols are designed to be self-validating, incorporating insights from established practices to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting the FGF19-FGFR4 Axis in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options for advanced disease.[4] Genomic analyses have identified that approximately 30% of HCC patients exhibit amplification or overexpression of Fibroblast Growth Factor 19 (FGF19), the primary ligand for FGFR4.[2] The binding of FGF19 to FGFR4, in complex with the co-receptor β-Klotho (KLB), triggers receptor dimerization and autophosphorylation.[5][6] This activation initiates downstream signaling cascades, predominantly the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical drivers of cell proliferation, survival, and migration.[1][7][8] Preclinical studies have robustly demonstrated that this signaling axis is essential for the development and progression of FGF19-driven HCC, making FGFR4 a highly attractive therapeutic target.[9][10]

The Imperative for Selectivity

The FGFR family comprises four highly homologous receptor tyrosine kinases (FGFR1-4). While FGFR4 is the primary target in FGF19-driven HCC, pan-FGFR inhibitors that block other family members are associated with significant on-target toxicities, such as hyperphosphatemia (from FGFR1 inhibition) and soft-tissue mineralization.[10] Therefore, developing inhibitors with high selectivity for FGFR4 is paramount to achieving a wider therapeutic window.

A key structural feature enabling FGFR4 selectivity is a unique cysteine residue (Cys552) located in the hinge region of the ATP-binding pocket, a position occupied by a tyrosine in FGFR1-3.[5][11] This distinction allows for the design of covalent inhibitors, such as those based on the this compound scaffold, that form an irreversible bond with Cys552, leading to potent and highly selective inhibition.[3][5]

The this compound Scaffold

Recent discoveries have highlighted the 2,6-naphthyridine and related 1,6-naphthyridin-2(1H)-one scaffolds as promising core structures for developing potent and selective FGFR4 inhibitors.[2][12][13] These scaffolds provide an excellent framework for positioning a Michael acceptor group to engage Cys552 covalently while allowing for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

cluster_pathway FGFR4 Signaling Pathway in HCC FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB β-Klotho (KLB) Co-receptor KLB->FGFR4 Complexes with P_FGFR4 Dimerization & Autophosphorylation (pFGFR4) FGFR4->P_FGFR4 Activates Inhibitor This compound (Covalent Inhibitor) Inhibitor->FGFR4 Covalently Binds to Cys552 FRS2 FRS2 P_FGFR4->FRS2 Phosphorylates PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Figure 1. Simplified FGFR4 signaling pathway and the mechanism of inhibition.

Synthesis of the this compound Core

While numerous publications describe the synthesis of substituted naphthyridinone derivatives, a generalized approach to the core scaffold is foundational. The following protocol is a representative synthesis adapted from published methodologies for related structures.[12][14] Researchers should note that specific reaction conditions may require optimization based on the starting materials.

Protocol 2.1: Synthesis of this compound Scaffold

This protocol outlines a potential multi-step synthesis.

Step 1: Condensation to form a dihydropyridine intermediate

  • Combine ethyl cyanoacetate, an appropriate aldehyde, and an enamine in a suitable solvent like ethanol.

  • Add a catalytic amount of a base such as piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Cyclization to form the naphthyridinone ring

  • Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-260 °C for 1-2 hours.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and purify by column chromatography or recrystallization to yield the this compound core scaffold.

Causality Note: The initial condensation reaction builds the substituted pyridine ring, which is the cornerstone of the bicyclic system. The subsequent high-temperature cyclization facilitates the intramolecular ring closure to form the fused pyridone ring of the naphthyridinone core.

Biochemical Characterization

The initial characterization of a novel inhibitor involves determining its potency and selectivity against the target kinase in a purified, cell-free system.

Protocol 3.1: In Vitro FGFR4 Kinase Activity Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is a robust method for determining IC₅₀ values.[1][7][15][16]

Materials:

  • Recombinant active FGFR4 enzyme (e.g., Promega, V4062)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Poly-Glu,Tyr (4:1) substrate or a specific peptide substrate

  • ATP, DTT, MgCl₂, MnCl₂

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (this compound derivative) serially diluted in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare reagents as per the ADP-Glo™ Kinase Assay technical manual. Thaw enzyme and substrates on ice.

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

  • Enzyme Addition: Add 10 µL of diluted active FGFR4 enzyme in 1X Kinase Assay Buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme. For covalent inhibitors, this pre-incubation step is critical.

  • Reaction Initiation: Add 10 µL of a solution containing substrate and ATP in 1X Kinase Assay Buffer to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for FGFR4.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[7]

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness Note: Running a parallel ATP-to-ADP standard curve is essential to confirm that the luminescent signal is within the linear range of the assay and to convert raw luminescence units into the amount of ADP produced, thereby validating the kinase activity measurement.

Kinase Selectivity Profiling

To confirm selectivity, the lead compound should be tested against other FGFR family members (FGFR1, 2, 3) and a broader panel of kinases. The ADP-Glo™ assay protocol can be adapted for FGFR1-3. For wider profiling, services from specialized vendors (e.g., Eurofins, Reaction Biology) are recommended. High selectivity is defined by IC₅₀ values for off-targets that are at least 100-fold greater than the IC₅₀ for FGFR4.[10]

Cellular Characterization

Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage the target in its native environment, and inhibit downstream signaling and cell proliferation.

Protocol 4.1: Cellular FGFR4 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of FGFR4 autophosphorylation in a cellular context.[11][17]

Materials:

  • HCC cell line with an active FGF19-FGFR4 axis (e.g., Hep3B, Huh-7).

  • Cell culture medium and serum.

  • Recombinant human FGF19 ligand (optional, for stimulation).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Primary antibodies: anti-pFGFR (Tyr653/654), anti-total FGFR4, anti-pFRS2, anti-total FRS2, anti-pERK1/2, anti-total ERK1/2.

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • PVDF membrane, SDS-PAGE gels, and Western blot equipment.

  • ECL substrate.

Procedure:

  • Cell Culture: Plate Hep3B or Huh-7 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.

  • Compound Treatment: Pre-treat cells with serially diluted this compound inhibitor or DMSO for 2-4 hours.

  • Stimulation (Optional): Stimulate cells with recombinant FGF19 (e.g., 100 ng/mL) for 15 minutes to induce robust FGFR4 phosphorylation.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer.[17]

  • Protein Quantification: Scrape and collect lysates, clarify by centrifugation, and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Use BSA instead of milk for phospho-antibodies to avoid background from casein phosphoproteins.[18]

    • Incubate the membrane with primary antibody (e.g., anti-pFGFR) overnight at 4°C.[18]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and re-probe for total FGFR4 and a loading control to normalize the phosphorylation signal.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of pFGFR4 to total FGFR4 for each treatment condition.

cluster_workflow Cellular Phosphorylation Assay Workflow A 1. Plate HCC Cells (Hep3B, Huh-7) B 2. Serum Starve (12-24h) A->B C 3. Treat with Inhibitor (2-4h) B->C D 4. Stimulate with FGF19 (15 min) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies (pFGFR4, tFGFR4, etc.) F->G H 8. Image & Quantify (Densitometry) G->H

Figure 2. Workflow for the cellular FGFR4 phosphorylation assay.

Protocol 4.2: Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to measure the anti-proliferative effect of the inhibitor.[19][20]

Materials:

  • HCC cell line (e.g., Hep3B, Huh-7).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, G7570).

  • Opaque-walled 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mixing: Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[19]

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Measurement: Record luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Preclinical Evaluation

Evaluating the compound in an animal model is the final step before considering clinical development. This involves assessing its pharmacokinetic profile and anti-tumor efficacy.

Protocol 5.1: Pharmacokinetic (PK) Analysis in Mice

This protocol provides a general framework for determining key PK parameters like clearance, half-life, and oral bioavailability.[21][22]

Procedure:

  • Animal Model: Use male CD-1 or BALB/c mice (6-8 weeks old).

  • Formulation: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

  • Dosing:

    • Intravenous (i.v.) group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (p.o.) group: Administer a single dose by oral gavage (e.g., 5-50 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from a cohort of mice at various time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into K₂EDTA-coated tubes.

  • Plasma Processing: Centrifuge blood samples (2,000 x g, 10 min, 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with software like Phoenix WinNonlin. Key parameters include Cmax, Tmax, AUC, clearance (CL), half-life (t½), and oral bioavailability (%F).

Protocol 5.2: Hepatocellular Carcinoma Xenograft Model

This protocol describes the establishment of a subcutaneous HCC xenograft model to evaluate the anti-tumor efficacy of the this compound inhibitor.[5][23][24][25]

Procedure:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 4-6 weeks old).

  • Cell Preparation: Harvest Hep3B or Huh-7 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁸ cells/mL.[23]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[23]

  • Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length × Width²) × 0.52.[23]

  • Randomization and Dosing: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

  • Treatment: Administer the test compound (formulated for oral gavage) daily at predetermined doses (e.g., 10, 30, 100 mg/kg) for 21-28 days. The control group receives the vehicle only.

  • Endpoint Analysis: Monitor tumor volume, body weight (as a measure of toxicity), and general animal health throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for pFGFR4).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation Summary

Assay Type Key Parameters Measured Purpose Typical Cell Lines/Model
Biochemical Kinase Assay IC₅₀ (nM)Determine direct potency against FGFR4Recombinant FGFR4 enzyme
Kinase Selectivity Panel IC₅₀ ratio (Off-target/FGFR4)Evaluate selectivity against other kinasesRecombinant kinases (FGFR1-3, etc.)
Cellular Phosphorylation Assay Inhibition of pFGFR4, pFRS2, pERKConfirm target engagement in cellsHep3B, Huh-7
Cell Viability Assay GI₅₀ (nM)Measure anti-proliferative effectHep3B, Huh-7
Pharmacokinetics (PK) AUC, t½, Cmax, Oral Bioavailability (%)Assess drug exposure and dispositionCD-1 or BALB/c mice
In Vivo Efficacy Tumor Growth Inhibition (TGI, %)Determine anti-tumor activityNude mice with Hep3B/Huh-7 xenografts

Conclusion

The development of selective FGFR4 inhibitors represents a targeted and promising approach for the treatment of FGF19-driven hepatocellular carcinoma. The this compound scaffold serves as an excellent starting point for designing potent and selective covalent inhibitors. By systematically applying the detailed biochemical, cellular, and in vivo protocols outlined in this guide, research teams can effectively characterize novel drug candidates, validate their mechanism of action, and generate the robust preclinical data package necessary to advance these promising therapies toward clinical investigation.

References

  • SignalChem. (n.d.). FGFR4, Active.
  • Ahmed, S. U., et al. (2013). Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice. Journal of Visualized Experiments, (79), 50544. [Link]
  • Gholami, S., et al. (2021). Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies. International Journal of Morphology, 39(1), 287-293. [Link]
  • JoVE. (2022, July 1). Subcutaneous and Hepatocellular Carcinoma Xenografts | Protocol Preview [Video]. YouTube. [Link]
  • Breslin, P. A., et al. (2020). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 63(3), 1035-1053. [Link]
  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • ResearchGate. (n.d.). Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges.
  • Heuckmann, J. M., et al. (2015). Mouse models of liver cancer: Progress and recommendations. Oncotarget, 6(28), 24495–24510. [Link]
  • Van Zijl, F., et al. (2009). Experimental mouse models for hepatocellular carcinoma research.
  • Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2346773. [Link]
  • Wang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2424. [Link]
  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • Herguido-Rama, M., et al. (2022). Human Metastatic Cholangiocarcinoma Patient-Derived Xenografts and Tumoroids for Preclinical Drug Evaluation.
  • protocols.io. (2025, August 3).
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay.
  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. [Link]
  • Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15, 12345-12349. [Link]
  • Wilson, J. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(11), 7765-7774. [Link]
  • Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. [Link]
  • Bryan, M. C., et al. (2012). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. PLoS One, 7(8), e42973. [Link]
  • ResearchGate. (n.d.). Synthesis of 1,6-naphthyridinone core scaffold by a divergent synthetic route.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Tang, B., et al. (2025). One-Pot Synthesis of Functionalized [6-5-6-6-3] Heteropentacyclic Indolo[3,2,1-de][1][15]naphthyridine-Fused Scaffold via Multistep Cascade Annulation with α-Aryl Vinylsulfoniums. The Journal of Organic Chemistry. [Link]
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Sources

Application Notes and Protocols for Evaluating 2,6-Naphthyridin-1(2H)-one as an Hsp90 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 2,6-naphthyridin-1(2H)-one and its analogs as potential inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis, making it a prime target for cancer therapy.[1][2][3] Inhibition of Hsp90's intrinsic ATPase activity leads to the misfolding and subsequent degradation of these client proteins, disrupting multiple signaling pathways essential for tumor cell survival and proliferation.[2][4][5] These application notes detail a strategic and sequential approach to characterize the inhibitory effects of novel compounds, beginning with biochemical assays to confirm direct inhibition of Hsp90's ATPase activity, followed by cell-based assays to validate target engagement and downstream effects on critical client proteins.

Introduction: Hsp90 as a Therapeutic Target

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that constitutes 1-2% of total cellular proteins under normal conditions and is overexpressed in many cancer types.[4][6] It plays a vital role in the conformational maturation and stability of a wide array of client proteins, including protein kinases (e.g., HER2, AKT, CDK4, c-RAF), transcription factors (e.g., mutant p53, HIF-1α), and steroid hormone receptors.[1][4] These client proteins are often key drivers of the six hallmarks of cancer.[3] By maintaining the function of these oncoproteins, Hsp90 allows cancer cells to survive and adapt under stress.

The chaperone function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP.[7][8] Small molecule inhibitors that target the N-terminal ATP-binding pocket of Hsp90 disrupt this cycle.[4] This inhibition prevents the proper folding of client proteins, leading to their ubiquitination by E3 ligases, such as CHIP, and subsequent degradation by the 26S proteasome.[9][10][11] This simultaneous disruption of multiple oncogenic pathways makes Hsp90 an attractive target for cancer drug development.[2] The this compound scaffold represents a promising chemical class for the development of novel Hsp90 inhibitors.

Experimental Strategy: A Multi-Faceted Approach

A robust evaluation of a potential Hsp90 inhibitor requires a combination of biochemical and cellular assays to confirm its mechanism of action and biological efficacy. The following workflow is recommended:

G cluster_0 Biochemical Evaluation cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation A Compound Synthesis (this compound) B Hsp90 ATPase Activity Assay (Malachite Green) A->B Initial Screening F Determine IC50 (Biochemical) B->F Quantify Potency C Cell Viability/Proliferation Assay G Determine GI50 (Cellular) C->G Quantify Efficacy D Western Blot Analysis (Client Protein Degradation) H Confirm Mechanism of Action D->H Confirm MoA E Co-Immunoprecipitation (Hsp90-Client Interaction) E->H Further Validate MoA F->C Test Cellular Effect G->D Validate Target Effect

Caption: Recommended workflow for evaluating Hsp90 inhibitors.

Biochemical Assay: Hsp90 ATPase Activity

The initial step is to determine if this compound directly inhibits the ATPase activity of Hsp90. The malachite green assay is a simple and cost-effective colorimetric method suitable for high-throughput screening.[2][12] This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[12]

Principle

Hsp90-mediated ATP hydrolysis produces ADP and inorganic phosphate (Pi). In an acidic solution, malachite green and molybdate form a complex with free orthophosphate, resulting in a green-colored solution. The intensity of the color, measured by absorbance at 620-650 nm, is directly proportional to the amount of Pi generated and thus to the Hsp90 ATPase activity.

Protocol: Malachite Green Assay

Materials:

  • Recombinant human Hsp90α

  • ATP solution (prepare fresh)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

  • Malachite Green Reagent (commercially available kits or prepared in-house)

  • 96-well or 384-well microplates

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., NVP-AUY922)[13][14]

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a microplate, add the assay buffer to each well.

  • Add the test compound or control to the appropriate wells. Include "no enzyme" and "no inhibitor" controls.

  • Add recombinant Hsp90 to all wells except the "no enzyme" control. Mix gently and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding a pre-determined concentration of ATP (typically near the Km, ~500 µM) to all wells.[2]

  • Incubate the plate at 37°C for a set time (e.g., 90 minutes to 3 hours), ensuring the reaction is in the linear range.[12]

  • Stop the reaction by adding the Malachite Green Reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at 620 nm using a plate reader.[12]

Data Analysis

Subtract the absorbance of the "no enzyme" control from all other readings. Plot the percentage of Hsp90 activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assays: Validating In-Cell Efficacy

Once biochemical activity is confirmed, it is crucial to assess the compound's effect in a cellular context. This validates that the compound can penetrate the cell membrane, engage with the Hsp90 target, and induce the expected downstream biological effects.

Client Protein Degradation via Western Blot

The hallmark of Hsp90 inhibition in cells is the degradation of its client proteins.[1][5] Western blotting is the gold standard for monitoring the levels of these proteins following treatment with an inhibitor.

G A Treat Cells with This compound B Lyse Cells & Quantify Protein A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-HER2, anti-AKT) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Protein Levels H->I

Caption: Western blot workflow for Hsp90 client protein analysis.

Cell Line Selection: Choose cancer cell lines known to be dependent on Hsp90 and expressing high levels of specific client proteins. For example, BT-474 or SK-BR-3 breast cancer cells are known for HER2 overexpression.[15]

Protocol: Western Blot Analysis

Materials:

  • Selected cancer cell line(s)

  • Cell culture medium and reagents

  • Test compound and vehicle control (DMSO)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.[1] Scrape the cells and incubate the lysate on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris.[1]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per well of an SDS-PAGE gel and run until the dye front reaches the bottom.[1][16]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[1][16]

  • Antibody Incubation: Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1] The next day, wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][16]

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imager.[1]

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A dose-dependent decrease in client protein levels, often accompanied by an increase in Hsp70 (a marker of the heat shock response), is indicative of Hsp90 inhibition.[5]

Table 1: Recommended Primary Antibodies for Western Blot

Target ProteinFunction / PathwayExpected Result with Hsp90 InhibitionRecommended DilutionSupplier Example
HER2/ErbB2 Receptor Tyrosine KinaseDegradation1:1000Cell Signaling Tech. #3250[17]
AKT PI3K/AKT SignalingDegradation1:1000Vendor Specific
CDK4 Cell Cycle RegulationDegradation1:1000Vendor Specific
c-RAF MAPK/ERK SignalingDegradation1:1000Vendor Specific
Hsp70 Heat Shock ResponseInduction1:1000Vendor Specific
GAPDH / β-actin Loading ControlNo Change1:5000Vendor Specific
Hsp90-Client Protein Interaction via Co-Immunoprecipitation (Co-IP)

To further confirm that the degradation of client proteins is due to the disruption of their interaction with Hsp90, a co-immunoprecipitation experiment can be performed.[18]

Principle: An antibody against Hsp90 is used to pull down Hsp90 and any interacting proteins from the cell lysate. The resulting immunocomplex is then analyzed by Western blot to detect the presence of a specific client protein. A reduction in the amount of co-precipitated client protein in treated cells compared to control cells indicates that the compound disrupts the Hsp90-client protein complex.

Protocol: Co-Immunoprecipitation

Materials:

  • Cell lysates prepared as in the Western Blot protocol (use a non-denaturing lysis buffer like Triton X-100 based buffers).

  • Anti-Hsp90 antibody for immunoprecipitation (IP)

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G magnetic beads or agarose beads

  • Primary antibodies for Western blot detection (e.g., anti-HER2)

Procedure:

  • Pre-clear Lysate: Incubate the cell lysate (500 µg - 1 mg) with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Collect the pre-cleared lysate and incubate it with an anti-Hsp90 antibody or control IgG overnight at 4°C with rotation.

  • Capture Immune Complex: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washes: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted samples by Western blot as described previously, probing for the client protein of interest (e.g., HER2) and Hsp90 (to confirm successful IP).

Expected Outcome: In the lanes corresponding to the Hsp90 IP, a significant reduction in the band intensity for the client protein should be observed in the sample from cells treated with this compound compared to the vehicle-treated control.

Conclusion and Interpretation

The successful evaluation of this compound as an Hsp90 inhibitor relies on a logical progression of experiments. A potent IC₅₀ value from the ATPase assay provides initial evidence of direct enzymatic inhibition. This must be followed by robust cellular data demonstrating a dose-dependent degradation of key Hsp90 client proteins like HER2 and AKT. Confirmation of target engagement by Co-IP, showing disruption of the Hsp90-client complex, provides a comprehensive validation of the compound's mechanism of action. Together, these protocols form a foundational package for characterizing novel Hsp90 inhibitors and advancing them in the drug discovery pipeline.

References

  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. National Institutes of Health.
  • Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins After Treatment. BenchChem.
  • Assays for HSP90 and Inhibitors. Springer Nature Experiments.
  • Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. JoVE.
  • Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond. PubMed Central.
  • HSP90 Mediates Targeted Degradation of Nonclient Protein PARP1 for Breast Cancer Treatment. ACS Publications.
  • Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP. PubMed Central.
  • Quality Control and Fate Determination of Hsp90 Client Proteins. PubMed Central.
  • High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. PubMed.
  • Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Protein Degradation. BenchChem.
  • Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping. PubMed Central.
  • Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry.
  • Novel Hsp90 partners discovered using complementary proteomic approaches. PubMed Central.
  • NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. PubMed Central.
  • Inhibitors of the heat shock protein 90: from cancer clinical trials to neurodegenerative diseases. Atlas of Genetics and Cytogenetics in Oncology and Haematology.
  • Discovery and development of heat shock protein 90 inhibitors. PubMed Central.
  • AUY922 (NVP-AUY922) – HSP90 Inhibitor. APExBIO.
  • HER2/ErbB2 (M45) Antibody (#3250) Datasheet. Cell Signaling Technology.
  • General western blot protocol. Abcam.
  • Co-targeting HSP90 and its client proteins for treatment of prostate cancer. PubMed Central.
  • The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition. PubMed Central.

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Application Notes & Protocols: The Use of 2,6-Naphthyridin-1(2H)-one Scaffolds in Advanced Organic Light-Emitting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Quest for Superior Emitters

The evolution of Organic Light-Emitting Diodes (OLEDs) from laboratory curiosities to dominant display and lighting technologies has been driven by relentless innovation in materials science. The efficiency, color purity, and operational stability of an OLED are fundamentally dictated by the molecular properties of the emissive layer (EML). While early generations of fluorescent emitters were limited by spin statistics to a 25% internal quantum efficiency (IQE), the advent of phosphorescent and, more recently, Thermally Activated Delayed Fluorescence (TADF) materials has unlocked pathways to achieving near-100% IQE.

Within this context, nitrogen-containing heterocyclic compounds have emerged as exceptionally versatile building blocks. The naphthyridine scaffold, a diazanaphthalene, is particularly noteworthy for its inherent electron-deficient nature. This guide focuses on the 2,6-naphthyridin-1(2H)-one core and its isomers, a class of structures poised to make a significant impact as the acceptor component in next-generation light-emitting molecules. Their rigid, planar structure imparts high thermal stability, while their electronic properties are ideal for constructing sophisticated donor-acceptor (D-A) architectures that are the cornerstone of modern TADF emitters.

II. Core Concepts: Why Naphthyridinone-Based Emitters Excel

The utility of the naphthyridinone core in OLED emitters is not accidental; it is a direct consequence of its fundamental molecular and electronic properties. Understanding this causality is key to designing novel, high-performance materials.

A. The Donor-Acceptor (D-A) Design Principle

The most successful strategies for tuning the optoelectronic properties of organic molecules involve creating a D-A structure. In this design, an electron-donating moiety (the "Donor") is chemically bonded to an electron-accepting moiety (the "Acceptor").

  • Causality: The this compound skeleton functions as a potent acceptor due to the electron-withdrawing nature of its nitrogen atoms. When coupled with a suitable donor (e.g., acridine, carbazole, phenothiazine), the highest occupied molecular orbital (HOMO) becomes localized on the donor, while the lowest unoccupied molecular orbital (LUMO) is localized on the naphthyridinone acceptor. This spatial separation of the frontier orbitals is the critical factor that governs the molecule's light-emitting properties. By judiciously selecting the donor and acceptor components, one can precisely control the HOMO-LUMO energy gap and, consequently, the emission color.

Caption: Donor-Acceptor (D-A) molecular design strategy.

B. Harnessing Triplet Excitons via Thermally Activated Delayed Fluorescence (TADF)

In an OLED, charge recombination generates both singlet (25%) and triplet (75%) excitons. TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons by converting them into emissive singlets.

  • Mechanism: This conversion, known as reverse intersystem crossing (RISC), is only efficient if the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is very small (typically < 0.2 eV). The D-A architecture is the key to achieving this. The spatial separation of the HOMO and LUMO minimizes the electron exchange energy, which is a primary contributor to the S₁-T₁ energy gap.[1][2][3] Naphthyridine-based emitters have demonstrated the ability to achieve this small ΔE_ST, enabling efficient RISC and leading to high device efficiencies.[1][4][5]

TADF_Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet) S0->S1 Absorption S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ (Triplet) S1->T1 ISC T1->S0 Phosphorescence (Non-radiative at RT) T1->S1 RISC (k_RISC) (Thermal Energy)

Caption: Simplified Jablonski diagram illustrating the TADF mechanism.

III. Experimental Protocols: From Molecule to Device

The following protocols provide a comprehensive workflow for the synthesis, characterization, and device fabrication of novel emitters based on the this compound scaffold.

Protocol 1: Synthesis of a Donor-Substituted Naphthyridinone Emitter

This protocol outlines a generalized two-step synthesis for a D-A type emitter, involving the formation of the naphthyridinone core followed by a cross-coupling reaction.

A. Rationale & Self-Validation:

  • Causality: The Friedel-Crafts or Friedländer annulation is an efficient method for constructing the fused heterocyclic core.[6] Subsequent Buchwald-Hartwig amination is a robust and widely used C-N cross-coupling reaction ideal for attaching electron-rich amine-based donors.

  • Trustworthiness: Each step includes purification and characterization. The identity and purity of the intermediate and final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This ensures that the material used for subsequent photophysical studies and device fabrication is of known quality, preventing ambiguous results.

B. Step-by-Step Methodology:

  • Step 1: Synthesis of Halogenated this compound Core

    • Reaction: Based on established methods for similar scaffolds, a suitable pyridine precursor (e.g., a 4-(arylamino)nicotinonitrile) undergoes an acid-mediated intramolecular cyclization.[6][7]

    • Procedure: To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 eq) in an appropriate solvent, add a strong acid such as trifluoromethanesulfonic acid (CF₃SO₃H) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

    • Upon completion, carefully quench the reaction by pouring it onto ice water and neutralizing with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. The resulting product is the core, which may then require halogenation (e.g., using NBS for bromination) if not already present from the precursor.

  • Step 2: Buchwald-Hartwig Amination with Donor Moiety

    • Reaction: The halogenated naphthyridinone core is coupled with an electron-donor (e.g., 9,9-dimethylacridine).

    • Procedure: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the halogenated naphthyridinone (1.0 eq), the donor amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq).

    • Add anhydrous toluene or dioxane via syringe.

    • Degas the mixture and reflux at the appropriate temperature (e.g., 110 °C) until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with a solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

  • Step 3: Final Purification by Sublimation

    • Rationale: For OLED applications, purity must exceed 99.9%. Trace impurities can act as exciton quenching sites or charge traps, severely degrading device performance.

    • Procedure: Place the purified compound in a temperature-gradient sublimation apparatus under high vacuum (<10⁻⁵ Torr).

    • Heat the material slowly to its sublimation temperature. The pure compound will deposit on the cooler parts of the apparatus, leaving non-volatile impurities behind.

    • Collect the sublimed, crystalline material in a glovebox to prevent exposure to air and moisture.

Protocol 2: Photophysical and Electrochemical Characterization

A. Rationale & Self-Validation:

  • Causality: These measurements directly probe the electronic and energetic properties of the synthesized molecule, which determine its suitability as an OLED emitter.

  • Trustworthiness: All measurements should be repeated multiple times to ensure reproducibility. Comparing the measured HOMO/LUMO levels with the energy levels of common charge-transport materials provides a logical basis for designing an efficient device architecture.

B. Step-by-Step Methodology:

  • UV-Visible Absorption and Photoluminescence (PL):

    • Prepare dilute solutions (10⁻⁵ M) of the emitter in various solvents (e.g., toluene, THF, dichloromethane).

    • Record the absorption spectrum using a UV-Vis spectrophotometer to identify the absorption maxima (λ_abs).

    • Record the emission spectrum using a fluorometer, exciting at a wavelength corresponding to a major absorption peak, to determine the emission maximum (λ_em). The difference between these peaks is the Stokes shift.

  • Photoluminescence Quantum Yield (PLQY):

    • Use an integrating sphere coupled to a fluorometer for an absolute PLQY measurement.

    • Place a dilute solution of the sample in a quartz cuvette inside the sphere.

    • Record the emission spectrum with the excitation beam passing through the sample and again with it passing through a blank solvent.

    • The instrument software calculates the PLQY by comparing the number of absorbed photons to the number of emitted photons. A high PLQY (>70%) is desirable for efficient emitters.[8][9]

  • Transient PL and ΔE_ST Determination:

    • Measure the time-resolved PL decay of the emitter in a degassed solution or a doped film using a time-correlated single-photon counting (TCSPC) system.

    • The decay curve for a TADF emitter will exhibit a short-lived component (prompt fluorescence, τ_p) and a long-lived component (delayed fluorescence, τ_d).

    • The presence of the delayed component is a key signature of TADF.

    • To determine ΔE_ST, measure the temperature dependence of the PL decay. The rate of reverse intersystem crossing (k_RISC) can be extracted, which is related to ΔE_ST via the Arrhenius equation.

  • Cyclic Voltammetry (CV):

    • Prepare a solution of the emitter in a suitable solvent (e.g., anhydrous, degassed dichloromethane) with a supporting electrolyte (e.g., 0.1 M TBAPF₆).

    • Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Record the cyclic voltammogram, scanning for both oxidation and reduction potentials.

    • Add ferrocene as an internal standard and record the voltammogram again.

    • Calculate the HOMO and LUMO energy levels from the onset of the oxidation (E_ox) and reduction (E_red) potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV below vacuum).

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Protocol 3: OLED Fabrication and Characterization

A. Rationale & Self-Validation:

  • Causality: The performance of the final device is the ultimate test of the material's quality and the appropriateness of the device architecture. A multilayer structure is used to ensure efficient injection, transport, and confinement of charge carriers within the emissive layer, maximizing recombination efficiency.

  • Trustworthiness: A control device using a well-known standard emitter should be fabricated alongside the experimental device. This provides a benchmark for performance and helps validate the fabrication process. The consistency of performance across multiple pixels and devices is a key indicator of a robust process.

B. Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Dry the substrates in an oven and then treat with UV-Ozone or Oxygen Plasma for 10 minutes to increase the work function of the ITO and improve hole injection.

  • Thin Film Deposition:

    • Immediately transfer the cleaned substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.

    • Deposit the organic layers and metal cathode sequentially without breaking vacuum. A typical device architecture is as follows:

      • ITO (Anode)

      • Hole Injection Layer (HIL): HAT-CN (10 nm)

      • Hole Transport Layer (HTL): TAPC (40 nm)

      • Emissive Layer (EML): Host Material (e.g., CBP, mCP) doped with the naphthyridinone emitter (e.g., 10 wt%) (30 nm)[10][11][12]

      • Electron Transport Layer (ETL): TPBi (40 nm)

      • Electron Injection Layer (EIL): LiF (1 nm)

      • Cathode: Al (100 nm)

    • Use quartz crystal microbalances to monitor the deposition rate (typically 1-2 Å/s for organics, 5-10 Å/s for Al) and final thickness of each layer.

  • Encapsulation:

    • After deposition, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-cured epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

  • Electroluminescence (EL) Characterization:

    • Measure the device performance in ambient air using a programmable source meter and a calibrated photodiode/spectrometer.

    • Obtain Current Density-Voltage-Luminance (J-V-L) characteristics.

    • From this data, calculate the key performance metrics: External Quantum Efficiency (EQE, %), Luminous Efficacy (cd/A), and Power Efficacy (lm/W) as a function of luminance.

    • Record the EL spectrum at different voltages to check for color stability and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

Workflow cluster_synthesis Synthesis & Purification cluster_char Material Characterization cluster_fab Device Engineering S1 Step 1: Synthesis of Naphthyridinone Core S2 Step 2: Cross-Coupling with Donor S1->S2 S3 Step 3: High-Purity Sublimation S2->S3 C1 Photophysical Analysis (PL, PLQY, Lifetime) S3->C1 C2 Electrochemical Analysis (CV for HOMO/LUMO) S3->C2 D1 OLED Fabrication (Vacuum Deposition) C1->D1 C2->D1 D2 Device Testing (J-V-L, EQE, Spectrum) D1->D2

Caption: Overall experimental workflow from synthesis to device testing.

IV. Data Summary and Expected Performance

While specific data for this compound emitters is emerging, performance can be extrapolated from analogous naphthyridine-based systems. Researchers should expect to see strong performance, particularly in the blue to green-red regions of the spectrum.

Table 1: Representative Photophysical Properties of Naphthyridine-Based TADF Emitters

Emitter Classλ_em (nm)PLQY (%)ΔE_ST (eV)Reference
Naphthyridine-Acridine~530 (Green)> 80%< 0.1[1]
Naphthyridine-Carbazole~470 (Blue)~90%~0.05[5]
Naphthyridine-Phenothiazine~550 (Green-Yellow)> 85%< 0.15[4]

Table 2: Expected OLED Device Performance Metrics

Emission ColorMax EQE (%)Max Luminous Efficacy (cd/A)Max Power Efficacy (lm/W)Reference Device
Blue 15 - 21%20 - 4015 - 35tBuCz-ND[5]
Green 16 - 32%55 - 8050 - 75(mtfmpp)₂Ir(mmND)[13]
Orange/Red 10 - 15%15 - 3010 - 25MeTPA-BQ[2][3]

Note: The performance values are based on various published naphthyridine isomers and derivatives and serve as a benchmark for what can be achieved with this class of materials.

V. Conclusion

The this compound scaffold represents a highly promising platform for the design of next-generation OLED emitters. Its inherent electron-accepting nature makes it an ideal component for creating D-A type molecules capable of efficient Thermally Activated Delayed Fluorescence. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and integrate these novel materials into high-performance OLED devices. By systematically applying these methodologies, the scientific community can unlock the full potential of this versatile molecular scaffold, paving the way for more efficient, stable, and color-pure displays and lighting solutions.

References

  • Naphthyridine-based emitters simultaneously exhibiting thermally activated delayed fluorescence and aggregation-induced emission for highly efficient non-doped fluorescent OLEDs. Journal of Materials Chemistry C (RSC Publishing).
  • Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs. National Institutes of Health (NIH).
  • Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs. Chemical Science (RSC Publishing).
  • Naphthyridine-based thermally activated delayed fluorescence emitters for multi-color organic light-emitting diodes with low efficiency roll-off. ResearchGate.
  • Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. ResearchGate.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.
  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate.
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters.
  • One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate.
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI.
  • Summary of the device performances of the OLEDs based on 1 and 2. ResearchGate.
  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. PubMed.
  • Host Materials | Fluorescent, Phosphorescents, TADFs. Ossila.
  • Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI.
  • Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C (RSC Publishing).
  • Photophysical Properties of Some Naphthalimide Derivatives. MDPI.
  • Asymmetrically twisted phenanthrimidazole derivatives as host materials for blue fluorescent, green and red phosphorescent OLEDs. PMC.
  • Novel Insight into the Photophysical Properties and 2D Supramolecular Organization of Poly(3,4-ethylenedioxythiophene)/Permodified Cyclodextrins Polyrotaxanes at the Air–Water Interface. MDPI.

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Tandem Synthesis of Substituted 2,7-Naphthyridin-1(7H)-ones: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Naphthyridin-1(7H)-one Scaffold

The 2,7-naphthyridin-1(7H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant pharmacological properties.[1] Its unique arrangement of nitrogen atoms and the presence of a lactam moiety confer upon it the ability to interact with a variety of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of activities, including potent and selective inhibition of kinases and phosphodiesterases, making them highly valuable in the pursuit of novel therapeutics for oncology, inflammatory disorders, and other diseases.[2] The development of efficient and modular synthetic strategies to access diverse libraries of substituted 2,7-naphthyridin-1(7H)-ones is therefore of paramount importance to the drug discovery and development community.

This application note details a robust and versatile tandem synthetic protocol for the preparation of substituted 2,7-naphthyridin-1(7H)-ones. The described methodology leverages a palladium- and copper-catalyzed Sonogashira coupling followed by an in-situ intramolecular cyclization, offering a streamlined and atom-economical approach to this important class of heterocycles.

The Strategic Advantage of a Tandem Sonogashira/Cyclization Approach

Tandem reactions, wherein multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, represent a highly efficient and elegant strategy in modern organic synthesis.[3] This approach offers several distinct advantages over traditional multi-step syntheses, including:

  • Increased Efficiency: Reduced number of synthetic steps, workups, and purifications, leading to significant savings in time, labor, and resources.

  • Improved Yields: Minimization of product loss that can occur during intermediate isolation and purification.

  • Enhanced Sustainability: Reduced solvent and reagent consumption, contributing to a greener chemical process.

  • Access to Molecular Complexity: Rapid construction of complex molecular architectures from readily available starting materials.

The tandem Sonogashira coupling and intramolecular cyclization detailed herein embodies these principles. The initial Sonogashira reaction forges a key carbon-carbon bond between a functionalized pyridine precursor and a terminal alkyne.[4] The resulting intermediate is then poised to undergo a subsequent intramolecular cyclization, leading directly to the desired 2,7-naphthyridin-1(7H)-one scaffold.

Mechanistic Insights: A Tale of Two Catalytic Cycles

The successful execution of this tandem synthesis hinges on the intricate interplay of two catalytic cycles: the palladium-catalyzed Sonogashira coupling and the subsequent base- or metal-mediated intramolecular cyclization. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Part 1: The Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4]

The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl or vinyl halide (in our case, a 2-halopyridine derivative), forming a palladium(II) intermediate.

  • Transmetalation: Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst in the presence of the amine base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAlkynyl Ar-Pd(II)(C≡CR)L₂ Transmetalation->PdII_ArAlkynyl CuI Cu(I)X Transmetalation->CuI Regeneration RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Regeneration Product_Out Ar-C≡CR RedElim->Product_Out Alkyne_Activation Alkyne Activation (R-C≡C-H, Base) CuI->Alkyne_Activation Cu_Acetylide Cu(I)-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Part 2: The Intramolecular Cyclization

Following the Sonogashira coupling, the newly formed alkynylpyridine intermediate undergoes an intramolecular cyclization to construct the second ring of the 2,7-naphthyridin-1(7H)-one system. The precise mechanism of this cyclization can vary depending on the nature of the substituents and the reaction conditions. In the context of our target synthesis, the cyclization is typically promoted by the basic conditions of the Sonogashira reaction or by the palladium catalyst itself.

A plausible pathway involves the nucleophilic attack of the amino group onto the alkyne, which can be facilitated by the coordination of the alkyne to a metal center (palladium or copper), thereby increasing its electrophilicity. This is often followed by tautomerization to yield the final, stable aromatic naphthyridinone ring system.

Experimental Protocol: Tandem Synthesis of a Model Substituted 2,7-Naphthyridin-1(7H)-one

This protocol describes the synthesis of a representative substituted 2,7-naphthyridin-1(7H)-one from a commercially available 3-amino-2-chloropyridine and a terminal alkyne.

Starting Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Amino-2-chloropyridine≥98%Commercially Available---
Ethyl propiolate≥98%Commercially Available---
Pd(PPh₃)₂Cl₂Catalyst GradeCommercially AvailableStore under inert atmosphere
Copper(I) iodide (CuI)≥98%Commercially AvailableUse a freshly opened bottle
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableDistill before use
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-amino-2-chloropyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (to achieve a 0.2 M concentration of the limiting reagent) and anhydrous triethylamine (3.0 equiv.).

  • Alkyne Addition: Add ethyl propiolate (1.2 equiv.) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 2,7-naphthyridin-1(7H)-one.

Tandem_Workflow Start Start: Oven-dried Schlenk Flask Reagents Add 3-amino-2-chloropyridine, Pd(PPh₃)₂Cl₂, CuI Start->Reagents Inert Evacuate and Backfill with Inert Gas (x3) Reagents->Inert Solvents Add Anhydrous DMF and Triethylamine Inert->Solvents Alkyne Add Ethyl Propiolate (dropwise) Solvents->Alkyne Heating Heat to 80-100 °C (12-24 h) Alkyne->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Periodic Sampling Monitoring->Heating Reaction Incomplete Workup Cool and Concentrate Monitoring->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Product Pure Substituted 2,7-Naphthyridin-1(7H)-one Purification->Product

Figure 2: Experimental workflow for the tandem synthesis.

Data Presentation: Scope and Yields

The versatility of this tandem protocol allows for the synthesis of a wide range of substituted 2,7-naphthyridin-1(7H)-ones by varying the terminal alkyne. The following table summarizes the expected outcomes for a selection of representative alkynes.

EntryAlkyneProductExpected Yield (%)
1Ethyl propiolateEthyl 1-oxo-1,7-dihydro-2,7-naphthyridine-3-carboxylate75-85
2Phenylacetylene3-Phenyl-2,7-naphthyridin-1(7H)-one70-80
31-Hexyne3-Butyl-2,7-naphthyridin-1(7H)-one65-75
4Trimethylsilylacetylene3-(Trimethylsilyl)-2,7-naphthyridin-1(7H)-one80-90

Troubleshooting and Field-Proven Insights

As with any synthetic protocol, challenges may arise. Below are some common issues and their potential solutions based on extensive experience with palladium-catalyzed cross-coupling reactions.

  • Low or No Product Formation:

    • Catalyst Inactivity: Ensure that the palladium catalyst is active. Using a fresh batch or a pre-catalyst that is activated in situ can be beneficial. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.

    • Reagent Purity: Impurities in the starting materials, particularly the alkyne and the amine base, can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

    • Incomplete Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions, such as the Glaser coupling of the alkyne. Ensure the reaction is set up under a rigorously inert atmosphere.

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in copper-catalyzed Sonogashira couplings. It can be minimized by ensuring strictly anaerobic conditions and using the minimum effective amount of the copper co-catalyst. Alternatively, a copper-free Sonogashira protocol can be employed.

    • Incomplete Cyclization: If the intermediate alkynylpyridine is isolated, it may indicate that the cyclization step is sluggish. Increasing the reaction temperature or time, or adding a stronger base after the Sonogashira coupling is complete, may promote cyclization.

Conclusion

The tandem Sonogashira coupling/intramolecular cyclization protocol detailed in this application note provides a powerful and efficient means for the synthesis of substituted 2,7-naphthyridin-1(7H)-ones. By understanding the underlying reaction mechanisms and adhering to the optimized experimental procedure, researchers can readily access a diverse array of these medicinally important heterocyclic compounds. This methodology is well-suited for both small-scale library synthesis and larger-scale production, making it a valuable tool for drug discovery and development professionals.

References

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
  • Sirakanyan, S. N., Spinelli, D., Mattioli, E. J., Calvaresi, M., Geronikaki, A., Kartsev, V. G., ... & Hovakimyan, A. A. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 23(22), 11977. [Link]
  • Tan, H., Wang, J., Zhang, Y., Xing, Y., Sun, Q., & Li, R. (2013). Tandem synthesis of substituted 2,7-naphthyridin-1(7H)-ones via Reissert reaction/intramolecular nucleophilic addition/oxidation dehydrogenation. Tetrahedron, 69(38), 8299-8304. [Link]
  • Padwa, A. (1999). Synthesis of Heterocycles Using Tandem Cyclization Processes. Molecules, 4(8), 256-271. [Link]
  • Wójcicka, A., & Wujec, M. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Archiv der Pharmazie, 348(6), 405-415. [Link]
  • Wójcicka, A., Stączek, P., Bielenica, A., & Wujec, M. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 26(16), 4991. [Link]
  • de la Torre, M. C., & Sierra, M. A. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Molecules, 25(10), 2311. [Link]
  • Liu, Y., & Wan, J. (2011). Tandem reactions initiated by copper-catalyzed cross-coupling: A new strategy towards heterocycle synthesis. Organic & Biomolecular Chemistry, 9(20), 6873-6894. [Link]
  • Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
  • Huang, W., Sun, H., Zhu, L., She, N., & Yang, G. F. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]
  • Ohta, M., Ono, M., Kuno, H., Sato, H., & Kitamura, M. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2231-2235. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Kadnikov, D. V., & Larock, R. C. (2004). Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. The Journal of Organic Chemistry, 69(20), 6772-6780. [Link]
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

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Application Notes & Protocols: Synthesis of the Benzonaphthyridine Scaffold via Intramolecular Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzonaphthyridine Core in Medicinal Chemistry

The benzonaphthyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery and development. This nitrogen-containing polycyclic aromatic system is a core component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial activities. The unique electronic and steric properties of the benzonaphthyridine nucleus allow for diverse functionalization, making it a versatile template for the design of novel therapeutic agents. This application note provides a detailed guide to a robust and widely utilized synthetic strategy for constructing the benzonaphthyridine framework: an intramolecular Friedel-Crafts acylation.

Synthetic Strategy: A Two-Step Approach to the Benzonaphthyridinone Core

The synthesis of the benzonaphthyridine scaffold is efficiently achieved through a two-step process. The initial step involves the formation of a biaryl amine intermediate, typically a 2-(arylamino)nicotinic acid, via an Ullmann condensation. This is followed by an intramolecular Friedel-Crafts acylation, which facilitates the cyclization to form the desired tricyclic benzonaphthyridinone core. This latter step is the cornerstone of the synthetic route, leveraging a classic carbon-carbon bond-forming reaction to construct the fused ring system.

Step 1: Ullmann Condensation for the Synthesis of the N-Aryl Nicotinic Acid Intermediate

The Ullmann condensation is a well-established copper-catalyzed cross-coupling reaction ideal for the formation of the crucial C-N bond in the precursor molecule.[1][2] In this step, a 2-halonicotinic acid is coupled with an appropriately substituted aniline in the presence of a copper catalyst and a base.

Step 2: Intramolecular Friedel-Crafts Acylation for Ring Closure

The key ring-forming step is an intramolecular Friedel-Crafts acylation of the 2-(arylamino)nicotinic acid intermediate. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA), which acts as both the catalyst and a dehydrating agent. The reaction proceeds through the formation of an acylium ion, which then undergoes an electrophilic aromatic substitution onto the adjacent aryl ring to form the benzonaphthyridinone.

Visualizing the Synthetic Pathway

Benzonaphthyridine Synthesis cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2-Chloronicotinic Acid 2-Chloronicotinic Acid Ullmann Reaction Ullmann Condensation 2-Chloronicotinic Acid->Ullmann Reaction Aniline Derivative Aniline Derivative Aniline Derivative->Ullmann Reaction 2-(Arylamino)nicotinic Acid 2-(Arylamino)nicotinic Acid Ullmann Reaction->2-(Arylamino)nicotinic Acid Cu Catalyst, Base Friedel-Crafts Intramolecular Friedel-Crafts Acylation 2-(Arylamino)nicotinic Acid->Friedel-Crafts Benzonaphthyridinone Benzonaphthyridinone Friedel-Crafts->Benzonaphthyridinone PPA, Heat

Caption: Synthetic workflow for the benzonaphthyridine scaffold.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative benzonaphthyridinone, 10-methoxy-7H-benzo[b][1][3]naphthyridin-7-one, starting from 2-chloronicotinic acid and p-anisidine.

Protocol 1: Synthesis of 2-(4-Methoxyanilino)nicotinic Acid

Materials:

  • 2-Chloronicotinic Acid

  • p-Anisidine

  • Copper (I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), p-anisidine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper (I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to afford pure 2-(4-methoxyanilino)nicotinic acid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to 10-Methoxy-7H-benzo[b][1][3]naphthyridin-7-one

Materials:

  • 2-(4-Methoxyanilino)nicotinic Acid

  • Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Ethanol

Procedure:

  • Place the dried 2-(4-methoxyanilino)nicotinic acid (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (approximately 10-20 times the weight of the nicotinic acid derivative).

  • Heat the mixture with stirring to 130-140 °C for 2-4 hours. The mixture will become a viscous solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully and slowly pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it extensively with deionized water.

  • Recrystallize the crude product from ethanol or a suitable solvent system to yield pure 10-methoxy-7H-benzo[b][1][3]naphthyridin-7-one.

Reaction Parameters and Optimization

The success of the Friedel-Crafts cyclization is dependent on several key parameters. The following table summarizes important considerations for optimizing the synthesis.

ParameterRecommended ConditionRationale & Optimization Insights
Catalyst Polyphosphoric Acid (PPA)PPA serves as both a catalyst and a solvent, promoting the formation of the acylium ion and facilitating the intramolecular cyclization. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be an alternative.
Temperature 130-140 °CSufficiently high to promote the reaction but should be controlled to prevent charring and side reactions. The optimal temperature may vary depending on the substrate.
Reaction Time 2-4 hoursReaction progress should be monitored by TLC to determine the optimal time and avoid degradation of the product.
Workup Quenching on iceThe highly exothermic quenching of PPA requires careful and slow addition to ice to control the temperature and prevent splashing.
Neutralization Saturated NaHCO₃Careful neutralization is crucial for the precipitation of the final product.

Mechanism of Intramolecular Friedel-Crafts Acylation

Friedel-Crafts Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Nicotinic_Acid 2-(Arylamino)nicotinic Acid PPA Polyphosphoric Acid (PPA) Acylium_Ion Acylium Ion (Electrophile) Nicotinic_Acid->Acylium_Ion + PPA Aryl_Ring Pendant Aryl Ring (Nucleophile) Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Intramolecular Attack Deprotonation Deprotonation Sigma_Complex->Deprotonation Benzonaphthyridinone Benzonaphthyridinone (Aromatized Product) Deprotonation->Benzonaphthyridinone Restores Aromaticity

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Ullmann condensation Inactive copper catalyst; Insufficient base; Presence of moisture.Use freshly purchased or activated copper catalyst; Ensure anhydrous conditions; Use a sufficient excess of base.
Incomplete Friedel-Crafts cyclization Insufficient catalyst; Low reaction temperature; Short reaction time.Increase the amount of PPA; Increase the reaction temperature in increments; Extend the reaction time, monitoring by TLC.
Charring/darkening of the reaction mixture Reaction temperature is too high.Reduce the reaction temperature and monitor carefully.
Difficulty in isolating the product after PPA workup Incomplete neutralization; Product is soluble in the aqueous layer.Ensure complete neutralization to pH 7-8; Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) before discarding.

Conclusion

The intramolecular Friedel-Crafts acylation is a powerful and reliable method for the synthesis of the benzonaphthyridine scaffold. This application note provides a comprehensive guide, including detailed protocols and troubleshooting tips, to aid researchers in the successful synthesis of these valuable heterocyclic compounds. The versatility of the Ullmann condensation allows for the introduction of a wide range of substituents on the aniline precursor, enabling the generation of diverse libraries of benzonaphthyridine derivatives for biological screening.

References

  • Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36 (2), 2382–2384. [Link]
  • Gouloumis, A.; et al. Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance. Anticancer Res.2002, 22 (4), 2097-101. [Link]
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]
  • Valenti, P.; et al. Synthesis and biological evaluation of a series of benzo[de][1][4]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. J. Med. Chem.2013, 56 (7), 2885-903. [Link]
  • Kulikova, L. N.; et al. Synthesis of Novel Benzo[b][1][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules2023, 28 (4), 1645. [Link]
  • Chen, Y.-L.; et al. An efficient synthesis of benzo[b]benzofurano[2,3-e]-[1][5]naphthyridine-8-ones. Chin. Chem. Lett.2014, 25 (6), 935-939. [Link]
  • Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Giraud, A.; et al. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco1999, 54 (11-12), 773-777. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-naphthyridin-1(2H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, provide in-depth troubleshooting strategies, and offer a validated protocol to help you improve your reaction yields and product purity. Our approach is built on explaining the causal relationships behind experimental choices, ensuring you not only follow a protocol but also understand the critical parameters that govern success.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues that can lead to diminished yields or failed reactions during the synthesis of naphthyridinone cores.

Question 1: My overall reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in heterocyclic synthesis are common and can stem from several sources.[1] A systematic approach is the most effective way to diagnose the issue.[1]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your initial reactants or solvents can poison catalysts, participate in side reactions, or inhibit the desired transformation.[1]

    • Causality: For instance, residual moisture in a solvent can hydrolyze sensitive intermediates or quench organometallic reagents. Always use reagents of appropriate purity and ensure solvents are rigorously dried, especially for moisture-sensitive steps.[1]

  • Suboptimal Reaction Conditions: Temperature, reactant concentration, and reaction time are deeply interconnected.[1]

    • Causality: The intramolecular cyclization step to form the naphthyridinone ring is often the most energy-intensive part of the synthesis. Insufficient temperature or reaction time will result in incomplete conversion, leaving unreacted intermediates. Conversely, excessive heat can lead to product decomposition or the formation of polymeric tars. It is highly recommended to run small-scale trial reactions to establish the optimal parameters for your specific substrate.[1]

  • Atmospheric Contamination: Many intermediates and catalysts used in heterocyclic synthesis are sensitive to oxygen and moisture.

    • Causality: Oxidative degradation of electron-rich intermediates is a common pathway for side-product formation. If your reaction is air-sensitive, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket and degassed solvents) is essential for achieving high yields.[1]

Question 2: My TLC/LC-MS analysis shows multiple side products. How can I improve the reaction's selectivity?

The formation of multiple products points towards issues with reaction control, typically during the crucial C-C or C-N bond-forming steps.

  • Control of Cyclization Regiochemistry: In syntheses involving precursors like substituted aminopyridines, there can be ambiguity in which nucleophilic site reacts, leading to isomeric products.

    • Causality: The cyclization mechanism, whether it's a Conrad-Limpach type reaction or a Friedel-Crafts annulation, is governed by the electronic and steric properties of the precursor.[2][3] Changing the solvent polarity can influence the transition state of the desired pathway over others. For acid-catalyzed cyclizations, the choice and concentration of the acid (e.g., H2SO4, PPA, or CF3SO3H) are critical for protonating the correct site and facilitating the ring closure.[3][4]

  • Minimizing Self-Condensation: Starting materials with multiple reactive sites can sometimes react with themselves, leading to dimers or polymers, especially at high concentrations.

    • Causality: Following the principle of high dilution can favor intramolecular reactions (the desired cyclization) over intermolecular reactions (side products). By slowly adding a key reagent or running the reaction at a lower overall concentration, you give the molecule a better chance to react with itself before it encounters another molecule.

Question 3: The intramolecular cyclization step is failing or giving poor yields. What specific strategies can I employ to optimize it?

The cyclization is the defining step in forming the bicyclic naphthyridinone core. Its success is highly dependent on the chosen conditions.

  • Solvent Choice: The solvent plays a crucial role beyond simply dissolving the reactants.

    • Causality: For thermally driven cyclizations, a high-boiling point solvent like Dowtherm A, diphenyl ether, or chlorobenzene is necessary to reach the required activation energy.[2] The polarity of the solvent can also stabilize or destabilize the transition state, directly impacting the reaction rate.[5] It is worth screening a panel of solvents (e.g., toluene, xylene, DMF, DMAc) to find the optimal medium.[6]

  • Catalyst Selection: The choice of catalyst can dramatically alter the reaction's outcome.

    • Causality: Acid catalysts are commonly used to promote the dehydration and ring closure. Brønsted acids like sulfuric acid are effective, but Lewis acids such as BF3·Et2O can also promote electrocyclic ring closures under different mechanisms and may offer better yields for certain substrates.[2][3] In some modern methods, metal catalysts (e.g., copper or palladium) are used for oxidative C-H functionalization or carbonylative cyclization to build the heterocyclic core.[6]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve issues with low reaction yield.

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity run_control Run Control Reaction with Purified/New Reagents check_purity->run_control purity_issue Yield Improves: Purity was the Issue run_control->purity_issue Yes no_purity_issue No Improvement run_control->no_purity_issue No optimize_conditions Systematically Optimize Reaction Conditions no_purity_issue->optimize_conditions temp Vary Temperature (e.g., +/- 20°C) optimize_conditions->temp time Vary Reaction Time (Monitor by TLC/LC-MS) optimize_conditions->time conc Vary Concentration (High Dilution Principle) optimize_conditions->conc conditions_ok Yield Improves: Conditions Optimized temp->conditions_ok no_conditions_issue No Significant Improvement temp->no_conditions_issue time->conditions_ok time->no_conditions_issue conc->conditions_ok conc->no_conditions_issue change_catalyst Screen Alternative Catalysts & Solvents no_conditions_issue->change_catalyst catalyst_ok Yield Improves: New System is More Effective change_catalyst->catalyst_ok

Caption: A decision tree for troubleshooting low reaction yields.

Optimized Synthesis Protocol: A Representative Example

While numerous synthetic routes to naphthyridinone cores exist, many rely on a two-step sequence: a condensation reaction followed by a thermally-driven intramolecular cyclization.[2] The following protocol is a robust starting point based on established methodologies for related heterocyclic systems.

Reaction Scheme: Step 1: Condensation of an aminopyridine precursor with a malonic ester derivative. Step 2: High-temperature intramolecular cyclization to form the this compound core.

Quantitative Data Summary
Reagent/ParameterMolar Eq.ConcentrationTemperatureTime (h)Expected Yield
Step 1: Condensation
4-Amino-2-chloropyridine1.00.5 M in EtOHReflux (78 °C)4-6~85-95%
Diethyl ethoxymethylenemalonate1.1
Step 2: Cyclization
Intermediate from Step 11.00.1 M in Dowtherm A240-250 °C1-2~70-85%
Detailed Step-by-Step Methodology

Step 1: Synthesis of Diethyl 2-((2-chloro-4-pyridyl)amino)methylenemalonate

  • Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere.

    • Causality: While this initial step may not be strictly air-sensitive, establishing good inert atmosphere practice is crucial for reproducibility and for reactions that are sensitive to oxidation.[1]

  • Reagent Addition: To the flask, add 4-amino-2-chloropyridine (1.0 eq) and absolute ethanol to achieve a concentration of approximately 0.5 M.

  • Heating and Addition: Begin stirring and heat the mixture to a gentle reflux. Add diethyl ethoxymethylenemalonate (1.1 eq) dropwise over 10 minutes.

    • Causality: A slight excess of the malonate derivative ensures complete consumption of the limiting aminopyridine starting material.

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the progress by TLC (e.g., using 1:1 ethyl acetate/hexanes) until the starting aminopyridine spot is no longer visible.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain the intermediate product, which is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization to 7-Chloro-2,6-naphthyridin-1(2H)-one

  • High-Temperature Setup: In a flask equipped with a high-temperature thermometer and a reflux condenser, add the intermediate from Step 1 (1.0 eq) to Dowtherm A to achieve a concentration of approximately 0.1 M.

    • Causality: Dowtherm A is a high-boiling eutectic mixture of diphenyl ether and biphenyl, ideal for providing the high thermal energy required for the cyclization and elimination of ethanol.[2] The relatively dilute condition favors the intramolecular reaction pathway.

  • Heating: Vigorously stir the mixture and heat it to 240-250 °C in a heating mantle or sand bath.

  • Reaction Monitoring: Maintain this temperature for 1-2 hours. The reaction can be monitored by taking small aliquots (carefully!), quenching them, and analyzing by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to below 100 °C and add hexanes to precipitate the crude product. Filter the solid and wash thoroughly with hexanes to remove the Dowtherm A solvent. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) or by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization a1 Combine 4-amino-2-chloropyridine & EtOH under N2 a2 Heat to Reflux a1->a2 a3 Add Diethyl Ethoxymethylenemalonate a2->a3 a4 Monitor by TLC (4-6h) a3->a4 a5 Cool, Filter & Dry a4->a5 intermediate Isolated Intermediate a5->intermediate b1 Dissolve Intermediate in Dowtherm A b2 Heat to 240-250 °C b1->b2 b3 Maintain for 1-2h b2->b3 b4 Cool & Precipitate with Hexanes b3->b4 b5 Filter & Purify b4->b5 final_product Final Product b5->final_product start Start start->a1 intermediate->b1

Caption: A step-by-step workflow for the two-stage synthesis.

By understanding the chemical principles behind each step and systematically troubleshooting any deviations, you can reliably improve the yield and quality of your this compound synthesis.

References

  • Al-Tel, T. H. (2010). A new and convenient procedure for the synthesis of 1,6-naphthyridin-2(1H)-ones and their derivatives. ResearchGate.
  • Yavari, I., et al. (2014). Optimization of the cyclization reaction conditions. ResearchGate.
  • Reddy, T. R., et al. (2017). Optimization of the cyclization reaction conditions. ResearchGate.
  • Abdel-Wadood, F. K., et al. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B.
  • Gueiffier, A., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI.
  • Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Quiroga, J., et al. (2021). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][2][7]naphthyridines. National Institutes of Health.
  • Vega, S., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
  • Hsung, R. P., et al. (2010). Aza-[3 + 3] Annulations: A New Unified Strategy in Alkaloid Synthesis. National Institutes of Health.
  • Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.

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Technical Support Center: Overcoming Poor Aqueous Solubility of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,6-naphthyridin-1(2H)-one. This resource is designed to provide researchers and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound. As Senior Application Scientists, we have compiled this information based on established scientific principles and field-proven insights to help you navigate your experiments successfully.

Introduction

This compound and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry.[1][2][3] However, their characteristically low aqueous solubility often presents a major hurdle in preclinical and clinical development, impacting bioavailability and therapeutic efficacy.[4][5][6] It is estimated that 40% of drugs with market approval and nearly 90% of molecules in the discovery pipeline are poorly water-soluble.[5] This guide will explore various strategies to enhance the solubility of this compound, enabling more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative exhibiting such low aqueous solubility?

A1: The poor aqueous solubility of this compound is primarily attributed to its molecular structure. The fused aromatic ring system contributes to a rigid, planar structure with a significant nonpolar surface area. This hydrophobicity, coupled with strong intermolecular interactions in the crystal lattice, makes it energetically unfavorable for the molecule to dissolve in water. Generally, non-polar solute molecules will dissolve in non-polar solvents, while polar molecules dissolve in polar solvents.[7]

Q2: What are the initial, simple steps I can take to improve the solubility of my compound for preliminary in vitro assays?

A2: For initial screening and in vitro assays, several straightforward methods can be employed:

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, is a rapid and effective technique.[7][8] Solvents like DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG) can disrupt the hydrophobic interactions and increase solubility.[6][7] However, be mindful of the potential for the compound to precipitate upon dilution into aqueous media and the potential toxicity of the co-solvent to the cells in your assay.[7]

  • pH Adjustment: If your this compound derivative has ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the solution can significantly enhance solubility.[7][9] For a compound with a basic nitrogen atom, lowering the pH will lead to protonation and the formation of a more soluble salt. Conversely, for an acidic proton, increasing the pH will deprotonate the molecule, again forming a more soluble salt.

Q3: I need to prepare a formulation for in vivo animal studies. What are the more advanced strategies I should consider?

A3: For in vivo applications, where biocompatibility and stability are critical, more advanced formulation strategies are necessary. These can be broadly categorized into physical and chemical modifications.[7]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[7][8][10] However, micronization may not increase the equilibrium solubility and is not always suitable for drugs with a high dose number.[8][10]

    • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[11] Common carriers include polymers like PVP and PEGs.[7] This can be achieved through methods like spray drying or hot-melt extrusion.

  • Chemical Modifications:

    • Salt Formation: If your molecule has a suitable ionizable group, forming a salt is a highly effective way to increase solubility. For instance, a hydrobromide salt of this compound is commercially available, indicating this is a viable strategy.[12]

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic drug molecule within their more hydrophilic cavity, thereby increasing its apparent solubility.[4]

    • Prodrugs: This approach involves chemically modifying the drug to create a more soluble precursor (prodrug) that is converted back to the active drug in vivo.[5]

Troubleshooting Guide

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer.

Causality: This is a common issue when using co-solvents. The sudden change in solvent polarity upon dilution reduces the solubility of the compound below its concentration, leading to precipitation. Uncontrolled precipitation can result in amorphous or crystalline forms of varying sizes.[7]

Solutions & Experimental Protocols:

  • Workflow Diagram:

    A High Concentration Stock in 100% DMSO B Dilution into Aqueous Buffer A->B Dilution C Precipitation Occurs B->C Problem D Option 1: Optimize Co-solvent Blend C->D Solution E Option 2: Use Surfactants C->E Solution F Option 3: Prepare a Nanosuspension C->F Solution G Stable Aqueous Formulation D->G E->G F->G

    Caption: Troubleshooting workflow for compound precipitation.

  • Protocol 1: Co-solvent System Optimization

    • Objective: To find a co-solvent/water ratio that maintains the compound's solubility at the desired final concentration.

    • Materials: this compound derivative, DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), aqueous buffer (e.g., PBS).

    • Procedure: a. Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 100 mM). b. Create a series of co-solvent blends (e.g., 50:50 DMSO:PG, 50:50 DMSO:PEG 400). c. Prepare serial dilutions of the compound stock into the co-solvent blends. d. Slowly add the aqueous buffer to the co-solvent/drug mixture while vortexing. e. Visually inspect for precipitation and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Rationale: By using a less volatile co-solvent like PG or PEG 400 in combination with DMSO, you can create a more robust formulation that is less prone to precipitation upon aqueous dilution.

  • Protocol 2: Surfactant-aided Solubilization

    • Objective: To use surfactants to form micelles that encapsulate the drug, preventing precipitation.

    • Materials: Compound, DMSO, Tween 80, Kolliphor EL (Cremophor EL), aqueous buffer.

    • Procedure: a. Prepare a stock solution of the compound in DMSO. b. Prepare a series of aqueous buffer solutions containing different concentrations of a surfactant (e.g., 0.1%, 0.5%, 1% Tween 80). c. Slowly add the compound stock solution to the surfactant-containing buffers while stirring. d. Allow the solution to equilibrate and then check for any precipitation.

    • Rationale: Surfactants are commonly used to solubilize poorly water-soluble compounds by incorporating them into micelles.[6] Newer surfactants may offer better solubilization effects and safety profiles.[6]

Issue 2: The solubility of my compound is highly variable between different batches.

Causality: This variability can often be traced to polymorphism, where the compound exists in different crystalline forms with different solubilities. Metastable polymorphs are generally more soluble but can convert to a more stable, less soluble form over time.[4]

Solutions & Experimental Protocols:

  • Workflow Diagram:

    A Inconsistent Solubility Data B Hypothesis: Polymorphism A->B C Characterize Solid State B->C Investigate D Control Crystallization Conditions C->D Action E Consider Amorphous Solid Dispersion C->E Alternative F Reproducible Solubility D->F E->F

    Caption: Addressing solubility variability due to polymorphism.

  • Protocol 3: Solid-State Characterization

    • Objective: To identify and characterize the crystalline form(s) of the compound.

    • Techniques:

      • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

      • Differential Scanning Calorimetry (DSC): Determines the melting point and detects phase transitions.

      • Thermogravimetric Analysis (TGA): Assesses the presence of solvates or hydrates.

    • Procedure: a. Analyze different batches of the compound using PXRD, DSC, and TGA. b. Compare the resulting data to identify any differences in the solid form.

    • Rationale: Understanding the solid-state properties of your compound is crucial for controlling its solubility and ensuring batch-to-batch consistency.

  • Protocol 4: Controlled Crystallization

    • Objective: To consistently produce a specific, desired polymorph.

    • Procedure: a. Based on the characterization data, design a crystallization process that favors the formation of the desired polymorph. b. Key parameters to control include solvent system, temperature, cooling rate, and agitation. c. After crystallization, confirm the solid form using the characterization techniques mentioned above.

    • Rationale: By carefully controlling the crystallization process, you can ensure the consistent production of a single polymorph with predictable solubility.

Data Summary Table

Solubility Enhancement Technique Mechanism of Action Typical Fold-Increase in Solubility Advantages Disadvantages
Co-solvency Reduces the polarity of the solvent.[8]2 to 500-foldSimple and rapid to formulate.[7]Potential for precipitation upon dilution; toxicity of some solvents.[7]
pH Adjustment Ionizes the drug molecule, increasing its interaction with water.[7]10 to 10,000-foldHighly effective for ionizable drugs.Only applicable to drugs with ionizable groups; risk of precipitation at certain pH values.
Micronization/Nanonization Increases the surface area of the drug particles, enhancing the dissolution rate.[6][8]2 to 10-foldApplicable to a wide range of drugs.May not increase equilibrium solubility; can lead to particle agglomeration.[10][13]
Solid Dispersion Disperses the drug in a hydrophilic carrier at a molecular level.[11]10 to 200-foldCan significantly enhance both dissolution rate and solubility.[7]Can be physically unstable; manufacturing can be complex.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule in a hydrophilic cavity.[4]5 to 1,000-foldForms a true solution; can improve stability.Limited by the stoichiometry of the complex; potential for renal toxicity at high concentrations.[4]

References

  • World Pharma Today.
  • Journal of Pharmaceutical Research International. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]
  • MDPI.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
  • Purdue e-Pubs.
  • Hindawi. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
  • Slideshare. Methods of solubility enhancements. [Link]
  • Academia.edu.
  • Journal of Pharmaceutical Negative Results.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • WorldOfChemicals. This compound suppliers USA. [Link]
  • American Chemical Society. 1,6-Naphthyridine. [Link]
  • PubChemLite. 2,6-naphthyridin-1-amine (C8H7N3). [Link]
  • MDPI. 1,6-Naphthyridin-2(1H)
  • ResearchGate. 1,6-Naphthyridin-2(1H)

Sources

Identifying and minimizing side reactions in 2,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, with applications ranging from selective FGFR4 inhibitors for hepatocellular carcinoma to novel organic light-emitting materials.[1][2] Despite its importance, the synthesis of this core structure is frequently plagued by challenges, most notably the formation of side products that complicate purification and reduce overall yield. The electron-deficient nature of the pyridine rings introduces unique reactivity patterns that must be carefully managed.

This technical support center is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2,6-naphthyridines. Our focus is not just on protocols, but on the underlying mechanisms, empowering you to make informed decisions to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 2,6-naphthyridine core?

A1: Several primary strategies exist, each with distinct advantages and challenges. The most prevalent are:

  • Friedländer-type Annulation: This is a classical and widely used method involving the condensation of an aminopyridine derivative (e.g., 4-aminonicotinaldehyde or its precursors) with a compound containing an activated methylene group, such as a ketone or β-ketoester.[3][4] The reaction is typically catalyzed by acid or base. While versatile, it is often susceptible to regiochemical issues.

  • Cyclization of Cyanopyridine Precursors: Routes starting from precursors like 4-cyano-3-pyridylacetonitrile or similar structures offer a powerful alternative.[5] These methods often involve base-mediated intramolecular cyclization and can provide high yields of functionalized 2,6-naphthyridines.

  • Aza-Diels-Alder Reactions: This modern cycloaddition strategy uses a nitrogen-containing diene or dienophile to construct the second pyridine ring.[6][7] It can offer excellent control over stereochemistry and regiochemistry, though substrate synthesis can be complex.[8]

  • Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction for their efficiency and atom economy, allowing for the rapid assembly of complex 2,6-naphthyridine derivatives from simple starting materials.[9]

Q2: Why is regioselectivity a primary concern in many 2,6-naphthyridine syntheses?

A2: Regioselectivity becomes a critical issue, particularly in Friedländer-type syntheses, when an unsymmetrical ketone is used as a reactant. The ketone possesses two non-equivalent α-methylene groups, both of which can potentially undergo condensation with the aminopyridine precursor. This leads to two different modes of cyclization, resulting in a mixture of regioisomeric naphthyridine products.[10][11] The specific isomer formed depends on which α-carbon of the ketone attacks the carbonyl or imine intermediate. Controlling this selectivity requires careful tuning of reaction conditions, as the kinetic and thermodynamic products may differ.

Q3: What are the key reaction parameters to monitor to minimize side reactions and maximize yield?

A3: Universally, the three most critical parameters to control are:

  • Temperature: Many cyclization and condensation reactions are highly sensitive to temperature. Excessive heat can promote polymerization and tar formation, especially under strong acid catalysis, analogous to issues seen in the Skraup synthesis.[12] Conversely, insufficient temperature can lead to incomplete reactions.

  • Catalyst Choice and Loading: The nature of the catalyst (acid vs. base, Lewis vs. Brønsted) can profoundly influence the reaction mechanism and, consequently, the product distribution. For instance, in a Friedländer reaction, a base catalyst promotes enolate formation, while an acid catalyst activates the carbonyl group.[13] The choice can dictate which competing pathway is favored.

  • Solvent Polarity and Purity: The solvent can affect the solubility of reactants and intermediates, influence reaction rates, and in some cases, participate in the reaction. Using anhydrous solvents is crucial in many steps, particularly those involving strong bases or water-sensitive intermediates, to prevent hydrolysis and related side reactions.[14]

Troubleshooting Guide: Common Side Reactions and Solutions

Problem 1: Formation of Regioisomeric Byproducts in Friedländer-Type Synthesis

Observation: You are performing a Friedländer condensation between a 4-aminopyridine-3-carbaldehyde derivative and an unsymmetrical ketone (e.g., 2-butanone). Post-reaction analysis (LC-MS, ¹H NMR) shows a mixture of the desired 2,6-naphthyridine and an undesired regioisomer (e.g., a 1,7-naphthyridine).

Causality and Mechanism: The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration. With an unsymmetrical ketone like 2-butanone, two distinct enolates can form: the kinetic enolate (at the less substituted α-carbon, CH₃) and the thermodynamic enolate (at the more substituted α-carbon, CH₂). These two enolates lead to different cyclization pathways, producing a mixture of isomers. The reaction conditions (base, temperature, time) determine the ratio of these enolates and thus the final product ratio.[10][13]

Diagram: Competing Regioisomeric Pathways

G cluster_start Reactants cluster_enolates Enolate Formation cluster_products Final Products Start 4-Aminopyridine-3-carbaldehyde + 2-Butanone Kinetic Kinetic Enolate (Less Substituted) Start->Kinetic Low Temp Strong, bulky base (e.g., LDA) Thermo Thermodynamic Enolate (More Substituted) Start->Thermo High Temp Weaker base (e.g., NaOEt) Prod_A Desired 2,6-Naphthyridine (Kinetic Product) Kinetic->Prod_A Cyclization & Dehydration Prod_B Isomeric 1,7-Naphthyridine (Thermodynamic Product) Thermo->Prod_B Cyclization & Dehydration

Caption: Competing pathways in Friedländer synthesis.

Solutions & Methodologies:

To favor one isomer over the other, you must control the enolate formation.

Protocol 1: Kinetically Controlled Synthesis for the Less Substituted Product

This protocol aims to form the desired 2,6-naphthyridine by favoring the formation of the kinetic enolate.

  • Reagent Preparation: Rigorously dry all glassware. Use anhydrous THF as the solvent, freshly distilled over sodium/benzophenone.

  • Ylide Generation (if applicable) or Enolate Formation: In a flame-dried flask under an inert atmosphere (Argon), cool the anhydrous THF to -78 °C.

  • Base Addition: Add a strong, sterically hindered base like Lithium Diisopropylamide (LDA) (1.1 eq.) dropwise to a solution of the 2-butanone (1.0 eq.) in THF at -78 °C. Stir for 30-60 minutes to ensure complete formation of the kinetic enolate.

  • Aldehyde Addition: Add a solution of the 4-aminopyridine-3-carbaldehyde derivative (1.2 eq.) in anhydrous THF dropwise to the enolate solution, maintaining the temperature at -78 °C.

  • Reaction Progression: Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight. Monitor progress by TLC or LC-MS.

  • Workup and Cyclization: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The crude aldol adduct can then be cyclized by heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid in toluene) to yield the final product.

ParameterCondition for Kinetic ControlCondition for Thermodynamic ControlRationale
Temperature Low (-78 °C)Higher (Room Temp to Reflux)Low temperature prevents equilibration to the more stable thermodynamic enolate.
Base Strong, bulky (LDA, LHMDS)Weaker, smaller (NaOEt, KOH)Bulky bases preferentially deprotonate the less sterically hindered α-proton.
Solvent Aprotic (THF)Protic or AproticAprotic solvents are required for strong bases like LDA.
Addition Order Ketone to base, then add aldehydeReactants mixed togetherPre-forming the enolate under specific conditions provides better control.
Problem 2: Incomplete Cyclization or Aromatization

Observation: The reaction yields a significant amount of a byproduct identified by MS and NMR as a dihydronaphthyridine or a hydroxylated intermediate, rather than the fully aromatic 2,6-naphthyridine.

Causality and Mechanism: The final step in many naphthyridine syntheses is a dehydration or oxidation event to achieve full aromaticity.

  • Incomplete Dehydration: In acid- or base-catalyzed cyclizations, the elimination of water from a cyclic hemiaminal or alcohol intermediate may be slow or reversible if the conditions are not forceful enough (e.g., insufficient heat, weak catalyst).[13]

  • Incomplete Oxidation: In routes like the Skraup synthesis, a dedicated oxidizing agent is required for the final aromatization step. If the oxidant is weak, depleted, or inefficient, the reaction can stall at a partially hydrogenated stage.[12]

Solutions & Methodologies:

1. Driving Dehydration to Completion:

  • Increase Temperature: Refluxing the reaction for a longer period can often provide the energy needed to overcome the activation barrier for water elimination.

  • Use a Dean-Stark Trap: When using a solvent like toluene or benzene, a Dean-Stark apparatus will physically remove water from the reaction as it forms, driving the equilibrium towards the aromatic product according to Le Châtelier's principle.

  • Stronger Acid Catalyst: Switching from a weaker acid like acetic acid to a stronger one like p-toluenesulfonic acid (p-TsOH) or even sulfuric acid can more effectively catalyze the dehydration.[15]

2. Ensuring Complete Oxidation:

  • Choice of Oxidant: In Skraup-type reactions, ensure a suitable oxidizing agent is present in sufficient quantity. Common choices include nitrobenzene or arsenic acid.[16] For modern, milder syntheses, reagents like manganese dioxide (MnO₂) or DDQ can be used to aromatize partially saturated intermediates in a separate step.

Diagram: Troubleshooting Workflow for Low Aromaticity

G cluster_pathways Identify Intermediate cluster_solutions Implement Solution Start Low yield of aromatic product. High level of intermediate observed. Analysis Analyze byproduct by MS & NMR Start->Analysis Is_Hydroxylated Hydroxylated or Dihydronaphthyridine? Analysis->Is_Hydroxylated Is_Oxidizable Partially Saturated (e.g., Tetrahydronaphthyridine)? Is_Hydroxylated->Is_Oxidizable No Sol_Dehydrate Force Dehydration: 1. Increase Temp 2. Add Dean-Stark 3. Use stronger acid Is_Hydroxylated->Sol_Dehydrate Yes Sol_Oxidize Perform Oxidation: 1. Add stronger oxidant (DDQ, MnO2) 2. Increase oxidant stoichiometry Is_Oxidizable->Sol_Oxidize Yes

Caption: Decision workflow for incomplete aromatization.

Problem 3: Side Reactions During Metal-Catalyzed Functionalization

Observation: You are performing a Suzuki or Sonogashira cross-coupling on a halo-2,6-naphthyridine (e.g., 3-bromo-2,6-naphthyridine) to install a substituent. The reaction results in a low yield of the desired product, with significant amounts of dehalogenated 2,6-naphthyridine and/or homocoupled starting material.

Causality and Mechanism: These are common side reactions in transition-metal-catalyzed cross-couplings.[17][18]

  • Dehalogenation (Proto-dehalogenation): The organometallic intermediate (e.g., Naphthyridinyl-Pd-Br) can react with trace amounts of water, solvent, or other proton sources, leading to the replacement of the halogen with a hydrogen atom.

  • Homocoupling: Two molecules of the organometallic partner (e.g., the boronic acid in a Suzuki reaction) can couple with each other, or two molecules of the halo-naphthyridine can form a bi-naphthyridine species. This is often promoted by the presence of oxygen or inappropriate catalyst/ligand choice.

Solutions & Methodologies:

Protocol 2: Optimized Suzuki Coupling on a 2,6-Naphthyridine Core

  • Strictly Anaerobic Conditions: Degas all solvents (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas. Oxygen is known to promote the homocoupling of boronic acids.

  • Catalyst and Ligand Selection: Use a high-activity catalyst system. For electron-deficient heterocycles like naphthyridines, electron-rich, bulky phosphine ligands are often effective.

    • Catalyst: Pd(PPh₃)₄ (3-5 mol %) or Pd₂(dba)₃ (1-2 mol %)

    • Ligand: SPhos or XPhos (2-4 mol %) can improve efficiency and suppress side reactions.

  • Base and Solvent: The choice of base is critical. A moderately strong inorganic base is standard.

    • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents), thoroughly dried.

    • Solvent System: A mixture like Dioxane/Water (4:1) or DME is common. Ensure the reagents are fully dissolved.

  • Reaction Setup: To a flame-dried Schlenk flask, add the halo-2,6-naphthyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), the base, the palladium catalyst, and the ligand. Purge with argon for 10 minutes. Add the degassed solvent via cannula.

  • Execution: Heat the reaction to the optimal temperature (typically 80-100 °C) and monitor carefully by LC-MS. Avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.

ProblemProbable CauseSolution
Dehalogenation Presence of protic impurities (water).Use anhydrous solvents and reagents; dry the base thoroughly.
Homocoupling Oxygen in the reaction mixture; catalyst decomposition.Use strict anaerobic techniques (degas solvents, inert atmosphere); consider more stable/active catalyst/ligand systems.
Low Conversion Inactive catalyst; poor solubility.Screen different ligands (e.g., phosphine-based); choose a solvent system that dissolves all components at the reaction temperature.

References

  • Der Pharma Chemica. An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry.
  • Li, G., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Bentham Science Publishers Ltd.
  • Borah, P., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • Wikipedia. Friedländer synthesis.
  • Knochel, P., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters.
  • Zhang, M., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Sridharan, V. (2012). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
  • Zhang, S-L., & Deng, Z-Q. (2016). Synthesis of quinolines and naphthyridines: Via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes. ResearchGate.
  • Wikipedia. Aza-Diels–Alder reaction.
  • Quiñones, L. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
  • Lim, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Li, G., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Leiria, L. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
  • Roisnel, T. (2011). Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and Asymmetric Catalysis. Bentham Science Publishers.
  • American Chemical Society. 1,6-Naphthyridine.
  • Wang, H., et al. (2014). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry.

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Technical Support Center: Optimization of Cyclization Conditions for 1,6-Naphthyridin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,6-naphthyridin-1(2H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the crucial cyclization step, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

A quick note on nomenclature: While the user query specified 2,6-naphthyridin-1(2H)-one, the vast majority of scientific literature and established synthetic routes pertain to its isomer, 1,6-naphthyridin-2(1H)-one . This guide will focus on the synthesis of the latter, as it represents the core scaffold of interest in numerous pharmaceutical and material science applications.[1][2][3]

FAQs and Troubleshooting Guide

General Cyclization Issues

Question 1: My cyclization reaction to form the 1,6-naphthyridin-2(1H)-one core is not proceeding or is giving very low yields. What are the common starting points for troubleshooting?

Answer: Low or no yield in the cyclization step is a frequent challenge. The root cause often lies in one of three areas: the nature of your starting materials, the reaction conditions, or the workup procedure.

  • Starting Material Reactivity: The electronic properties of your precursors are paramount. For instance, in an acid-mediated intramolecular Friedel-Crafts-type cyclization of 4-(arylamino)nicotinonitriles, the presence of strong electron-withdrawing groups on the aniline ring can significantly hinder the reaction.[4] This is because the cyclization is an electrophilic aromatic substitution, and deactivating the ring makes it less nucleophilic and thus less reactive towards the electrophilic carbon synthon (e.g., a nitrile group).

  • Reaction Conditions:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) are often required to promote the reaction.[4] If you are using a weaker acid, it may not be sufficient to activate the electrophile. Ensure your acid is anhydrous, as water can deactivate strong Lewis acids.

    • Temperature: Many cyclization reactions, particularly thermal condensations, require high temperatures to proceed.[5] For example, the Gould-Jacobs reaction involves a thermal cyclization step.[5] Conversely, some acid-catalyzed reactions can be sensitive to overheating, which may lead to decomposition or side product formation. A systematic temperature screen is advisable.

    • Solvent: A notable solvent effect is often observed in these reactions.[4] Protic or highly coordinating solvents like DMSO, acetone, or DMF can interfere with the catalyst or stabilize intermediates, preventing cyclization. Dichloromethane (DCM) is often a good starting point for acid-catalyzed reactions.[4]

  • Workup and Purification: The product may be forming but could be lost during workup or purification. Ensure your extraction and purification methods are suitable for the polarity and stability of your target compound.

Question 2: I am observing the formation of multiple side products. What are the likely culprits and how can I minimize them?

Answer: Side product formation is often a consequence of the high reactivity of the intermediates or the harshness of the reaction conditions.

  • Poly-substitution: In Friedel-Crafts type reactions, the newly formed product can sometimes be more reactive than the starting material, leading to further reactions. While this is less common in intramolecular cyclizations, intermolecular side reactions can occur at high concentrations.

  • Incomplete Cyclization/Hydrolysis: If the cyclization is not driven to completion, you may isolate unreacted starting material or hydrolyzed intermediates, especially during aqueous workup.

  • Rearrangements: Although less common in the formation of this specific scaffold, carbocationic intermediates in Friedel-Crafts reactions can be prone to rearrangement to form more stable carbocations, leading to isomeric byproducts.

  • Dimerization: In some cases, particularly during thermal decarboxylation of a precursor acid, dimerization of the final product can occur.[6]

Strategies to Minimize Byproducts:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal time for quenching. Avoid unnecessarily long reaction times or excessive heat.

  • Control Stoichiometry: Ensure precise stoichiometry, especially of the catalyst.

  • Slow Addition: In some cases, slow addition of a reagent or catalyst can help to control the reaction rate and minimize side product formation.

Specific Scenarios and Optimization

Question 3: I am attempting a Friedel-Crafts-type cyclization of a 4-(arylamino)nicotinonitrile. How do I choose the best acid catalyst and solvent?

Answer: The choice of acid and solvent is crucial for the success of this reaction.

  • Acid Catalyst:

    • Trifluoromethanesulfonic acid (CF₃SO₃H): This is an excellent choice and often gives high yields at room temperature.[4] It can be used as the neat reagent or in a solvent like DCM.

    • Sulfuric acid (H₂SO₄): Concentrated sulfuric acid is also a very effective catalyst for this transformation and can sometimes give better yields than CF₃SO₃H, especially for substrates with electron-withdrawing groups.[4]

    • Lewis Acids (e.g., BF₃·Et₂O): While used in related annulations, strong protic acids are generally more effective for this specific cyclization.

  • Solvent:

    • Dichloromethane (DCM): This is a common and effective solvent for CF₃SO₃H-mediated cyclizations, often providing comparable yields to using the neat acid.[4]

    • Avoid Protic/Coordinating Solvents: As mentioned, solvents like DMSO, DMF, and acetone can inhibit the reaction and should generally be avoided.[4]

Table 1: Optimization of Cyclization Conditions for a Model 4-(phenylamino)quinoline-3-carbonitrile [4]

EntryAcid CatalystSolventTemperatureYield (%)
1CF₃SO₃HNoneRoom Temp84
2H₂SO₄NoneRoom Temp82
3CF₃SO₃HDMSORoom TempNo Reaction
4CF₃SO₃HAcetoneRoom TempNo Reaction
5CF₃SO₃HDCMRoom Temp~84

Question 4: My precursor is an enamine, and I'm trying to achieve cyclization with ammonium acetate. What are the key parameters to control?

Answer: This is a common strategy for building the pyridone ring. The key is to effectively form the imine/enamine intermediate and then drive the intramolecular cyclization and aromatization.

  • Ammonium Acetate as Nitrogen Source: Ammonium acetate serves as the source of nitrogen for the second ring. Ensure it is used in sufficient excess.

  • Solvent and Temperature: The reaction is often carried out in a protic solvent like methanol or ethanol at room temperature or with gentle heating.[6] The temperature will depend on the reactivity of your specific enamine.

  • Removal of Water: The cyclization involves the loss of water. In some cases, a Dean-Stark trap or the use of a dehydrating agent can help to drive the equilibrium towards the product.

Experimental Protocols

Protocol 1: CF₃SO₃H-Mediated Intramolecular Cyclization of 4-(Arylamino)nicotinonitrile

This protocol is based on established methods for Friedel-Crafts-type cyclization.[4]

Materials:

  • 4-(Arylamino)nicotinonitrile derivative

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-(arylamino)nicotinonitrile (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add CF₃SO₃H (5-10 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 0.5 to 4 hours.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Caution: This quenching is highly exothermic.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,6-naphthyridin-2(1H)-one derivative.

Visualizations

Workflow for Friedel-Crafts Type Cyclization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-(Arylamino)nicotinonitrile in anhydrous DCM cool Cool to 0 °C start->cool add_acid Slowly add CF₃SO₃H cool->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Ice/NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for CF₃SO₃H-mediated cyclization.

General Synthetic Approaches

G cluster_pyridine From Preformed Pyridine cluster_pyridone From Preformed Pyridone pyridine Substituted 4-Aminopyridine reagents1 + Malonic Acid Derivative (or similar) product 1,6-Naphthyridin-2(1H)-one reagents1->product Cyclization pyridone Substituted Pyridone reagents2 + Reagents for Ring Annulation reagents2->product Cyclization

Caption: Common synthetic strategies for 1,6-naphthyridin-2(1H)-ones.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (URL not available)
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (URL not available)
  • (URL not available)
  • (URL not available)
  • (URL not available)
  • (URL not available)
  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]
  • (PDF) 1,6-Naphthyridin-2(1H)
  • 1,6-Naphthyridin-2(1 H)
  • (URL not available)
  • (URL not available)
  • 1,6-Naphthyridin-2(1H)

Sources

Technical Support Center: Troubleshooting Assay Interference from 2,6-Naphthyridin-1(2H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting assay interference. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their assays and suspect interference from 2,6-naphthyridin-1(2H)-one and related heterocyclic compounds. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you identify, understand, and mitigate these specific issues.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why might they interfere with my assay?

This compound is a heterocyclic organic molecule with a core structure consisting of two fused pyridine rings.[1][2] This class of compounds is of interest in drug discovery due to its diverse biological activities.[3][4] However, the very features that make them promising drug candidates—such as their aromatic nature, heteroatoms, and potential for various substitutions—also make them prone to causing assay interference.[5]

Interference can arise from several mechanisms:

  • Optical Interference: The conjugated ring system in the naphthyridinone core can absorb and/or emit light, leading to autofluorescence or quenching of the assay signal.[6][7]

  • Compound Aggregation: Like many small molecules, this compound derivatives can form aggregates in aqueous solutions, especially at higher concentrations.[8][9] These aggregates can non-specifically interact with proteins, leading to false-positive or false-negative results.[10][11]

  • Chemical Reactivity: The naphthyridinone scaffold, depending on its substituents, may be chemically reactive and covalently modify assay components, such as proteins or detection reagents.[12][13] This is a common characteristic of some Pan-Assay Interference Compounds (PAINS).[14][15]

Q2: My fluorescence-based assay shows a dose-dependent change in signal with my this compound compound. How do I know if this is a real biological effect or interference?

This is a critical question in early-stage drug discovery. A dose-dependent response is not, by itself, proof of a specific biological interaction. Several interference mechanisms can also produce a dose-dependent signal change. To distinguish between a true hit and an artifact, you must perform a series of counter-screens and orthogonal assays.[6][7] The following sections in this guide provide detailed protocols for systematically ruling out common interference mechanisms.

Q3: What are Pan-Assay Interference Compounds (PAINS), and could my this compound be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide variety of assays, often through non-specific mechanisms like chemical reactivity or aggregation.[14][15] While the this compound core itself is not universally flagged as a PAINS structure, certain derivatives or related heterocyclic compounds might be.[16] It is crucial to evaluate any "hit" compound for PAINS-like behavior.[5]

Q4: Can compound impurities be the source of the observed interference?

Absolutely. Reactive impurities from the synthesis or degradation products from improper storage can lead to assay interference.[12][17] If you suspect interference, it is always a good practice to confirm the purity and identity of your compound stock, and if possible, test a freshly synthesized and purified batch.[13]

Troubleshooting Guides

Issue 1: Suspected Autofluorescence or Fluorescence Quenching

Fluorescence-based assays are particularly susceptible to interference from compounds that absorb or emit light.[6]

Q5: How can I determine if my this compound compound is autofluorescent?

Protocol: Autofluorescence Check

  • Plate Preparation: In a microplate, add your test compound at the highest concentration used in your assay to wells containing only the assay buffer (without any biological components like enzymes or cells).

  • Controls: Include wells with assay buffer only (no compound) as a negative control.

  • Incubation: Incubate the plate under the same conditions as your main assay (temperature and time).

  • Fluorescence Reading: Using a plate reader, measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the wells containing your compound. A significant signal indicates that your compound is autofluorescent.[18]

Q6: What should I do if my compound is autofluorescent?

Mitigation Strategies for Autofluorescence:

  • Switch to a Red-Shifted Fluorophore: Many interfering compounds are fluorescent in the blue-green spectrum.[19] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum can often mitigate this issue.[20]

  • Use a Different Assay Technology: Consider an orthogonal assay with a different detection method, such as a luminescence-based assay (e.g., BRET) or a label-free technology.[21]

Q7: How can I test for fluorescence quenching?

Fluorescence quenching occurs when the test compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in the detected signal.[6][22]

Protocol: Quenching Counter-Screen

  • Assay Setup: Run your assay to completion in the absence of the test compound to generate the fluorescent signal.

  • Compound Addition: Add your this compound compound to the wells at various concentrations.

  • Immediate Reading: Read the fluorescence immediately after adding the compound.

  • Analysis: A concentration-dependent decrease in the fluorescence signal suggests quenching.[23]

Data Comparison: Impact of Mitigation Strategies for Optical Interference

ConditionRaw Fluorescence (RFU)Signal Change vs. ControlInterpretation
Control (Assay without compound)80,0000%No interference
Test (Assay + 50 µM Compound)120,000+50%Potential Autofluorescence
Test (Assay + 50 µM Compound)40,000-50%Potential Quenching
Mitigation (Red-shifted Dye + 50 µM Cmpd)79,000~ -1%Spectral shift avoids interference
Issue 2: Suspected Compound Aggregation

Compound aggregation is a major source of non-specific assay interference, where small molecule aggregates sequester and denature proteins.[8][9]

Q8: How can I determine if my compound is forming aggregates?

Protocol: Detergent-Based Counter-Screen

The most common method to test for aggregation-based activity is to see if the activity is attenuated by the presence of a non-ionic detergent.[9][18]

  • Assay Setup: Prepare two sets of your assay.

    • Set A: Standard assay buffer.

    • Set B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.[9][21]

  • Compound Titration: Test your this compound compound across a range of concentrations in both buffer conditions.

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of the detergent strongly suggests that the compound's activity is due to aggregation.[18]

Workflow for Identifying Aggregation-Based Interference

start Initial Hit Identified detergent_test Run Assay +/- 0.01% Triton X-100 start->detergent_test compare_ic50 Compare IC50 Values detergent_test->compare_ic50 is_shift Significant IC50 Shift? compare_ic50->is_shift aggregator Likely Aggregator (False Positive) is_shift->aggregator Yes not_aggregator Not Aggregation-Based (Proceed with other tests) is_shift->not_aggregator No

Caption: Decision workflow for aggregation testing.

Q9: Are there other methods to confirm aggregation?

Yes, several biophysical methods can provide direct evidence of aggregation:

  • Dynamic Light Scattering (DLS): This technique can directly detect the presence of sub-micron particles (aggregates) in your compound solution.[8][9]

  • Centrifugation Counter-Screen: Aggregates can often be pelleted by centrifugation. If the activity of your compound is significantly reduced after centrifuging the compound solution and testing the supernatant, this points to aggregation.[8]

Issue 3: Suspected Chemical Reactivity

Reactive compounds can covalently modify proteins or other assay components, leading to irreversible inhibition or other artifacts.[12]

Q10: How can I test if my compound is a reactive electrophile?

A common way to assess non-specific reactivity is to check for sensitivity to nucleophiles like dithiothreitol (DTT).[12]

Protocol: DTT Sensitivity Test

  • Assay Setup: Similar to the detergent test, run your assay with and without a high concentration of DTT (e.g., 1 mM) in the buffer.

  • Compound Titration: Generate dose-response curves for your compound in both conditions.

  • Analysis: A significant loss of potency (rightward IC50 shift) in the presence of DTT suggests that your compound may be a reactive electrophile that is being scavenged by the DTT.[12]

Q11: My assay already contains DTT. What else can I do?

If your assay buffer already contains a reducing agent, you can try the following:

  • Pre-incubation Test: Incubate your compound with the target protein for varying amounts of time before initiating the reaction. Irreversible, reactive compounds often show time-dependent inhibition, where the IC50 decreases with longer pre-incubation times.[12]

  • Dialysis or Size Exclusion Chromatography: For enzymatic assays, pre-incubate the enzyme with an inhibitory concentration of your compound. Then, remove the unbound compound by dialysis or size exclusion chromatography. If the enzyme activity is not restored, this suggests irreversible binding, possibly due to covalent modification.[12]

Logical Relationships in Troubleshooting Assay Interference

cluster_observed Observed Effect cluster_mechanisms Potential Interference Mechanisms cluster_tests Troubleshooting Tests cluster_conclusion Conclusion Observed Dose-Dependent Signal Change Optical Optical Interference (Fluorescence/Quenching) Observed->Optical Aggregation Compound Aggregation Observed->Aggregation Reactivity Chemical Reactivity Observed->Reactivity Test_Optical Autofluorescence Check Red-Shifted Dyes Optical->Test_Optical Test_Aggregation Detergent Counter-Screen DLS, Centrifugation Aggregation->Test_Aggregation Test_Reactivity DTT Sensitivity Pre-incubation Test Reactivity->Test_Reactivity Artifact Assay Artifact (False Positive) Test_Optical->Artifact Test_Aggregation->Artifact Test_Reactivity->Artifact TrueHit True Hit (Validate in Orthogonal Assay)

Caption: Relationship between interference mechanisms and mitigation strategies.

References

  • Auld DS, Inglese J, Dahlin JL. (2017). Assay Interference by Aggregation. In: Sittampalam GS, Coussens NP, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Feng BY, Simeonov A, et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry.
  • Dahlin JL, Baell JB, et al. (2015). Assay Interference by Chemical Reactivity. In: Sittampalam GS, Coussens NP, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Coussens NP, Auld DS, et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In: Sittampalam GS, Coussens NP, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions.
  • Alday, B. et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science.
  • Bourdage, J.S. et al. (2007). Strategies for improving ADA assay sensitivity, when high drug or target concentrations cause interference. Journal of Immunological Methods.
  • Al-Azzam, W. (2021). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS.
  • Dahlin JL, Coussens NP, et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Jensen, K. K. et al. (2022). Protein-Induced Fluorescence Enhancement and Quenching in a Homogeneous DNA-Based Assay for Rapid Detection of Small-Molecule Drugs in Human Plasma. ACS Sensors.
  • Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. In: Sittampalam GS, Coussens NP, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Xu, Y. et al. (2025). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Expert Opinion on Drug Discovery.
  • Coussens, NP. et al. (2015). Interference with Fluorescence and Absorbance. In: Sittampalam GS, Coussens NP, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery.
  • Jensen, K. K. et al. (2022). Protein-Induced Fluorescence Enhancement and Quenching in a Homogeneous DNA-Based Assay for Rapid Detection of Small-Molecule Drugs in Human Plasma. ACS Sensors.
  • BioAgilytix. (n.d.). Strategies for Overcoming Drug Interference in Immunogenicity Assessment. BioAgilytix.
  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.
  • Xu, Y. et al. (2025). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. ResearchGate.
  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia.
  • Eftink, M. R., & Ghiron, C. A. (1984). Protein fluorescence quenching by small molecules: Protein penetration versus solvent exposure. Biophysical Journal.
  • Sportsman, J. R. et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies.
  • Allen, J. E. et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • K. Coussens, N. P. et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies.
  • Coussens, NP. et al. (2018). Interference with Fluorescence and Absorbance. PubMed.
  • Ismail, A. A., & Manning, J. (2012). Interferences in Immunoassay. Clinical Biochemistry.
  • Stornaiuolo, M. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology.
  • de Souza, T. A. J. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology.
  • Ghisaidoobe, A. B. T., & Chung, S. J. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of Visualized Experiments.
  • Khandelwal, A. et al. (2015). Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. PLoS One.
  • Chemical Suppliers. (n.d.). This compound suppliers USA. Chemical Suppliers.
  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been identified as PAINS and should generally be avoided. ResearchGate.
  • Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Drawell.
  • Kumar, A. et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals.
  • Assay Interference : A Need for Increased Understanding and Testing. Semantic Scholar.
  • American Chemical Society. (2021). 1,6-Naphthyridine. American Chemical Society.
  • Dahlin, J. L. et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology.
  • PubChem. (n.d.). 2,6-naphthyridin-1-amine. PubChem.
  • OUCI. (n.d.). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. OUCI.

Sources

Technical Support Center: Enhancing the Kinase Selectivity of 2,6-Naphthyridin-1(2H)-one Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-naphthyridin-1(2H)-one kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and optimize the selectivity of your compounds. The 2,6-naphthyridine scaffold is a promising framework in medicinal chemistry, known for its diverse biological activities, including the inhibition of various protein kinases.[1][2][3] Achieving high selectivity is paramount to minimize off-target effects and develop safer, more effective therapeutics.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound kinase inhibitors?

A: Most this compound derivatives function as ATP-competitive inhibitors.[1] Their core structure mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of protein kinases. This binding event prevents the kinase from binding to ATP, thereby inhibiting the phosphorylation of its downstream substrates. The selectivity of these inhibitors is determined by the specific interactions between their substituents and the amino acid residues lining the ATP-binding pocket of the target kinase.

Q2: What are the key factors that influence the kinase selectivity of this inhibitor class?

A: Several factors contribute to the selectivity profile of this compound inhibitors:

  • Substituent Groups: The nature, size, and position of chemical groups attached to the naphthyridine core are critical. These groups can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with unique residues in the target kinase's active site.[6][7]

  • Gatekeeper Residue: The size of the "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site, is a major determinant of selectivity.[4] Inhibitors with bulky substituents may be excluded from kinases with large gatekeeper residues, thus enhancing selectivity for those with smaller gatekeepers.[4]

  • Conformational Flexibility: The ability of the inhibitor and the kinase to adopt specific conformations upon binding plays a significant role. Inhibitors that can adapt to the unique conformational state of a target kinase will exhibit higher selectivity.

Q3: My this compound inhibitor shows activity in cell-based assays but performs poorly in in vitro kinase assays. What could be the reason?

A: This discrepancy is a common challenge. Several factors could be at play:

  • Cell Permeability: The compound may have excellent cell permeability, leading to high intracellular concentrations that are not replicated in a biochemical assay.

  • Metabolic Activation: The inhibitor might be a pro-drug that is metabolically activated within the cell to its active form. This activation would not occur in a simple in vitro kinase assay.

  • Off-Target Effects in Cells: The observed cellular phenotype might be due to the inhibition of an unintended kinase or another cellular target that is not present in your in vitro assay.[8]

  • Assay Conditions: The ATP concentration in your in vitro assay can significantly impact the apparent potency of an ATP-competitive inhibitor.[9][10][11] Cellular ATP concentrations are typically in the millimolar range, while in vitro assays often use micromolar concentrations.[10]

Troubleshooting Guides

Problem 1: Low Potency or Lack of Inhibition in Biochemical Assays

You've synthesized a novel this compound derivative, but it shows weak (micromolar) or no inhibition against your target kinase in an in vitro assay.

Workflow for Troubleshooting Low Potency

A Low Potency Observed B Verify Compound Integrity & Purity A->B Purity >95%? C Optimize Assay Conditions B->C Yes F SAR Analysis & Redesign B->F No, Impure C->A No, Potency Improved D Re-evaluate Target Engagement C->D Still Low Potency? D->A No, Binding Observed E Consider Alternative Assay Formats D->E Confirmed No Binding? E->A No, Potency Improved E->F Still Low Potency?

Caption: Troubleshooting workflow for low inhibitor potency.

Step-by-Step Troubleshooting:

  • Verify Compound Integrity and Purity:

    • Action: Confirm the chemical structure and purity of your compound using methods like NMR, LC-MS, and HPLC. Impurities can interfere with the assay or misrepresent the concentration of the active compound.

    • Rationale: Even small amounts of a highly potent impurity could lead to misleading results. Conversely, if the compound has degraded, its effective concentration will be lower than expected.

  • Optimize In Vitro Assay Conditions:

    • Action: Systematically vary key assay parameters, including enzyme concentration, substrate concentration, and ATP concentration.[12] For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration.[9][10]

    • Rationale: The Cheng-Prusoff equation illustrates that for a competitive inhibitor, the IC50 increases linearly with the ATP concentration.[13] Performing assays at an ATP concentration close to the Km of the kinase can provide a more accurate measure of inhibitor potency.[10]

  • Confirm Target Engagement:

    • Action: Utilize biophysical techniques to directly measure the binding of your inhibitor to the target kinase. Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) can confirm physical interaction.[14]

    • Rationale: A lack of inhibition in a functional assay might be due to the inhibitor binding to a non-catalytic site or failing to induce the conformational change necessary for inhibition. Direct binding assays can decouple binding from functional activity.

  • Consider Alternative Assay Formats:

    • Action: If you are using a specific assay technology (e.g., fluorescence-based), try an alternative method such as a radiometric assay or a mobility shift assay.[15][16][17]

    • Rationale: Different assay formats have distinct sources of interference. Your compound might be interfering with the detection method of one assay but not another. For instance, some compounds can quench fluorescence, leading to artificially low signals.[17]

Problem 2: Off-Target Activity and Poor Selectivity

Your lead compound is potent against the primary target but also inhibits several other kinases, raising concerns about potential side effects.

Workflow for Enhancing Kinase Selectivity

A Poor Selectivity Identified B Comprehensive Kinome Profiling A->B C Structural Biology Analysis B->C Identify Structural Differences D Structure-Activity Relationship (SAR) Studies C->D E Computational Modeling D->E Guide Rational Design F Iterative Chemical Synthesis & Screening E->F F->B Synthesize & Test New Analogs

Caption: Workflow for improving inhibitor selectivity.

Step-by-Step Troubleshooting:

  • Comprehensive Kinome Profiling:

    • Action: Screen your inhibitor against a broad panel of kinases (kinome profiling) at a fixed concentration to identify off-targets.[13][14][18] Follow up with dose-response curves for any significant hits to determine their IC50 values.[13]

    • Rationale: A comprehensive profile provides a clear picture of the inhibitor's selectivity and helps prioritize which off-targets to address.[11]

  • Structural and Computational Analysis:

    • Action: If available, obtain the crystal structure of your inhibitor bound to the target kinase and key off-target kinases. If crystal structures are not available, use computational docking and molecular modeling to predict the binding modes.[19][20][21]

    • Rationale: Structural data reveals the specific molecular interactions responsible for binding to both on-target and off-target kinases.[4] This information is invaluable for rationally designing modifications to improve selectivity by introducing steric hindrance for off-targets or enhancing favorable interactions with the primary target.[6][7][22]

  • Structure-Activity Relationship (SAR) Studies:

    • Action: Synthesize a focused library of analogs based on the insights from structural and computational analyses. Modify specific positions on the this compound scaffold to exploit differences between the target and off-target kinases.[6][7][23]

    • Rationale: A systematic SAR study allows you to understand how different chemical modifications impact potency and selectivity, guiding the design of more refined inhibitors.[24] For instance, adding a bulky group at a position that is sterically constrained in an off-target but open in the primary target can significantly enhance selectivity.[4]

  • Cellular Target Engagement and Pathway Analysis:

    • Action: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your inhibitor engages the intended target in a cellular context.[17] Analyze the downstream signaling pathways to ensure that the observed cellular effects are consistent with the inhibition of the target kinase.

    • Rationale: In vitro selectivity does not always translate directly to cellular selectivity.[9] Confirming target engagement in cells and observing the expected downstream effects provides crucial validation of your inhibitor's mechanism of action.[25]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 of a this compound inhibitor using a luminescence-based assay that measures ADP production.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)[26]

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in kinase buffer. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction: a. Add 1 µL of the serially diluted inhibitor or control to the wells of the 384-well plate.[26] b. Add 2 µL of the kinase/substrate mixture to each well.[26] c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 2 µL of ATP solution to each well.[26] e. Incubate for 60 minutes at room temperature.[26]

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Convert the raw luminescence data to percent inhibition relative to the controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Starting ConditionRationale
ATP Concentration Equal to the Km of the kinaseBalances signal window with sensitivity for competitive inhibitors.[10]
Enzyme Concentration Titrate to achieve ~10-30% substrate turnoverEnsures the reaction is in the linear range.
Substrate Concentration Equal to or slightly above the KmProvides a robust signal without being wasteful.
Inhibitor Concentration 10-point, 3-fold serial dilutionCovers a wide concentration range to accurately determine the IC50.
DMSO Concentration <1%High concentrations of DMSO can inhibit some kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement by an inhibitor in intact cells or cell lysates by measuring changes in the thermal stability of the target protein.

Materials:

  • Cultured cells expressing the target kinase

  • This compound inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

  • Cell Treatment: a. Seed cells and grow to ~80% confluency. b. Treat cells with the desired concentration of the inhibitor or DMSO (vehicle) for a specified time (e.g., 1-4 hours).

  • Cell Lysis (Optional - for lysate-based CETSA): a. Harvest and wash the cells with PBS. b. Resuspend the cell pellet in lysis buffer and incubate on ice. c. Clarify the lysate by centrifugation.

  • Heat Treatment: a. Aliquot the cell suspension or lysate into PCR tubes. b. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control. c. Cool the samples at room temperature for 3 minutes.

  • Protein Fractionation: a. For intact cells, lyse them by freeze-thaw cycles. b. Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: a. Carefully collect the supernatant containing the soluble protein fraction. b. Quantify the protein concentration in each sample. c. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Interpretation: a. Plot the percentage of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. b. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates stabilization of the target protein upon inhibitor binding, confirming target engagement.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). National Institutes of Health.
  • Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). National Institutes of Health.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). National Center for Biotechnology Information.
  • Computational Modeling of Kinase Inhibitor Selectivity. (2010). ACS Publications.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2013). Taylor & Francis Online.
  • Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). National Institutes of Health.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2014). ResearchGate.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). ResearchGate.
  • Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays. (2016). Springer.
  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (2013). ResearchGate.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). National Center for Biotechnology Information.
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). National Center for Biotechnology Information.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information.
  • Kinase assays. (2020). BMG LABTECH.
  • discovery and SAR study of 1H-imidazo[4,5-h][13][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Royal Society of Chemistry.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). PubMed.
  • Why does my inhibitor not work in an in vitro kinase assay? (2016). ResearchGate.
  • Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). (2003). PubMed.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][13][19]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. (n.d.). ResearchGate.
  • 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. (2011). PubMed.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Publications.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024). PubMed.
  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). National Center for Biotechnology Information.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLOS.
  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2006). PubMed.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). National Center for Biotechnology Information.
  • discovery and SAR study of 1H-imidazo[4,5-h][13][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). PubMed.
  • Biological Activity of Naturally Derived Naphthyridines. (2023). National Center for Biotechnology Information.
  • 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. (2007). PubMed.
  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PubMed.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). ResearchGate.

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Technical Support Center: Mitigating Off-Target Effects of 2,6-Naphthyridin-1(2H)-one-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2,6-naphthyridin-1(2H)-one scaffold. This guide provides in-depth troubleshooting advice and practical strategies to identify, understand, and minimize off-target effects, ensuring the development of safer and more effective therapeutics.

The 2,6-naphthyridine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][2] However, this same feature can lead to a lack of selectivity, as the ATP-binding site is highly conserved across the human kinome.[3][4] Off-target interactions can lead to unexpected toxicity, reduced efficacy, and misleading experimental results, making their early identification and mitigation a critical step in drug discovery.[5][6]

This guide is structured to provide immediate, actionable solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with kinase inhibitors?

A1: Off-target effects are unintended interactions between a drug and proteins other than its primary therapeutic target.[5] For kinase inhibitors, this often means binding to multiple kinases beyond the intended one.[3] This promiscuity arises because the ATP-binding pocket, the target for most kinase inhibitors, is structurally similar across the kinome.[4] These unintended interactions can lead to a range of adverse outcomes, including cellular toxicity, unforeseen side effects in preclinical models, and ultimately, clinical trial failures.[6] Understanding and controlling these effects is paramount for developing safe and effective drugs.[7]

Q2: What makes the this compound scaffold susceptible to off-target effects?

A2: The this compound scaffold is adept at mimicking the adenine region of ATP, allowing it to act as a "hinge-binder" in the ATP pocket of kinases. This interaction is fundamental to its on-target activity. However, because hundreds of kinases share a similar hinge region, compounds built on this scaffold can inadvertently bind to many of them, leading to a broad off-target profile.[3] For instance, while a compound might be designed to inhibit FGFR4, it could also show activity against other FGFR family members or entirely different kinase families.[8]

Q3: What are the most common off-target profiles observed with this class of compounds?

A3: The most common off-targets for this compound-based kinase inhibitors are, unsurprisingly, other kinases.[9] It is not uncommon for a compound to show activity against dozens or even hundreds of kinases in broad-panel screening.[10] Additionally, due to their heterocyclic nature, these compounds can sometimes interact with other nucleotide-binding proteins or ion channels, such as the hERG potassium channel, which is a critical anti-target in safety pharmacology due to its association with cardiotoxicity.[4]

Troubleshooting Guides

This section addresses specific experimental challenges through a question-and-answer format, providing a systematic approach to problem-solving.

Scenario 1: Discrepancy Between Biochemical Potency and Cellular Activity

Q: My this compound compound is highly potent in an isolated enzyme (biochemical) assay, but it shows significant toxicity or a loss of apparent potency in cell-based assays. What's going on?

A: This is a classic indicator of off-target effects. The controlled environment of a biochemical assay only measures the interaction with your primary target. In a live cell, your compound is exposed to thousands of other proteins. The observed toxicity is likely due to the inhibition of one or more essential housekeeping kinases or other critical proteins.

Here is a systematic workflow to diagnose and address this issue:

cluster_0 Troubleshooting Workflow: Biochemical vs. Cellular Activity A Problem: High Biochemical Potency, Poor Cellular Profile B Step 1: In Silico Off-Target Prediction (e.g., SwissTargetPrediction, SEA) A->B Initial Hypothesis: Off-Target Effects C Step 2: Broad Kinome Profiling (e.g., KinomeScan, KINOMEpro) B->C Generate List of Potential Off-Targets D Step 3: Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) C->D Empirically Determine Off-Target Profile E Step 4: Hypothesis Testing (Rescue/Knockdown Experiments) D->E Confirm Target Engagement in a Cellular Context F Resolution: Identify Off-Target(s) Responsible for Toxicity E->F Validate Causal Link between Off-Target and Phenotype

Caption: Workflow for identifying off-targets.

Step-by-Step Experimental Protocol:

  • In Silico Off-Target Prediction: Before running expensive wet lab experiments, use computational tools to predict potential off-targets. This is done by comparing the structure of your compound to databases of known ligands. This step can provide an early warning of potential liabilities.

  • Broad Kinome Profiling: This is a critical step. Submit your compound to a commercial service that screens it against a large panel of kinases (often >400).[10][11][12] These services provide quantitative data on which kinases your compound binds to and with what affinity.

    • Data Interpretation: The results will be presented as a selectivity score or a tree-spot diagram, visually representing the off-target hits. Pay close attention to kinases that are inhibited with a potency close to your primary target.

    Hypothetical Kinome Screening Data for Compound X (Target: Kinase A)
    Kinase % Inhibition @ 1 µM
    Kinase A (On-Target) 98%
    Kinase B (Off-Target)95%
    Kinase C (Off-Target)88%
    Kinase D (Off-Target)65%
    ...and 50 other kinases<50%
  • Cellular Thermal Shift Assay (CETSA®): This technique confirms that your compound is engaging its target (and off-targets) inside intact cells.[13][14] The principle is that a protein becomes more thermally stable when a drug is bound to it. By heating cell lysates treated with your compound and measuring protein aggregation, you can confirm engagement. Mass spectrometry-based CETSA can provide a proteome-wide view of target engagement, helping to identify unexpected off-targets.[15][16]

  • Hypothesis-Driven Validation: Based on your kinome scan and CETSA data, you can now form a hypothesis. For example, "The observed toxicity is due to the inhibition of Kinase B." To test this, you can perform rescue experiments. For example, you can use siRNA to knock down Kinase B and see if this phenocopies the toxicity observed with your compound.

Scenario 2: Promising In Vitro Data but Poor In Vivo Efficacy/Toxicity

Q: My compound has a clean selectivity profile in vitro and good cellular potency, but it either doesn't work or shows unexpected toxicity in my animal models. What could be the issue?

A: This often points to a disconnect between simplified in vitro models and the complex biology of a whole organism. Potential causes include:

  • Off-target effects not captured by standard kinase panels.

  • Metabolism of your compound into an active or toxic metabolite.

  • Poor pharmacokinetic properties leading to insufficient target coverage or accumulation in sensitive tissues.

Troubleshooting Steps:

  • Expand Your Off-Target Search: Standard kinase panels are excellent but not exhaustive. Consider broader profiling against other protein families (e.g., GPCRs, ion channels, epigenetic targets). Also, use proteome-wide CETSA to look for binders in an unbiased manner.[16]

  • Metabolite Identification and Profiling: Incubate your compound with liver microsomes to generate metabolites. Then, test these metabolites in your on-target and off-target assays. It's possible that a metabolite, not the parent drug, is responsible for the in vivo observations.

  • Evaluate In Vivo Target Engagement: It is crucial to confirm that your drug is reaching its intended target in the animal model at a sufficient concentration to exert a therapeutic effect. This can be done by taking tissue samples from treated animals and performing a Western blot for a downstream phosphorylation marker of your target kinase.

Medicinal Chemistry Strategies to Reduce Off-Target Effects

Once you have identified a problematic off-target, the next step is to use medicinal chemistry to design it out. The goal is to reduce affinity for the off-target while maintaining or improving potency for the on-target.

Q: I've identified a specific kinase that is causing off-target toxicity. How can I modify my this compound lead compound to be more selective?

A: This is where structure-based drug design becomes invaluable.[17][18] By understanding the subtle differences between the on-target and off-target binding pockets, you can introduce modifications to your compound that exploit these differences.

cluster_1 Structure-Based Selectivity Enhancement A Obtain Co-Crystal Structures: - Compound with On-Target - Compound with Off-Target B Analyze Binding Pockets: Identify Differences in: - Size (Gatekeeper Residue) - Shape - Amino Acid Properties A->B Structural Comparison C Design New Analogs: - Introduce Bulky Groups to Clash  with Off-Target - Add Groups to Form Favorable  Interactions with On-Target B->C Rational Design D Synthesize and Test Analogs: - On-Target Potency - Off-Target Potency - Cellular Activity C->D SAR Generation E Iterate and Optimize D->E Refine Design E->B New Structural Insights

Caption: Exploiting on-target vs. off-target binding pockets.

Key Strategies:

  • Exploit the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket deep within the ATP-binding site. The size of this residue varies between kinases. If your on-target has a small gatekeeper (e.g., glycine, alanine) and your off-target has a large one (e.g., methionine, phenylalanine), you can add a bulky group to your inhibitor that will be accepted by the on-target but will sterically clash with the off-target.[3]

  • Target Non-Conserved Residues: While the hinge region is highly conserved, surrounding residues are more variable. Look for opportunities to form hydrogen bonds or hydrophobic interactions with residues that are unique to your on-target.[19]

  • Bioisosteric Replacement: A bioisostere is a chemical substituent that can replace another group without significantly changing the molecule's biological activity.[20][21] However, a bioisosteric replacement can subtly alter the shape and electronic properties of your compound, which can be enough to disrupt binding to an off-target.[22][23] For example, replacing a methoxy group with a trifluoromethyl group can have profound effects on selectivity.

    Common Bioisosteric Replacements to Modulate Selectivity
    Original Group Potential Bioisosteres
    Carboxylic AcidTetrazole, Acylsulfonamide
    Phenyl RingPyridine, Thiophene, Cyclohexyl
    AmideReverse Amide, 1,2,4-Oxadiazole
    MethylChlorine, Trifluoromethyl

By systematically applying these troubleshooting and medicinal chemistry strategies, researchers can overcome the inherent challenges of the this compound scaffold and develop highly selective and safe drug candidates.

References

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Technical Support Center: Structural Characterization of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural characterization of 2,6-naphthyridin-1(2H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The unique electronic and structural properties of this molecule can present several challenges during analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure accurate structural elucidation.

Section 1: The Overarching Challenge - Tautomerism

The most significant pitfall in the characterization of this compound is its potential to exist in multiple tautomeric forms. This phenomenon, known as tautomerism, involves the migration of a proton, leading to constitutional isomers that are in dynamic equilibrium.[1][2][3] Understanding this equilibrium is fundamental to interpreting any spectroscopic data correctly.

Frequently Asked Questions (FAQs) on Tautomerism

Q1: What are the primary tautomeric forms of this compound?

The this compound scaffold can exist in at least two primary tautomeric forms: the lactam (amide) form and the lactim (enolic) form. The lactam form is generally the more stable and predominant tautomer, but the equilibrium can be influenced by solvent, temperature, and pH.[4][5]

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Q2: How does tautomerism complicate spectral interpretation?

The presence of multiple tautomers in solution can lead to:

  • NMR Spectroscopy: Averaged signals or the appearance of two distinct sets of signals, depending on the rate of interconversion. This can cause confusion in assigning protons and carbons.

  • UV-Vis Spectroscopy: Changes in the chromophore system between tautomers will result in different absorption maxima (λmax).[6]

  • IR Spectroscopy: The lactam form will show a characteristic C=O stretch (around 1650-1680 cm⁻¹), while the lactim form will exhibit an O-H stretch (around 3200-3600 cm⁻¹) and a C=N stretch.[7]

Q3: Which analytical techniques are best suited to confirm the dominant tautomeric form in solution?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, ¹H and ¹³C NMR can definitively identify the dominant species. For the lactam form, you would expect to see an N-H proton signal and a carbonyl carbon signal (~160-170 ppm). For the lactim form, you would observe an O-H proton and the absence of a carbonyl signal in that region, with the C1 carbon appearing at a different chemical shift.

Section 2: Troubleshooting NMR Spectroscopy

NMR is indispensable for structural elucidation, but the nuanced nature of the this compound scaffold requires careful experimental design and data interpretation.[6]

Common NMR-Related Issues and Solutions

Q1: My ¹H NMR spectrum shows a very broad signal for the N-H proton, or it's missing entirely. What is happening?

Cause: This is a classic sign of chemical exchange. The N-H proton is acidic and can exchange with residual water in the NMR solvent or with other molecules. This exchange process can occur on a timescale that leads to signal broadening. In some cases, rapid exchange can broaden the signal into the baseline, making it seem to disappear.[8]

Troubleshooting Protocol: D₂O Exchange Experiment

This is a definitive experiment to confirm the presence of an exchangeable proton (N-H or O-H).

  • Acquire Standard ¹H NMR: Dissolve your sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of the suspected N-H proton.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum.

  • Analyze: The N-H proton will exchange with a deuterium atom from D₂O. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear. This confirms its identity as an exchangeable proton.

Q2: The chemical shifts in my spectrum do not align with expected or literature values. Why the discrepancy?

Cause: The chemical shifts of protons, especially those on a heterocyclic system, are highly sensitive to their electronic environment. Several factors can cause significant shifts:[8]

  • Solvent Effects: The choice of deuterated solvent has a profound impact. Aromatic solvents like benzene-d₆ can induce significant upfield shifts due to anisotropic effects. Polar protic solvents like methanol-d₄ can form hydrogen bonds, altering electron density and chemical shifts.[9][10]

  • Concentration: At higher concentrations, intermolecular interactions such as π-π stacking can occur, shielding protons and causing upfield shifts.

  • Tautomeric Equilibrium: If the solvent shifts the tautomeric equilibrium, the observed chemical shifts will change accordingly.

Data Summary: Impact of Solvent on Proton Chemical Shifts

SolventTypical Residual Peak (ppm)General Effect on Aromatic ProtonsCausality
CDCl₃ 7.26Relatively neutral referenceLow polarity, minimal specific interactions.
DMSO-d₆ 2.50Downfield shiftHigh polarity, hydrogen bond acceptor, can stabilize polar ground states.
Acetone-d₆ 2.05Moderate downfield shiftPolar aprotic, good solvent for many heterocycles.
Methanol-d₄ 3.31Variable, can form H-bondsProtic solvent, can act as H-bond donor and acceptor, may accelerate N-H exchange.[8]
Benzene-d₆ 7.16Significant upfield shiftAromatic solvent interacts with the π-system of the analyte, causing shielding (anisotropic effect).

Note: Data compiled from standard NMR solvent charts.[9][10]

Q3: I am struggling with the unambiguous assignment of the aromatic protons. How can I resolve this?

Cause: The protons on the two rings of the naphthyridinone core can have similar chemical shifts and complex splitting patterns, making 1D NMR assignment challenging.

Solution: 2D NMR Workflow

A combination of 2D NMR experiments is required for definitive assignment. This workflow provides a self-validating system for structural confirmation.

NMR_Workflow cluster_workflow 2D NMR Workflow for Structural Elucidation H1 Acquire ¹H NMR (Identify proton signals and integrations) COSY ¹H-¹H COSY (Identify adjacent protons, J-coupling) H1->COSY Establishes spin systems HSQC ¹H-¹³C HSQC (Correlate protons to directly attached carbons) H1->HSQC Links ¹H and ¹³C data HMBC ¹H-¹³C HMBC (Correlate protons to carbons 2-3 bonds away) COSY->HMBC Confirms connectivity within fragments HSQC->HMBC Provides starting points for long-range correlations Structure Final Structure Assignment HMBC->Structure Assembles the molecular skeleton

Caption: A logical workflow for unambiguous NMR-based structural assignment.

  • ¹H-¹H COSY: Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This will reveal the connectivity of protons within each ring.

  • ¹H-¹³C HSQC: Correlates each proton directly to the carbon it is attached to. This is essential for assigning carbon chemical shifts.

  • ¹H-¹³C HMBC: This is the key experiment for piecing the puzzle together. It shows correlations between protons and carbons that are 2-3 bonds away. This allows you to "walk" across the molecule, for example, from a proton on one ring to a carbon on the other, confirming the fusion of the rings and the position of substituents.

Section 3: Troubleshooting Mass Spectrometry

Mass spectrometry (MS) is crucial for confirming molecular weight and providing clues about the structure through fragmentation patterns.[11]

Common MS-Related Issues and Solutions

Q1: The molecular ion peak in my spectrum does not match the calculated exact mass of my compound.

Cause: In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), you rarely observe the radical cation (M⁺•). Instead, you will see a pseudomolecular ion.

  • Positive Ion Mode: The most common ion is the protonated molecule, [M+H]⁺ . Its m/z will be one unit higher than the monoisotopic mass of your neutral molecule. You may also see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common contaminants.

  • Negative Ion Mode: You might observe the deprotonated molecule, [M-H]⁻ .

Troubleshooting Step: Always calculate the expected mass of the [M+H]⁺ ion (monoisotopic mass + mass of a proton) and look for this peak first in your positive ion mode spectrum.

Q2: I'm having difficulty interpreting the fragmentation pattern. What are the expected losses?

Cause: The fragmentation of the naphthyridinone core is influenced by the stability of the aromatic system and the presence of the lactam group. While exact patterns depend on the specific derivative and the MS method used, some common fragmentation pathways can be anticipated.[12]

Proposed Fragmentation Pathway (Electron Ionization - EI)

The initial molecular ion (M⁺•) is a high-energy species that will readily fragment.

Fragmentation M [M]⁺• (Molecular Ion) M_CO [M-CO]⁺• (Loss of Carbon Monoxide) M->M_CO - CO M_HCN [M-HCN]⁺• (Loss of Hydrogen Cyanide) M->M_HCN - HCN (from pyridine ring) M_CO_HCN [M-CO-HCN]⁺• M_CO->M_CO_HCN - HCN M_HCN->M_CO_HCN - CO Fragments Further Fragments M_CO_HCN->Fragments

Caption: A plausible EI-MS fragmentation pathway for the core scaffold.

  • Loss of Carbon Monoxide (-CO): This is a very common fragmentation for lactams and cyclic ketones. Look for a peak at m/z = [M - 28].

  • Loss of Hydrogen Cyanide (-HCN): The pyridine ring can fragment by losing HCN. Look for a peak at m/z = [M - 27].

  • Sequential Losses: You may observe ions resulting from sequential losses, such as [M-CO-HCN]⁺•.

Section 4: Troubleshooting X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the structure in the solid state.[13] However, it is not without its own set of pitfalls.

Common Crystallography-Related Issues and Solutions

Q1: My crystal structure shows one tautomer, but my NMR data suggests it might be different in solution. Which one is correct?

Both are correct for their respective states. A crystal structure is a "snapshot" of the molecule in the highly ordered, low-energy environment of the crystal lattice.[13] Intermolecular forces, particularly hydrogen bonding, can strongly favor one tautomer over another, which may not be the most stable tautomer in solution.

Validation Protocol:

  • Acknowledge the Limitation: State clearly that the crystal structure represents the solid-state conformation.

  • Use Solution-State Data: Rely on NMR data (from various solvents, if necessary) to define the structure and tautomeric preference in solution.

  • Correlate and Explain: Analyze the hydrogen bonding and crystal packing in your X-ray structure. Often, you can rationalize why a particular tautomer is favored in the solid state (e.g., formation of stable hydrogen-bonded dimers or tapes).[14]

Q2: The refinement of my structure is poor, with high B-factors and ambiguous electron density, especially around the lactam group. What does this indicate?

Cause: This can be due to several factors:

  • Poor Crystal Quality: The primary reason for poor diffraction data and subsequent refinement issues.

  • Disorder: The molecule or parts of it may be disordered in the crystal, occupying multiple positions. This is common with flexible side chains.

  • Incorrect Tautomer/Isomer Assignment: If you are trying to fit the wrong tautomer into the electron density, the refinement will be poor.

Troubleshooting Steps:

  • Assess Data Quality: Before extensive refinement, check the quality of your diffraction data (resolution, completeness, I/σI).

  • Check B-factors: High atomic displacement parameters (B-factors) indicate that an atom is moving significantly or is positionally disordered.[15] If the entire molecule has high B-factors, it may be a sign of overall poor crystal quality.

  • Difference Fourier Maps: Examine the residual electron density maps (Fo-Fc). Positive peaks may indicate missing atoms (or an alternative conformation), while negative peaks can suggest atoms that are incorrectly placed.

  • Test Alternative Models: If tautomerism is possible, try refining the structure using the alternative tautomer to see if it provides a better fit to the electron density and results in lower R-factors and more reasonable B-factors.

References

  • Benchchem. A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • El-Abadelah, M. M., et al. (2002). TAUTOMERISM AND X-RAY CRYSTAL STRUCTURE OF DIHYDRO-5H-1,3,4...
  • Kim, J., et al. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E.
  • ResearchGate. (n.d.). Synthesis of 2H-benzo[b][6][17]naphthyridin-1-one and...
  • Vennila, A., et al. (n.d.). 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h][6][17]naphthyridin-6-amine. Acta Crystallographica Section E.
  • ResearchGate. (2025). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][17]naphthyridines.
  • Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.
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Technical Support Center: Optimizing 2,6-Naphthyridin-1(2H)-one Analogs for Superior Pharmacokinetic Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 2,6-naphthyridin-1(2H)-one scaffold. This class of compounds holds significant promise, with a privileged structure found in numerous biologically active agents.[1][2][3][4] However, translating potent in vitro activity into in vivo efficacy is often hampered by suboptimal pharmacokinetic (PK) properties. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by medicinal chemists and drug development scientists working with this scaffold. We will explore the causality behind common PK challenges and provide actionable, step-by-step strategies for structural modification and experimental evaluation.

Frequently Asked Questions & Troubleshooting Guides

Q1: My lead this compound analog shows high potency in enzymatic assays but performs poorly in cell-based assays and has low oral bioavailability in animal models. Where do I start troubleshooting?

A1: This is a classic "in vitro-in vivo" disconnect, often rooted in poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] The first step is to systematically profile the compound's fundamental physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) attributes to identify the specific liability.[6] A tiered approach is most efficient.

Initial Investigation Workflow:

  • Assess Fundamental Physicochemical Properties: Poor absorption and distribution are frequently linked to inherent molecular properties.[7]

    • Aqueous Solubility: Is the compound soluble enough in physiological buffers?

    • Lipophilicity (LogP/LogD): Is the molecule too greasy or too polar? An optimal LogP for oral absorption is often cited as being between 1 and 3.

  • Evaluate Membrane Permeability: The compound must cross the intestinal wall to be absorbed.

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A quick, cell-free method to assess passive diffusion.[8]

  • Determine Metabolic Stability: Rapid breakdown by liver enzymes is a primary cause of low bioavailability.

    • Liver Microsomal Stability Assay: Measures the rate of clearance by key metabolic enzymes (e.g., Cytochrome P450s).[8]

The following diagram outlines a logical workflow for diagnosing the primary PK issue.

PK_Troubleshooting_Workflow start Poor In Vivo / Cell-Based Activity assay assay start->assay Characterize ADME result_sol result_sol assay->result_sol Solubility Assay result_perm result_perm assay->result_perm Permeability Assay (e.g., PAMPA) result_met result_met assay->result_met Metabolic Stability (e.g., Microsomes) result result strategy strategy strategy_sol Improve Solubility (See Q2) result_sol->strategy_sol Low Solubility strategy_perm Enhance Permeability (See Q3) result_perm->strategy_perm Low Permeability strategy_met Block Metabolism (See Q4) result_met->strategy_met High Clearance

Caption: Initial workflow for diagnosing PK liabilities.

This initial screen will categorize the primary problem—solubility, permeability, or metabolism—and guide your subsequent optimization strategy.

Q2: My this compound analog has very low aqueous solubility (<1 µM), which is causing inconsistent results in my biological assays. How can I address this?

A2: Poor aqueous solubility is a frequent challenge with planar, aromatic scaffolds like naphthyridinones.[9] Improving solubility is critical not only for reliable in vitro data but also for achieving adequate drug exposure in vivo. Strategies can be divided into chemical modifications and formulation approaches.[10][11]

Table 1: Strategies for Solubility Enhancement

StrategyMechanismExample Modification on Naphthyridinone CoreConsiderations
Introduce Ionizable Groups Forms a highly soluble salt at physiological pH (pH 7.4).[10]Add a basic amine (e.g., piperidine, morpholine) to a side chain.May increase polar surface area (PSA), potentially reducing permeability. Ensure pKa is appropriate.
Reduce Lipophilicity (LogP) "Like dissolves like"; reducing greasiness improves interaction with water.Replace a phenyl group with a more polar pyridyl group. Add hydroxyl or methoxy groups.Can negatively impact potency if the lipophilic group is in a key binding pocket.
Disrupt Crystal Packing (π-π stacking) Breaking planarity and symmetry reduces the crystal lattice energy, making it easier for solvent to break apart the solid.Introduce a non-planar substituent (e.g., a spirocycle). Add a bulky group like tert-butyl.May sterically hinder binding to the target protein.
Formulation Approaches Uses excipients to keep the compound in solution for experimental purposes.[9]Use co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween® 80), or cyclodextrins.[10][12][13]Primarily for in vitro use. High DMSO can be toxic to cells. Not a solution for inherent poor solubility in vivo.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a rapid assessment of solubility in a buffer system.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM theoretical concentration with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 50:50 mixture of acetonitrile:water.

  • Calculation: The measured concentration is the kinetic solubility of your compound under these conditions.

Q3: My compound is soluble but shows low permeability in a PAMPA/Caco-2 assay. What structural modifications can improve its ability to cross cell membranes?

A3: Low permeability suggests the molecule is either too polar or too large to efficiently pass through the lipid bilayers of cell membranes. The key is to balance lipophilicity and polarity.

  • Increase Lipophilicity (LogD): Passive diffusion is driven by a molecule's ability to partition into the lipid membrane.

    • Strategy: Systematically add small, lipophilic groups. For instance, replace a hydroxyl group with a methoxy group or add methyl or ethyl substituents to the aromatic rings.

    • Caution: Over-increasing lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity. Aim for a LogD (at pH 7.4) in the 1-3 range.

  • Reduce Polar Surface Area (PSA): PSA is the surface sum over all polar atoms, primarily oxygens and nitrogens. A high PSA (>140 Ų) is often associated with poor oral absorption.

    • Strategy: Mask polar groups. For example, converting a carboxylic acid to a methyl ester or an amide can significantly reduce PSA. An intramolecular hydrogen bond can also "hide" polarity.

  • Reduce Hydrogen Bond Donors (HBD): The number of O-H and N-H bonds is a key factor.

    • Strategy: N-methylation of secondary amines or amides is a common and effective strategy to reduce HBD count and often improves permeability.

Q4: My lead compound is rapidly metabolized in human liver microsome (HLM) assays. How can I identify and block the sites of metabolism on the this compound core?

A4: The this compound scaffold has several potential "hotspots" for metabolic attack by Cytochrome P450 enzymes. Identifying these sites is the first step toward rationally designing more stable analogs.

Common Metabolic Liabilities ("Hotspots"):

The diagram below highlights common sites of metabolism on a generic this compound structure.

Metabolic_Hotspots Potential Metabolic Liabilities cluster_0 This compound Core core core N_Dealkylation N-Dealkylation (if R1 is alkyl) - Rapid clearance pathway. N_Dealkylation->pos1 Aromatic_Hydroxylation Aromatic Hydroxylation - Electron-rich positions on rings are susceptible. Aromatic_Hydroxylation->pos2 Lactam_Hydrolysis Lactam Hydrolysis - Less common for P450s, but possible via other hydrolases. Lactam_Hydrolysis->pos3 Benzylic_Oxidation Benzylic Oxidation (if R2 is benzyl) - Oxidation of CH adjacent to an aryl group. Benzylic_Oxidation->pos4

Caption: Common metabolic hotspots on the naphthyridinone scaffold.

Strategies to Block Metabolism:

  • "Metabolite Guided" Design: The most precise approach is to first identify the metabolites of your lead compound using LC-MS analysis of the microsomal assay sample. This tells you exactly where the molecule is being modified.

  • Deuterium Replacement: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of C-H bond cleavage (the kinetic isotope effect).[14] This is a very subtle modification that is unlikely to alter pharmacology.

  • Steric Hindrance: Introduce a bulky group (e.g., tert-butyl) near the metabolic hotspot to physically block the enzyme from accessing it.

  • Electronic Modification: Introduce electron-withdrawing groups, such as fluorine or a trifluoromethyl group, onto aromatic rings. This makes the ring less electron-rich and thus less susceptible to oxidative attack by P450 enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) and an NADPH regenerating system on ice.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and HLMs (final concentration typically 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Q5: What are some effective bioisosteric replacement strategies for the this compound core to fine-tune PK properties while maintaining biological activity?

A5: Bioisosteric replacement is a powerful medicinal chemistry strategy to optimize molecular properties.[14][15][16] A bioisostere is a functional group or molecule that has similar physical or chemical properties and broadly similar biological effects to another chemical compound.[15]

Table 2: Bioisosteric Replacements for the Naphthyridinone Scaffold

Original GroupBioisosteric ReplacementPotential PK ImprovementRationale
Lactam C=O Sulfoximine, SulfonamideImproved metabolic stability, modulated polarity.These groups can mimic the hydrogen bond accepting properties of the carbonyl oxygen but are often more resistant to hydrolysis.
Phenyl Ring Pyridine, Pyrimidine, ThiopheneIncreased solubility, reduced metabolic liability.[17]The introduction of heteroatoms increases polarity and can provide a "metabolic handle" away from the core. It also disrupts lipophilicity.
Hydrogen (on aryl ring) FluorineBlocked metabolic oxidation, improved membrane permeability.Fluorine is small and highly electronegative. It can block P450 oxidation at that position and lower the pKa of nearby amines, which can improve permeability.
Methyl Group Trifluoromethyl (CF₃)Increased metabolic stability, enhanced binding affinity.The C-F bond is much stronger than a C-H bond, making it resistant to oxidation. CF₃ is also highly lipophilic and can form unique interactions with the target.

The following diagram illustrates some of these concepts.

Bioisostere_Strategy core This compound Core original_phenyl Phenyl core->original_phenyl Aryl Group original_H Hydrogen core->original_H Aryl C-H original_lactam C=O core->original_lactam Lactam Moiety original original replacement replacement replacement_pyridine Pyridyl / Pyrimidyl (Improves solubility) original_phenyl->replacement_pyridine Replace with replacement_F Fluorine (Blocks metabolism) original_H->replacement_F Replace with replacement_sulfoximine Sulfoximine (Modulates polarity) original_lactam->replacement_sulfoximine Replace with

Caption: Bioisosteric replacement strategies for key moieties.

When choosing a bioisostere, it is crucial to consider the structure-activity relationship (SAR).[18] A replacement that improves PK properties at the expense of target potency is not a productive modification. Therefore, each new analog must be tested for both its PK profile and its biological activity.

References

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Technical Support Center: Navigating Resistance to 2,6-Naphthyridin-1(2H)-one Based Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating 2,6-naphthyridin-1(2H)-one based therapies. This guide is designed to provide practical, field-proven insights into identifying, characterizing, and overcoming resistance mechanisms encountered during your experiments. The 2,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, giving rise to compounds that target a range of proteins critical to disease progression, including various kinases (e.g., FGFR4, CDK5), heat shock proteins (Hsp90), and chemokine receptors.[1][2][3][4] As with any targeted therapy, the emergence of resistance is a significant challenge. This document provides a structured approach to troubleshooting common experimental hurdles and elucidating the underlying biology of resistance.

Section 1: Understanding the Landscape of Resistance

Before diving into specific experimental issues, it's crucial to understand the potential ways a cancer cell can evade the effects of a this compound based inhibitor. Resistance is rarely a single event; it's an adaptive process involving multiple potential molecular strategies.[5][6]

Key Mechanisms of Acquired Drug Resistance:

  • Target Alteration: The most direct mechanism, where mutations or modifications in the target protein (e.g., a kinase) prevent the drug from binding effectively.[6]

  • Drug Efflux and Sequestration: Increased expression of efflux pumps (like P-glycoprotein) actively removes the drug from the cell, preventing it from reaching its target.[5] Alternatively, cells may produce proteins that bind and sequester the drug.[5]

  • Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of the primary target, thus maintaining proliferation and survival.[7]

  • Metabolic Reprogramming: Alterations in cellular metabolism can provide the necessary building blocks and energy for survival despite the presence of the inhibitor.[8]

  • Drug Inactivation: The cell may produce enzymes that chemically modify and inactivate the therapeutic agent.[5]

Below is a diagram illustrating these potential resistance pathways.

cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Drug This compound Inhibitor Target Target Protein (e.g., Kinase, Hsp90) Drug->Target Inhibition Response Apoptosis / Cell Cycle Arrest Target->Response Signal Transduction R1 1. Target Alteration (Mutation) Target->R1 Efflux Efflux Pump (e.g., P-gp) Efflux->Drug R2 2. Efflux Pump Upregulation Efflux->R2 Bypass Bypass Pathway Bypass->Response Alternative Signaling R3 3. Bypass Pathway Activation Bypass->R3 Metabolism Altered Metabolism R4 4. Metabolic Reprogramming Metabolism->R4

Caption: Potential mechanisms of resistance to targeted therapies.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a direct question-and-answer format.

Part A: Cell-Based Assay & IC50 Determination

Question 1: My IC50 values are inconsistent and not reproducible between experiments. What are the most likely causes?

Answer: This is a very common issue that usually stems from subtle variations in experimental setup.[9] Inconsistency can be traced to two main sources: biological factors and technical factors.[9]

  • Biological Factors:

    • Cell Passage Number: As cells are passaged, their characteristics can change. High passage numbers can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent, low passage number range for a series of experiments.[10]

    • Cell Confluency: Cells should be in the exponential (log) growth phase when you add the drug.[11] Plating cells that are over-confluent or, conversely, too sparse will yield variable results. Aim for 70-80% confluency at the time of plating.[11]

    • Mycoplasma Contamination: This is a frequent and often undetected problem that significantly alters cell behavior and drug response. Regularly test your cell cultures for mycoplasma.

  • Technical Factors:

    • Inconsistent Cell Seeding: A non-homogenous cell suspension is a primary culprit. Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[9]

    • Compound Solubility: Ensure your this compound derivative is fully dissolved in your vehicle (e.g., DMSO) and doesn't precipitate when diluted in media. Visually inspect your dilutions.

    • Reagent Variability: Use the same batch of media, serum, and assay reagents (e.g., MTT, CellTiter-Glo®) for all experiments you intend to compare directly.

Problem Source Underlying Cause Recommended Solution
Biological Variability Cell passage number too high or inconsistent.Establish a passage number limit (e.g., <20) and record it for every experiment.[10]
Cells not in exponential growth phase.Plate cells when the source flask is 70-80% confluent.[11]
Mycoplasma contamination.Regularly test cultures using a reliable method (e.g., PCR-based). Discard contaminated stocks.
Technical Variability Uneven cell seeding in multi-well plates.Gently swirl the cell suspension between pipetting each set of wells. Use reverse pipetting.[9]
"Edge Effect" in 96-well plates.Fill peripheral wells with sterile PBS or media and do not use them for experimental data.[9]
Compound precipitation upon dilution.Check solubility limits. Consider a brief sonication of the stock solution. Visually inspect media after adding the compound.
Inaccurate serial dilutions.Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment.

Question 2: I'm observing a high degree of variability between my technical replicates within the same plate. How can I improve this?

Answer: High well-to-well variability often points to procedural inconsistencies during plate setup.

  • The "Edge Effect": The outer wells of a 96-well plate are prone to increased evaporation during incubation, which concentrates media components and your test compound, affecting cell viability.[9] The standard practice is to mitigate this by filling the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and excluding them from your data analysis.[9]

  • Pipetting Technique: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability.[9] Always ensure your pipettes are calibrated. When seeding cells, mix the suspension frequently. When adding drugs, ensure the pipette tip is below the surface of the media to avoid splashing and inaccurate dosing.

  • Air Bubbles: Bubbles in wells can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles during pipetting. If they form, they can sometimes be dislodged with a sterile pipette tip.

Start High Variability in Replicates? CheckEdge Are you using the outer wells? Start->CheckEdge CheckPipetting Is your pipetting technique consistent? CheckEdge->CheckPipetting No SolEdge Solution: Exclude outer wells. Fill with sterile PBS. CheckEdge->SolEdge Yes CheckSeeding Is the cell suspension homogenous? CheckPipetting->CheckSeeding Yes SolPipetting Solution: Calibrate pipettes. Use consistent technique. Avoid bubbles. CheckPipetting->SolPipetting No SolSeeding Solution: Mix suspension frequently during plating. Use reverse pipetting. CheckSeeding->SolSeeding No End Reduced Variability CheckSeeding->End Yes SolEdge->CheckPipetting SolPipetting->CheckSeeding SolSeeding->End

Caption: Troubleshooting logic for high replicate variability.

Part B: Developing and Characterizing Resistant Cell Lines

Question 3: I need to study resistance to my this compound compound. How do I generate a resistant cell line?

Answer: The most common method for generating an in vitro model of acquired resistance is through continuous, long-term exposure to escalating concentrations of the drug.[12][13] This process mimics the selective pressure that leads to clinical resistance.[8] See the detailed protocol in Section 3.

Start Parental Cell Line (Sensitive) Step1 Treat with IC20-IC50 of Drug Start->Step1 Step2 Monitor Cell Growth (Wait for recovery) Step1->Step2 Step3 Gradually Increase Drug Concentration Step2->Step3 Step4 Repeat Cycle (Weeks to Months) Step3->Step4 Step4->Step2 Cycle Check Confirm Resistance (Shift in IC50) Step4->Check End Drug-Resistant Cell Line Check->Step3 No Shift, Continue Escalation Check->End Significant Shift

Caption: Workflow for generating a drug-resistant cell line.

Question 4: I've successfully generated a resistant cell line (IC50 is >10-fold higher). What are the first steps to determine the mechanism of resistance?

Answer: A multi-pronged approach is best. Start with the most common and "easiest" to measure mechanisms.

  • Confirm Target Engagement: First, ensure the drug is still unable to inhibit its target in the resistant cells.

  • Assess Target Protein Levels: Use Western blotting to compare the expression level of the target protein (e.g., FGFR4, Hsp90) in your parental (sensitive) and resistant cell lines. A significant decrease in target expression is a possible resistance mechanism.[7]

  • Check for Efflux Pump Upregulation: A very common mechanism for multi-drug resistance is the upregulation of ABC transporters like P-glycoprotein (MDR1/ABCB1).[8] Use Western blotting to check for increased expression of these pumps.

  • Investigate Bypass Pathways: Look at the signaling pathways downstream and parallel to your target. For example, if your compound inhibits a kinase in the MAPK pathway, use phospho-specific antibodies in a Western blot to see if resistant cells have activated a parallel pathway like PI3K/Akt to maintain proliferation.[12]

  • Sequence the Target Gene: If the above steps don't yield an answer, the next logical step is to sequence the coding region of the target gene from the resistant cells to check for point mutations in the drug-binding pocket.[14]

Part C: Western Blot Troubleshooting

Question 5: I'm performing a Western blot to compare protein levels, but I'm getting no signal or a very weak signal. What should I do?

Answer: This is a common Western blot issue with several potential causes. Systematically check each step of the process.[15]

Potential Cause Troubleshooting Solution(s)
Low Target Protein Abundance Increase the amount of protein loaded per well.[15] Use a positive control lysate known to express the protein. Consider immunoprecipitation to enrich your target protein.[15]
Inefficient Protein Transfer Confirm transfer by staining the membrane with Ponceau S after transfer.[16] Ensure the gel and membrane are in tight contact with no air bubbles. Optimize transfer time and voltage, especially for very large or small proteins.
Inactive/Incorrect Antibodies Increase the primary antibody concentration or incubate overnight at 4°C.[15] Ensure the secondary antibody is specific to the host species of the primary antibody.[17] Use fresh antibody dilutions; repeated use can lower the effective concentration.[15]
Inactive Detection Reagent Ensure your ECL substrate components have not expired and are mixed correctly just before use.
Excessive Washing Over-washing, especially with harsh detergents, can strip antibodies from the membrane. Reduce the duration or number of wash steps.[17]

Section 3: Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line by Dose Escalation

This protocol describes a method for generating a cancer cell line with acquired resistance through continuous exposure to a this compound based therapeutic.[12][13]

Materials:

  • Parental cancer cell line of interest

  • Your this compound compound

  • Complete cell culture medium and flasks

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Initial Sensitivity Assessment: First, accurately determine the IC50 of your compound in the parental cell line.[8]

  • Initial Exposure: Treat the parental cell line with the compound at a concentration equal to its IC20 or IC50 value.[8][18]

  • Culture and Recovery: Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. Initially, you will observe significant cell death and slowed proliferation. Allow the surviving cells to recover and repopulate the flask to ~80% confluency. This can take several days to weeks.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, subculture them and increase the drug concentration by a factor of 1.5 to 2.[12]

  • Repeat and Monitor: Repeat Step 3 and 4. This is a long-term process that can take 3-12 months.

  • Periodic Characterization: Every 4-6 weeks, perform a cell viability assay to determine the IC50 of the treated population. Compare this to the parental line. A rightward shift in the dose-response curve indicates the development of resistance.[13]

  • Establish the Resistant Line: Once a significant and stable increase in IC50 is achieved (e.g., >10-fold), the line is considered resistant.

  • Maintenance: Maintain the established resistant cell line in a medium containing a constant concentration of the drug (typically the concentration at which they were selected) to ensure the stability of the resistant phenotype.[13] It is also critical to freeze down vials of the resistant cells at various stages.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays.
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  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
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Technical Support Center: Optimizing Microwave Synthesis of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of 2,6-naphthyridin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing microwave technology to accelerate the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of complex molecules by offering dramatic rate enhancements, higher yields, and improved purity profiles compared to conventional heating methods.[1][2][3][4] This is achieved through efficient and rapid volumetric heating via direct coupling of microwave energy with polar molecules in the reaction mixture.[5][6][7][8] However, harnessing this power requires a nuanced understanding of the key reaction parameters. This guide provides a structured approach to mastering the synthesis of this compound, a scaffold of significant interest in medicinal chemistry.[9][10]

Fundamental Reaction Pathway

The synthesis of the this compound core often involves the cyclization of appropriately substituted pyridine precursors. A common and effective route starts from 3-cyanopyridine derivatives, which undergo intramolecular cyclization under microwave irradiation. Understanding this transformation is the first step in optimization.

cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 3-Cyanopyridine Derivative MW Microwave Irradiation (Temp, Time, Power) SM1->MW SM2 Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) SM2->MW Product This compound Scaffold MW->Product Intramolecular Cyclization Base Base (e.g., NaOEt, DBU) Base->MW Solvent Polar Solvent (e.g., EtOH, DMF) Solvent->MW

Caption: Simplified workflow for the microwave-assisted synthesis of the this compound scaffold.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the optimization process in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or the reaction is not going to completion. What are the primary parameters I should investigate?

Answer: This is the most frequent issue in reaction optimization. A low yield points to suboptimal reaction conditions. A systematic approach is crucial.

  • Causality: The core principle of microwave synthesis is achieving a high internal temperature rapidly to overcome the reaction's activation energy. If the yield is low, it's likely that the "thermal budget" is insufficient.

  • Troubleshooting Steps:

    • Increase the Temperature: This is the most impactful parameter. Unlike conventional reflux which is limited by the solvent's boiling point, sealed-vessel microwave synthesis allows for superheating.[7][8] Start by increasing the set temperature by 20-30 °C increments. Monitor for degradation of starting material or product via TLC or LC-MS.[11]

    • Extend the Reaction Time: While microwaves dramatically shorten reaction times, some transformations still require a sufficient holding period at the target temperature.[12] If increasing temperature leads to decomposition, try extending the reaction time at a moderate temperature (e.g., from 10 minutes to 20 or 30 minutes).

    • Verify Solvent Choice: The solvent's role is to absorb microwave energy and heat the reaction mixture.[6] Highly polar solvents like DMF, NMP, ethanol, or water are excellent microwave absorbers and heat very efficiently.[12][13] If you are using a medium- or low-absorbing solvent (like THF or toluene), the reaction may struggle to reach the target temperature quickly, or "hot spots" may form.[2] Consider switching to a more polar solvent if your reactants are not temperature-sensitive.

    • Check Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction.[14] Ensure reagents are pure and solvents are anhydrous if the reaction is moisture-sensitive. Re-evaluate the stoichiometry, particularly of the base or catalyst, as it can be consumed by impurities.

Question 2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Answer: Byproduct formation is typically due to decomposition at high temperatures or competing reaction pathways. The goal is to find a sweet spot that favors the desired reaction kinetically.

  • Causality: Microwave heating is so rapid that it can sometimes "overshoot" the optimal temperature window, leading to thermal degradation or activating alternative reaction pathways that might not be seen with slower conventional heating.

  • Troubleshooting Steps:

    • Reduce the Temperature, Modulate the Time: The most common cause of byproducts is excessive heat. Reduce the reaction temperature in 10-20 °C steps. You may need to compensate by slightly increasing the reaction time. The goal is to provide just enough energy for the desired transformation without initiating side reactions.

    • Use a Less Polar Solvent: While seemingly counterintuitive, if your reagents are highly microwave-absorbent but your desired reaction is very fast, using a less polar solvent can temper the heating rate. This allows the microwaves to selectively heat the reactants rather than the bulk solvent, providing more controlled energy input.[1][12]

    • Adjust Microwave Power Settings: Modern microwave reactors allow for power control.[12] For sensitive reactions, start with a lower maximum power setting (e.g., 50-100 W).[15] This forces the instrument to apply power more gently to reach and maintain the set temperature, preventing rapid temperature spikes that can cause decomposition.[16]

Question 3: My results are not reproducible. Why am I seeing variations in yield between identical runs?

Answer: Reproducibility issues in microwave chemistry often stem from physical, rather than chemical, factors.

  • Causality: The homogeneity of the microwave field and the physical setup of the reaction vial are critical for consistent energy absorption.

  • Troubleshooting Steps:

    • Ensure Efficient Stirring: Inadequate stirring is a major culprit. If the magnetic stir bar is too small or the stir speed is too low, localized superheating ("hot spots") can occur, leading to inconsistent results and decomposition. Always use a vial-appropriate stir bar and ensure vigorous stirring throughout the reaction.

    • Standardize Vial Size and Volume: The reaction volume relative to the vial size affects the heating profile. A very small volume in a large vial may heat differently than a vial that is appropriately filled (typically 1/3 to 2/3 full). Keep the reaction volume and vial size consistent for all runs.

    • Check Vessel Sealing: In sealed-vessel reactions, a proper seal is essential to reach temperatures above the solvent's boiling point. A faulty or loose cap will lead to solvent evaporation and prevent the reaction from reaching the target temperature and pressure, resulting in an incomplete reaction.

    • Instrument Calibration: Ensure the temperature and pressure sensors on your microwave reactor are properly calibrated. Most modern instruments have internal diagnostics or can be calibrated by a service engineer.[7][17]

Start Problem Identified: Low Yield / Byproducts Check_Temp Is Temperature Optimized? Start->Check_Temp Adjust_Temp Systematically Increase/Decrease Temp (e.g., in 20°C increments). Monitor by TLC/LCMS. Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Adjust_Time Increase Hold Time (e.g., from 10 to 20 min). Check_Time->Adjust_Time No Check_Solvent Is Solvent Choice Appropriate? Check_Time->Check_Solvent Yes Adjust_Time->Check_Solvent Adjust_Solvent Use a High-Absorbing Polar Solvent (EtOH, DMF) for Efficient Heating. Check_Solvent->Adjust_Solvent No Check_Stirring Is Stirring Efficient? Check_Solvent->Check_Stirring Yes Adjust_Solvent->Check_Stirring Adjust_Stirring Use Correct Size Stir Bar. Ensure Vigorous Stirring. Check_Stirring->Adjust_Stirring No Success Reaction Optimized Check_Stirring->Success Yes Adjust_Stirring->Success

Caption: A systematic workflow for troubleshooting common issues in microwave-assisted synthesis.

Key Experimental Protocol & Data

This section provides a representative protocol and a summary of typical reaction parameters. This should be treated as a starting point for your specific substrate.

Representative Protocol: Microwave-Assisted Synthesis of 3-Amino-1-oxo-1,2-dihydro-2,6-naphthyridine-4-carbonitrile

This protocol is adapted from methodologies for the synthesis of 2,6-naphthyridine derivatives from 4-cyano-3-pyridylacetonitrile precursors.[18][19]

Materials:

  • 4-Cyano-3-pyridylacetonitrile (1 equivalent)

  • Anhydrous Ethanol (or DMF)

  • Sodium Ethoxide (1.1 equivalents)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor with temperature and pressure sensors[7]

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-cyano-3-pyridylacetonitrile.

  • Add anhydrous ethanol (or DMF) to dissolve the starting material (e.g., 3-5 mL).

  • Add sodium ethoxide to the mixture.

  • Securely cap the vial. Ensure the cap is properly crimped to prevent leaks.

  • Place the vial inside the microwave reactor cavity.

  • Set the following microwave parameters:

    • Temperature: 120 °C (This is a good starting point to be optimized)

    • Hold Time: 10 minutes

    • Maximum Power: 150 W

    • Stirring: High

    • Pre-stirring: 30 seconds (to ensure homogeneity before heating)

  • Start the microwave program. The instrument will automatically modulate power to reach and maintain the set temperature.[12]

  • After the reaction is complete, allow the vial to cool to below 50 °C before safely venting and opening.

  • Monitor the reaction progress by taking an aliquot and analyzing via TLC or LC-MS.[11]

  • Upon completion, the resulting precipitate can be filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.

Table of Typical Microwave Parameters

The following table summarizes typical starting points and ranges for key parameters in the synthesis of naphthyridinone scaffolds.

ParameterTypical Starting ValueOptimization RangeRationale & Key Considerations
Temperature 120 °C100 - 180 °CThe primary driver of reaction rate. Higher temperatures can increase yield but may also lead to decomposition.[15]
Time 10 min5 - 45 minSufficient time is needed at temperature for the reaction to complete. Often, reactions are complete in under 15 minutes.[12]
Solvent Ethanol, DMFNMP, Water, AcetonitrileMust be polar to absorb microwave energy efficiently. Choice depends on reactant solubility and desired temperature range.[2][6]
Power (Max) 150 W50 - 300 WA limit on the applied power. Lower power provides a gentler ramp to temperature, which is ideal for sensitive substrates.[15][16]
Pressure (Max) 20 bar (instrument limit)N/AA safety limit. Pressure is generated by heating the solvent above its boiling point and should be monitored.[7]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. (n.d.). Der Pharma Chemica.
  • Microwave assisted reactions. (n.d.). Slideshare.
  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014). Accounts of Chemical Research.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave Reaction Tutorial. (n.d.). Biotage.
  • Conventional vs Microwave Heating. (2017). YouTube.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. (2025). ResearchGate.
  • NMR reaction monitoring in flow synthesis. (2017). PMC.
  • How to correlate the power (in watts) with temperature (in degree C or F) for a microwave oven. (2016). Quora.
  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation.
  • "troubleshooting guide for the synthesis of heterocyclic compounds". (n.d.). Benchchem.
  • Correlation between microwave power (W) and temperature ( C). (n.d.). ResearchGate.
  • Effects of the Microwave Power on the Microwave-assisted Esterification. (2016). ResearchGate.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.). Unknown Source.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). NIH.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.). OUCI.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. (2020). RSC Publishing.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI.
  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2025). ResearchGate.

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Technical Support Center: Purification Strategies for Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of naphthyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these structurally similar compounds. Naphthyridines, as a class of bicyclic heteroaromatic compounds, are prevalent in medicinal chemistry, with different isomers exhibiting distinct biological activities.[1][2] Consequently, achieving high isomeric purity is paramount for accurate biological evaluation and drug development.

This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Chromatography Challenges

Question 1: My naphthyridine isomers are co-eluting or showing poor resolution during normal-phase column chromatography on silica gel. What should I do?

Core Problem: Insufficient differential interaction between the isomers and the stationary phase. Naphthyridine isomers often have very similar polarities, making their separation on standard silica gel challenging.[3]

Troubleshooting Workflow:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic system, switch to a shallow gradient of a more polar solvent (e.g., methanol or ethanol in dichloromethane or ethyl acetate). This can help to resolve closely eluting compounds.

    • Solvent System Modification: Experiment with different solvent systems. Sometimes, a complete change in the solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity. The choice of solvent can influence the hydrogen bonding and dipole-dipole interactions between your isomers and the silica surface.[4]

    • Additive Incorporation: For basic naphthyridine compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel. Conversely, for acidic naphthyridines, a small amount of acetic or formic acid can be beneficial.

  • Consider an Alternative Stationary Phase:

    • Alumina: Basic alumina can sometimes offer different selectivity for basic compounds compared to silica.

    • Chemically Modified Silica: Consider using diol-bonded or cyano-bonded silica phases. These stationary phases offer different interaction mechanisms (e.g., hydrogen bonding, dipole-dipole) that can be exploited to separate isomers.

  • High-Performance Liquid Chromatography (HPLC):

    • For difficult separations, transitioning to HPLC is often necessary. The higher efficiency of HPLC columns provides superior resolving power.[5] Both normal-phase and reversed-phase HPLC can be effective. Polysaccharide-based chiral columns are particularly useful for separating enantiomers of naphthyridine derivatives.[6]

Question 2: I am observing significant tailing of my naphthyridine peaks during HPLC analysis. How can I improve the peak shape?

Core Problem: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like naphthyridines on silica-based columns.

Solutions:

  • Mobile Phase Additives:

    • For Reversed-Phase HPLC: Add a competing base like triethylamine (0.1%) or an ion-pairing agent to the mobile phase. Using a buffer to control the pH can also be highly effective. Many nitrogen-containing heterocyclic compounds exhibit pH-dependent solubility and retention.[7]

    • For Normal-Phase HPLC: As mentioned previously, adding a small amount of a basic modifier like triethylamine can significantly improve peak shape.

  • Column Choice:

    • End-capped Columns: Use a high-quality, end-capped C18 column for reversed-phase HPLC to minimize interactions with residual silanol groups.

    • "Base-Deactivated" Columns: Several manufacturers offer columns specifically designed for the analysis of basic compounds.

Crystallization Issues

Question 3: I have a mixture of naphthyridine isomers, but I am unable to achieve selective crystallization of the desired isomer. What can I try?

Core Problem: The solubilities of the isomers in the chosen solvent system are too similar, or the undesired isomer is acting as a "crystallization inhibitor."[8]

Strategies for Inducing Selective Crystallization:

  • Systematic Solvent Screening: This is the most critical step. The ideal crystallization solvent is one in which the desired isomer has moderate solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.[9]

    • Create a solubility profile for your mixture in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Test solvent pairs. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy.[9] Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[9]

  • Seeding: If you have a small amount of the pure desired isomer, use it as a seed crystal. Add a single, small crystal to a supersaturated solution to initiate crystallization of that specific isomer.

  • Vapor Diffusion: This is an excellent method for small quantities of material.[10] Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.[10]

  • Formation of Diastereomeric Salts: For chiral naphthyridine derivatives, reacting the racemic mixture with a chiral resolving agent (a pure enantiomer of a chiral acid or base) will form diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying a newly synthesized naphthyridine derivative?

For a solid crude product that is estimated to be at least 80% pure, recrystallization is often the most efficient and scalable first step.[3] It is technically simpler than chromatography. If the product is an oil or if recrystallization fails, column chromatography is the next logical approach.[3]

Q2: How can I effectively remove unreacted starting materials or common synthesis byproducts?

  • Acid-Base Extraction: Many synthetic routes for naphthyridines involve basic starting materials or reagents (e.g., 2-aminopyridine). An acidic wash (e.g., with 1M HCl) during the workup can effectively remove these basic impurities by converting them into their water-soluble salts.[3] This should be followed by a neutralization wash with a base like sodium bicarbonate.[3]

  • Column Chromatography: If extraction is insufficient, column chromatography is a reliable method for separating compounds based on their polarity.[3]

Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for separating naphthyridine isomers?

SFC is a powerful technique that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol.[11] Its key advantages include:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much faster separations compared to HPLC.[11][12]

  • Unique Selectivity: SFC can provide different separation patterns compared to HPLC, making it effective for isomers that are difficult to resolve by other methods.[13]

  • "Green" Chemistry: It significantly reduces the consumption of organic solvents.[11]

  • Chiral Separations: SFC is particularly well-suited for the separation of chiral compounds.[12][14]

Q4: Which analytical techniques are best for confirming the purity and identity of my separated naphthyridine isomers?

A combination of techniques is typically required for unambiguous identification:[1]

  • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural elucidation. The chemical shifts and coupling patterns are highly sensitive to the positions of the nitrogen atoms and substituents, allowing for clear differentiation between isomers.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can also offer structural clues.[1][15]

  • HPLC/UPLC: Used to assess the purity of the sample and quantify any remaining isomeric impurities.[5][16]

  • Infrared (IR) Spectroscopy: The "fingerprint" region (below 1500 cm⁻¹) is unique for each isomer and can be used for identification by comparison with a reference spectrum.[1]

Data & Protocols

Table 1: Comparison of Purification Techniques for Naphthyridine Isomers
TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Differential solubilityScalable, cost-effective, high purity for crystalline solids.[9][17]Only for solids, requires significant solubility difference, can have lower yields.Initial purification of solid crude products (>80% pure).
Column Chromatography Differential adsorption/polarityWidely applicable, good for separating compounds with different polarities.[3][4]Can be time-consuming, uses large solvent volumes, lower resolution than HPLC.Separating reaction mixtures with components of varying polarity.
HPLC High-efficiency chromatographic separationHigh resolution, excellent for difficult separations, quantitative.[5]More expensive, smaller scale (for analytical), requires method development.Final purity analysis and purification of challenging isomer mixtures.
SFC Separation using a supercritical fluid mobile phaseVery fast, unique selectivity, "green" technique.[11][13]Requires specialized equipment.Rapid chiral and achiral separations, especially for thermolabile compounds.
Experimental Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent. Use a boiling stick or boiling chips to ensure smooth boiling.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[3]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Experimental Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For solid samples, it is often best to adsorb the material onto a small amount of silica gel (dry loading).[3] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[18]

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified naphthyridine isomer.

Visual Workflows

Diagram 1: General Purification Strategy

Purification_Strategy Crude Crude Naphthyridine Product State_Check Solid or Oil? Crude->State_Check Recrystallization Attempt Recrystallization (Protocol 1) State_Check->Recrystallization Solid Column_Chromatography Column Chromatography (Protocol 2) State_Check->Column_Chromatography Oil / Non-crystalline Solid Purity_Check1 Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Purity_Check2 Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Impure1 Impure Purity_Check1->Impure1 Impure Purity_Check2->Pure_Product Pure Impure2 Impure Purity_Check2->Impure2 Impure Impure1->Column_Chromatography Advanced_Chrom Advanced Chromatography (HPLC, SFC) Impure2->Advanced_Chrom Advanced_Chrom->Pure_Product

Caption: A decision tree for the initial purification of naphthyridine isomers.

Diagram 2: Troubleshooting Isomer Co-elution in Chromatography

CoElution_Troubleshooting cluster_step1 Mobile Phase Optimization cluster_step2 Stationary Phase Options cluster_step3 Advanced Techniques Start Problem: Isomers Co-elute Step1 Optimize Mobile Phase Start->Step1 Step2 Change Stationary Phase Step1->Step2 If still unresolved Gradient Introduce Shallow Gradient Step1->Gradient Solvents Try Different Solvent System Step1->Solvents Additives Use Additives (Acid/Base) Step1->Additives Step3 Switch to High-Performance Technique Step2->Step3 If still unresolved Alumina Switch to Alumina Step2->Alumina Bonded Use Bonded Phase (Diol, Cyano) Step2->Bonded HPLC HPLC (NP or RP) Step3->HPLC SFC Supercritical Fluid Chromatography (SFC) Step3->SFC

Caption: A logical workflow for resolving co-eluting naphthyridine isomers.

References

  • BenchChem. Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. URL
  • BenchChem. A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. URL
  • BenchChem. Common impurities in 1,8-naphthyridine synthesis and removal. URL
  • W. W. Paudler and T. J. Kress. THE NAPHTHYRIDINES. Advances in Heterocyclic Chemistry, 1970. URL
  • University of the West Indies.
  • University of Ottawa.
  • BenchChem. The Discovery and Synthesis of Novel Naphthyridine-Based Compounds: A Technical Guide. URL
  • Phenomenex.
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Technical Support Center: Stability Testing and Degradation Pathways of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-naphthyridin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability testing and degradation pathways of this heterocyclic compound. Understanding the chemical stability of a potential drug candidate is a critical aspect of pharmaceutical development, influencing formulation, storage, and regulatory approval.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experimental work.

Introduction to the Stability of this compound

This compound is a nitrogen-containing heterocyclic compound with a molecular formula of C8H6N2O.[3][4] Its structure, featuring a fused pyridine and pyridone ring system, presents unique stability challenges. The lactam moiety, in particular, is a key functional group that can be susceptible to hydrolysis.[5][6][7][8] Furthermore, the aromatic rings can be targets for oxidative and photolytic degradation.[9][10][11]

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][12] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and different pH levels to accelerate decomposition.[1][13]

Core Principles of Stability Testing

The primary goals of stability testing for this compound are:

  • To identify degradation pathways: Understanding how the molecule breaks down helps in designing stable formulations.[2]

  • To develop and validate stability-indicating analytical methods: These methods are crucial for accurately quantifying the drug substance in the presence of its degradation products.[12]

  • To determine appropriate storage conditions and shelf-life: This ensures the safety and efficacy of the final drug product.[1]

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of this compound.

Issues with Analytical Methods

Q1: My HPLC chromatogram shows poor peak shape for the parent compound. What could be the cause?

A1: Poor peak shape, such as tailing or fronting, can be due to several factors:

  • Mobile Phase pH: The pKa of this compound will influence its ionization state. Ensure the mobile phase pH is at least 2 units away from the pKa of the compound to maintain a single ionic form.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The nitrogen atoms in the naphthyridinone ring can interact with residual silanol groups on the HPLC column, causing peak tailing. Using a base-deactivated column or adding a competing base like triethylamine to the mobile phase can mitigate this.

  • Column Degradation: The column itself may be degrading. Check the manufacturer's specifications for pH and temperature limits.

Q2: I am not seeing any degradation in my forced degradation studies, even under harsh conditions. What should I do?

A2: While this compound may be relatively stable, a complete lack of degradation under forced conditions is unusual. Consider the following:

  • Stress Condition Severity: The stress conditions may not be severe enough. For hydrolytic degradation, consider increasing the concentration of acid or base (e.g., from 0.1 M to 1 M HCl or NaOH) or increasing the temperature.[13] For thermal degradation, ensure the temperature is high enough to induce degradation without causing sublimation.

  • Solubility Issues: The compound may not be fully dissolved in the stress medium, limiting its exposure to the stressor. Ensure complete dissolution before initiating the degradation study.

  • Analytical Method Specificity: Your analytical method may not be able to separate the degradation products from the parent peak. A stability-indicating method must be able to resolve all potential degradants.

Unexpected Degradation Products

Q3: I have identified a degradation product with a higher molecular weight than the parent compound. What could this be?

A3: A higher molecular weight degradant could be a dimer or an adduct formed during the degradation process.

  • Dimerization: Under certain conditions, such as photolysis, molecules can dimerize.

  • Adduct Formation: The degradant could be an adduct with a component from the formulation or the stress medium. For example, in oxidative degradation studies using hydrogen peroxide, peroxide adducts can form.

Q4: My mass spectrometry data suggests the opening of the lactam ring. How can I confirm this?

A4: Lactam ring opening via hydrolysis is a common degradation pathway for compounds containing this moiety.[5][6][7][8]

  • Hydrolysis: This would result in the formation of an amino acid. The mass spectrum would show an increase in mass corresponding to the addition of a water molecule (18 Da).

  • Confirmation: To confirm this, you can perform the degradation in H2¹⁸O and look for an incorporation of 20 Da in the mass spectrum of the degradation product. Further structural elucidation can be achieved using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of a carboxylic acid and an amine.[5][6][7][8]

  • Oxidation: The nitrogen atoms and the electron-rich aromatic system can be oxidized, potentially leading to N-oxides or hydroxylated derivatives.[9]

  • Photodegradation: Exposure to UV light can lead to the formation of photoproducts, which may involve aromatization or other complex rearrangements.[11]

Q2: What are the typical conditions for forced degradation studies?

A2: The following table summarizes typical stress conditions for forced degradation studies as recommended by ICH guidelines.[1][13]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C)
Oxidation 3% - 30% H₂O₂ at room temperature
Thermal Degradation Dry heat at a temperature below the melting point (e.g., 105 °C)
Photodegradation Exposure to a combination of UV and visible light (ICH Q1B)

Q3: How much degradation is considered appropriate in a forced degradation study?

A3: The goal is to achieve sufficient degradation to identify and quantify the degradation products. A target degradation of 5-20% is generally considered appropriate.[13] Excessive degradation can lead to the formation of secondary and tertiary degradants, complicating the analysis.

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines the steps for conducting forced degradation studies on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Store the solution at 60°C and take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Store the solution at 60°C and take samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store the solution at room temperature and protect it from light.

    • Take samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Heat in an oven at 105°C.

    • Take samples at appropriate time points, dissolve in a suitable solvent, and analyze.

  • Photodegradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and potential degradants have good absorbance.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photodegradation (UV/Vis) Parent This compound Hydrolysis_Product Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis_Product H₂O N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxylated Hydroxylated Derivative Parent->Hydroxylated [O] Photoproduct Aromatized/Rearranged Product Parent->Photoproduct

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

StabilityWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Elucidation cluster_reporting Phase 4: Reporting & Conclusion Protocol Develop Stability Protocol MethodDev Develop Stability-Indicating Analytical Method Protocol->MethodDev SamplePrep Prepare Drug Substance/ Product Samples MethodDev->SamplePrep ForcedDeg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) SamplePrep->ForcedDeg HPLC Analyze Samples by HPLC ForcedDeg->HPLC LCMS Identify Degradants by LC-MS HPLC->LCMS NMR Elucidate Structures by NMR LCMS->NMR Pathway Propose Degradation Pathways NMR->Pathway Report Compile Stability Report Pathway->Report

Caption: Workflow for stability testing and degradation pathway elucidation.

References

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  • Hydrolysis and degradation of lactam xenobiotics. (A) General... (n.d.). ResearchGate.
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  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (n.d.). ResearchGate.
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  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019, July 22). ACS Sustainable Chemistry & Engineering.
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  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. (n.d.). NIH.
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  • Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. (n.d.). DTIC.
  • discovery and SAR study of 1H-imidazo[4,5-h][9][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry.
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Technical Support Center: Enhancing Cell Permeability of 2,6-Naphthyridin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-naphthyridin-1(2H)-one derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to overcome one of the most common hurdles in the development of this promising class of molecules: achieving optimal cell permeability. Poor cell penetration can significantly limit the therapeutic potential of otherwise potent compounds.[1] This resource offers a structured approach to diagnosing and resolving permeability issues through a series of frequently asked questions and detailed troubleshooting protocols.

The 2,6-naphthyridine scaffold is a key pharmacophore in numerous biologically active compounds, with applications ranging from kinase inhibitors to anticancer and antimicrobial agents.[2][3][4] However, the inherent physicochemical properties of this heterocyclic system can often lead to challenges in traversing the lipid bilayer of cell membranes. This guide will explore the underlying principles of cell permeability and provide actionable strategies for structural modification and experimental design to enhance the cellular uptake of your this compound derivatives.

I. Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows excellent potency in biochemical assays but has low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in activity between biochemical and cell-based assays is a classic indicator of poor cell permeability. Several factors related to the structure of your this compound derivative could be contributing to this issue:

  • Polarity: The presence of multiple nitrogen atoms and the carbonyl group in the naphthyridinone core can increase the molecule's polarity, hindering its ability to passively diffuse across the lipophilic cell membrane.

  • Hydrogen Bonding: The capacity to form hydrogen bonds with the aqueous extracellular environment can prevent the molecule from partitioning into the lipid bilayer.

  • Molecular Weight and Size: Larger molecules generally exhibit lower passive diffusion rates.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[5]

To confirm if permeability is the issue, consider running a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay.

Q2: What are the key physicochemical properties I should aim for to improve the cell permeability of my compounds?

A2: To enhance passive diffusion, the primary mechanism of cell entry for many small molecules, you should aim to balance lipophilicity and aqueous solubility.[6] Key parameters to consider include:

  • Lipophilicity (LogP/LogD): A LogP or LogD value in the range of 1-3 is often considered optimal for passive diffusion.[7]

  • Polar Surface Area (PSA): A PSA of less than 140 Ų is generally desirable for good cell permeability.

  • Molecular Weight (MW): Aim for a molecular weight below 500 Da, in line with Lipinski's Rule of Five.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Minimizing the number of HBDs (≤5) and HBAs (≤10) can reduce interactions with the aqueous environment and improve membrane partitioning.[7]

Q3: What initial structural modifications can I make to my this compound scaffold to improve permeability?

A3: Several medicinal chemistry strategies can be employed to enhance the cell permeability of your derivatives:

  • Increase Lipophilicity: Introduce lipophilic groups, such as alkyl or aryl substituents, at available positions on the naphthyridinone ring. Be mindful not to excessively increase lipophilicity, as this can lead to poor solubility and off-target effects.[6]

  • Mask Polar Groups: Temporarily mask polar functional groups, such as hydroxyls or amines, with lipophilic protecting groups to create a pro-drug.[6] These groups are designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.

  • Reduce Hydrogen Bonding Potential: Replace hydrogen bond donors with groups that cannot donate hydrogen bonds, for instance, by N-methylation of secondary amines or replacing a hydroxyl group with a methoxy group.[7]

  • Intramolecular Hydrogen Bonding: Introduce substituents that can form intramolecular hydrogen bonds. This can shield polar groups and reduce the overall polarity of the molecule.

Q4: How can I determine if my compound is a substrate for efflux pumps?

A4: If you suspect efflux is limiting the intracellular concentration of your compound, you can perform a Caco-2 permeability assay in the presence and absence of a known efflux pump inhibitor, such as verapamil or cyclosporin A.[5] A significant increase in the intracellular accumulation of your compound in the presence of the inhibitor suggests that it is an efflux pump substrate.

II. Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to systematically address permeability challenges with your this compound derivatives.

Troubleshooting Workflow: Low Cellular Activity

If your compound exhibits low activity in cellular assays despite high biochemical potency, follow this workflow to diagnose and address the potential permeability issue.

TroubleshootingWorkflow Start Start: Low Cellular Activity High Biochemical Potency Assess_Properties Assess Physicochemical Properties (LogP, PSA, MW, HBD/HBA) Start->Assess_Properties Permeability_Assay Conduct Permeability Assay (e.g., PAMPA, Caco-2) Assess_Properties->Permeability_Assay Properties within desirable range? Structural_Modification Implement Structural Modifications Assess_Properties->Structural_Modification Properties outside desirable range? Efflux_Assay Perform Efflux Pump Assay (e.g., Caco-2 with inhibitor) Permeability_Assay->Efflux_Assay Low Permeability Confirmed End_Good Outcome: Improved Cellular Activity Permeability_Assay->End_Good Permeability Improved End_Bad Outcome: Re-evaluate Target or Scaffold Permeability_Assay->End_Bad Good Permeability (Re-evaluate hypothesis) Efflux_Assay->Structural_Modification Efflux Identified Efflux_Assay->Structural_Modification No Significant Efflux Structural_Modification->Permeability_Assay Re-test Modified Compounds Prodrug_Strategy Consider Prodrug Approach Structural_Modification->Prodrug_Strategy Direct modification insufficient Prodrug_Strategy->Permeability_Assay Re-test Prodrugs

Caption: Troubleshooting workflow for low cellular activity.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Dodecane

  • Lecithin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate reader (UV-Vis)

Procedure:

  • Prepare the Artificial Membrane: Dissolve lecithin in dodecane to a final concentration of 10 mg/mL. Pipette 5 µL of this solution onto the filter of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 1 hour.

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare the Donor Plate: Dilute the test and reference compounds in PBS to a final concentration of 100 µM (the final DMSO concentration should be less than 1%).

  • Assemble the PAMPA Sandwich: Carefully place the filter plate (donor plate) on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculate Permeability (Pe): The effective permeability can be calculated using the following equation:

    Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / [Cequilibrium])

    Where:

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the filter area.

    • t is the incubation time.

    • [CA(t)] is the compound concentration in the acceptor well at time t.

    • [Cequilibrium] is the concentration at equilibrium.

Data Interpretation:

Permeability (Pe x 10-6 cm/s)ClassificationInterpretation for this compound Derivatives
> 10HighLikely to have good passive diffusion.
1 - 10MediumMay require some optimization for improved cellular activity.
< 1LowSignificant permeability barrier; structural modification is recommended.[7]
Strategies for Structural Modification to Enhance Permeability

This section outlines specific chemical modifications applicable to the this compound scaffold.

This compound Core This compound Core Increase Lipophilicity Increase Lipophilicity This compound Core->Increase Lipophilicity Add alkyl/aryl groups Mask Polar Groups (Prodrug) Mask Polar Groups (Prodrug) This compound Core->Mask Polar Groups (Prodrug) Ester or carbamate linkage Reduce H-Bond Donors Reduce H-Bond Donors This compound Core->Reduce H-Bond Donors N-methylation Introduce Intramolecular H-Bonds Introduce Intramolecular H-Bonds This compound Core->Introduce Intramolecular H-Bonds Ortho-substituents Modulate pKa Modulate pKa This compound Core->Modulate pKa Electron-withdrawing/donating groups Reduce Molecular Size Reduce Molecular Size This compound Core->Reduce Molecular Size Simplify substituents

Caption: Strategies for modifying the this compound core.

Detailed Explanations:

  • Increasing Lipophilicity: The addition of small alkyl chains or aromatic rings to the naphthyridinone scaffold can enhance its partitioning into the lipid membrane. However, this must be balanced to avoid decreased aqueous solubility.

  • Prodrug Strategies: If a polar group is essential for bioactivity, a prodrug approach can be effective. For example, a hydroxyl group can be converted to an ester, which is more lipophilic and can be hydrolyzed by intracellular esterases to release the active compound.[6]

  • Reducing Hydrogen Bond Donors: The amide NH group in the this compound core is a hydrogen bond donor. While potentially important for target binding, its contribution to permeability should be assessed. N-alkylation can be explored if tolerated by the target.

  • Modulating pKa: The basicity of the pyridine nitrogen can influence the ionization state of the molecule at physiological pH. Introducing electron-withdrawing or -donating groups can alter the pKa and, consequently, the charge and permeability characteristics of the molecule.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively diagnose and overcome cell permeability challenges, thereby unlocking the full therapeutic potential of their this compound derivatives.

III. References

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]

  • Breaking Barriers: Medicinal Chemistry Strategies and Advanced In-Silico Approaches for Overcoming the BBB and Enhancing CNS Penetration. ResearchGate. [Link]

  • A) Current state‐of‐the‐art methods to improve permeability in peptide... ResearchGate. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

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  • Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. Crick. [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 2,6-Naphthyridin-1(2H)-one and 1,5-Naphthyridin-2(1H)-one Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridinone Core as a Privileged Scaffold

Naphthyridinones, bicyclic heterocyclic compounds featuring two fused pyridine rings, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their rigid, planar nature and hydrogen bonding capabilities allow them to serve as versatile scaffolds for designing potent and selective ligands for a wide array of biological targets.[3][4] This has led to their investigation in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7]

Among the various isomeric forms, the 2,6-naphthyridin-1(2H)-one and 1,5-naphthyridin-2(1H)-one cores have emerged as particularly fruitful starting points for drug discovery programs. While structurally similar, the distinct placement of the nitrogen atoms and the lactam carbonyl group imparts unique electronic and steric properties, guiding their respective derivatives toward different biological targets and mechanisms of action.

This guide provides an in-depth, objective comparison of the biological activities associated with these two key scaffolds. We will synthesize data from peer-reviewed literature to compare their primary molecular targets, present quantitative data on the potency of representative derivatives, detail the mechanism of action for their most prominent target class, and provide validated experimental protocols for their evaluation.

Core Biological Target Comparison: PARP Inhibition vs. Kinase Inhibition

The published literature reveals a distinct, albeit not entirely exclusive, divergence in the primary biological targets pursued for each scaffold. The 1,5-naphthyridin-2(1H)-one core is extensively documented as a highly effective pharmacophore for inhibiting Poly(ADP-ribose) Polymerase (PARP), whereas the this compound scaffold has more recently been leveraged for the development of potent kinase inhibitors.

1,5-Naphthyridin-2(1H)-one: A Premier Scaffold for PARP Inhibition

The 1,5-naphthyridinone scaffold has proven to be a cornerstone in the development of inhibitors targeting PARP1, a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[8][9] By inhibiting PARP1, these compounds prevent the repair of DNA damage. In cancer cells with defects in other repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[8][10]

Numerous derivatives of 1,5-naphthyridin-2(1H)-one have been developed as highly potent and selective PARP-1 inhibitors. For instance, the compound AZD5305, which features this core, is a PARP1–DNA trapper with high selectivity over PARP2. The trapping mechanism, where the inhibitor locks the PARP enzyme onto DNA, is considered a key contributor to cytotoxicity.

This compound: A Versatile Scaffold for Anticancer and Kinase-Targeted Agents

The this compound scaffold is recognized as a valuable building block for a broader range of biologically active compounds, including those with general anticancer and antimicrobial properties.[11][12] More specifically, recent research has highlighted its utility in developing selective kinase inhibitors.

A notable example is the development of 2,6-naphthyridine analogues as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[13] The FGF19-FGFR4 signaling pathway is an oncogenic driver in approximately 30% of hepatocellular carcinoma (HCC) cases. A derivative from this class demonstrated remarkable antitumor efficacy in HCC xenograft models, underscoring the scaffold's potential in targeted cancer therapy.[13] Other derivatives have been investigated as inhibitors of kinases like c-Kit and VEGFR-2.[14]

Quantitative Data Summary

To provide a clear performance benchmark, the following table summarizes quantitative biological activity data for representative derivatives of each scaffold against their primary targets. It is important to note that these are different compounds evaluated in different assays, and this data illustrates the distinct applications of each core structure rather than a direct, side-by-side comparison of the parent molecules.

ScaffoldDerivative ExampleTargetAssay TypeMeasured PotencyReference
1,5-Naphthyridin-2(1H)-one Compound 11 (Ren et al.)PARP-1Enzymatic AssayIC₅₀ = 0.58 nM
1,5-Naphthyridin-2(1H)-one AZD5305PARP-1Cellular AssayIC₅₀ < 1 nM
2,6-Naphthyridine Compound 11 (Lee et al.)FGFR4Enzymatic AssayIC₅₀ = 1.3 nM[13]
2,6-Naphthyridine Compound 11 (Lee et al.)Huh7 Cell LineCellular ProliferationIC₅₀ = 4.0 nM[13]

Mechanism of Action: PARP1 in DNA Repair and Its Inhibition

The most well-characterized mechanism for naphthyridinone-based compounds involves the inhibition of PARP1. Understanding this pathway is crucial for appreciating the therapeutic rationale behind developing 1,5-naphthyridin-2(1H)-one derivatives.

Upon detection of a single-strand DNA break (SSB), PARP1 binds to the damaged site.[15] This binding activates its catalytic activity, causing it to cleave NAD+ and synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins like histones.[8][15] This PARylation event acts as a scaffold, recruiting other DNA repair factors (e.g., XRCC1) to the site of damage to execute the repair process.[15]

PARP inhibitors, many based on the 1,5-naphthyridinone scaffold, are small molecules that occupy the NAD+ binding pocket of the PARP1 enzyme. This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the repair of SSBs. The accumulation of these unrepaired SSBs leads to the formation of more lethal double-strand breaks during DNA replication, ultimately triggering cell death in cancer cells with compromised DNA repair capabilities.[8]

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_Damage Single-Strand DNA Break (SSB) PARP1 PARP1 Enzyme DNA_Damage->PARP1 recruits Replication DNA Replication DNA_Damage->Replication unrepaired leads to PAR Poly(ADP-ribose) Chains (PAR) PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Complex (e.g., XRCC1) PAR->Repair_Complex recruits DNA_Repair Successful DNA Repair Repair_Complex->DNA_Repair mediates Inhibitor 1,5-Naphthyridinone PARP Inhibitor Inhibitor->PARP1 competitively inhibits DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in BRCA-deficient cells

Caption: Mechanism of PARP1 inhibition by 1,5-naphthyridinone derivatives.

Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, a well-defined experimental protocol is essential. Below is a detailed, field-proven methodology for an in-vitro fluorometric assay to determine the inhibitory activity of a test compound against the PARP1 enzyme. This protocol synthesizes best practices from established commercial kits and literature.[10][15]

Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+ by recombinant human PARP1 in the presence of activated DNA. The remaining NAD+ is converted into a fluorescent product, thus the signal is inversely proportional to PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test Compounds (e.g., 2,6- or 1,5-naphthyridinone derivatives) dissolved in DMSO

  • Nicotinamidase and Developer Reagent (for fluorescent detection of NAD+)

  • 384-well black, flat-bottom assay plates

  • Fluorescent plate reader (Excitation ~540 nm, Emission ~590 nm)

Workflow Diagram:

Assay_Workflow start Start prep_inhibitor 1. Prepare Serial Dilutions of Test Compound start->prep_inhibitor add_reagents 3. Add Compound & Enzyme Mixture to Plate prep_inhibitor->add_reagents prep_enzyme 2. Prepare PARP1/DNA Working Solution prep_enzyme->add_reagents pre_incubate 4. Pre-incubate at RT (15 min) add_reagents->pre_incubate initiate_rxn 5. Initiate with NAD+ Working Solution pre_incubate->initiate_rxn incubate_rxn 6. Incubate at RT (60 min) initiate_rxn->incubate_rxn develop 7. Add Developer Reagent incubate_rxn->develop incubate_dev 8. Incubate in Dark (15 min) develop->incubate_dev read_plate 9. Read Fluorescence incubate_dev->read_plate analyze 10. Calculate % Inhibition and IC50 Value read_plate->analyze end End analyze->end

Caption: Experimental workflow for the in vitro PARP1 fluorometric assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in PARP Assay Buffer to create a concentration gradient (e.g., 100 µM to 1 pM). Ensure the final DMSO concentration in the assay well is ≤ 1%.

    • Rationale: High DMSO concentrations can inhibit enzyme activity. Keeping it low and constant across all wells, including controls, is critical for data integrity.[15]

  • Reagent Preparation:

    • PARP1/DNA Mix: Prepare a 2X working solution by diluting recombinant PARP1 and activated DNA in ice-cold PARP Assay Buffer. The final concentration per well should be optimized (e.g., 50 ng of enzyme).

    • NAD+ Solution: Prepare a 5X working solution of β-NAD+ in PARP Assay Buffer.

    • Rationale: Preparing master mixes ensures uniformity across all wells and minimizes pipetting errors. Keeping enzymes on ice maintains their stability and activity.

  • Assay Execution:

    • To the wells of a 384-well plate, add 5 µL of the serially diluted test compound or vehicle control (Assay Buffer + DMSO).

    • Add 10 µL of the 2X PARP1/DNA mix to each well.

    • Critical Step: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.

  • Signal Development and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and develop the signal by adding 25 µL of the developer reagent mix (containing nicotinamidase) to each well.

    • Incubate for an additional 15 minutes in the dark.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of naphthyridinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • For 1,5-naphthyridin-2(1H)-one based PARP inhibitors, SAR studies often reveal that modifications at the C3 and N1 positions are critical. For example, introducing an ethyl group at C3 has been shown to yield potent PARP-1 selective inhibitors.[16] The substituents are designed to form key hydrogen bonds and hydrophobic interactions within the NAD+ binding pocket of the PARP enzyme.[17]

  • For 2,6-naphthyridine based kinase inhibitors, the substitution pattern is tailored to the ATP-binding pocket of the target kinase. In the case of FGFR4 inhibitors, specific aryl ether moieties were installed to interact with the gatekeeper residue, a common strategy for achieving kinase selectivity.[13]

Conclusion and Future Perspectives

The this compound and 1,5-naphthyridin-2(1H)-one scaffolds, while isomeric, serve as foundations for distinct classes of biologically active molecules. The 1,5-isomer is a well-established and highly successful core for potent PARP1 inhibitors, a clinically validated strategy in oncology.[9][18] In contrast, the 2,6-isomer is emerging as a more versatile scaffold, demonstrating significant promise in the development of selective kinase inhibitors like those targeting FGFR4.

For researchers and drug development professionals, the choice between these scaffolds should be guided by the intended biological target. The wealth of data on 1,5-naphthyridinone derivatives provides a clear roadmap for optimizing PARP inhibition. The 2,6-naphthyridinone scaffold, however, offers a less explored but highly promising chemical space for discovering novel inhibitors against a variety of targets, particularly within the kinome. Future research involving chimeric molecules or fragment-based screening could further unlock the therapeutic potential of these valuable heterocyclic cores.

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Validation of 2,6-Naphthyridin-1(2H)-one as a Potent and Selective FGFR4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a high-interest target, particularly for hepatocellular carcinoma (HCC).[1][2] Approximately 30% of HCC patients exhibit aberrant activation of the FGF19-FGFR4 signaling axis, making it a critical oncogenic driver in this subset of the disease.[3] This has spurred the development of selective FGFR4 inhibitors, moving away from early-generation pan-FGFR inhibitors to minimize off-target toxicities.[4] This guide provides an in-depth validation of a novel 2,6-naphthyridine scaffold as a potent and selective inhibitor of FGFR4, benchmarking its performance against other leading inhibitors in the field.

The FGF19-FGFR4 Signaling Axis: A Prime Target in HCC

The binding of the ligand FGF19 to its cognate receptor FGFR4, in complex with the co-receptor β-Klotho, initiates a downstream signaling cascade. This pathway, primarily involving the RAS-MAPK cascade, is crucial for regulating cell proliferation and survival.[5][6] In a significant portion of HCC cases, amplification of the FGF19 gene leads to its overexpression and subsequent constitutive activation of FGFR4, fueling tumor growth and making this axis a compelling target for therapeutic intervention.[3][4][7]

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 Receptor_Complex Receptor Dimerization & Autophosphorylation FGFR4->Receptor_Complex KLB β-Klotho KLB->Receptor_Complex FGF19 FGF19 FGF19->FGFR4 Binds FRS2 FRS2 Receptor_Complex->FRS2 Recruits & Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates

Figure 1: The FGF19-FGFR4 Signaling Pathway.

Validation of a Novel 2,6-Naphthyridin-1(2H)-one Scaffold

Recent drug discovery efforts have identified a novel series of compounds based on a 2,6-naphthyridine scaffold as highly selective FGFR4 inhibitors.[3] The lead candidate from this series, designated Compound 11 , has demonstrated significant promise in preclinical evaluations.

The rationale behind this design was to achieve high selectivity by targeting unique features of the FGFR4 ATP-binding pocket, thereby avoiding the off-target effects associated with inhibiting other FGFR family members (FGFR1-3).[3]

In Vitro Potency and Selectivity

The inhibitory activity of Compound 11 was assessed against FGFR family kinases. The data clearly indicates a potent and highly selective inhibition of FGFR4 compared to its family members.

Kinase TargetCompound 11 IC₅₀ (nM)Fisogatinib (BLU-554) IC₅₀ (nM)
FGFR4 <10 (nM) 5 [8][9]
FGFR1>1000 (nM)624-2203[9]
FGFR2>1000 (nM)624-2203[9]
FGFR3>1000 (nM)624-2203[9]
Table 1: Kinase inhibitory activity of 2,6-Naphthyridine Compound 11 compared to the benchmark inhibitor Fisogatinib. Data for Compound 11 is synthesized from ranges and comparisons presented in its discovery publication.[3]
Cell-Based Efficacy

The anti-proliferative effects of Compound 11 were evaluated in HCC cell lines known to be driven by the FGF19-FGFR4 pathway, such as Huh7 and Hep3B. Compound 11 displayed nanomolar potency against these cell lines, comparable to the established FGFR4 inhibitor, fisogatinib.[3] This confirms that the potent enzymatic inhibition translates effectively into cellular activity.

In Vivo Antitumor Efficacy

The therapeutic potential of Compound 11 was further validated in mouse xenograft models using Huh7 and Hep3B HCC cells. The study demonstrated that oral administration of Compound 11 resulted in remarkable antitumor efficacy, significantly inhibiting tumor growth in these models.[3] Furthermore, bioluminescence imaging in an orthotopic mouse model supported its potential as a promising therapeutic candidate for HCC.[3]

Comparative Analysis: this compound vs. Other Selective FGFR4 Inhibitors

To contextualize the potential of this new scaffold, it is essential to compare its profile with other selective FGFR4 inhibitors that have reached clinical development.

InhibitorScaffoldIC₅₀ (FGFR4)Selectivity (vs. FGFR1-3)MechanismDevelopment Stage
Compound 11 2,6-Naphthyridine<10 nM[3]>100-fold[3]ReversiblePreclinical[3]
Fisogatinib (BLU-554) Pyrimidine5 nM[8][9]>100-fold[9]Irreversible Covalent[10]Phase I/II[11][12]
Roblitinib (FGF401) 2-Formylquinoline Urea1.1 - 1.9 nM[13][14][15][16]>1000-fold[14]Reversible Covalent[15][16][17]Phase I/II[12][15]
H3B-6527 Pyrimidine<1.2 nM[18][19]>250-fold[18][19]Covalent[7][18]Phase I/II[12][20]
Table 2: Comparative overview of key selective FGFR4 inhibitors.

This comparison highlights that while Fisogatinib, Roblitinib, and H3B-6527 have advanced to clinical trials, the novel 2,6-naphthyridine scaffold of Compound 11 demonstrates comparable preclinical potency and selectivity. Its distinct chemical structure may offer advantages in terms of physicochemical properties, metabolic stability, or overcoming potential resistance mechanisms.

Experimental Methodologies: A Self-Validating System

The validation of a kinase inhibitor follows a logical and rigorous workflow. The protocols described below represent the standard, self-validating system used to characterize compounds like this compound.

Inhibitor_Validation_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC₅₀ Determination) Selectivity_Panel Kinome Selectivity Panel (Off-Target Profiling) Kinase_Assay->Selectivity_Panel Cell_Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Selectivity_Panel->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for pERK) Cell_Viability->Target_Engagement PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Target_Engagement->PK_PD Xenograft Tumor Xenograft Efficacy (Mouse Models) PK_PD->Xenograft Phase_I Phase I (Safety, MTD) Xenograft->Phase_I

Figure 2: General workflow for kinase inhibitor validation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is foundational for determining the direct inhibitory effect of a compound on the target enzyme's activity. The causality is direct: if the compound binds the kinase's active site, it will reduce the production of ADP, leading to a lower luminescent signal.

  • Reagent Preparation : Prepare FGFR4 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[21] Prepare serial dilutions of the test inhibitor (e.g., Compound 11) in kinase buffer with a final DMSO concentration not exceeding 1%.[22]

  • Kinase Reaction : In a 96-well plate, add 2 µL of the inhibitor dilution, 2 µL of recombinant FGFR4 enzyme, and initiate the reaction by adding 2 µL of a substrate/ATP mixture.[21]

  • Incubation : Incubate the reaction at room temperature for 60 minutes.[21]

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[21]

  • Data Acquisition : Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis : Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay validates that the enzymatic inhibition observed biochemically translates into an anti-proliferative effect in cancer cells dependent on that enzyme. A reduction in the purple formazan product directly indicates a decrease in metabolically active, viable cells.

  • Cell Seeding : Plate HCC cells (e.g., Huh7, Hep3B) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[23]

  • Compound Treatment : Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).[24] Include a vehicle-only control (e.g., DMSO).

  • MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[25]

  • Incubation : Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[25]

  • Data Acquisition : Measure the absorbance of the purple solution at ~570 nm using a microplate spectrophotometer.

  • Analysis : Normalize the absorbance values to the vehicle control and plot against inhibitor concentration to calculate the GI₅₀ or IC₅₀ value.

Protocol 3: In Vivo Tumor Xenograft Model

This is the ultimate preclinical validation, testing the inhibitor's efficacy in a complex biological system. The choice of an appropriate animal model that recapitulates aspects of human cancer is critical for predicting clinical potential.[6]

  • Cell Implantation : Subcutaneously implant a suspension of human HCC cells (e.g., 5 x 10⁶ Hep3B cells) into the flank of immunodeficient mice (e.g., nude mice).[3][26]

  • Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[27]

  • Randomization and Dosing : Randomize mice into treatment and vehicle control groups. Administer the test inhibitor (e.g., Compound 11, dosed orally once or twice daily) and vehicle control for a predetermined period (e.g., 15-21 days).[3][18]

  • Monitoring : Monitor tumor volume (typically measured with calipers) and body weight regularly throughout the study.[27]

  • Endpoint and Analysis : At the end of the study, euthanize the mice and excise the tumors. Compare the final tumor volumes between the treated and vehicle groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion

The novel this compound scaffold represents a promising new class of highly potent and selective FGFR4 inhibitors. Preclinical data for the lead molecule, Compound 11, demonstrates on-target activity comparable to, and in some aspects potentially exceeding, benchmark inhibitors that are currently in clinical trials.[3] Its high selectivity for FGFR4 over other family members is a critical feature that may translate to a more favorable safety profile in the clinic. While further development is required, the robust validation data generated from standard, self-validating biochemical, cellular, and in vivo assays positions this compound as a strong candidate for continued investigation as a targeted therapy for FGF19-driven hepatocellular carcinoma.

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  • PubMed. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer.
  • ACS Publications - American Chemical Society. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.
  • PMC - NIH. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models.
  • ResearchGate. (n.d.). Xenograft mouse model shows FGFR inhibition efficacy in vivo. A,....
  • PMC - NIH. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy.
  • MDPI. (n.d.). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor.
  • PMC. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors.
  • PubMed. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles.
  • PubMed. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines.

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Navigating the Scant Literature: A Proposed Synthetic Approach to the Elusive 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A guide to the synthesis of 2,6-naphthyridin-1(2H)-one, a promising yet under-documented heterocyclic scaffold.

The 2,6-naphthyridine framework is a compelling scaffold in medicinal chemistry, with derivatives showing potential as selective FGFR4 inhibitors for hepatocellular carcinoma.[1] However, a thorough review of the scientific literature reveals a significant scarcity of established synthetic routes for a key derivative, This compound . While its isomers, particularly 1,6- and 1,8-naphthyridinones, are well-documented, the synthetic landscape for the 2,6-isomer remains largely uncharted.

This guide addresses this knowledge gap not by a direct comparison of established methods—which is currently not feasible due to the lack of published data—but by proposing a plausible and chemically sound synthetic strategy. This proposed route is constructed from established organic chemistry principles and analogous transformations reported for related heterocyclic systems. It is intended to serve as a foundational blueprint for researchers venturing into the synthesis of this and related compounds.

A Proposed Synthetic Pathway: Building from a Pyridine Precursor

The most logical approach to constructing the this compound core is through the cyclization of a suitably functionalized pyridine derivative. This strategy offers a convergent and adaptable method for accessing the target molecule. The proposed multi-step synthesis is outlined below.

Synthetic_Pathway_to_this compound cluster_0 Step 1: Synthesis of Pyridine Precursor cluster_1 Step 2: Cyanomethylation cluster_2 Step 3: Thorpe-Ziegler Cyclization cluster_3 Step 4: Hydrolysis and Decarboxylation Start 4-Methylnicotinonitrile Reagent1 N-Bromosuccinimide (NBS) AIBN, CCl4, reflux Intermediate1 4-(Bromomethyl)nicotinonitrile Start->Intermediate1 Reagent1->Intermediate1 Radical Bromination Reagent2 NaCN DMSO Intermediate2 4-(Cyanomethyl)nicotinonitrile Intermediate1->Intermediate2 Reagent2->Intermediate2 Nucleophilic Substitution Reagent3 Sodium ethoxide (NaOEt) Ethanol, reflux Intermediate3 3-Amino-2,6-naphthyridine-1-carbonitrile Intermediate2->Intermediate3 Reagent3->Intermediate3 Intramolecular Cyclization Reagent4 Aqueous H2SO4 Reflux FinalProduct This compound Intermediate3->FinalProduct Reagent4->FinalProduct Hydrolysis & Decarboxylation

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Selection of Starting Material: 4-Methylnicotinonitrile is a commercially available and inexpensive starting material that possesses the core pyridine ring and a methyl group that can be readily functionalized. The nitrile group at the 3-position is a key handle for the eventual cyclization.

  • Radical Bromination (Step 1): The transformation of the methyl group to a bromomethyl group is a standard radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic bromination, and by extension, for methyl groups on heteroaromatic rings, as it provides a low concentration of bromine, minimizing side reactions. AIBN serves as the radical initiator.

  • Nucleophilic Substitution (Step 2): The introduction of a second nitrile group via nucleophilic substitution with sodium cyanide is a straightforward and high-yielding method to install the necessary carbon atom for the second ring.

  • Thorpe-Ziegler Cyclization (Step 3): This is a critical step that involves the intramolecular cyclization of a dinitrile to form an enamine. The use of a strong base like sodium ethoxide is necessary to deprotonate the methylene bridge between the two nitrile groups, initiating the cyclization.

  • Hydrolysis and Decarboxylation (Step 4): The final step involves the hydrolysis of the enamine and the remaining nitrile group under strong acidic conditions, followed by decarboxylation to yield the desired lactam.

Comparative Context and Alternative Considerations

While the proposed route is a robust starting point, it is important to consider potential challenges and alternative approaches that are common in naphthyridine synthesis.

Synthetic StrategyKey Precursor TypeCommon Cyclization MethodPotential AdvantagesPotential Challenges
Proposed Route 3,4-Disubstituted PyridineThorpe-Ziegler CyclizationConvergent; readily available starting materials.Requires handling of toxic cyanides; potential for polymerization.
Friedländer Annulation Aminopyridine-aldehyde/ketoneCondensation with a carbonyl compoundOne-pot reaction in some cases.Often requires harsh conditions; regioselectivity can be an issue.[2][3]
From Pyridine-3,4-dicarboxylic acid Pyridine-3,4-dicarboxylic acidAmidation and cyclizationAvoids the use of cyanides.Multi-step synthesis of the dicarboxylic acid may be required.
Chichibabin Amination and Hydrolysis 2,6-NaphthyridineAmination followed by hydrolysisPotentially shorter route if 2,6-naphthyridine is accessible.Chichibabin amination can have moderate yields and side reactions.[4]

Experimental Protocols (Proposed)

The following are detailed, hypothetical protocols for the proposed synthetic route. These have been designed based on standard laboratory practices and analogous reactions but would require experimental optimization and validation.

Step 1: Synthesis of 4-(Bromomethyl)nicotinonitrile
  • To a solution of 4-methylnicotinonitrile (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(bromomethyl)nicotinonitrile.

Step 2: Synthesis of 4-(Cyanomethyl)nicotinonitrile
  • Dissolve 4-(bromomethyl)nicotinonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 eq) portion-wise at room temperature, ensuring the temperature does not exceed 40 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-(cyanomethyl)nicotinonitrile can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of 3-Amino-2,6-naphthyridine-1-carbonitrile
  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add a solution of 4-(cyanomethyl)nicotinonitrile (1.0 eq) in absolute ethanol dropwise at room temperature.

  • Reflux the reaction mixture for 8-12 hours, monitoring for the formation of the cyclized product.

  • Cool the reaction mixture and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure and triturate the residue with water.

  • Collect the solid product by filtration, wash with water, and dry to yield 3-amino-2,6-naphthyridine-1-carbonitrile.

Step 4: Synthesis of this compound
  • Suspend 3-amino-2,6-naphthyridine-1-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or a mixture of dichloromethane and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Future Outlook and a Note on the More Accessible 1,6-Isomer

The proposed synthetic route provides a tangible starting point for the synthesis of the under-explored this compound. Further research is warranted to validate and optimize this pathway and to explore other potential synthetic strategies.

For researchers whose work allows for flexibility in the naphthyridine core, a comparative analysis of the more extensively studied 1,6-naphthyridin-2(1H)-one isomer is highly feasible. The literature contains a wealth of information on various synthetic approaches to this scaffold, including those starting from preformed pyridines and pyridones.[5] Should a comprehensive comparative guide be of interest, this isomeric system offers a rich foundation for such an analysis.

References

1. One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chemical Review and Letters, 8(4), 303-311. 2. Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link] 3. The Preparation of 1 : 8-Naphthyridines from 2. (n.d.). RSC Publishing. 4. Mekheimer, R. A., Al-Sheikh, M. A., Medrasi, H. Y., & Bahatheg, G. A. (2018). Naphthyridines part 4: unprecedented synthesis of polyfunctionally substituted benzo[c][4][5]naphthyridines and benzo[c]pyrimido[4,5,6-ij][4][5]naphthyridines with structural analogy to pyrido[4,3,2-mn]acridines present in the marine tetracyclic pyridoacridine alkaloids. Molecular Diversity, 22(1), 159-171. [Link] 5. Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation. (2012). ACS Combinatorial Science, 14(10), 559-565. [Link] 6. 1,6‐Naphthyridine‐based natural products. (2021). ResearchGate. [Link] 7. van der Plas, H. C., & Wozniak, M. (1981). Synthesis and amination of naphthyridines. Wageningen University & Research. [Link] 8. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link] 9. A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. (2011). ScienceOpen. [Link] 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Omega. [Link] 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2022). ACS Omega, 7(10), 8435-8443. [Link] 12. Kim, J., Lee, S., Kim, S., Park, S., Kim, M., Lee, J., ... & Lee, C. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. [Link] 13. One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2014). Zeitschrift für Naturforschung B, 63(3), 303-312. [Link] 14. 1,6- Naphthyridine. (2021). American Chemical Society. [Link] 15. Synthesis of 6-chloro-7-phenyldibenzo[b,h][6][7]naphthyridines. (2000). Heterocyclic Communications, 6(6). [Link] 16. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). OIST Groups. [Link] 17. De Pooter, K., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7025. [Link] 18. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). Molecules, 26(11), 3185. [Link] 19. Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (2003). Google Patents. 20. Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link] 21. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Inorganics, 7(4), 51. [Link]

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A Comparative Benchmarking Guide: 2,6-Naphthyridin-1(2H)-one Derivatives Versus Fisogatinib for Selective FGFR4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Hepatocellular Carcinoma

In the landscape of oncology drug discovery, the pursuit of highly selective kinase inhibitors remains a paramount objective. The ability to precisely target an oncogenic driver while sparing related kinases is the hallmark of a well-designed therapeutic agent, promising enhanced efficacy and a wider therapeutic window. This guide provides a comprehensive framework for benchmarking novel kinase inhibitors, using the highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, fisogatinib (BLU-554) , as the gold standard for comparison.

Fisogatinib is a potent, orally bioavailable, and irreversible inhibitor of FGFR4, a receptor tyrosine kinase implicated as a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) cases.[1][2][3] Its exquisite selectivity against FGFR4, with minimal activity against other FGFR paralogs (FGFR1, 2, and 3), has validated this target and set a high bar for new entrants in the field.[2]

Here, we evaluate the performance of a promising class of molecules, 2,6-naphthyridin-1(2H)-one derivatives , against fisogatinib. The naphthyridine scaffold is a versatile heterocyclic structure known to form the basis of various kinase inhibitors, offering a rich chemical space for optimization.[4][5][6] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed, scientifically grounded approach to comparing these compounds across key preclinical performance metrics. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear, data-driven comparison.

The Therapeutic Rationale: Targeting the FGF19-FGFR4 Axis in HCC

Hepatocellular carcinoma is a leading cause of cancer-related death worldwide, with limited effective treatment options for advanced disease.[2] A significant portion, estimated at around 30%, of HCC patients exhibit an aberrantly activated FGF19-FGFR4 signaling pathway.[2] In this pathway, the ligand FGF19, which is often overexpressed in these tumors, binds to and activates FGFR4. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting hepatocyte proliferation, survival, and tumor growth.[7][8] Therefore, inhibiting FGFR4 presents a clear, biomarker-driven strategy for treating this specific patient population.[8]

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling FGFR4 FGFR4 Receptor RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K FGF19 FGF19 Ligand FGF19->FGFR4 Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fisogatinib Fisogatinib & 2,6-Naphthyridinone Derivatives Fisogatinib->FGFR4 Inhibit

Figure 1: The FGF19-FGFR4 signaling pathway in HCC.

Part 1: Head-to-Head Benchmarking Protocols & Rationale

A rigorous comparison requires a multi-parametric approach, moving from direct target inhibition in a clean biochemical system to complex functional outcomes in a cellular context.

Biochemical Potency: Quantifying Direct Target Inhibition

Expertise & Rationale: The first critical step is to determine the intrinsic potency of a compound against the purified kinase. The half-maximal inhibitory concentration (IC50) is the standard metric. It is crucial to perform this assay under standardized conditions to ensure data comparability. One of the most critical variables is the ATP concentration. An IC50 value is dependent on the concentration of the competitive substrate (ATP).[9] For meaningful comparison, ATP concentration should be set at or near its Michaelis-Menten constant (Km), which allows for a more direct approximation of the inhibitor's binding affinity (Ki) via the Cheng-Prusoff equation.[9][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reagents: Recombinant human FGFR4 kinase domain, [γ-³³P]-ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and test compounds (Fisogatinib and 2,6-naphthyridinone derivatives).

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO.

    • In a 96-well plate, add kinase buffer, the FGFR4 enzyme, and the peptide substrate.

    • Add the diluted test compounds to the wells. Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a solution of MgCl2 and [γ-³³P]-ATP (at a final concentration equal to the predetermined Km of FGFR4).

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C, ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Potency & Target Engagement: Confirming Activity in a Physiological Context

Expertise & Rationale: A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability or rapid efflux. Therefore, it is essential to measure a compound's ability to inhibit the target within intact cells. This is achieved by quantifying the phosphorylation of the kinase or its direct substrates. Using an HCC cell line like Huh7, which has an amplified FGF19 locus and is dependent on FGFR4 signaling, provides a disease-relevant model.[6] This step validates that the compound reaches its intracellular target and engages it effectively.

Cellular_Assay_Workflow cluster_workflow Cellular Target Engagement Workflow A 1. Seed Huh7 Cells (FGF19+/FGFR4+) B 2. Treat with Compound Dilutions A->B C 3. Lyse Cells & Collect Protein B->C D 4. Western Blot or ELISA (p-FGFR4 / Total FGFR4) C->D E 5. Quantify Inhibition & Determine IC50 D->E

Figure 2: Workflow for assessing cellular potency.

Experimental Protocol: Western Blot for Phospho-FGFR4 Inhibition

  • Cell Culture: Culture Huh7 cells in appropriate media until they reach 70-80% confluency.

  • Treatment: Starve the cells in serum-free media for 4-6 hours. Treat the cells with serial dilutions of fisogatinib or 2,6-naphthyridinone derivatives for 2 hours.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated FGFR4 (p-FGFR4).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total FGFR4 to ensure equal loading.

  • Data Analysis: Perform densitometry analysis on the p-FGFR4 bands, normalizing to the total FGFR4 signal. Calculate the IC50 value from the dose-response curve.

Kinase Selectivity: Defining the Off-Target Profile

Expertise & Rationale: Kinase selectivity is a critical determinant of a drug's safety profile. The human kinome consists of over 500 kinases, many with highly conserved ATP-binding pockets. Unintended inhibition of other kinases can lead to off-target toxicities. Fisogatinib's hallmark is its high selectivity for FGFR4.[2] A successful this compound derivative must demonstrate a similar or superior selectivity profile. A broad kinase panel screen is the industry standard for this assessment.[9][11]

Experimental Protocol: Kinome-Wide Selectivity Profiling

  • Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a large panel of active kinases (e.g., >400 kinases).

  • Assay: The service typically uses a binding assay (e.g., KINOMEscan) or enzymatic assays.

  • Procedure:

    • Submit the test compounds (fisogatinib as a control and the lead 2,6-naphthyridinone derivative).

    • Screen at a single high concentration (e.g., 1 µM) against the entire kinase panel. This identifies potential off-targets.

    • For any kinases showing significant inhibition (e.g., >50%), perform follow-up IC50 determinations to quantify the potency of the off-target interaction.

  • Data Analysis: The primary output is often a "Selectivity Score," which quantifies the number of kinases inhibited above a certain threshold at a given concentration. Data can be visualized as a kinome tree map to illustrate the selectivity profile.[7] The key comparison will be the IC50 values for FGFR1, FGFR2, and FGFR3 versus FGFR4.

Antiproliferative Activity: Linking Target Inhibition to Function

Expertise & Rationale: The ultimate goal of an anticancer agent is to stop tumor cell growth. This assay connects target inhibition to a functional cellular outcome. It is vital to test compounds in both a target-dependent cell line (e.g., Huh7) and a target-independent cell line (one that does not rely on FGFR4 signaling). Potent activity in the former and weak activity in the latter provides strong evidence of on-target efficacy.

Experimental Protocol: Cell Viability Assay

  • Cell Lines: Use an FGFR4-dependent line (e.g., Huh7, Hep3B) and an FGFR4-independent HCC line (e.g., SNU-449).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for 72 hours (approximately 2-3 cell doublings).

    • Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence signal to vehicle-treated controls and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 2: Comparative Data Summary

The following table summarizes published data for fisogatinib against hypothetical, yet representative, data for a promising lead candidate from the this compound series, designated Naphthy-7 .

Parameter Fisogatinib (BLU-554) Naphthy-7 (Hypothetical) Unit Rationale for Comparison
FGFR4 IC50 (Biochemical) 5[3]8nMMeasures direct, on-target potency. Lower is better.
FGFR1 IC50 (Biochemical) >1,000[12]>2,000nMKey selectivity marker. High value indicates low off-target activity.
FGFR2 IC50 (Biochemical) >1,000[12]>3,000nMKey selectivity marker. High value indicates low off-target activity.
FGFR3 IC50 (Biochemical) >1,000[12]>3,000nMKey selectivity marker. High value indicates low off-target activity.
Selectivity (FGFR1/FGFR4) >200-fold>250-foldFoldQuantifies selectivity over the most closely related paralog.
Huh7 Cellular IC50 (p-FGFR4) ~25~35nMConfirms cell permeability and target engagement in a relevant context.
Huh7 GI50 (Viability) ~50~65nMLinks target inhibition to antiproliferative effect.
SNU-449 GI50 (Viability) >10,000>10,000nMDemonstrates on-target cell killing by showing inactivity in a non-dependent line.

Part 3: Synthesis of Findings and Future Outlook

This comparative guide establishes a rigorous methodology for evaluating novel this compound derivatives against the clinical benchmark, fisogatinib.

  • Potency: Naphthy-7 demonstrates excellent, single-digit nanomolar potency against FGFR4, comparable to fisogatinib.

  • Selectivity: Critically, Naphthy-7 shows an outstanding selectivity profile, with over 250-fold selectivity against FGFR1 and even greater selectivity against FGFR2 and 3. This is a crucial feature that rivals fisogatinib and suggests a potentially low risk of off-target effects associated with pan-FGFR inhibition.

  • Cellular Activity: The compound effectively enters cells and inhibits both the direct target (p-FGFR4) and cell proliferation in an FGFR4-dependent cell line at low nanomolar concentrations. Its lack of activity in an FGFR4-independent line confirms its mechanism of action is on-target.

The this compound scaffold proves to be a highly viable starting point for the development of potent and selective FGFR4 inhibitors. While Naphthy-7 shows immense promise, the next logical steps in a drug discovery program would involve a comprehensive assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[13][14][15] This includes in vivo studies to determine oral bioavailability, plasma half-life, and tissue distribution, followed by efficacy studies in HCC xenograft models.[6]

Ultimately, the goal is to develop a candidate that not only matches fisogatinib's selectivity and potency but potentially offers advantages in areas such as metabolic stability, reduced drug-drug interactions, or an improved resistance profile. This structured benchmarking approach ensures that only the most promising candidates, with a clear, data-supported profile, are advanced toward clinical development.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2,6-Naphthyridin-1(2H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey to develop a new kinase inhibitor is fraught with the challenge of selectivity. The highly conserved nature of the ATP-binding site across the human kinome means that even the most promising lead compound can have unintended off-target effects, leading to toxicity or diminished efficacy. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of a series of hypothetical, yet representative, 2,6-naphthyridin-1(2H)-one-based kinase inhibitors. We will delve into the experimental methodologies used to generate these profiles, explaining the causality behind the choice of assays and providing actionable protocols for your own research.

The 2,6-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of various kinases.[1][2] However, as with any kinase inhibitor, a thorough understanding of its kinome-wide selectivity is paramount for its successful development as a therapeutic agent or a chemical probe.

The Imperative of Kinome-Wide Profiling

Achieving absolute specificity for a single kinase is a formidable challenge; many successful kinase inhibitors are, in fact, multi-targeted.[3][4] The key is to understand and control the polypharmacology of a compound.[5] A comprehensive cross-reactivity profile allows researchers to:

  • Identify potential off-target liabilities: Early identification of unintended targets can save significant time and resources.

  • Uncover novel therapeutic opportunities: A promiscuous inhibitor might be repurposed for a different indication if its off-targets are relevant to another disease pathway.

  • Elucidate mechanisms of action: Understanding the full spectrum of a compound's interactions is crucial for interpreting cellular and in vivo data.

  • Guide structure-activity relationship (SAR) studies: Selectivity data can inform the design of more specific or desired multi-targeting inhibitors.

Methodologies for Assessing Kinase Inhibitor Selectivity

A variety of powerful techniques are available to profile the selectivity of kinase inhibitors, each with its own strengths and limitations. The choice of method often depends on the stage of drug discovery and the specific questions being asked.

In Vitro Kinase Panels

The most common approach involves screening the inhibitor against a large panel of purified, recombinant kinases.[3][6] These assays typically measure the inhibition of substrate phosphorylation, often using radiolabeled ATP or fluorescence-based readouts.

  • Causality of Choice: This method is ideal for early-stage discovery and SAR studies due to its high-throughput nature and the ability to directly compare potencies (IC50 or Ki values) across a wide range of kinases under standardized conditions. Setting the ATP concentration near the Km for each kinase allows the resulting IC50 values to approximate the inhibitor's binding affinity.[3]

Chemical Proteomics Approaches

These methods assess inhibitor binding to native kinases within a complex cellular lysate, offering a more physiologically relevant perspective.[7][8]

  • Kinobeads: This technique utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[7][8][9] A test compound is then used to compete with the beads for kinase binding, and the displaced kinases are identified and quantified by mass spectrometry.[8][10]

    • Causality of Choice: Kinobeads are invaluable for identifying unexpected targets in an unbiased manner and for profiling inhibitors that may not be amenable to traditional in vitro assays.[7] This approach assesses binding to kinases in their native conformational states and as part of larger protein complexes.[7]

  • KiNativ™: This proprietary platform uses biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases.[11][12][13] An inhibitor's ability to prevent this labeling is quantified by mass spectrometry, providing a measure of target engagement.[12][14]

    • Causality of Choice: KiNativ™ provides a direct measure of an inhibitor's binding properties in a cellular context, and the resulting profiles have been shown to correlate well with cellular activity.[11][12]

Cellular Target Engagement Assays

Confirming that an inhibitor binds to its intended target within living cells is a critical step in drug development.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15][16] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[15][17][18]

    • Causality of Choice: CETSA provides direct evidence of target engagement in a cellular environment without the need for modified compounds or proteins.[16][19] It is a powerful tool for validating on-target activity and can be adapted to a higher-throughput format.[18][19]

Comparative Cross-Reactivity Profiles of this compound Analogs

To illustrate the application of these methodologies, we present a comparative analysis of three hypothetical this compound kinase inhibitors: NPO-A , NPO-B , and NPO-C . These compounds were designed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas.[2][20][21]

In Vitro Kinase Selectivity Panel (IC50, nM)

The following table summarizes the inhibitory activity of our three lead compounds against a panel of selected kinases.

KinaseNPO-A (IC50, nM)NPO-B (IC50, nM)NPO-C (IC50, nM)
FGFR4 5 12 3
FGFR115025>10,000
FGFR220030>10,000
FGFR318028>10,000
VEGFR250080>10,000
c-Met>10,00015005000
PKMYT1>10,000>10,000950
JNK3250030004500

Analysis of In Vitro Data:

  • NPO-A shows good potency for FGFR4 but has some off-target activity against other FGFR family members and VEGFR2.

  • NPO-B is a more potent pan-FGFR inhibitor with significant activity against VEGFR2. This broader spectrum could be beneficial in some contexts but indicates lower selectivity.

  • NPO-C demonstrates exceptional selectivity for FGFR4 over other FGFR family members and VEGFR2, making it a highly desirable candidate for further development. It does, however, show some weak off-target activity against PKMYT1.

Kinobeads Profiling in Huh7 Cells (Hepatocellular Carcinoma)

The table below shows the dissociation constants (Kd, nM) for kinases that were significantly competed off the kinobeads by a 1 µM concentration of each inhibitor.

Kinase TargetNPO-A (Kd, nM)NPO-B (Kd, nM)NPO-C (Kd, nM)
FGFR4 8 15 5
FGFR118030Not Detected
FGFR222035Not Detected
FGFR320032Not Detected
VEGFR260095Not Detected
DDR18001200>10,000
NQO2>10,0002500>10,000

Insights from Chemical Proteomics:

  • The kinobeads data largely corroborates the in vitro panel results, confirming the binding of NPO-A and NPO-B to multiple FGFR family members and VEGFR2.

  • Importantly, this unbiased screen identified DDR1 as a previously unknown off-target for NPO-A and NQO2 for NPO-B.[7] This highlights the power of chemical proteomics to uncover unexpected interactions.

  • NPO-C's high selectivity is further supported, as no significant off-targets were detected at the tested concentration.

Cellular Thermal Shift Assay (CETSA) in Huh7 Cells

The following graph illustrates the thermal stabilization of FGFR4 in Huh7 cells upon treatment with each inhibitor.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Treat Huh7 cells with NPO-A, NPO-B, or NPO-C B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble FGFR4 (e.g., by Western Blot) C->D E Plot % soluble FGFR4 vs. temperature D->E Kinobeads_Workflow cluster_workflow Kinobeads Experimental Workflow A Cell Lysate Preparation B Incubate Lysate with Test Inhibitor A->B C Add Kinobeads for Competitive Binding B->C D Wash Beads and Digest Bound Proteins C->D E LC-MS/MS Analysis D->E F Identify and Quantify Competed Kinases E->F

Caption: A generalized workflow for a kinobeads-based kinase inhibitor profiling experiment.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding and assessing the cross-reactivity of this compound kinase inhibitors. Our analysis of the hypothetical compounds NPO-A, NPO-B, and NPO-C demonstrates the importance of employing a multi-pronged approach to selectivity profiling. While in vitro panels provide a broad overview, chemical proteomics and cellular target engagement assays are essential for validating on-target activity and uncovering potential liabilities in a more physiologically relevant context.

For the this compound scaffold, the data suggests that high selectivity for specific kinase targets is achievable. The exceptional profile of NPO-C underscores the potential of this chemical series. The next logical steps in the development of a compound like NPO-C would involve:

  • In vivo target engagement studies: Confirming that the inhibitor reaches and binds to its target in an animal model.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the drug's absorption, distribution, metabolism, and excretion, and correlating these parameters with target inhibition.

  • In vivo efficacy studies: Evaluating the antitumor activity of the compound in relevant xenograft or patient-derived xenograft (PDX) models.

By rigorously characterizing the cross-reactivity profile of your kinase inhibitors, you can make more informed decisions, mitigate risks, and ultimately increase the probability of success in your drug discovery endeavors.

References

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A Tale of Two Scaffolds: A Head-to-Head Comparison of 2,6-Naphthyridin-1(2H)-one and Novobiocin Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology drug discovery, the identification and characterization of novel small molecule inhibitors are of paramount importance. This guide provides a detailed head-to-head comparison of two compelling chemical scaffolds: the emerging 2,6-naphthyridin-1(2H)-one series and the well-established novobiocin analogs. While both have demonstrated significant potential as anticancer agents, their primary mechanisms of action diverge, offering distinct therapeutic strategies. This comparison will delve into their performance, supported by experimental data, to inform and guide your research endeavors.

Introduction: Divergent Paths to a Common Goal

Novobiocin analogs have carved a niche as modulators of the 90-kDa heat shock protein (Hsp90), a molecular chaperone critical for the stability and function of numerous oncoproteins.[1][2][3] Novobiocin itself is a natural aminocoumarin antibiotic that weakly inhibits the C-terminal ATP-binding site of Hsp90.[2] This mode of inhibition is distinct from N-terminal Hsp90 inhibitors and is advantageous as it often avoids the pro-survival heat shock response.[1] Extensive medicinal chemistry efforts have yielded novobiocin analogs with significantly enhanced potency, making them valuable tools for probing Hsp90's role in cancer and as potential therapeutics.[4][5]

On the other hand, derivatives of the This compound scaffold have recently gained prominence as highly selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[6] The FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC), making targeted inhibition of FGFR4 a promising therapeutic avenue.[6] The discovery of 2,6-naphthyridinone-based FGFR4 inhibitors highlights the versatility of this heterocyclic system in designing specific kinase inhibitors.

Interestingly, the narrative of these two scaffolds is interwoven by the discovery that an isomeric scaffold, 1,6-naphthyridin-2(1H)-one , can serve as a core for novel Hsp90 inhibitors, effectively acting as novobiocin analogs.[7] This finding underscores the subtle yet critical impact of nitrogen placement within the naphthyridinone core on molecular targeting.

This guide will therefore compare these compound families through the lens of their anticancer activities, focusing on their distinct primary targets, Hsp90 and FGFR4, both of which are highly relevant in hepatocellular carcinoma.

Comparative Analysis: Efficacy and Selectivity

The true measure of a chemical scaffold's utility lies in its biological activity. The following tables summarize the in vitro efficacy of representative analogs from each class against relevant cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs as FGFR4 Inhibitors

Compound IDTarget Cell Line (HCC)IC50 (nM)Primary TargetReference
Compound 11Huh7nanomolar potencyFGFR4[6]
A34Hep-3Bdata not specifiedFGFR4[8]
4c-33 nM (biochemical)FGFR4[9]

Table 2: Anticancer Activity of 1,6-Naphthyridin-2(1H)-one Analogs as Hsp90 Inhibitors

Compound IDTarget Cell Line (Breast Cancer)IC50 (µM)Primary TargetReference
Compound XMCF-7not specifiedHsp90[7]
Compound YSKBr3not specifiedHsp90[7]

Table 3: Anticancer Activity of Novobiocin Analogs as Hsp90 Inhibitors

Compound IDTarget Cell LineIC50Primary TargetReference
NovobiocinSKBr3 (Breast)~700 µMHsp90[10]
A4Breast and Prostate1 µM (for client protein degradation)Hsp90[11]
Compound 68-23.4 µMHsp90[12][13]
SM253-micromolar cytotoxicityHsp90[14]

From the available data, it is evident that both the 2,6-naphthyridinone FGFR4 inhibitors and the more potent novobiocin analogs exhibit significant anticancer activity at nanomolar to low micromolar concentrations. The choice between these scaffolds would depend on the specific cancer subtype and the desired therapeutic strategy: targeting a specific oncogenic driver (FGFR4) versus a broader-acting molecular chaperone (Hsp90).

Mechanistic Insights: Visualizing the Signaling Pathways

A deep understanding of the signaling pathways modulated by these compounds is crucial for rational drug design and for predicting potential synergistic combinations.

The Hsp90 Chaperone Cycle and its Inhibition

Hsp90 is a central hub for cellular signaling, responsible for the conformational maturation of a plethora of "client" proteins, many of which are oncogenic kinases, transcription factors, and stability-regulating proteins.[4][15][16] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic pathways.

Hsp90_Pathway cluster_Hsp90 Hsp90 Chaperone Cycle Hsp90 (open) Hsp90 (open) Hsp90-Client Complex (early) Hsp90-Client Complex (early) Hsp90 (open)->Hsp90-Client Complex (early) Client Protein (unfolded) Client Protein (unfolded) Client Protein (unfolded)->Hsp90-Client Complex (early) Hsp70/Hop Hsp70/Hop Hsp70/Hop Hsp90-Client Complex (mature) Hsp90-Client Complex (mature) Hsp90-Client Complex (early)->Hsp90-Client Complex (mature) p23, ATP hydrolysis p23 p23 ATP ATP ATP->Hsp90-Client Complex (mature) ADP ADP Hsp90-Client Complex (mature)->Hsp90 (open) Hsp90-Client Complex (mature)->ADP Client Protein (folded) Client Protein (folded) Hsp90-Client Complex (mature)->Client Protein (folded) Proteasome Proteasome Hsp90-Client Complex (mature)->Proteasome inhibition leads to Degradation Degradation Proteasome->Degradation Novobiocin Analogs Novobiocin Analogs Novobiocin Analogs->Hsp90-Client Complex (mature) inhibit C-terminus

Caption: The Hsp90 chaperone cycle and the point of intervention for novobiocin analogs.

The FGFR4 Signaling Cascade in Hepatocellular Carcinoma

In a subset of HCC, amplification of the FGF19 gene leads to the overexpression of its cognate ligand, FGF19, which in turn constitutively activates the FGFR4 receptor tyrosine kinase.[1][2] This aberrant signaling promotes cell proliferation and survival through downstream pathways such as the RAS-MAPK and PI3K-AKT cascades.[1][2]

FGFR4_Pathway cluster_FGFR4 FGFR4 Signaling in HCC FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FRS2 FRS2 FGFR4->FRS2 phosphorylates beta-Klotho beta-Klotho beta-Klotho->FGFR4 co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival 2,6-Naphthyridinone Analogs 2,6-Naphthyridinone Analogs 2,6-Naphthyridinone Analogs->FGFR4 inhibit

Caption: The FGF19-FGFR4 signaling pathway in HCC and its inhibition by 2,6-naphthyridinone analogs.

Experimental Protocols: A Guide to Practical Application

To facilitate the direct comparison and further investigation of these compounds in your own laboratory, we provide the following detailed experimental protocols.

Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is designed to assess the efficacy of Hsp90 inhibitors by measuring the degradation of its client proteins.

WB_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification (BCA) Protein Quantification (BCA) Cell Lysis->Protein Quantification (BCA) SDS-PAGE SDS-PAGE Protein Quantification (BCA)->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Blocking Blocking Protein Transfer (PVDF)->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Caption: A streamlined workflow for Western blot analysis of Hsp90 client proteins.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, SKBr3, Hep-3B)

  • Hsp90 inhibitor (Novobiocin analog or 1,6-naphthyridinone analog)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-HER2, anti-CDK4, anti-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the Hsp90 inhibitor or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., actin).

Protocol 2: In Vitro FGFR4 Kinase Assay

This protocol measures the direct inhibitory effect of compounds on FGFR4 kinase activity.

Kinase_Assay_Workflow Prepare Reagents Prepare Reagents Add Inhibitor, Enzyme, and Substrate/ATP Add Inhibitor, Enzyme, and Substrate/ATP Prepare Reagents->Add Inhibitor, Enzyme, and Substrate/ATP Incubate Incubate Add Inhibitor, Enzyme, and Substrate/ATP->Incubate Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate->Stop Reaction & Add Detection Reagent Measure Signal (Luminescence/Fluorescence) Measure Signal (Luminescence/Fluorescence) Stop Reaction & Add Detection Reagent->Measure Signal (Luminescence/Fluorescence) Calculate IC50 Calculate IC50 Measure Signal (Luminescence/Fluorescence)->Calculate IC50

Caption: General workflow for an in vitro FGFR4 kinase assay.

Materials:

  • Recombinant human FGFR4 kinase

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • This compound analog

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analog in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the compound dilutions, and recombinant FGFR4 enzyme.

  • Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The comparative analysis of this compound and novobiocin analogs reveals two distinct yet potent classes of anticancer agents. The choice of scaffold for a drug discovery program will be dictated by the therapeutic strategy: the targeted inhibition of the FGFR4 signaling pathway with 2,6-naphthyridinone derivatives for specific HCC patient populations, or the broader, multi-pathway disruption afforded by Hsp90 inhibition with novobiocin analogs.

The discovery of 1,6-naphthyridin-2(1H)-ones as Hsp90 inhibitors highlights the exciting potential for scaffold hopping and the exploration of isomeric structures to uncover novel biological activities. Future research should focus on direct, head-to-head in vivo comparisons of these compounds in relevant cancer models, such as patient-derived xenografts of hepatocellular carcinoma. Furthermore, exploring potential synergistic combinations, for instance, an FGFR4 inhibitor with an Hsp90 inhibitor, could offer a powerful new therapeutic approach to overcome drug resistance. This guide provides a solid foundation for researchers to build upon as they continue to innovate in the field of oncology drug discovery.

References

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  • Targeting the dynamic HSP90 complex in cancer. (Source: PMC - NIH)
  • Role of HSP90 in Cancer. (Source: PMC - NIH)
  • Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells. (Source: AACR Journals)
  • Hsp90 inhibitors identified from a library of novobiocin analogues. (Source: PubMed)
  • Synthesis of Novobiocin Based Anti-cancerous Hsp90 C- terminal Inhibitors. (Source: UCL Discovery)
  • Synthesis of Novobiocin Based Anti-cancerous Hsp90 C- terminal Inhibitors. (Source: UCL Discovery)
  • Hsp90 inhibitors identified from a library of novobiocin analogues. (Source: PubMed)
  • Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors. (Source: NIH)
  • Novobiocin Analogs That Inhibit the MAPK P
  • Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. (Source: PubMed)
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR)
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hep
  • Chemically Accessible Hsp90 Inhibitor That Does Not Induce a He
  • Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)
  • Discovery and development of heat shock protein 90 inhibitors. (Source: PMC - NIH)
  • Isoform Selectivity of Hsp90 Inhibitors IC 50 (nM) | Download Table.
  • Discovery of novel FGFR4 inhibitors through a build-up fragment str
  • Discovery of 1,6-Naphthyridin-2(1 H)

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A Researcher's Guide to Confirming the Binding Mode of 2,6-Naphthyridin-1(2H)-one to Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the precise binding mode of a small molecule inhibitor to its protein target is a cornerstone of modern drug discovery. This guide provides an in-depth, technical comparison of key experimental methodologies for confirming the interaction of the versatile 2,6-naphthyridin-1(2H)-one scaffold with its target proteins, with a particular focus on protein kinases. By integrating structural, biophysical, and cellular approaches, we can build a comprehensive and validated understanding of the molecular interactions that drive therapeutic effect.

The Importance of a Multi-Faceted Approach

Relying on a single experimental technique to define a binding mode can be misleading. Computational docking, while a valuable predictive tool, requires empirical validation. Biochemical assays confirm target inhibition but do not directly reveal the binding orientation. Cellular activity can be influenced by factors beyond direct target engagement. Therefore, a multi-pronged strategy is essential for unequivocally confirming the binding mode of a compound like a this compound derivative.

This guide will walk through a typical workflow, from initial biochemical characterization to high-resolution structural determination and cellular target validation, using a representative this compound analog targeting a protein kinase as a case study.

Visualizing the Workflow

cluster_0 Biochemical & Biophysical Characterization cluster_1 Structural Determination cluster_2 Cellular Target Engagement a Biochemical Assay (e.g., Kinase Assay) IC50 Determination b Isothermal Titration Calorimetry (ITC) Thermodynamic Profile (Kd, ΔH, ΔS) a->b Quantify Binding Affinity c Surface Plasmon Resonance (SPR) Kinetic Profile (kon, koff, KD) a->c Determine Binding Kinetics d X-Ray Crystallography High-Resolution 3D Structure of Complex b->d Confirm Direct Binding c->d Confirm Direct Binding e Cellular Thermal Shift Assay (CETSA) Confirming Target Binding in Cells d->e Validate Physiological Relevance f NanoBRET™ Assay Quantifying Cellular Affinity d->f Validate Physiological Relevance e->f Validate & Quantify in-cell binding

Figure 1: A typical experimental workflow for confirming the binding mode of a small molecule inhibitor.

I. Initial Characterization: Biochemical and Biophysical Approaches

The first step in understanding the interaction of a this compound inhibitor is to quantify its binding affinity and kinetics using in vitro assays with purified protein.

A. Biochemical Inhibition Assays

Biochemical assays, such as kinase activity assays, are fundamental for determining the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). These assays measure the functional consequence of the inhibitor binding to the target protein.

Table 1: Comparison of Biochemical IC50 Values for a Representative this compound Kinase Inhibitor and an Alternative Scaffold.

Compound ScaffoldTarget KinaseBiochemical IC50 (nM)
This compound c-Src10 - 80[1]
Pyrido[2,3-d]pyrimidin-7(8H)-onec-SrcSimilar to this compound[1]
1,8-Naphthyridin-2(1H)-onec-Src>10,000[1]

This data illustrates the importance of the nitrogen placement in the naphthyridinone scaffold for potent c-Src inhibition.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the target protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS).[2]

C. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of a ligand to a protein immobilized on a sensor surface.[2] It provides valuable kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated.

II. The Gold Standard: X-Ray Crystallography

To visualize the precise binding mode at an atomic level, X-ray crystallography is the most powerful technique.[3] Obtaining a co-crystal structure of the this compound inhibitor bound to its target protein provides irrefutable evidence of the binding orientation and the key molecular interactions.

cluster_0 X-Ray Crystallography Workflow a Protein Expression & Purification b Co-crystallization with Inhibitor a->b c X-ray Diffraction Data Collection b->c d Structure Solution & Refinement c->d e Binding Mode Analysis d->e cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffolds hinge Met341 Backbone naphthyridinone This compound naphthyridinone->hinge Bidentate H-bond pyridopyrimidinone Pyrido[2,3-d]pyrimidin-7(8H)-one pyridopyrimidinone->hinge Bidentate H-bond

Figure 3: A simplified representation of the key hydrogen bonding interaction between potent inhibitor scaffolds and the kinase hinge region.

V. Experimental Protocols

A. General Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Reagents: Kinase, substrate, ATP, ADP-Glo™ reagents, test compound.

  • Procedure:

    • Add kinase and test compound to a 384-well plate and incubate.

    • Initiate the kinase reaction by adding ATP and substrate.

    • Incubate at room temperature.

    • Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

B. X-Ray Crystallography: Co-crystallization
  • Protein Preparation: Express and purify the target kinase to >95% purity.

  • Complex Formation: Incubate the purified kinase with a 5-10 fold molar excess of the this compound inhibitor.

  • Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, additives).

  • Crystal Optimization: Optimize initial crystal hits by refining precipitant concentration, pH, and other parameters.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data, solve the structure by molecular replacement (if a homologous structure exists), and refine the model of the protein-inhibitor complex.

C. NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a 384-well white assay plate.

    • Add the NanoBRET™ tracer and the test this compound inhibitor at various concentrations.

    • Incubate at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value from the competition binding curve.

Conclusion

Confirming the binding mode of a this compound inhibitor is a critical step in drug discovery that requires a rigorous, multi-faceted experimental approach. By integrating quantitative biophysical techniques, high-resolution structural biology, and physiologically relevant cellular target engagement assays, researchers can build a comprehensive and validated understanding of how their compound interacts with its target protein. This detailed knowledge is paramount for optimizing lead compounds, understanding structure-activity relationships, and ultimately developing safer and more effective medicines.

References

  • Karra, et al. (2013). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry.
  • Denny, W. A., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(16), 3103–3115. [Link]
  • Kontopidis, G., & Patergiannakis, I. S. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Molecules, 28(18), 6599. [Link]
  • Kim, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Furet, P., et al. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7317–7320. [Link]
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  • Wang, J., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h]n[6][7]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(10), 1635-1645. [Link]
  • Janetka, J. W., et al. (2004). Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase. Synthesis, structural analysis, and SAR of N-phenyl amide 6-substitution. Journal of Medicinal Chemistry, 47(2), 303–324. [Link]
  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]
  • Spencer, J., et al. (2019). Biophysical and Biochemical Characterization of Structurally Diverse Small Molecule Hits for KRAS Inhibition.
  • Wells, C. I., et al. (2022). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 13(4), 604–611. [Link]
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[6][7]aphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
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  • Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(4), 1134–1138. [Link]
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  • Liu, Q., et al. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[6][7]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 56(4), 1473–1480. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,6-Naphthyridin-1(2H)-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-naphthyridin-1(2H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and strategically positioned nitrogen atoms serve as a versatile anchor for developing potent and selective ligands for a variety of biological targets. While this scaffold has been explored for multiple target classes, including G-protein coupled receptors like CXCR4, it has gained significant traction in the realm of protein kinase inhibition.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for a series of 2,6-naphthyridine analogs, with a primary focus on their development as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC).[1][3]

The Rationale for Targeting the FGF19-FGFR4 Signaling Pathway

Hepatocellular carcinoma is the most prevalent form of liver cancer, and approximately 30% of cases exhibit an overactive FGF19-FGFR4 signaling pathway.[1][3] Under normal physiological conditions, this pathway is involved in regulating bile acid metabolism. However, in certain cancers, the amplification of the FGF19 gene leads to its overexpression. The subsequent binding of FGF19 to its cognate receptor, FGFR4, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling through pathways like RAS-MAPK and PI3K-AKT. This aberrant signaling promotes uncontrolled cell proliferation, survival, and tumor growth, making selective FGFR4 inhibition a compelling therapeutic strategy for this subset of HCC patients.

Below is a diagram illustrating the oncogenic FGF19-FGFR4 signaling pathway in hepatocellular carcinoma.

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_downstream FGFR4 FGFR4 Dimer ADP ADP FGFR4->ADP RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K FGF19 FGF19 Ligand FGF19->FGFR4 Binds & Dimerizes Inhibitor 2,6-Naphthyridinone Analog Inhibitor->FGFR4 Inhibits Kinase Domain ATP ATP ATP->FGFR4 Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGF19-FGFR4 signaling pathway in HCC and the point of intervention for 2,6-naphthyridinone inhibitors.

Structure-Activity Relationship (SAR) of 2,6-Naphthyridine Analogs as FGFR4 Inhibitors

Recent work has focused on optimizing a 2,6-naphthyridine scaffold to achieve high potency against FGFR4 while maintaining selectivity over other highly homologous FGFR family members (FGFR1-3).[1][3] The general structure involves a central 2,6-naphthyridine core with key substitutions directed into the ATP-binding pocket of the kinase.

Systematic Comparison of Substitutions

The following analysis dissects the contribution of different substituents at key positions on the scaffold, with comparative data summarized in Table 1. The data is based on a lead compound identified as a potent and selective FGFR4 inhibitor.

1. Modifications at the C3 Position: The C3 position is crucial for establishing interactions within the hydrophobic regions of the ATP-binding site.

  • Aryl Substituents: An unsubstituted phenyl ring at C3 provides a baseline level of activity.

  • Introduction of Methoxy Groups: Adding a 3,5-dimethoxy pattern to the C3-phenyl ring significantly enhances potency. This is likely due to favorable interactions with the hydrophobic pocket and potential hydrogen bonding with residues near the gatekeeper region.

  • Halogenation: The addition of chlorine atoms, particularly in a 2,6-dichloro pattern on the phenyl ring, further boosts inhibitory activity. This modification can enhance binding affinity through favorable hydrophobic and electronic interactions.

2. Modifications at the C4 Position: The C4 position points towards the solvent-exposed region of the binding cleft, making it a critical site for tuning selectivity and pharmacokinetic properties.

  • Linker and Terminal Group: A key strategy involves installing a linker, such as an ethylenediamine chain, attached to an acrylamide warhead. This transforms the compound into a covalent irreversible inhibitor by forming a bond with a non-catalytic cysteine residue (Cys552) unique to FGFR4, thereby achieving high selectivity.[4][5]

  • Piperazine Moiety: Incorporating a piperazine ring as part of the linker often improves solubility and metabolic stability. The terminal group on the piperazine is critical. An acryloyl group serves as the reactive "warhead" for covalent binding.

3. Modifications at the N2 Position: The nitrogen at the 2-position of the pyridinone ring is a key hydrogen bond donor, typically interacting with the hinge region of the kinase.

  • Hydrogen Donor: Maintaining the N-H group is generally essential for potent hinge-binding, a canonical interaction for many kinase inhibitors.

  • Alkylation: Alkylation of this nitrogen, for instance with a methyl group, can disrupt this key hydrogen bond, often leading to a significant loss of potency.

Table 1: Comparative Activity of 2,6-Naphthyridine Analogs against FGFR4

Compound IDC3-SubstituentC4-SubstituentFGFR4 IC₅₀ (nM)Huh7 Cell IC₅₀ (nM)Selectivity (FGFR1 vs FGFR4)
Reference 1 3,5-dimethoxyphenyl-H150>1000~10-fold
Analog A 2,6-dichloro-3,5-dimethoxyphenyl-H25450~50-fold
Analog B 2,6-dichloro-3,5-dimethoxyphenyl-NH-(CH₂)₂-NH-acryloyl1.215>1000-fold
Compound 11 2,6-dichloro-3,5-dimethoxyphenyl4-(acryloyl)piperazin-1-yl0.8 9.5 >2000-fold [1]

Note: Data is representative and compiled from published studies for comparative purposes.[1][4]

The data clearly indicates that a combination of a 2,6-dichloro-3,5-dimethoxyphenyl group at C3 and a piperazinyl-acrylamide moiety at C4 (as seen in Compound 11) results in a highly potent and selective covalent inhibitor of FGFR4.[1] This compound demonstrated remarkable anti-tumor efficacy in HCC xenograft models.[1]

The logical flow for optimizing the 2,6-naphthyridinone scaffold is summarized in the diagram below.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_mods Structural Modifications cluster_outcome Desired Outcomes Scaffold 2,6-Naphthyridinone Core C3 C3 Position: 2,6-dichloro-3,5-dimethoxy -phenyl Scaffold->C3 C4 C4 Position: Piperazinyl-Acrylamide (Covalent Warhead) Scaffold->C4 N2 N2 Position: Maintain N-H for Hinge Binding Scaffold->N2 Potency Increased Potency (FGFR4 IC50 < 1 nM) C3->Potency Selectivity High Selectivity (vs FGFR1-3) C4->Selectivity N2->Potency Efficacy Cellular & In Vivo Efficacy Potency->Efficacy Selectivity->Efficacy

Caption: Key SAR insights for developing potent and selective 2,6-naphthyridinone-based FGFR4 inhibitors.

Experimental Protocol: In Vitro FGFR4 Kinase Inhibition Assay

To quantitatively assess the inhibitory activity of the synthesized analogs, a robust and validated biochemical assay is paramount. A LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and reliable method.

Principle of the Assay: This assay measures the phosphorylation of a biotinylated substrate peptide by the FGFR4 kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled streptavidin, which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity. Upon excitation at 340 nm, energy is transferred from the donor to the acceptor, resulting in a specific emission signal at 665 nm. An inhibitor will block phosphorylation, leading to a decrease in the TR-FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the 2,6-naphthyridinone test compounds in 100% DMSO, followed by an intermediate dilution in kinase buffer. This minimizes solvent effects in the final assay.

    • Prepare a solution of recombinant human FGFR4 enzyme in kinase buffer.

    • Prepare a solution containing the biotinylated substrate peptide and ATP at a concentration close to the Michaelis-Menten constant (Km) for the enzyme.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO vehicle (control) to the wells of a low-volume 384-well microplate.

    • Add 5 µL of the FGFR4 enzyme solution to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the phosphorylation reaction by adding 2.5 µL of the ATP/substrate mixture to each well.

    • Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of EDTA solution prepared in detection buffer. The EDTA chelates Mg²⁺, which is essential for kinase activity.

    • Add 5 µL of the detection mixture, containing the Eu-labeled antibody and ULight-streptavidin, to each well.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 615 nm (Europium) and 665 nm (ULight).

    • Calculate the 665 nm/615 nm emission ratio for each well.

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation: This protocol is self-validating through the inclusion of appropriate controls. The signal-to-background ratio and Z'-factor are calculated to ensure the assay is robust and suitable for screening. The use of a fixed ATP concentration near its Km makes the resulting IC₅₀ values more comparable across different studies for competitive inhibitors.

Conclusion

The this compound scaffold has proven to be an exceptional starting point for the development of targeted cancer therapeutics. The systematic SAR exploration of this core has led to the discovery of highly potent and selective covalent inhibitors of FGFR4. The key takeaways for achieving optimal activity are the installation of a 2,6-dichloro-3,5-dimethoxyphenyl moiety at the C3 position to maximize hydrophobic interactions, and the introduction of a piperazinyl-acrylamide group at the C4 position to engage a unique cysteine residue, thereby ensuring high selectivity and a covalent mechanism of action. These findings underscore the power of rational, structure-based drug design and provide a strong foundation for the further clinical development of 2,6-naphthyridinone analogs as a treatment for FGFR4-driven hepatocellular carcinoma.

References

  • Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., Moon, K., Singh, P., & Kim, I. S. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]
  • American Chemical Society. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.
  • Miller, J. F., Gudmundsson, K. S., Richardson, L. D., Jenkinson, S., Spaltenstein, A., Thomson, M., & Wheelan, P. (2010). Synthesis and SAR of novel isoquinoline CXCR4 antagonists with potent anti-HIV activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3026–3030. [Link]
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  • Wilson, K. J., D'Souza, A., D'Souza, S., Miller, J. R., Richardson, P., & Spaltenstein, A. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 8(7), 724–729. [Link]
  • Whalen, K. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(14), 6390-6405. [Link]
  • Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., Zhu, Y., Zhao, L., Li, W., & Liu, J. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]
  • Tan, L., et al. (2013). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology, 20(2), 197-206. [Link]
  • PubMed. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.

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The Emergence of 2,6-Naphthyridin-1(2H)-one Scaffolds: A New Frontier in Combating Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The landscape of oncology is in a constant state of evolution, driven by the dual challenges of therapeutic efficacy and the emergence of drug resistance. While significant strides have been made with targeted therapies, the ability of cancer cells to evade treatment remains a primary obstacle to long-term patient survival. This guide delves into the promising potential of a novel heterocyclic compound, 2,6-naphthyridin-1(2H)-one, as a next-generation agent against drug-resistant cancer cell lines. We will objectively compare its theoretical advantages and the performance of its derivatives against established therapies, particularly PARP inhibitors, and provide a comprehensive framework for its preclinical evaluation.

The Achilles' Heel of Cancer: Exploiting DNA Damage Repair Pathways

A fundamental hallmark of cancer is genomic instability, often arising from defects in DNA Damage Repair (DDR) pathways. While this instability drives malignant transformation, it also presents a therapeutic vulnerability. Many conventional chemotherapies and targeted agents function by inducing overwhelming DNA damage, leading to cancer cell death. However, cancer cells can develop resistance by upregulating alternative DDR pathways.

A prime example of successfully targeting DDR is the clinical application of Poly(ADP-ribose) polymerase (PARP) inhibitors. In cancers with mutations in the BRCA1 or BRCA2 genes, which are critical for homologous recombination (HR), a key DNA double-strand break repair pathway, the inhibition of PARP-mediated single-strand break repair leads to a synthetic lethality, selectively killing cancer cells while sparing healthy tissues.[1][2][3] This paradigm has revolutionized the treatment of certain ovarian, breast, prostate, and pancreatic cancers.[4][5][6]

This compound: A Novel Scaffold with Putative PARP-Inhibitory and Kinase-Targeting Potential

The naphthyridine core is a versatile scaffold that has been explored for a wide range of biological activities, including anticancer properties.[7][8][9][10] Derivatives of various naphthyridine isomers have demonstrated potent inhibition of key oncogenic drivers such as topoisomerase II, Hsp90, and fibroblast growth factor receptor 4 (FGFR4).[9][11][12][13][14] The this compound structure, in particular, presents unique electronic and steric properties that make it an intriguing candidate for targeting enzymes within the DDR pathway, including PARP.

While direct experimental data on the efficacy of the parent compound this compound in drug-resistant cancer cell lines is emerging, its structural analogues have shown promise.[11] The rationale for investigating this scaffold is twofold:

  • Potential for Novel PARP Inhibition: The nitrogen-containing heterocyclic structure could allow for unique interactions with the NAD+ binding pocket of PARP enzymes, potentially overcoming resistance mechanisms that have emerged against current PARP inhibitors.

  • Multi-Targeting Capabilities: The adaptability of the naphthyridine ring system allows for chemical modifications that could lead to the inhibition of other key cellular targets, such as kinases involved in oncogenic signaling pathways, offering a multi-pronged attack on cancer cells.[15]

Putative Mechanism of Action: PARP Trapping and Beyond

We hypothesize that this compound derivatives could function as PARP inhibitors, employing a dual mechanism of action similar to established drugs like olaparib and talazoparib.[5][16][17] This involves not only the catalytic inhibition of PARP but also the trapping of the PARP-DNA complex.[17] This trapping is highly cytotoxic as it prevents the release of PARP from the site of DNA damage, leading to the collapse of replication forks and the formation of lethal double-strand breaks.

Hypothesized Signaling Pathway Disruption by this compound

cluster_0 DNA Damage & Repair Cascade cluster_1 Therapeutic Intervention DNA_Damage Single-Strand Break PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair PARP->BER PARP_Inhibition PARP Trapping PARP->PARP_Inhibition Inhibition & Trapping Replication_Fork Replication Fork BER->Replication_Fork Repair DSB Double-Strand Break BER->DSB Replication Stress Cell_Survival Cell Survival & Proliferation Replication_Fork->Cell_Survival HR Homologous Recombination (BRCA1/2 Dependent) DSB->HR HR->Cell_Survival Repair Apoptosis Apoptosis HR->Apoptosis In HR-Deficient Cells Naphthyridinone This compound (Hypothesized PARP Inhibitor) Naphthyridinone->PARP PARP_Inhibition->DSB Increased Formation

Caption: Hypothesized mechanism of this compound in HR-deficient cancer cells.

Comparative Efficacy: this compound Derivatives vs. Established PARP Inhibitors

To provide a clear perspective on the potential of this compound, a direct comparison with FDA-approved PARP inhibitors is essential. The following table summarizes the clinical efficacy of leading PARP inhibitors in various drug-resistant cancer settings. This data serves as a benchmark for the desired performance of novel compounds like this compound and its derivatives.

CompoundCancer TypePatient PopulationKey Efficacy MetricReference
Olaparib Ovarian CancerPlatinum-sensitive recurrent, BRCA-mutatedMedian PFS: 19.1 months vs. 5.5 months with placebo[6]
Metastatic Breast CancerGermline BRCA-mutated, HER2-negativeMedian PFS: 7.0 months vs. 4.2 months with standard therapy[18]
Rucaparib Metastatic Castration-Resistant Prostate CancerBRCA-mutated, previously treatedMedian radiographic PFS: 11.2 months vs. 6.4 months with physician's choice[19][20][21]
Ovarian CancerPlatinum-sensitive, recurrentMedian PFS: 16.6 months vs. 5.4 months with placebo[22]
Talazoparib Metastatic Breast CancerGermline BRCA-mutated, HER2-negativeMedian PFS: 8.6 months vs. 5.6 months with chemotherapy[18][23]
Niraparib Ovarian CancerPlatinum-resistant/refractoryOverall Response Rate (ORR): 26.9%[24]
Ovarian CancerRecurrent, heavily pretreated, HRD-positiveORR: 28%[25]
Veliparib Triple-Negative Breast CancerBRCA-like phenotypeMedian PFS: 5.9 months vs. 4.2 months with placebo[26]

PFS: Progression-Free Survival; HRD: Homologous Recombination Deficiency

The success of these PARP inhibitors underscores the importance of targeting the DDR pathway. However, the emergence of resistance, through mechanisms such as the restoration of HR function or drug efflux, necessitates the development of novel agents with distinct chemical scaffolds and potentially different modes of interaction with the target.[1][4][22][27][28]

Experimental Protocols for Evaluating this compound Efficacy

To rigorously assess the potential of this compound and its derivatives, a systematic preclinical evaluation is required. The following protocols provide a roadmap for characterizing the compound's activity in drug-resistant cancer cell lines.

Cell Viability and IC50 Determination

Objective: To determine the cytotoxic effects of this compound derivatives across a panel of drug-resistant and sensitive cancer cell lines.

Methodology:

  • Cell Line Selection: Utilize a panel of well-characterized cancer cell lines, including:

    • BRCA1/2-mutant and wild-type ovarian cancer cell lines (e.g., OVCAR-3, SKOV3).

    • Triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468).

    • Castration-resistant prostate cancer cell lines (e.g., 22Rv1, VCaP).

    • Cell lines with acquired resistance to known PARP inhibitors.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the this compound derivative and a reference PARP inhibitor (e.g., Olaparib) for 72 hours.

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Workflow for IC50 Determination

Start Select Drug-Resistant & Sensitive Cell Lines Seed_Cells Seed Cells in 96-Well Plates Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of This compound & Control Seed_Cells->Treat_Cells Incubate Incubate for 72 Hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., Resazurin) Incubate->Viability_Assay Measure_Signal Measure Fluorescence/Luminescence Viability_Assay->Measure_Signal Data_Analysis Calculate IC50 Values Measure_Signal->Data_Analysis End Comparative Efficacy Data Data_Analysis->End

Caption: Step-by-step workflow for determining the IC50 of novel compounds.

PARP Activity and Trapping Assays

Objective: To confirm the mechanism of action of this compound derivatives as PARP inhibitors and assess their PARP-trapping efficiency.

Methodology:

  • In Vitro PARP Activity Assay: Utilize a commercially available colorimetric or chemiluminescent PARP activity assay kit to measure the inhibition of PARP1 enzymatic activity in the presence of varying concentrations of the test compound.

  • Immunofluorescence-based PARP Trapping Assay:

    • Treat cells grown on coverslips with the test compound and a DNA-damaging agent (e.g., methyl methanesulfonate).

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against PARP1, followed by a fluorescently labeled secondary antibody.

    • Visualize and quantify the formation of nuclear PARP1 foci using fluorescence microscopy. An increase in the intensity and number of foci indicates PARP trapping.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis and to assess their impact on cell cycle progression.

Methodology:

  • Apoptosis Assay: Treat cells with the test compound at its IC50 concentration for 48 hours. Stain with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cell populations.

  • Cell Cycle Analysis: Treat cells as above, then fix in ethanol and stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of DNA damage-induced cell cycle arrest.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly for overcoming resistance to existing therapies. While extensive preclinical and clinical validation is required, the chemical versatility of this core structure, combined with the proven success of targeting the DDR pathway, provides a strong rationale for its continued investigation. Future research should focus on synthesizing a library of derivatives to establish robust structure-activity relationships, followed by in vivo efficacy studies in relevant animal models of drug-resistant cancer. By employing the systematic evaluation framework outlined in this guide, the true therapeutic potential of this exciting new class of compounds can be fully elucidated.

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A Comparative Guide to the Preclinical Safety Evaluation of Novel Kinase Inhibitors: A 2,6-Naphthyridin-1(2H)-one Scaffold Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Kinase Inhibition

The advent of small-molecule kinase inhibitors has revolutionized the treatment of cancer and other diseases. By targeting the dysregulated kinases that drive pathogenesis, drugs like imatinib and gefitinib have transformed patient outcomes. However, the human kinome is a vast and interconnected network of over 500 kinases. The structural similarity of the ATP-binding pocket across many kinases presents a significant challenge: achieving target specificity.[1] Off-target inhibition, where a drug interacts with kinases other than its intended target, can lead to a wide spectrum of adverse events, ranging from manageable side effects to life-threatening toxicities.[1][2]

Therefore, a rigorous and early evaluation of a novel inhibitor's safety profile is paramount to its clinical success. This guide will navigate the complex landscape of kinase inhibitor-induced toxicities and provide a detailed, field-proven framework for assessing the safety of new chemical entities, exemplified by compounds built upon the 2,6-naphthyridin-1(2H)-one scaffold. While specific derivatives of this scaffold have shown promising biological activity with low toxicity in preliminary assays, a comprehensive safety evaluation is essential before clinical consideration.[3]

The Landscape of Kinase Inhibitor Toxicity: A Comparative Overview

Decades of clinical experience with FDA-approved kinase inhibitors have revealed characteristic patterns of toxicity. These adverse events are often linked to the inhibition of "off-target" kinases that play crucial roles in the normal physiology of various organ systems. Understanding these established toxicity profiles provides a critical benchmark against which novel inhibitors can be evaluated. The most common toxicities include cardiovascular, hepatic, and dermatological events.

Cardiovascular Toxicity

Cardiovascular adverse events are among the most serious complications of kinase inhibitor therapy and can manifest as hypertension, heart failure, arrhythmias, and thromboembolic events.[4][5] These toxicities are often linked to the inhibition of kinases crucial for cardiomyocyte survival and vascular function, such as VEGFR and PDGFR.[5]

Kinase InhibitorTarget(s)Common Cardiovascular Adverse Events (Incidence)
Sunitinib VEGFR, PDGFR, c-KITHypertension (27-39%), Decreased LVEF/Heart Failure (Grade 3/4: 11-15%), Myocardial Ischemia/Infarction
Sorafenib VEGFR, PDGFR, RAFHypertension (9.4-40.6%), Myocardial Ischemia/Infarction
Pazopanib VEGFR, PDGFR, c-KITHypertension (>10%), Heart Dysfunction, Venous Thromboembolic Events (1-10%)[6]
Ponatinib BCR-ABL, VEGFR, FGFRArterial Occlusive Events (23%), Heart Failure (8-9%), Hypertension (17%)[5][7][8]
Dasatinib BCR-ABL, SRC familyPulmonary Arterial Hypertension, Fluid Retention
Hepatotoxicity

The liver is a primary site of drug metabolism, making it susceptible to injury from kinase inhibitors and their metabolites.[9] Hepatotoxicity can range from asymptomatic elevations in liver transaminases to severe, and sometimes fatal, liver failure.[10]

Kinase InhibitorTarget(s)Common Hepatic Adverse Events (Incidence)
Imatinib BCR-ABL, c-KIT, PDGFRALT >5x ULN (2-4%), Clinically Apparent Acute Hepatitis (Rare but can be severe)[11]
Lapatinib EGFR, HER2ALT >5x ULN (1.6-6%), Severe Liver Injury with Hyperbilirubinemia (0.2%)[10][12]
Pazopanib VEGFR, PDGFR, c-KITIncreased ALT/AST (>10%), Hepatotoxicity[6]
Sunitinib VEGFR, PDGFR, c-KITIncreased Liver Enzymes, FDA "Black Box" Warning for Hepatotoxicity[13]
Gefitinib EGFRIncreased AST (up to 40%), Increased ALT (up to 38%), Hepatitis/Hepatic Failure (Uncommon)[14]
Dermatological Toxicities

Skin-related adverse events are the most common toxicities associated with kinase inhibitors, particularly those targeting the EGFR pathway.[15] While often not life-threatening, these toxicities can significantly impact a patient's quality of life and treatment adherence.

Kinase InhibitorTarget(s)Common Dermatological Adverse Events (Incidence)
Gefitinib EGFRRash (acne-like) (up to 63%), Dry Skin, Pruritus[16][17]
Vemurafenib BRAFRash (64-75%), Photosensitivity (35-63%), Cutaneous Squamous Cell Carcinoma/Keratoacanthoma (19-26%)[15][18]
Sorafenib VEGFR, PDGFR, RAFHand-Foot Skin Reaction, Rash, Alopecia (all ≥20%)[19]
Pazopanib VEGFR, PDGFR, c-KITHair Color Change (>10%), Hand-Foot Syndrome (>10%), Rash (>10%), Hair Loss (>10%)[6]

A Framework for Preclinical Safety Evaluation of Novel Kinase Inhibitors

A robust preclinical safety assessment is a multi-step, iterative process designed to identify potential liabilities early in drug development. This allows for the selection of candidates with the most favorable safety profiles and informs the design of first-in-human clinical trials. Here, we outline a comprehensive workflow for evaluating a novel kinase inhibitor derived from a scaffold like this compound.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Toxicology a Kinome Selectivity Screening (Identify Off-Targets) b In Vitro Cytotoxicity Assays (e.g., MTT, High-Content Imaging) a->b Prioritize based on selectivity d Dose Range-Finding Studies (Rodent Model) b->d Candidate Selection c hERG Channel Assay (Assess Proarrhythmic Risk) f Safety Pharmacology (Cardiovascular, Respiratory, CNS) c->f Inform CV Safety e GLP Repeat-Dose Toxicology (Rodent & Non-Rodent Models) d->e Determine MTD g IND-Enabling Data Package e->g f->g

Caption: A streamlined workflow for the preclinical safety evaluation of a novel kinase inhibitor.

Phase 1: In Vitro Profiling - Establishing a Baseline

The initial phase focuses on cell-free and cell-based assays to rapidly assess the selectivity and cytotoxic potential of a compound.

Causality: The primary goal of kinome profiling is to understand the inhibitor's specificity. A promiscuous inhibitor that binds to many kinases is more likely to cause off-target toxicities.[20] This screening provides an early warning of potential liabilities and can guide medicinal chemistry efforts to improve selectivity.

Methodology: Competition Binding Assay (e.g., KINOMEscan™)

  • Assay Principle: This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases (typically >400). It does not require active enzymes or ATP.

  • Preparation: The test compound (e.g., a this compound derivative) is solubilized in DMSO to create a stock solution.

  • Incubation: The compound is incubated at a fixed concentration (e.g., 1 µM) with a kinase-phage fusion protein and the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced signal compared to a DMSO control indicates that the test compound is binding to the kinase.

  • Data Analysis: Results are typically reported as a percentage of control. A low percentage indicates strong binding. Hits are often defined as those causing >65-80% inhibition. For key off-targets, a dissociation constant (Kd) can be determined by running a dose-response curve.

Self-Validation: The assay includes positive and negative controls. Known potent inhibitors for specific kinases are used to validate assay sensitivity, while inactive compounds confirm the lack of non-specific binding. The high reproducibility of Kd values provides confidence in the data.

Causality: This assay determines the concentration at which a compound is toxic to living cells.[21] By testing against various cell lines representing different organs (e.g., HepG2 for liver, H9c2 for heart), we can identify potential organ-specific toxicities.[22] This data is crucial for establishing a therapeutic window—the concentration range where the drug is effective against cancer cells but not toxic to normal cells.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Plating: Seed cells (e.g., HepG2 human liver cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: Add MTT solution to each well. The MTT, a yellow tetrazolium salt, is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[1][2]

  • Incubation: Incubate the plate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells.[18] Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Self-Validation: The inclusion of positive and negative controls on every plate validates the assay's performance. The dose-dependent nature of the cytotoxic effect provides internal consistency.

Phase 2: In Vivo Toxicology - Assessing Systemic Effects

After a compound demonstrates a promising in vitro profile (high selectivity, favorable therapeutic window), it progresses to in vivo studies to evaluate its effects in a whole-organism context.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase (e.g., 28 days) cluster_2 Post-Dosing Phase a Acclimatization (e.g., 7 days) b Baseline Measurements (Body weight, clinical signs, -omics samples) a->b c Daily Dosing (Vehicle, Low, Mid, High Dose) b->c d Regular Monitoring (Clinical signs, body weight, food consumption) c->d e Interim Blood/Urine Collection (Clinical Pathology, Biomarkers) d->e f Terminal Necropsy (Gross pathology, organ weights) e->f g Histopathology (Microscopic examination of tissues) f->g h Toxicokinetics (TK) (Analyze drug exposure) f->h

Caption: General workflow for a repeat-dose in vivo toxicology study.

Causality: Single-dose studies do not capture toxicities that arise from cumulative exposure. Repeat-dose studies are designed to mimic clinical dosing regimens and identify target organ toxicities, determine a No-Observed-Adverse-Effect Level (NOAEL), and establish a safe starting dose for human trials.[13][23] These studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure data integrity for regulatory submissions.

Methodology: 28-Day Study in Rodent (Rat) and Non-Rodent (Dog) Species

  • Animal Models: Use two species (one rodent, one non-rodent) as required by regulatory agencies, as metabolic pathways and toxicological responses can differ.

  • Group Allocation: Assign animals to multiple groups, including a vehicle control group and at least three dose groups (low, mid, high). The high dose is typically the Maximum Tolerated Dose (MTD) determined in earlier dose range-finding studies. A recovery group is often included to assess the reversibility of any observed toxicities.

  • Administration: Administer the test compound (e.g., a this compound derivative) daily for 28 days via the intended clinical route (e.g., oral gavage).

  • In-Life Monitoring: Conduct daily clinical observations for signs of toxicity (e.g., changes in activity, posture, respiration). Measure body weight and food consumption regularly.

  • Clinical Pathology: Collect blood and urine samples at specified intervals to assess hematology (e.g., red and white blood cell counts), clinical chemistry (e.g., ALT, AST for liver function; BUN, creatinine for kidney function), and urinalysis parameters.

  • Terminal Procedures: At the end of the study, perform a complete necropsy. Record the weights of major organs.

  • Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in formalin, and prepare them for microscopic examination by a veterinary pathologist. This is critical for identifying target organs of toxicity.

  • Toxicokinetics (TK): Collect satellite blood samples to measure the concentration of the drug over time, ensuring that systemic exposure scales with the dose administered.

Self-Validation: The use of a vehicle control group provides a baseline for all measurements. The inclusion of multiple dose levels allows for the establishment of a dose-response relationship for any observed toxicities, a hallmark of a true toxicological effect. Histopathological findings are correlated with clinical pathology data to build a cohesive picture of the compound's safety profile.

Conclusion: A Path to Safer Kinase Inhibitors

The development of a novel kinase inhibitor, whether based on the this compound scaffold or another chemical series, is a journey that must be guided by a deep understanding of its potential toxicities. While achieving absolute specificity is challenging, a systematic and rigorous preclinical safety evaluation allows researchers to identify and mitigate risks early in the development process. By leveraging a combination of in vitro selectivity and cytotoxicity profiling with comprehensive in vivo toxicology and safety pharmacology studies, we can select drug candidates with the highest probability of success in the clinic. This data-driven approach, which benchmarks new compounds against the known safety profiles of established drugs, is fundamental to the ultimate goal of developing kinase inhibitors that are not only effective but also safe for patients.

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2,6-Naphthyridin-1(2H)-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is establishing a robust in vitro-in vivo correlation (IVIVC) , a predictive relationship between a drug's activity in laboratory assays and its efficacy in a living organism. This guide provides a comprehensive analysis of the IVIVC for 2,6-naphthyridin-1(2H)-one , a potent and selective inhibitor of the C-X-C chemokine receptor 4 (CXCR4).[1][2] Through a detailed examination of its in vitro potency and its translation to in vivo anti-tumor activity, we will objectively compare its performance with alternative therapeutic strategies, supported by experimental data and protocols.

The naphthyridine scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Notably, various naphthyridine isomers have been developed as potent inhibitors of key oncogenic drivers, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Poly (ADP-ribose) polymerase (PARP). This guide will delve into the specific context of this compound as a CXCR4 antagonist and draw comparisons with the well-established class of PARP inhibitors, providing researchers, scientists, and drug development professionals with a nuanced understanding of its therapeutic potential.

The Central Role of CXCR4 in Oncology

The CXCL12/CXCR4 signaling axis is a pivotal pathway in cancer progression.[4][5][6] CXCR4, a G-protein-coupled receptor, and its ligand CXCL12, are implicated in tumor cell proliferation, survival, metastasis, and the regulation of the tumor microenvironment.[4][6][7][8] Consequently, targeting this pathway with inhibitors like this compound presents a compelling therapeutic strategy.

Below is a diagram illustrating the CXCL12/CXCR4 signaling pathway and its downstream effects that contribute to cancer pathogenesis.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding & Activation G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Conformational Change PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK NF_kB NF-κB AKT->NF_kB Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Metastasis Metastasis & Invasion NF_kB->Metastasis Ca_mobilization->Metastasis Ca_mobilmobilization Ca_mobilmobilization

Caption: CXCL12/CXCR4 Signaling Pathway in Cancer.

Comparative Analysis: CXCR4 Inhibition vs. PARP Inhibition

To contextualize the activity of this compound, we will compare its mechanism of action with that of PARP inhibitors, a clinically successful class of targeted therapies. PARP inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[9][10][11][12][13]

The following diagram illustrates the mechanism of action of PARP inhibitors.

PARP_Inhibitor_Mechanism cluster_dna_damage DNA Damage & Repair cluster_hrr Homologous Recombination Repair (HRR) cluster_nhej Non-Homologous End Joining (NHEJ) SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Recruitment Replication_Fork Replication Fork SSB->Replication_Fork Encounter BER Base Excision Repair (BER) PARP->BER Activation DSB Double-Strand Break (DSB) PARP->DSB Unrepaired SSB leads to DSB Replication_Fork->DSB Collapse BRCA BRCA1/2 Proteins DSB->BRCA Detection in HR-proficient cells NHEJ_Repair Error-Prone Repair DSB->NHEJ_Repair in HR-deficient cells Cell_Death Cell Death (Apoptosis) DSB->Cell_Death in HR-deficient cells HRR_Repair Error-Free Repair BRCA->HRR_Repair Genomic_Instability Genomic Instability NHEJ_Repair->Genomic_Instability Genomic_Instability->Cell_Death PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Inhibition & Trapping

Caption: Mechanism of Action of PARP Inhibitors.

In Vitro Activity Assessment: Methodologies and Comparative Data

The initial evaluation of a compound's efficacy begins with a battery of in vitro assays. For this compound, the primary in vitro assessment involves quantifying its ability to inhibit CXCR4. For a comparative compound like a PARP inhibitor (e.g., Olaparib), enzymatic assays measuring PARP inhibition are employed. Subsequently, cell-based assays are crucial to determine the cytotoxic effects on cancer cell lines.

Key In Vitro Experimental Protocols

1. CXCR4 Receptor Binding Assay (for this compound)

This assay determines the affinity of the compound for the CXCR4 receptor. A common method is a competitive binding assay using a radiolabeled ligand for CXCR4.

2. PARP1 Enzymatic Assay (for PARP Inhibitors)

This fluorometric assay measures the consumption of NAD+ by recombinant human PARP1 enzyme in the presence of activated DNA.[14][15][16][17]

3. Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of viability and is widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound.[18][19][20]

The following is a generalized workflow for an in vitro cell viability assay.

Cell_Viability_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 Incubate (24h) for cell attachment cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of compound incubation1->compound_treatment incubation2 Incubate (e.g., 72h) compound_treatment->incubation2 mtt_addition Add MTT/XTT reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add solubilization buffer (for MTT) incubation3->solubilization read_absorbance Read absorbance with plate reader solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: In Vitro Cell Viability Assay Workflow.
Comparative In Vitro Data

The following table summarizes representative in vitro activity data for a CXCR4 inhibitor and a PARP inhibitor across various cancer cell lines. Please note that specific IC50 values for this compound are not publicly available and representative data for a potent CXCR4 inhibitor is used for illustrative purposes.

Compound ClassTargetCancer Cell LineAssay TypeIC50 (nM)Reference
CXCR4 Inhibitor CXCR4Acute Myeloid Leukemia (MOLM-13)Cell Viability50[21]
Breast Cancer (MDA-MB-231)Cell Migration25[22]
Prostate Cancer (PC3)Cell Invasion75[22]
PARP Inhibitor (Olaparib) PARP1/2Breast Cancer (HCC-1937, BRCA1 mut)Cell Viability1.5[23]
Ovarian Cancer (Kuramochi, BRCA2 mut)Cell Viability10[24]
Ewing Sarcoma (A673)Cell Viability≤ 1.5[23]

In Vivo Efficacy Assessment: Translating In Vitro Promise

The ultimate test of a drug candidate's potential lies in its in vivo efficacy. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[25][26][27][28]

Key In Vivo Experimental Protocol

Subcutaneous Xenograft Model

This model involves the subcutaneous injection of cancer cells into the flank of an immunocompromised mouse, allowing for the formation of a solid tumor that can be easily measured.[25][26]

Below is a typical workflow for an in vivo xenograft study.

Xenograft_Study_Workflow start Start cell_prep Prepare cancer cell suspension start->cell_prep implantation Subcutaneous implantation of cells into mice cell_prep->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer compound or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor reaches max size or study duration ends monitoring->endpoint analysis Excise tumors for analysis (e.g., histology, biomarkers) endpoint->analysis end End analysis->end

Caption: In Vivo Xenograft Study Workflow.
Comparative In Vivo Data

The following table presents representative in vivo efficacy data for a CXCR4 inhibitor and a PARP inhibitor in relevant xenograft models. Specific in vivo data for this compound is not publicly available, and data for the well-characterized CXCR4 antagonist, Plerixafor (AMD3100), is used for comparison.

Compound ClassXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
CXCR4 Inhibitor (Plerixafor) Acute Lymphoblastic Leukemia (PDX)5 mg/kg, dailySignificant delay in disease progression[29][30]
Ewing SarcomaVariesPro-proliferative effects observed in some in vitro studies, highlighting the complexity of in vivo response[31][32]
Acute Myeloid Leukemia (NOG mouse)5 mg/kg, dailyReduced leukemia-initiating cells[21]
PARP Inhibitor (Olaparib) Breast Cancer (MDA-MB-436, BRCA1 mut)50 mg/kg, daily60-70[24]
Ovarian Cancer (Patient-derived)100 mg/kg, daily50-80[33]
Cholangiocarcinoma (in combination with radiation)VariesEnhanced radiosensitivity[34]

Establishing the In Vitro-In Vivo Correlation

A strong IVIVC is the holy grail of preclinical drug development. For PARP inhibitors, a good correlation has been observed between in vitro sensitivity in HRR-deficient cell lines and in vivo efficacy in corresponding xenograft models.[33] The situation for CXCR4 inhibitors is more complex. While in vitro assays can effectively determine receptor binding and inhibition of cell migration, the in vivo efficacy is profoundly influenced by the tumor microenvironment.[35][36] In some instances, CXCR4 antagonists have demonstrated pro-proliferative effects in vitro, underscoring the importance of carefully designed in vivo studies to elucidate the true therapeutic potential.[31][32]

The successful translation of this compound's in vitro activity to in vivo efficacy will depend on several factors, including its pharmacokinetic properties, the specific tumor model, and the complex interplay with the tumor microenvironment.

Conclusion and Future Directions

This compound, as a potent CXCR4 inhibitor, represents a promising therapeutic agent. Its efficacy, however, must be carefully evaluated through a robust preclinical program that establishes a clear IVIVC. While in vitro assays provide essential initial data on potency and mechanism, in vivo models are indispensable for understanding the compound's activity in a complex biological system.

Future research should focus on:

  • Generating comprehensive in vitro and in vivo data for this compound to allow for direct comparisons with other agents.

  • Investigating the compound's effect on the tumor microenvironment , including immune cell infiltration and angiogenesis.

  • Exploring combination therapies , potentially with agents like PARP inhibitors, to enhance anti-tumor efficacy and overcome resistance.

By bridging the gap between in vitro and in vivo data, the scientific community can unlock the full therapeutic potential of promising compounds like this compound and accelerate the development of novel cancer therapies.

References

  • A schematic representation of the mechanism of action of PARP...
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  • MTT Cell Assay Protocol. [Link]
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Sources

A Researcher's Guide to Validating Predictive Biomarkers for 2,6-Naphthyridin-1(2H)-one Based Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Synthetic Lethality and the Need for Predictive Precision

The 2,6-naphthyridin-1(2H)-one chemical scaffold is a cornerstone of a potent class of targeted anti-cancer agents known as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] Drugs built on this framework, such as Talazoparib, represent a paradigm shift in oncology, moving away from cytotoxic chemotherapy towards precision medicine.[1][2] These therapies exploit a concept called "synthetic lethality." In healthy cells, multiple DNA repair pathways ensure genomic integrity. One crucial pathway for repairing DNA double-strand breaks (DSBs) is Homologous Recombination (HR), which relies on proteins encoded by genes like BRCA1 and BRCA2.[3][4]

PARP enzymes, conversely, are critical for repairing single-strand breaks (SSBs).[3][5] When a PARP inhibitor is administered, SSBs go unrepaired. During DNA replication, these SSBs are converted into toxic DSBs.[6] In normal cells with functional HR, these DSBs are efficiently repaired. However, in cancer cells that have lost HR function (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic chaos and cell death.[4][7] This selective killing of HR-deficient cells is the essence of synthetic lethality.

A key mechanism that enhances the cytotoxicity of these drugs is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also locks it onto the DNA at the site of damage.[1][3][5] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and is even more cytotoxic than the simple accumulation of unrepaired SSBs.[1][2][5] Talazoparib, for instance, is a particularly potent PARP trapper.[1][2]

The clinical success of this therapeutic strategy is critically dependent on accurately identifying the right patient population.[7] This guide provides a comprehensive framework for researchers and drug development professionals to discover, validate, and compare biomarkers that predict response to this compound based PARP inhibitors.

G cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits dsb Double-Strand Break (DSB) (from replication) ssb->dsb leads to parpi PARP Inhibitor parp->parpi blocked by repair_ssb SSB Repaired parp->repair_ssb facilitates survival Cell Survival repair_ssb->survival hr Homologous Recombination (BRCA1/2, etc.) dsb->hr activates repair_dsb DSB Repaired hr->repair_dsb facilitates repair_dsb->survival ssb2 Single-Strand Break (SSB) parp2 PARP Enzyme ssb2->parp2 recruits parpi2 PARP Inhibitor parp2->parpi2 traps trapped Trapped PARP-DNA Complex parpi2->trapped dsb2 Accumulated DSBs trapped->dsb2 causes hr2 Defective HR (e.g., BRCA1/2 mutation) dsb2->hr2 cannot be repaired by death Synthetic Lethality (Cell Death) hr2->death G cluster_0 Phase 1: Preclinical Validation cluster_1 Phase 2: Clinical Validation discovery Candidate Biomarker Discovery (e.g., HRR gene mutations) invitro In Vitro Models (Cell Lines) discovery->invitro Test Correlation invivo In Vivo Models (PDX, GEMM) invitro->invivo Confirm in complex model functional Functional Assays (RAD51 Foci) invivo->functional Assess Functional Impact assay_dev Develop Clinical-Grade Assay (e.g., NGS Panel, HRD Score) functional->assay_dev Inform Assay Design retro Retrospective Analysis (Archived Trial Samples) assay_dev->retro Validate on clinical samples prosp Prospective Clinical Trial (Biomarker-Stratified Design) retro->prosp Confirm in planned study cdx Companion Diagnostic (CDx) Approval prosp->cdx Establish Clinical Utility

Figure 2. Phased Workflow for Predictive Biomarker Validation.

Phase 1: Preclinical Discovery and Validation

The initial phase uses laboratory models to identify and confirm candidate biomarkers.

Experimental Protocol 1: In Vitro Sensitivity Screening

  • Objective: To correlate the genetic status of cancer cell lines with their sensitivity to a this compound based PARP inhibitor.

  • Methodology:

    • Cell Line Selection: Assemble a diverse panel of cancer cell lines (e.g., breast, ovarian) with known genetic backgrounds, including cell lines with wild-type BRCA1/2, BRCA1 mutations, BRCA2 mutations, and mutations in other HRR genes.

    • Genomic Characterization: Perform whole-exome or targeted panel NGS on all cell lines to confirm their mutational status.

    • Drug Treatment: Culture cells and treat with a dose-response range of the PARP inhibitor for 72-96 hours.

    • Viability Assay: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the percentage of viable cells at each drug concentration.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Compare the IC50 values between biomarker-positive (e.g., BRCA mutant) and biomarker-negative (e.g., BRCA wild-type) groups.

  • Causality & Expected Outcome: The principle of synthetic lethality dictates that cell lines with HRD (e.g., BRCA mutations) will be exquisitely sensitive to the PARP inhibitor, resulting in significantly lower IC50 values compared to HR-proficient cell lines. This provides the foundational evidence linking the biomarker to drug response.

Experimental Protocol 2: Functional Validation with RAD51 Foci Assay

  • Objective: To functionally assess the HRR capacity of tumor cells and correlate it with PARP inhibitor sensitivity.

  • Methodology:

    • Sample Preparation: Grow cells on coverslips or use formalin-fixed paraffin-embedded (FFPE) sections from patient-derived xenografts (PDXs). [8] 2. Induce DNA Damage: Expose samples to a DNA damaging agent, typically 5-10 Gy of ionizing radiation, to induce DSBs. [9][10]Allow cells to recover for 2-4 hours.

    • Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against RAD51 and a co-stain for a cell cycle marker (e.g., Geminin, to identify cells in S/G2 phase). [8]Then, incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI).

    • Microscopy & Quantification: Image the cells using a fluorescence microscope. Quantify the percentage of S/G2-phase cells that form a predefined number of RAD51 foci (e.g., >5 foci per nucleus). [8] 5. Data Analysis: Classify samples as "HR-proficient" (high percentage of foci-positive cells) or "HR-deficient" (low percentage). Correlate this functional status with in vivo response data from PDX models treated with the PARP inhibitor.

  • Causality & Expected Outcome: Tumors that are functionally HR-deficient will fail to recruit RAD51 to DSBs and will thus have few or no RAD51 foci after irradiation. [9]This functional readout should strongly correlate with tumor growth inhibition in PDX models treated with the PARP inhibitor, providing direct evidence of a flawed HRR pathway.

Phase 2: Clinical Validation and Implementation

Once a biomarker shows promise preclinically, it must be validated using clinical samples in well-designed trials. [11][12]

  • Assay Standardization: The first step is to convert the research-grade assay into a robust, reproducible clinical test (e.g., a CLIA-validated NGS panel or HRD score assay) with defined cut-offs for positivity. [13]* Retrospective Validation: Analyze archived tumor samples from previously completed randomized clinical trials where patients received the PARP inhibitor or a control therapy. [14]This can provide powerful initial evidence of the biomarker's predictive value in a human population.

  • Prospective Validation: The gold standard is a prospective clinical trial where patients are stratified based on their biomarker status before treatment. [11]This design prospectively evaluates whether the biomarker successfully identifies patients who benefit from the targeted therapy.

Part 3: Comparison of Biomarker Validation Methodologies

Researchers must choose the most appropriate biomarker assay for their specific context, balancing clinical utility, technical feasibility, and the biological question being asked.

Methodology Analyte Primary Use Key Advantages Key Disadvantages
HRR Gene Sequencing (NGS) DNAPredictiveHigh specificity; Directly identifies causal mutation; Can be done on blood (germline) or tumor tissue (somatic). [15]May miss "BRCAness" from non-mutational causes; Variants of unknown significance can be challenging to interpret. [16]
HRD Genomic Scar Assay (NGS) DNAPredictiveCaptures functional HRD regardless of cause ("BRCAness"); High negative predictive value. [16][17]Requires high-quality tumor tissue with sufficient tumor purity; Less specific about the underlying genetic cause. [18]
RAD51 Foci Formation Assay ProteinPredictive, FunctionalDirect measure of HRR pathway competence; Can be performed on fresh or FFPE tissue. [9][10]Technically complex; Requires specialized microscopy and image analysis; Standardization and defining cut-offs can be challenging. [19]
mRNA Expression Signature RNAExploratory, PredictiveCan be integrated with other 'omics' data; Potential for non-invasive sampling (e.g., blood).Currently less validated than DNA-based methods; Susceptible to sample quality and processing variability. [20]

Conclusion and Future Directions

The validation of predictive biomarkers is indispensable for the successful clinical development and application of this compound based PARP inhibitors. The current gold standards are sequencing-based tests for mutations in BRCA1/2 and other HRR genes, complemented by HRD genomic scar assays to identify a broader "BRCA-like" patient population. [16][21]Functional assays like RAD51 foci formation offer a powerful orthogonal approach to confirm HRD status and are invaluable in preclinical research and for resolving ambiguous cases.

The future of biomarker validation in this field lies in integration and dynamism. We can anticipate the rise of:

  • Multi-analyte Signatures: Combining genomic, transcriptomic, and proteomic data with machine learning algorithms to create more nuanced and powerful predictive models. [22][23]* Liquid Biopsies: Using circulating tumor DNA (ctDNA) to non-invasively determine HRD status at diagnosis and to monitor for the emergence of resistance mechanisms, such as reversion mutations in BRCA genes, during therapy.

  • Computational Biology: Employing advanced computational models to predict drug sensitivity based on complex molecular profiles, accelerating the discovery of new biomarkers and resistance pathways. [22] By adhering to a rigorous, multi-faceted validation process, the scientific community can ensure that these powerful targeted therapies are delivered to the patients who will benefit most, truly personalizing cancer care.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-naphthyridin-1(2H)-one (CAS No. 80935-77-9), a heterocyclic compound integral to many research applications. Adherence to these protocols is not merely a matter of compliance but a cornerstone of our commitment to laboratory safety and environmental stewardship.

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary precautions to protect laboratory personnel and the environment.

GHS Hazard Profile

Based on available safety data, this compound is classified with the following hazards under the Globally Harmonized System (GHS)[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).[1]

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1]

This profile necessitates careful handling in a controlled laboratory environment to prevent accidental exposure.

Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of specific, identified risks. For handling this compound, the following PPE is required to prevent exposure via inhalation, ingestion, or skin/eye contact[1]:

PPE CategorySpecific RequirementsRationale for Use
Eye Protection Chemical safety goggles or a full-face shield.To prevent contact with airborne particles or splashes, which can cause serious eye irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent direct skin contact, which can lead to irritation[1].
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.To control and contain airborne dust or vapors, preventing respiratory tract irritation[1].

Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by federal and local regulations for hazardous chemical waste. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA). All waste containing this compound must be managed as hazardous waste from its point of generation to its final disposal.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Identification and Classification

All materials contaminated with this compound must be classified as hazardous chemical waste . This includes:

  • Unused or expired pure compound.

  • Reaction mixtures and byproducts.

  • Contaminated consumables (e.g., weigh boats, filter paper, pipette tips).

  • Contaminated PPE (e.g., gloves).

  • Solvents used for cleaning contaminated glassware.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste: Collect all solid materials, including the pure compound and contaminated consumables, in a designated, durable, and sealable solid waste container. This container must be clearly labeled.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container.

Incompatible Materials: While specific reactivity data for this compound is limited, as a standard practice for nitrogen-containing heterocyclic compounds, avoid mixing its waste with strong oxidizing agents [2][3].

Step 3: Labeling and Storage

Accurate labeling is a critical compliance and safety step.

  • Labeling: Affix a "Hazardous Waste" label to each waste container immediately upon starting waste collection.

  • Content Identification: Clearly list all chemical constituents of the waste, including solvents and their approximate percentages. Write out the full chemical name: "this compound". Avoid using abbreviations.

  • Hazard Warning: The label must clearly indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) . The SAA must be located at or near the point of waste generation and under the direct control of laboratory personnel. It should also have secondary containment (e.g., a spill tray) to capture any potential leaks.

Step 4: Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Schedule Pickup: Once a waste container is full or has been in the SAA for an extended period (regulations vary, but typically not exceeding one year for partially filled containers), contact your EHS office to schedule a waste pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of disposal, as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Waste containing This compound generated classify Classify as Hazardous Chemical Waste start->classify waste_type Waste Form? classify->waste_type solid Collect in labeled, sealable SOLID waste container waste_type->solid Solid liquid Collect in labeled, leak-proof LIQUID waste container waste_type->liquid Liquid sharps Place in designated SHARPS container waste_type->sharps Sharp store Store in designated Satellite Accumulation Area (SAA) with secondary containment solid->store liquid->store sharps->store ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup store->ehs_contact

Caption: Workflow for the disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area. Notify your laboratory's safety officer or EHS department.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, wait for the emergency response team.

  • Cleanup Procedure (for small, manageable spills):

    • Wear the appropriate PPE as detailed in section 1.2.

    • Absorb the spilled material with an inert absorbent (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels as the primary absorbent for large spills.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area thoroughly.

References

  • ChemScene LLC. (2025, December 17). This compound Safety Data Sheet.
  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2,6-naphthyridin-1(2H)-one. As researchers and drug development professionals, our pursuit of scientific advancement must be built on a foundation of unwavering safety. This guide moves beyond a simple checklist, providing you with the rationale and detailed procedures to ensure your well-being and the integrity of your research when working with this heterocyclic compound.

Understanding the Hazard Profile of this compound

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound. Based on available safety data, this compound presents the following primary hazards:

  • Acute Oral Toxicity: It is harmful if swallowed.

  • Serious Eye Damage/Irritation: Direct contact can cause significant and potentially irreversible damage to the eyes.[1]

  • Skin Irritation: The compound is known to cause skin irritation upon contact.

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[1]

Our PPE selection and handling protocols are a direct response to these identified risks, creating a multi-layered defense system for your protection.

Core Personal Protective Equipment (PPE) Requirements

A risk-based approach is paramount when selecting PPE. The following table outlines the minimum required PPE for handling this compound in a powdered form.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves.The inner glove provides a second barrier in case of a breach in the outer glove. Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and weak acids.[2][3][4] While specific permeation data for this compound is not available, nitrile is a prudent choice for handling powdered heterocyclic compounds during routine laboratory procedures.[5]
Eye and Face Protection Chemical splash goggles and a full-face shield.Due to the risk of serious eye damage, chemical splash goggles are mandatory.[1] A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes or aerosol generation.
Body Protection A clean, buttoned laboratory coat with long sleeves.A lab coat protects against incidental skin contact with the compound. It should be kept clean and regularly laundered.
Respiratory Protection A NIOSH-approved N95 or P95 respirator.When handling the powdered form of this compound, there is a risk of generating airborne dust, which can cause respiratory irritation.[1] An N95 or P95 respirator will provide adequate protection against these particulates.[6][7][8][9][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE you wear. The following steps provide a self-validating system for safely handling this compound.

Preparation and Weighing
  • Designated Area: All handling of powdered this compound should be conducted in a designated area, preferably within a chemical fume hood or a powder containment hood.

  • Surface Protection: Before starting, cover the work surface with an absorbent, plastic-backed liner. This will help contain any potential spills and simplify the subsequent decontamination process.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Weighing: When weighing the powder, use a static-free weigh boat to prevent dispersal of the fine particles. Perform this task in an area with minimal air currents to avoid generating dust.

Use in a Reaction
  • Addition to Reaction Vessel: When adding the compound to a reaction vessel, do so carefully to minimize the creation of dust.

  • Closed System: Whenever possible, maintain a closed system to prevent the release of any vapors or aerosols from the reaction mixture.

  • Temperature Control: Be mindful of the reaction temperature. While not specifically noted for this compound, thermal decomposition of nitrogen-containing heterocycles can release toxic gases.

Post-Handling and Decontamination
  • Cleaning: After handling is complete, decontaminate all surfaces and equipment. Use a detergent solution to clean the work area, followed by a rinse with an appropriate solvent if necessary.[1][11]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the face shield and goggles, followed by the lab coat. Finally, remove the inner pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.

Spill Management Plan

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully cover it with an absorbent material to prevent further dispersal. For a liquid spill, use an appropriate absorbent material to contain it.

  • Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a detergent solution, followed by a solvent rinse if appropriate.

  • Dispose of Waste: All materials used for spill clean-up must be disposed of as hazardous waste.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[12][13]

  • Liquid Waste: Unused solutions of this compound and any rinseate from decontamination should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not dispose of this compound down the drain.[14]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.[13]

  • Waste Pickup: All hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1]

Visualizing Your PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the task at hand.

PPE_Decision_Process cluster_0 Start Start Task What is the task? Start->Task Handling Powder Handling Powdered Solid Task->Handling Powder Weighing, transferring solid Working with Solution Working with Dilute Solution Task->Working with Solution Pipetting, transferring liquid Full_PPE Full PPE Required: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat - N95/P95 Respirator Handling Powder->Full_PPE Standard_PPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Working with Solution->Standard_PPE End End Full_PPE->End Standard_PPE->End caption PPE Selection Flowchart for this compound

Caption: PPE Selection Flowchart for this compound

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you are not only ensuring your personal safety but also fostering a culture of responsibility and scientific excellence.

References

  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET for this compound.
  • KIMBERLY-CLARK*. Nitrile Glove Chemical Resistance Guide.
  • Safe handling of cytotoxics: guideline recommend
  • Cytotoxic Drug Handling with Biosafety Isol
  • NIOSH Guide to the Selection & Use of Particulate Respir
  • NIOSH Guide to the Selection and Use of Particulate Respir
  • Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations | Request PDF.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simul
  • Laboratory Equipment Decontamination Procedures.
  • NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix A. Wikisource, the free online library.
  • Chemical Waste Disposal Guidelines.
  • Select and provide appropriate respir
  • NIOSH Particulate Respir
  • Nitrile Gloves Chemical Resitance: Wh
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste and Disposal Consider
  • Guide to Nitrile Gloves Chemical Resistance | Glove Comp
  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.